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  • Product: Isoniazid alpha-ketoglutaric acid
  • CAS: 1152-31-4

Core Science & Biosynthesis

Foundational

The Isoniazid–Alpha-Ketoglutarate Hydrazone Axis: Mechanistic Insights and Analytical Workflows

Executive Summary Isoniazid (INH) remains a frontline therapeutic in the eradication of Mycobacterium tuberculosis. While its primary enzymatic biotransformation via N-acetyltransferase 2 (NAT2) is the focal point of mos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoniazid (INH) remains a frontline therapeutic in the eradication of Mycobacterium tuberculosis. While its primary enzymatic biotransformation via N-acetyltransferase 2 (NAT2) is the focal point of most pharmacokinetic studies, INH possesses a highly nucleophilic terminal hydrazide moiety. This structural feature drives spontaneous, non-enzymatic condensations with endogenous carbonyl compounds. Among these, the reaction with α-ketoglutaric acid (α-KG) to form a stable hydrazone represents a critical "metabolic sink."

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I have designed this whitepaper to dissect the chemical mechanisms driving this reaction, its downstream toxicological implications, and the rigorous, self-validating analytical workflows required to accurately quantify these adducts without generating ex vivo artifacts.

The Chemical Mechanism of Hydrazone Condensation

The formation of the INH-α-ketoglutarate hydrazone is a classic nucleophilic addition-elimination reaction that occurs entirely independent of enzymatic catalysis[1].

The terminal nitrogen (-NH2) of the INH hydrazide group is highly nucleophilic. When it encounters the electrophilic α-carbonyl carbon of α-ketoglutaric acid—a ubiquitous intermediate in the tricarboxylic acid (TCA) cycle—it initiates a nucleophilic attack. This yields a transient carbinolamine intermediate. Driven by physiological pH and thermodynamics, this intermediate rapidly undergoes dehydration (loss of a water molecule) to form a stable azomethine (Schiff base) linkage, specifically classified as a hydrazone[2].

G INH Isoniazid (INH) Nucleophilic -NH2 Intermediate Carbinolamine Intermediate INH->Intermediate Nucleophilic Attack AKG α-Ketoglutaric Acid Electrophilic Carbonyl AKG->Intermediate Hydrazone INH-α-KG Hydrazone Stable Adduct Intermediate->Hydrazone Dehydration (-H2O)

Chemical condensation of INH and α-KG into a hydrazone.

This non-enzymatic pathway was first identified in the 1950s but has gained renewed attention through modern high-resolution metabolomics, which confirmed the presence of these hydrazones in human urine and plasma[2][3].

Biological and Toxicological Implications

The spontaneous formation of INH-hydrazones is not merely a structural curiosity; it actively disrupts endogenous homeostasis. By covalently sequestering α-KG, INH directly interfaces with both the TCA cycle and amino acid transamination pathways.

α-KG serves as the universal amine acceptor in transamination reactions. Its depletion via hydrazone formation impairs the metabolism of essential amino acids, including leucine, isoleucine, and phenylalanine[1][4]. Furthermore, while the primary hepatotoxicity of INH is traditionally attributed to reactive intermediates like acetylhydrazine, the metabolic disruption caused by α-KG sequestration alters hepatic lipid and cholesterol homeostasis, exacerbating drug-induced liver injury (DILI)[4].

Table 1: Comparative Impact of INH-Endobiotic Condensations

To contextualize the α-KG reaction, we must compare it against other known INH-endobiotic interactions.

Endogenous SubstrateResulting AdductReaction TypePrimary Biological Consequence
α-Ketoglutaric Acid INH-α-KG HydrazoneNon-enzymaticTCA cycle disruption; altered amino acid transamination
Pyruvic Acid INH-PyruvateNon-enzymaticGlycolytic intermediate depletion
Pyridoxal (Vit B6) INH-PyridoxalNon-enzymaticDepletion of Vitamin B6; peripheral neuropathy

Analytical Methodologies: UHPLC-MS/MS Parameters

Quantifying INH-α-KG in biological matrices requires high-resolution techniques due to the structural instability of hydrazones under extreme pH or thermal stress. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the industry standard for this application[5].

Table 2: Optimized MRM Transitions for INH Metabolites

Note: Parameters are generalized for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Isoniazid (INH) 138.06121.051550
INH-α-KG Hydrazone 266.08121.052050
INH-Pyruvate 208.07121.051850
INH-d4 (Internal Std) 142.08125.071550

(The product ion at m/z 121.05 corresponds to the stable isonicotinoyl cation, a reliable diagnostic fragment for all INH derivatives).

Experimental Protocols: A Self-Validating Workflow

In my experience optimizing LC-MS/MS workflows for drug-metabolite interactions, the most critical failure point in hydrazone quantification is ex vivo artifact formation . Because the condensation of INH and α-KG is driven by mass action, if both molecules are present in a collected plasma or urine sample, they will continue to react in the tube, artificially inflating the measured hydrazone concentrations.

To ensure trustworthiness, the protocol below is designed as a self-validating system . By utilizing immediate thermal quenching and organic precipitation, we instantly freeze the chemical equilibrium, ensuring the data reflects true in vivo physiology.

W Sample 1. Sample Collection (Quenched at -80°C) Spike 2. Internal Standard Spiking (Isotope-labeled INH) Sample->Spike Extract 3. Protein Precipitation (Cold Acetonitrile) Spike->Extract LCMS 4. UHPLC-ESI-MS/MS (MRM Mode) Extract->LCMS Data 5. Metabolomic Profiling & Quantification LCMS->Data

UHPLC-MS/MS workflow for INH-hydrazone quantification.

Step-by-Step Extraction Methodology

Step 1: Immediate Sample Quenching (Causality: Preventing Ex Vivo Reactions)

  • Collect biological fluid (plasma/urine) into pre-chilled tubes containing a mild acidification buffer (0.1% formic acid) to stabilize the hydrazone linkage.

  • Crucial Step: Immediately plunge the samples into liquid nitrogen or a dry ice/ethanol bath. Do not allow samples to sit at room temperature, as the non-enzymatic condensation will proceed rapidly.

Step 2: Internal Standard Spiking (Causality: Matrix Effect Correction)

  • Thaw samples on ice.

  • Spike 50 µL of the biological matrix with 10 µL of an isotope-labeled internal standard (e.g., INH-d4) at a known concentration.

  • Validation Note: The internal standard corrects for variable ionization suppression in the ESI source and accounts for any volumetric losses during extraction.

Step 3: Protein Precipitation (Causality: Enzyme Denaturation & Analyte Release)

  • Add 200 µL of ice-cold acetonitrile (ACN) to the sample.

  • Why cold ACN? The organic solvent immediately denatures binding proteins, releasing bound INH and α-KG, while the low temperature prevents the heat-of-mixing from driving further artifactual condensation.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 4: Chromatographic Separation

  • Transfer the supernatant to an LC vial.

  • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Hydrazones are highly polar; a carefully optimized gradient starting at 2% ACN is required to ensure adequate retention and prevent co-elution with the solvent front.

Conclusion

The interaction between isoniazid and α-ketoglutaric acid bridges the gap between synthetic pharmacology and endogenous metabolomics. By understanding the non-enzymatic nature of this hydrazone condensation, researchers can better map the secondary toxicities of INH, particularly its role in drug-induced liver injury and metabolic disruption. Implementing rigorous, cold-quenched LC-MS/MS protocols ensures that the quantification of these adducts remains scientifically sound and free of ex vivo artifacts.

References

  • Frontiers in Pharmacology (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.

  • Acta Pharmaceutica Sinica B (2016). Isoniazid metabolism and hepatotoxicity.

  • Toxicology and Applied Pharmacology (2013). CYP2E1-dependent elevation of serum cholesterol, triglycerides, and hepatic bile acids by isoniazid.

  • PLoS One (2014). Plasma Metabolomics in Human Pulmonary Tuberculosis Disease: A Pilot Study.

  • Biochimica et Biophysica Acta (1954). Identification of isonicotinoylhydrazones of pyruvic and alpha-ketoglutaric acid in rat urine after treatment with isonicotinic acid hydrazide (isoniazid).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Isoniazid α-Ketoglutarate Hydrazone

Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of isoniazid α-ketoglutarate hydrazone. This compound is a derivative of isoniazid, a cornerstone drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of isoniazid α-ketoglutarate hydrazone. This compound is a derivative of isoniazid, a cornerstone drug in the treatment of tuberculosis, and α-ketoglutaric acid, a key intermediate in cellular metabolism. The synthesis involves a classic condensation reaction to form a hydrazone linkage, a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of parent drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol grounded in established chemical principles. The guide explains the causality behind experimental choices, provides self-validating protocols through rigorous characterization, and is supported by authoritative references.

Introduction: The Rationale for Isoniazid Derivatization

Isoniazid (isonicotinic acid hydrazide, INH) has been a first-line treatment for tuberculosis for decades.[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] As a prodrug, isoniazid requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents.

One promising strategy is the derivatization of existing effective drugs like isoniazid. The formation of hydrazones by reacting the hydrazide moiety of isoniazid with various aldehydes and ketones is a well-established approach to generate new chemical entities with potentially improved properties, such as enhanced activity against resistant strains, reduced toxicity, or altered pharmacokinetic profiles. The resulting N-acylhydrazone moiety is a key structural feature in many biologically active compounds.

This guide focuses on the synthesis of the hydrazone derivative of isoniazid with α-ketoglutaric acid. α-Ketoglutaric acid is a dicarboxylic acid and a key molecule in the Krebs cycle.[2] The resulting isoniazid α-ketoglutarate hydrazone is a highly polar molecule, presenting unique challenges and considerations in its synthesis and purification. The formation of this specific hydrazone has been observed in vivo as a metabolite of isoniazid, underscoring its biological relevance.

Chemical Principles and Reaction Mechanism

The synthesis of isoniazid α-ketoglutarate hydrazone is a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazide group of isoniazid on the electrophilic ketone carbon of α-ketoglutaric acid. This is typically followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The reaction is often catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen of the α-ketoglutaric acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the isoniazid.

Caption: Reaction mechanism for the formation of isoniazid α-ketoglutarate hydrazone.

Materials and Equipment

Reagents
  • Isoniazid (Isonicotinic acid hydrazide, INH) (≥99% purity)

  • α-Ketoglutaric acid (≥98% purity)

  • Ethanol (anhydrous)

  • Methanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Deionized water

  • Silica gel 60 (for TLC)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH meter or pH paper

Experimental Protocol: Synthesis of Isoniazid α-Ketoglutarate Hydrazone

This protocol is designed for the laboratory-scale synthesis of the target compound.

Caption: Experimental workflow for the synthesis of isoniazid α-ketoglutarate hydrazone.

Step-by-Step Methodology
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve isoniazid (e.g., 1.37 g, 10 mmol) in 30 mL of anhydrous ethanol. Stir the mixture until the isoniazid is completely dissolved. Gentle warming may be required.

  • Addition of α-Ketoglutaric Acid: To the isoniazid solution, add α-ketoglutaric acid (e.g., 1.46 g, 10 mmol). Stir the mixture to ensure homogeneity.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC plate and spot the starting materials (isoniazid and α-ketoglutaric acid) and the reaction mixture at regular intervals (e.g., every 30 minutes). A suitable eluent system would be a polar mixture such as ethyl acetate:methanol:acetic acid (e.g., 8:1:1). The formation of a new, more polar spot and the disappearance of the starting material spots will indicate the progress of the reaction.

  • Isolation of the Crude Product: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product may precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected solid under vacuum to obtain the crude isoniazid α-ketoglutarate hydrazone.

Purification and Characterization

The high polarity of the dicarboxylic acid moiety in the product makes purification challenging. Standard silica gel chromatography with non-polar eluents is generally ineffective.

Purification

Recrystallization: This is the preferred method for purifying the crude product.

  • Solvent Selection: A suitable solvent system for recrystallization would be a mixture of polar solvents, such as ethanol/water or methanol/water. The ideal solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. If there are any insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

For highly polar compounds that are difficult to purify by conventional methods, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) may be considered.[3]

Characterization

The identity and purity of the synthesized isoniazid α-ketoglutarate hydrazone should be confirmed by a combination of the following analytical techniques:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates the purity of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O group of the amide, the C=N of the hydrazone, the O-H of the carboxylic acids, and the aromatic ring of the pyridine moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the pyridine ring, the aliphatic protons of the glutarate backbone, and the N-H proton of the hydrazone. The absence of the aldehydic proton signal from any starting material impurity should be confirmed.

    • ¹³C NMR: The spectrum will show signals for the carbons of the pyridine ring, the glutarate backbone, the amide carbonyl, the carboxylic acid carbonyls, and the C=N of the hydrazone.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of isoniazid α-ketoglutarate hydrazone.

Property Expected Value/Observation
Molecular Formula C₁₁H₁₁N₃O₅
Molecular Weight 265.23 g/mol
Appearance White to off-white crystalline solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.[2]
IR (KBr, cm⁻¹) ~3400 (O-H), ~3200 (N-H), ~1710 (C=O, acid), ~1680 (C=O, amide), ~1600 (C=N)
¹H NMR (DMSO-d₆, δ ppm) Signals for pyridine ring protons (~7.8-8.8 ppm), CH₂ protons of glutarate (~2.5-3.0 ppm), NH proton (~11-12 ppm), and COOH protons (broad signal)
¹³C NMR (DMSO-d₆, δ ppm) Signals for aromatic carbons, C=O (amide and acids), C=N, and aliphatic carbons
MS (ESI+) [M+H]⁺ at m/z 266.07

Safety Precautions and Waste Disposal

  • Safety: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Isoniazid is a potent drug and should be handled with care.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic solvents and solid waste should be collected in separate, appropriately labeled containers.

Discussion and Future Perspectives

The synthesis of isoniazid α-ketoglutarate hydrazone represents a straightforward yet important modification of a key antitubercular drug. The resulting compound, with its increased polarity and metabolic relevance, warrants further investigation. Future studies could focus on:

  • Biological Evaluation: Assessing the in vitro and in vivo antitubercular activity of the synthesized compound against both drug-sensitive and drug-resistant strains of M. tuberculosis.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the hydrazone to understand how the modification affects its bioavailability and half-life.

  • Toxicity Profiling: Evaluating the cytotoxicity of the compound to ensure a favorable therapeutic index.

The successful synthesis and characterization of this and similar derivatives are crucial steps in the ongoing effort to develop new and more effective treatments for tuberculosis.

References

  • NASA Technical Reports Server (NTRS). (2009). Review of Alpha-Ketoglutaric Acid (AKGA) Hydrazine and Monomethylhydrazine (MMH) Neutralizing Compound. [Link]

  • PubChem. Isoniazid. [Link]

  • Science.gov. alpha-ketoglutaric acid akga: Topics by Science.gov. [Link]

  • Organic Syntheses. α-KETOGLUTARIC ACID. [Link]

  • ResearchGate. For highly polar compound, how to do the purification? [Link]

  • PubMed. Synthesis of α-Ketoglutaramic acid. [Link]

  • Organic Syntheses. α-KETOGLUTARIC ACID. [Link]

  • World Health Organization. (2022). ISONIAZID Draft proposal for revision in The International Pharmacopoeia. [Link]

  • Alcrut group. (2024). Synthesis and Evaluation of Hydrazones. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2025). Facile and straightforward synthesis of Hydrazone derivatives. [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. [Link]

  • GISSMO NMR. Alpha-ketoglutaric-acid. [Link]

  • INOVATUS JOURNALS. DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • MDPI. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric cross-aldol reactions of α-keto hydrazones and α,β-unsaturated γ-keto hydrazones with trifluoromethyl ketones. [Link]

  • YouTube. (2022). Refer to the given reaction. α-Ketoglutaric acid +NH_4^++NADPH Glutamate / dehydrogenase ... [Link]

  • Wikipedia. Isoniazid. [Link]

Sources

Foundational

An In-depth Technical Guide to the Condensation Reaction of Isoniazid and Alpha-Ketoglutaric Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the condensation reaction between the frontline antitubercular drug, isoniazid, and t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the condensation reaction between the frontline antitubercular drug, isoniazid, and the key metabolic intermediate, alpha-ketoglutaric acid. The resulting product, 2-(isonicotinoylhydrazono)pentanedioic acid, is a significant metabolite in patients undergoing isoniazid therapy and a subject of interest for its potential biological activities. This document will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol for its synthesis, outline methods for its characterization, and discuss its broader implications in the fields of pharmacology and drug development.

Introduction: The Intersection of Tuberculosis Treatment and Cellular Metabolism

Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone in the treatment of tuberculosis for decades.[1][2] Its mechanism of action involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG), leading to the formation of a reactive species that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4] However, the metabolic fate of isoniazid in the human body is complex and gives rise to various metabolites, some of which are implicated in the drug's therapeutic and toxic effects.[4]

One such metabolic pathway involves the non-enzymatic condensation of isoniazid with endogenous carbonyl compounds.[4] The terminal -NH2 group of isoniazid's hydrazide moiety is a potent nucleophile, readily reacting with aldehydes and ketones.[4] Alpha-ketoglutaric acid, a crucial intermediate in the citric acid cycle, possesses a ketone functional group, making it a prime candidate for this reaction.[5] The resulting product is the isonicotinoyl hydrazone of alpha-ketoglutaric acid, also known as 2-(isonicotinoylhydrazono)pentanedioic acid.[6] The formation of this and similar hydrazones is clinically relevant, as it can lead to a deficiency of essential carbonyl-containing compounds, such as pyridoxal (vitamin B6), resulting in peripheral neuropathy, a known side effect of isoniazid treatment.[7][8]

This guide will provide a comprehensive overview of this important reaction, offering both theoretical insights and practical methodologies for its study.

Reaction Mechanism and Rationale

The condensation of isoniazid and alpha-ketoglutaric acid proceeds through a nucleophilic addition-elimination reaction, characteristic of hydrazone formation from hydrazines and carbonyl compounds.

Mechanistic Pathway

The reaction is typically acid-catalyzed and involves two main steps:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group in isoniazid, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of alpha-ketoglutaric acid. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone. The acidic conditions facilitate the protonation of the hydroxyl group, making it a better leaving group (water).

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Isoniazid Isoniazid (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Isoniazid->Tetrahedral_Intermediate Nucleophilic Attack AKG Alpha-Ketoglutaric Acid (Electrophile) AKG->Tetrahedral_Intermediate Hydrazone 2-(Isonicotinoylhydrazono)pentanedioic Acid Tetrahedral_Intermediate->Hydrazone Dehydration Water Water Tetrahedral_Intermediate->Water

Figure 1: Simplified workflow of the condensation reaction.
Causality Behind Experimental Choices

The selection of reaction conditions is critical for maximizing the yield and purity of the hydrazone product.

  • Solvent Selection: Ethanol is a commonly used solvent for the synthesis of isoniazid-derived hydrazones.[9][10] It is a polar protic solvent that can dissolve both isoniazid and, to a reasonable extent, alpha-ketoglutaric acid, facilitating their interaction. Its boiling point allows for reactions to be carried out at an elevated temperature (reflux) to increase the reaction rate.[9]

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often employed.[10] The acid protonates the carbonyl oxygen of alpha-ketoglutaric acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the isoniazid. It also facilitates the dehydration step by protonating the hydroxyl group of the intermediate. However, highly acidic conditions should be avoided as they can lead to the hydrolysis of the hydrazone product.[3][11]

  • Temperature: The reaction is typically performed under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[9][10]

Experimental Protocol: Synthesis of 2-(Isonicotinoylhydrazono)pentanedioic Acid

This section provides a detailed, step-by-step methodology for the synthesis of 2-(isonicotinoylhydrazono)pentanedioic acid. This protocol is adapted from general procedures for the synthesis of isoniazid-derived hydrazones.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplier
Isoniazid (INH)≥99%Sigma-Aldrich
Alpha-ketoglutaric acid≥99%Sigma-Aldrich
Ethanol, absoluteACS GradeFisher Scientific
Acetic acid, glacialACS GradeFisher Scientific
Distilled water
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Buchner funnel and flask
Filter paper
Beakers
Glass stirring rod
Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254)Merck
Step-by-Step Methodology
  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of isoniazid in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the isoniazid is completely dissolved. To this, add 1.46 g (10 mmol) of alpha-ketoglutaric acid.

  • Addition of Catalyst: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for 2-3 hours.[10]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:methanol, 8:2 v/v). Spot the initial reaction mixture and samples taken at regular intervals. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator under vacuum to a constant weight.

G start Start dissolve Dissolve Isoniazid and Alpha-Ketoglutaric Acid in Ethanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst reflux Reflux for 2-3 hours add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end End dry->end

Figure 2: Experimental workflow for the synthesis of 2-(isonicotinoylhydrazono)pentanedioic acid.

Analytical Characterization

Thorough characterization of the synthesized 2-(isonicotinoylhydrazono)pentanedioic acid is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic and Spectrometric Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine ring protons of the isoniazid moiety, the methylene protons of the pentanedioic acid backbone, and the imine proton (C=N-H). The pyridine protons typically appear in the aromatic region (δ 7.5-9.0 ppm).
¹³C NMR Resonances for the carbonyl carbon of the amide, the imine carbon (C=N), the carbons of the pyridine ring, and the carbons of the pentanedioic acid chain, including the two carboxylic acid carbons. The N-acylhydrazone skeleton is typically confirmed by signals for C=O around 162 ppm and C=N around 140 ppm.[7]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of 2-(isonicotinoylhydrazono)pentanedioic acid (C11H11N3O5), which is 265.22 g/mol .
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide and carboxylic acids (around 1650-1710 cm⁻¹), C=N stretching of the hydrazone (around 1600 cm⁻¹), and aromatic C-H stretching.[7]
UV-Visible Spectroscopy Hydrazones typically exhibit strong UV absorption bands. The spectrum is expected to show absorption maxima corresponding to the π → π* and n → π* electronic transitions of the conjugated system. The exact λmax will depend on the solvent and pH.[3]
Purity and Physicochemical Properties
  • Melting Point: Determination of the melting point can provide an indication of the purity of the synthesized compound. A sharp melting point range suggests a pure substance.

  • Solubility: The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) should be determined.

  • pH-Dependent Stability: The stability of the hydrazone linkage is known to be pH-dependent.[3] Studies at different pH values (acidic, neutral, and basic) can be performed using UV-Vis spectroscopy or HPLC to monitor for any hydrolysis back to the starting materials.[3][11] Hydrazones are generally more stable at physiological pH but can hydrolyze under strongly acidic or basic conditions.[3]

Biological Activity and Significance

The formation of 2-(isonicotinoylhydrazono)pentanedioic acid is not merely a chemical curiosity but has significant biological implications.

Antitubercular Potential

While many isoniazid-derived hydrazones have been synthesized and evaluated for their antitubercular activity, specific data for the alpha-ketoglutarate adduct is limited in the public domain.[12][13] However, the general class of isonicotinoyl hydrazones has shown promise, with some derivatives exhibiting potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[7][14] It is plausible that 2-(isonicotinoylhydrazono)pentanedioic acid may retain some antitubercular activity, potentially acting as a pro-drug that can hydrolyze back to isoniazid or exerting its own inhibitory effects. Further in vitro studies are warranted to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Role in Isoniazid Metabolism and Toxicity

The in vivo formation of this hydrazone is a key aspect of isoniazid's metabolism.[6] As previously mentioned, the sequestration of endogenous carbonyl compounds like alpha-ketoglutaric acid and pyridoxal can disrupt normal metabolic processes.[7][8] Understanding the kinetics and extent of this reaction in vivo is crucial for managing the side effects of isoniazid therapy.

Potential as a Biomarker

The presence of 2-(isonicotinoylhydrazono)pentanedioic acid in the urine of patients treated with isoniazid has been documented.[6] This suggests its potential use as a biomarker for monitoring isoniazid metabolism and patient adherence to treatment.

Conclusion and Future Directions

The condensation reaction between isoniazid and alpha-ketoglutaric acid represents a fascinating intersection of medicinal chemistry, pharmacology, and cellular metabolism. The resulting hydrazone, 2-(isonicotinoylhydrazono)pentanedioic acid, is a significant metabolite with potential biological activities that are yet to be fully elucidated.

This guide has provided a comprehensive framework for the synthesis, characterization, and understanding of this compound. Future research should focus on:

  • Definitive Spectroscopic Characterization: Obtaining and publishing detailed NMR, MS, and other spectroscopic data for the purified compound to serve as a reference for future studies.

  • In Vitro Biological Evaluation: Systematically evaluating the antitubercular activity of 2-(isonicotinoylhydrazono)pentanedioic acid against various strains of M. tuberculosis to determine its potential as a therapeutic agent.

  • Pharmacokinetic Studies: Investigating the formation and clearance of this metabolite in vivo to better understand its role in the overall pharmacology of isoniazid.

By continuing to explore the chemistry and biology of isoniazid and its metabolites, the scientific community can work towards developing more effective and safer treatments for tuberculosis, a disease that continues to be a major global health challenge.

References

  • Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. (n.d.). Oriental Journal of Chemistry. [Link]

  • Pyridoxal Isonicotinoyl Hydrazone and Analogues. Study of Their Stability in Acidic, Neutral and Basic Aqueous Solutions by Ultraviolet-Visible Spectrophotometry. (1989). Biological Metals. [Link]

  • Isoniazid. (n.d.). PubChem. [Link]

  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022). Molecules. [Link]

  • Chemical structure of isoniazid-N-acylhydrazones. (n.d.). ResearchGate. [Link]

  • Synthesis and antitubercular activity of isoniazid condensed with carbohydrate derivatives. (n.d.). SciELO. [Link]

  • Synthesis and Antimycobacterial Activity of Isoniazid Derivatives Tethered with Aliphatic Amines. (2022). Current Medicinal Chemistry. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Frontiers in Pharmacology. [Link]

  • In Vitro Antimycobacterial Activities of 2′-Monosubstituted Isonicotinohydrazides and Their Cyanoborane Adducts. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis, oxidation potential and anti–mycobacterial activity of isoniazid and analogues: Insights into the molecular isoniazid activation mechanism. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Molecules. [Link]

  • Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity. (n.d.). International Journal of Pharma and Bio Sciences. [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. (2017). Critical Reviews in Analytical Chemistry. [Link]

  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. (2023). Eurasian Chemico-Technological Journal. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). National Center for Biotechnology Information. [Link]

  • HPLC study on stability of pyridoxal isonicotinoyl hydrazone. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis and characterization of a series of isoniazid hydrazones. Spectroscopic and theoretical study. (n.d.). ResearchGate. [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). Arkivoc. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2025). Molecules. [Link]

  • Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. (2021). Trends in Sciences. [Link]

  • Protocol for pragmatic randomized clinical trial to evaluate the completion of treatment of latent Mycobacterium tuberculosis infection with Isoniazid in the 300 mg formulation. (2023). National Center for Biotechnology Information. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022). MDPI. [Link]

  • 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. (n.d.). National Center for Biotechnology Information. [Link]

  • Measuring Isoniazid in Tuberculosis Patients with LC-MS. (2024). LCGC International. [Link]

  • UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid. (n.d.). ResearchGate. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). National Center for Biotechnology Information. [Link]

  • UV-Vis Spectrum of Isonicotinic Acid. (n.d.). SIELC Technologies. [Link]

  • 2-Oxopentanedioic acid. (n.d.). NIST WebBook, SRD 69. [Link]

  • Organic compounds. (2014). MassBank. [Link]

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. (n.d.). Universitat de Barcelona. [Link]

Sources

Exploratory

In Vivo Formation and Pharmacological Profiling of Isoniazid α-Ketoglutaric Acid (INH-AKG)

Executive Summary Isoniazid (INH) remains a cornerstone in the first-line defense against Mycobacterium tuberculosis[1]. However, its clinical utility is frequently complicated by severe hepatotoxicity and peripheral neu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoniazid (INH) remains a cornerstone in the first-line defense against Mycobacterium tuberculosis[1]. However, its clinical utility is frequently complicated by severe hepatotoxicity and peripheral neuropathy[2]. The primary driver of this toxicity is the highly nucleophilic terminal -NH 2​ group of its hydrazide moiety[2]. In vivo, this reactive functional group undergoes extensive biotransformation[3]. While N-acetylation via the NAT-2 enzyme is the canonical metabolic pathway[2], INH also participates in non-enzymatic condensation reactions with endogenous carbonyl compounds—most notably α-ketoglutaric acid (AKG) and pyruvic acid[2]. This reaction yields hydrazone metabolites, specifically[2].

The identification of INH-AKG in biological fluids was first documented decades ago[4], but recent advancements in high-resolution metabolomics have repositioned this metabolite from a mere byproduct to a compound of significant pharmacological and toxicological interest[5].

Biochemical Mechanism of INH-AKG Formation

The formation of INH-AKG is driven by a nucleophilic attack of the INH terminal amine on the ketone carbon of AKG, an abundant intermediate of the tricarboxylic acid (TCA) cycle[2]. This dehydration synthesis yields a stable Schiff base (hydrazone)[2]. Because AKG is a critical node in cellular respiration and amino acid metabolism, the sequestration of AKG by INH can induce localized metabolic shifts[1]. This dynamic contributes to the redox imbalance and metabolic disruptions—such as altered phenylalanine metabolism—observed during prolonged INH therapy[1].

INH_AKG_Pathway INH Isoniazid (INH) Nucleophilic -NH2 Condensation Non-enzymatic Condensation INH->Condensation Amine attack TCA TCA Cycle (Mitochondria) AKG α-Ketoglutaric Acid (Carbonyl Donor) TCA->AKG Metabolic Flux AKG->Condensation Carbonyl reaction INH_AKG INH-AKG Hydrazone (Metabolite) Condensation->INH_AKG -H2O

Biochemical pathway of non-enzymatic INH-AKG hydrazone formation in vivo.

Toxicological and Therapeutic Implications

Historically, the conjugation of INH with α-keto acids was viewed as a detoxification mechanism that masks the reactive hydrazine group, thereby preventing the formation of hepatotoxic free radicals mediated by CYP2E1[1]. However, recent indicates that elevated levels of INH-AKG correlate with specific metabolic phenotypes and potential hepatic stress in patients[1].

Beyond its role as a metabolite, INH-AKG is currently being investigated as a standalone therapeutic entity[6]. Recent in vitro evaluations have demonstrated its dual efficacy: retaining anti-tubercular properties while exhibiting potent anti-angiogenic effects[6]. In models of colorectal tuberculosis and associated malignancies, INH-AKG significantly downregulates crucial angiogenic factors, including NF-κB, VEGF-A, and VEGFR-2[7]. This mechanism restricts new vessel formation, depriving pathological tissues of the nutrients required for proliferation[7].

Comparative Pharmacological Profile
Pharmacological ParameterIsoniazid (INH)Isoniazid α-Ketoglutaric Acid (INH-AKG)
Primary Target M. tuberculosis KatG enzymeM. tuberculosis / Endothelial Cells
Hepatotoxicity Risk High (CYP2E1-mediated free radicals)Reduced (Masked hydrazine moiety)
Anti-Angiogenic Activity NegligibleHigh (Inhibits tubulogenesis)
Key Modulated Proteins NAT-2, CYP2E1NF-κB, VEGF-A, VEGFR-2
Metabolic Impact Depletes Vitamin B6Alters TCA flux / Phenylalanine metabolism

Experimental Workflows & Protocols

To ensure reproducibility and analytical rigor, the following self-validating protocols detail the extraction, quantification, and in vitro evaluation of INH-AKG.

Protocol 1: LC-MS/MS Metabolomic Profiling of INH Hydrazones

Causality Focus : Accurate quantification of INH-AKG requires preventing ex vivo degradation or artifactual hydrazone formation during sample preparation.

  • Sample Collection and Quenching : Collect urine or plasma and immediately snap-freeze at -80°C. Rationale: Rapid thermal quenching halts ongoing enzymatic and non-enzymatic condensation reactions, preserving the true endogenous metabolome[5].

  • Protein Precipitation : Thaw samples on ice. Add 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Rationale: Acetonitrile effectively denatures proteins while maintaining the solubility of polar hydrazones like INH-AKG, preventing analyte co-precipitation.

  • Centrifugation : Centrifuge at 12,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean glass vial.

  • LC-MS/MS Analysis : Inject the supernatant into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Rationale: ESI+ is optimal for the protonation of the pyridine ring in the INH moiety, yielding a strong [M+H]+ precursor ion for highly sensitive detection[5].

  • Data Processing : Perform peak alignment and integration using targeted metabolomics software, normalizing INH-AKG peak areas to the IS. Validation Check: Analyze a matrix-matched quality control (QC) sample every 10 injections to verify instrument stability and mass accuracy.

Workflow S1 1. Sample Collection (Urine/Plasma) S2 2. Protein Precipitation (Acetonitrile + IS) S1->S2 S3 3. Centrifugation (12,000 rpm, 4°C) S2->S3 S4 4. LC-MS/MS Analysis (ESI+ Mode) S3->S4 S5 5. Data Processing (Peak Alignment & Integration) S4->S5

Step-by-step LC-MS/MS metabolomic workflow for INH-AKG quantification.

Protocol 2: In Vitro Anti-Angiogenic Evaluation (Tubulogenesis Assay)

Causality Focus : Evaluating the inhibitory effect of INH-AKG on endothelial tube formation requires a tightly controlled microenvironment free of exogenous growth stimuli.

  • Matrix Preparation : Coat pre-chilled 96-well plates with 50 µL of Matrigel and polymerize at 37°C for 30 minutes. Rationale: Matrigel provides a basement membrane surrogate rich in extracellular matrix proteins, essential for inducing endothelial cell differentiation into capillary-like structures[7].

  • Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 2 × 10^4 cells/well.

  • Treatment Application : Replace standard growth media with serum-free media containing varying concentrations of INH-AKG. Rationale: Serum-free media is utilized to eliminate the confounding effects of exogenous growth factors present in Fetal Bovine Serum (FBS), ensuring that any reduction in tube formation is strictly attributable to the INH-AKG treatment[7].

  • Incubation and Imaging : Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere. Capture images using an inverted phase-contrast microscope.

  • Quantification : Analyze the total tube length and number of branch points using morphometric software (e.g., ImageJ). Validation Check: Include a positive control (e.g., Suramin) and a vehicle-only negative control to confirm assay sensitivity and baseline angiogenic potential.

References

  • Zamboni V, Defranceschi A. Identification of isonicotinoylhydrazones of pyruvic and alpha-ketoglutaric acid in rat urine after treatment with isonicotinic acid hydrazide (isoniazid). Biochim Biophys Acta. 1954;14(3):430-432. URL :[Link]

  • Li F, Miao Y, Zhang L, et al. Metabolomic analysis reveals novel isoniazid metabolites and hydrazones in human urine. Drug Metab Pharmacokinet. 2011;26(6):569-576. URL :[Link]

  • Begum S, Hussain SA. INVITRO EVALUATION OF ISONIAZID AND ITS DERIVATIVE (ISONIAZID ALPHA-KETOGLUTARIC ACID) FOR THE TREATMENT OF TUBERCULOSIS. World Journal of Pharmaceutical and Life Sciences (WJPLS). 2024;10(11):177-181. URL : [Link]

  • Li G, et al. CYP2E1-dependent elevation of serum cholesterol, triglycerides, and hepatic bile acids by isoniazid. Toxicol Appl Pharmacol. 2013;266(2):245-253. URL :[Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Significance of Isonicotinoyl-α-Ketoglutarate (INH-AKG) Hydrazone

Abstract Isoniazid (INH), a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism in the human body, leading to a variety of derivatives with diverse biological activities. Among these is the isoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism in the human body, leading to a variety of derivatives with diverse biological activities. Among these is the isonicotinoyl-α-ketoglutarate (INH-AKG) hydrazone, formed through a non-enzymatic condensation reaction with the Krebs cycle intermediate, α-ketoglutarate. While the hepatotoxic potential of other INH metabolites, such as hydrazine and acetylhydrazine, has been a primary focus of research, the specific biological significance of INH-AKG hydrazone remains an area of emerging investigation. This technical guide provides a comprehensive analysis of INH-AKG hydrazone, detailing its formation, potential biological roles, and the analytical methodologies pertinent to its study. We will explore its implications in intermediary metabolism, its potential, though currently under-investigated, contribution to INH's overall therapeutic and toxicological profile, and the broader context of INH-hydrazones in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic fate of isoniazid and the nuanced roles of its various metabolites.

Introduction to Isoniazid (INH): The Cornerstone of Tuberculosis Therapy

Isoniazid (isonicotinic acid hydrazide) has been a primary, first-line drug for the treatment and prophylaxis of tuberculosis (TB) for decades.[1] It is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) bacillus to exert its bactericidal effect.[2] This activation is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[3] Once activated, INH derivatives form adducts with NAD(H), which in turn inhibit InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—the unique, long-chain fatty acids that are critical components of the mycobacterial cell wall.[2][4] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and bacterial death.

Despite its efficacy, the clinical use of INH is associated with significant adverse effects, most notably hepatotoxicity and peripheral neuropathy.[5] These toxicities are largely attributed to the complex metabolic pathways INH undergoes in the host.[6] Therefore, a thorough understanding of INH metabolism is paramount for optimizing therapeutic outcomes, mitigating adverse reactions, and guiding the development of safer, more effective anti-tubercular agents.

The Metabolic Fate of Isoniazid: A Complex Web of Pathways

The biotransformation of INH is multifaceted, involving both enzymatic and non-enzymatic reactions. The primary metabolic routes are acetylation and hydrolysis, which occur predominantly in the liver.[7]

  • Acetylation: The most significant pathway involves the N-acetylation of INH to form acetylisoniazid (AcINH). This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[6] The activity of NAT2 is subject to genetic polymorphism, leading to distinct "slow," "intermediate," and "fast" acetylator phenotypes within the population.[8] This variation in acetylation rate significantly influences plasma concentrations of INH and its metabolites, and has been linked to the risk of hepatotoxicity.[8] AcINH can be further metabolized to acetylhydrazine (AcHz), a known hepatotoxic agent.[6]

  • Hydrolysis: INH can also be directly hydrolyzed by amidases to yield isonicotinic acid (INA) and hydrazine (Hz).[6][7] Hydrazine is a potent hepatotoxin, and its formation is considered a key event in the mechanism of INH-induced liver injury, particularly in the presence of oxidative stress.[9][10][11][12]

  • Hydrazone Formation: A third, non-enzymatic pathway involves the condensation of INH's terminal hydrazine group with endogenous keto acids.[5][8] INH is known to react with pyruvic acid, pyridoxal (vitamin B6), and, the focus of this guide, α-ketoglutarate (AKG) to form their respective hydrazones.[8][13][14][15]

The interplay of these pathways determines the overall pharmacokinetic and toxicodynamic profile of isoniazid treatment.

INH_Metabolism cluster_main Major Pathways cluster_secondary Further Metabolism cluster_hydrazone Non-Enzymatic Condensation INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) INH->INA Amidase Hz Hydrazine (Hz) INH->Hz Amidase INHKeto INH-Hydrazones INH->INHKeto Reaction with Keto Acids AcINH->INA Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase Hz->AcHz NAT2 DiAcHz Diacetylhydrazine AcHz->DiAcHz NAT2 AKG α-Ketoglutarate AKG->INHKeto Pyruvic Pyruvic Acid Pyruvic->INHKeto B6 Pyridoxal (B6) B6->INHKeto

Figure 1: Overview of Isoniazid (INH) Metabolic Pathways.

INH-AKG Hydrazone: Chemistry and In Vivo Formation

The formation of isonicotinoyl-α-ketoglutarate hydrazone is a classical condensation reaction. The nucleophilic terminal amine of the isoniazid hydrazide moiety attacks the electrophilic ketone carbon of α-ketoglutarate, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

This reaction is significant because α-ketoglutarate is not a xenobiotic but a crucial endogenous metabolite, serving as a key intermediate in the citric acid (Krebs) cycle and a central molecule in amino acid metabolism.[16] The formation of INH-AKG hydrazone has been confirmed in the urine of rats treated with INH, providing clear evidence of its in vivo generation.[5] It has been noted, however, that the formation of the pyruvic acid hydrazone of INH may be more prominent.[5]

Figure 2: Chemical Formation of INH-AKG Hydrazone.

Biological Significance of INH-AKG Hydrazone: An Emerging Perspective

While the existence of INH-AKG hydrazone as a metabolite is established, its precise biological role is not yet fully elucidated. Current understanding suggests several potential areas of significance.

Interference with Intermediary Metabolism

The sequestration of α-ketoglutarate, a critical metabolic hub, has the potential to disrupt cellular energy production and nitrogen balance.[16] By forming a stable hydrazone, INH could theoretically deplete the available pool of AKG, which might impact:

  • The Krebs Cycle: Reduced AKG levels could slow the rate of the citric acid cycle, affecting cellular respiration and ATP synthesis.

  • Amino Acid Metabolism: AKG is a key substrate for transamination reactions, linking amino acid metabolism with carbohydrate metabolism. Its depletion could interfere with the synthesis and degradation of amino acids like glutamate.[16]

The clinical relevance of this sequestration effect is currently unknown and requires further investigation to determine if it occurs to a physiologically significant extent.

A Potential Modulator of INH's Therapeutic and Toxic Profile?

The direct contribution of INH-AKG hydrazone to either the therapeutic efficacy or the hepatotoxicity of isoniazid is poorly defined.

  • Toxicity: The current body of evidence overwhelmingly points to hydrazine (Hz) and acetylhydrazine (AcHz) as the primary mediators of INH-induced liver injury.[9][11][12] There is currently no direct evidence to suggest that the INH-AKG hydrazone itself is a significant hepatotoxin. However, the formation of hydrazones could indirectly influence toxicity by shunting INH away from the main acetylation and hydrolysis pathways, thereby altering the relative concentrations of Hz and AcHz. The role of these hydrazones in hepatotoxicity still requires further investigation.[8]

  • Therapeutic Activity: There is a hypothesis that INH-hydrazones could exert some antitubercular activity by interfering with the amino acid metabolism of the mycobacterium.[5] This remains an area of speculation that warrants experimental validation.

The Broader Context: INH-Hydrazones in Drug Discovery

While the endogenous INH-AKG hydrazone is a metabolite, the hydrazone chemical moiety itself has become a major focus in medicinal chemistry. Researchers have synthesized hundreds of novel INH-hydrazone derivatives by reacting INH with various aldehydes and ketones.[17][18][19] This work has yielded compounds with a broad spectrum of biological activities, including:

  • Potent Antitubercular Agents: Many synthetic hydrazones show efficacy against both drug-sensitive and drug-resistant strains of Mtb.[3][20][21][22][23][24]

  • Anticancer and Cytotoxic Properties: Certain INH-hydrazone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[17][25]

This extensive research underscores the pharmacological importance of the isonicotinoyl hydrazone scaffold and provides a compelling rationale for the continued study of all such derivatives, including those formed endogenously.

Methodologies for Detection and Characterization

The study of INH-AKG hydrazone requires robust analytical methods for its synthesis, characterization, and quantification in complex biological matrices.

Synthesis and Characterization of INH-Hydrazones

The synthesis of INH-hydrazones is generally straightforward, involving the condensation of isoniazid with an appropriate aldehyde or ketone, often under reflux in a solvent like ethanol. The resulting products are typically characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the formation of the C=N bond.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=O (amide), N-H, and C=N (hydrazone) bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Protocol: Hypothetical Detection of INH-AKG Hydrazone in Biological Samples

While a specific, validated protocol for INH-AKG hydrazone was not identified in the literature reviewed, a robust method can be designed based on established techniques for α-keto acids and other INH metabolites. High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry, would be the method of choice.

Objective: To quantify INH-AKG hydrazone in human plasma.

Methodology:

  • Sample Preparation:

    • Collect 1 mL of plasma.

    • Perform protein precipitation by adding 3 mL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Instrument: HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): The m/z of the protonated INH-AKG hydrazone molecule [M+H]⁺.

      • Product Ions (Q3): Select at least two characteristic fragment ions for quantification and confirmation.

  • Quantification:

    • Generate a standard curve using synthesized and purified INH-AKG hydrazone of known concentrations.

    • Spike blank plasma with standards to create a matrix-matched calibration curve.

    • Calculate the concentration in unknown samples by interpolating their peak areas against the standard curve.

Analytical_Workflow Start Plasma Sample Collection Step1 Protein Precipitation (e.g., Acetonitrile) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Evaporation Step2->Step3 Step4 Reconstitution in Mobile Phase Step3->Step4 Step5 LC-MS/MS Analysis (Reverse-Phase C18) Step4->Step5 Step6 Data Processing & Quantification Step5->Step6 End Final Concentration Report Step6->End

Figure 3: A Representative Workflow for INH-AKG Hydrazone Analysis.
Quantitative Data Summary

Precise quantification of INH-AKG hydrazone requires methods capable of detecting low concentrations of its parent compound, AKG. The table below summarizes the typical performance of modern analytical platforms used for AKG detection, which would be applicable to its derivatives.

ParameterLC-MS/MSUHPLC-UV/DADGC-MS (with derivatization)Commercial Assay Kits
Principle Mass-to-charge ratioUV AbsorbanceMass-to-charge ratioColorimetric/Fluorometric
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL)High (ng/mL)Moderate to High
Specificity Very HighModerateVery HighModerate
Sample Prep Protein precipitation, SPEDeproteinizationDerivatization, ExtractionDeproteinization
Throughput Moderate to HighHighLow to ModerateHigh
Reference [26][26][26][16][27]

Table 1: Comparison of Analytical Platforms for α-Ketoglutarate (AKG) Analysis.

Conclusion and Future Directions

The isonicotinoyl-α-ketoglutarate (INH-AKG) hydrazone is a confirmed, non-enzymatically formed metabolite of isoniazid. While its direct biological significance has been overshadowed by more overtly toxic metabolites like hydrazine, its formation represents an important interaction between a cornerstone drug and a central endogenous metabolic intermediate.

The key takeaways are:

  • Established Metabolite: INH-AKG hydrazone is formed in vivo through the condensation of INH and α-ketoglutarate.[5][8]

  • Uncertain Role in Toxicity: There is currently no direct evidence implicating INH-AKG hydrazone as a major hepatotoxin; this role is primarily attributed to hydrazine and acetylhydrazine.[9][11]

  • Potential Metabolic Impact: The sequestration of AKG could theoretically impact cellular energy and amino acid metabolism, though the physiological relevance of this is unknown.

  • Pharmacological Interest: The broader class of synthetic INH-hydrazones holds significant promise in the development of new antitubercular and anticancer agents.[20][25]

Future research should be directed towards:

  • Elucidating Direct Biological Effects: Conducting in vitro and in vivo studies with synthesized INH-AKG hydrazone to directly assess its cytotoxicity, potential antimycobacterial activity, and impact on mitochondrial function and the Krebs cycle.

  • Pharmacokinetic Profiling: Developing and validating specific, sensitive analytical methods to accurately profile the pharmacokinetics of INH-AKG hydrazone in patients with different NAT2 genotypes.

  • Biomarker Potential: Investigating whether urinary or plasma levels of INH-AKG hydrazone could serve as a biomarker for INH exposure, metabolic load, or specific metabolic disturbances during therapy.

A deeper understanding of the complete metabolic profile of isoniazid, including the nuanced roles of metabolites like INH-AKG hydrazone, is critical for the rational design of safer and more effective treatments for tuberculosis.

References

  • Tafazoli, S., Mashregi, M., & O'Brien, P. J. (2008). Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model. Toxicology and Applied Pharmacology, 229(1), 94–101. [Link]

  • Tafazoli, S., Mashregi, M., & O'Brien, P. J. (2008). Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model. Semantic Scholar. [Link]

  • Sarich, T. C., Youssefi, M., Zhou, T., & Wright, J. M. (1999). Role of hydrazine in the mechanism of isoniazid hepatotoxicity in rabbits. Archives of toxicology, 73(2), 101–107. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • McDonagh, E. M., Whirl-Carrillo, M., Altman, R. B., & Klein, T. E. (2014). PharmGKB summary: isoniazid pathway, pharmacokinetics. Pharmacogenetics and genomics, 24(9), 473–477. [Link]

  • Wang, P., Pradhan, K., Zhong, X.-B., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384–392. [Link]

  • Tafazoli, S., Mashregi, M., & O'Brien, P. J. (2008). Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model. PubMed. [Link]

  • Sachar, M., Li, F., Ridenour, C., & Wang, Y. (2018). The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis. Toxicological Sciences, 163(1), 305–315. [Link]

  • University of Minnesota. (2006). Isoniazid Degradation Pathway. EAWAG Biocatalysis/Biodegradation Database. [Link]

  • Kumar, V., Singh, S., & Singh, S. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 13, 988820. [Link]

  • Wang, P., Pradhan, K., Zhong, X. B., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. Acta pharmaceutica Sinica. B, 6(5), 384–392. [Link]

  • PharmGKB. Isoniazid Pathway, Pharmacokinetics. [Link]

  • Khan, S. A., Zafar, A., & Ahmad, A. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules (Basel, Switzerland), 27(19), 6770. [Link]

  • Aboul-Fadl, T., & Abdel-Aziz, H. A. (2014). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. ResearchGate. [Link]

  • Negi, A., Singh, G., & Kumar, R. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]

  • Özcan, E., Vagolu, S. K., Tamhaev, R., Lherbet, C., & Doğan, Ş. D. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Pharmaceuticals (Basel, Switzerland), 15(10), 1301. [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & medicinal chemistry letters, 15(20), 4502–4505. [Link]

  • Yoshida, T., Akane, H., & Kaji, N. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1968–1973. [Link]

  • da Silva, A. C. S., et al. (2023). Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment. Tuberculosis (Edinburgh, Scotland), 141, 102363. [Link]

  • Zhang, Z., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 95(1), 389–397. [Link]

  • Özcan, E., Vagolu, S. K., Tamhaev, R., Lherbet, C., & Doğan, Ş. D. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Pharmaceuticals (Basel, Switzerland), 16(9), 1279. [Link]

  • Özcan, E., Vagolu, S. K., Tamhaev, R., Lherbet, C., & Doğan, Ş. D. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. [Link]

  • Cell Biolabs, Inc. (n.d.). α-Ketoglutarate Assay Kit (Colorimetric). [Link]

  • Rock, J. M., et al. (2023). Metabolic rewiring of isoniazid sensitivity in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 120(37), e2305592120. [Link]

  • Krulik, R., Simane, Z., & Rotter, Z. (1962). [The effect of isoniazid on glucide metabolism. IV. Excretion of pyruvic acid and alpha-ketoglutaric acid after isoniazid administration in tuberculous children and adults]. Beitrage zur Klinik der Tuberkulose und spezifischen Tuberkulose-Forschung, 125, 163–166. [Link]

  • Sampiron, E. G., et al. (2019). Hydrazone, Benzohydrazones and Isoniazid-Acylhydrazones as Potential Antituberculosis Agents. ResearchGate. [Link]

  • Das, J., et al. (2016). Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 263-266. [Link]

  • The Pharma Helper. (2022, December 27). Isoniazid (INH) Synthesis & Metabolism | Anti-TB Drug | Medicinal Chemistry & Tuberculosis Treatment [Video]. YouTube. [Link]

  • Sah, P. P. T., & Peoples, S. A. (1954). Isonicotinyl Hydrazones as Antitubercular Agents and Derivatives for Identification of Aldehydes and Ketones. Journal of the American Pharmaceutical Association (Scientific ed.), 43(9), 513–524. [Link]

  • Wujec, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17462. [Link]

  • Aday, B., et al. (2024). Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition. Bioorganic chemistry, 149, 107567. [Link]

Sources

Exploratory

The Discovery and Implications of the Isoniazid Alpha-Ketoglutaric Acid Adduct: A Technical Whitepaper

Executive Summary Isoniazid (INH) remains a foundational prodrug in the pharmacological arsenal against Mycobacterium tuberculosis. While its canonical mechanism of action relies on KatG-mediated activation to form an IN...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoniazid (INH) remains a foundational prodrug in the pharmacological arsenal against Mycobacterium tuberculosis. While its canonical mechanism of action relies on KatG-mediated activation to form an INH-NAD adduct that inhibits mycolic acid synthesis, INH is also subject to extensive host metabolism[1][2]. Due to the high nucleophilicity of its terminal hydrazide nitrogen, INH readily undergoes non-enzymatic condensation with endogenous keto acids[2][3].

This whitepaper provides an in-depth technical analysis of one of the most significant of these metabolites: the isoniazid alpha-ketoglutaric acid adduct (also known as INH-alpha-ketoglutarate or alpha-ketoglutaric acid isonicotinoylhydrazone)[4]. We will explore its historical discovery, chemical causality, pharmacological implications, and the precise analytical methodologies required for its isolation and quantification.

Historical Context and Discovery

The discovery of the INH-alpha-ketoglutarate adduct dates back to the early years of INH clinical deployment. In 1954, researchers V. Zamboni and A. Defranceschi first identified and isolated isonicotinoylhydrazones of both pyruvic acid and alpha-ketoglutaric acid from the urine of rats treated with INH[2][5].

This discovery was pivotal because it established that INH does not solely undergo enzymatic acetylation via hepatic N-acetyltransferase 2 (NAT-2)[2]. Instead, a parallel, non-enzymatic metabolic sink exists. The unhindered primary amine (-NH2) of INH acts as a strong nucleophile, attacking the electrophilic carbonyl carbons of circulating keto acids to form stable hydrazones (Schiff bases)[2][3]. This spontaneous conjugation depletes the pool of active INH and alters the host's endogenous keto acid balance, contributing to the complex pharmacokinetic profile of the drug.

Chemical and Mechanistic Profiling

Molecular Characteristics

The condensation of INH with alpha-ketoglutarate yields a dicarboxylic acid hydrazone[4].

Table 1: Physicochemical Properties of INH-alpha-ketoglutaric acid [4]

PropertyValue / Description
IUPAC Name (2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid
Molecular Formula C11H11N3O5
Molecular Weight 265.22 g/mol
Exact Mass 265.06987 Da
PubChem CID 9576951
ChEBI ID CHEBI:80619
Causality of Adduct Formation

The formation of the INH-alpha-ketoglutarate adduct is driven by classical carbonyl chemistry. The reaction requires no enzymatic catalysis[3].

  • Nucleophilic Attack: The terminal nitrogen of the INH hydrazide moiety attacks the alpha-keto carbon of alpha-ketoglutaric acid.

  • Dehydration: Subsequent proton transfer and elimination of a water molecule ( H2​O ) result in a stable carbon-nitrogen double bond (hydrazone linkage).

  • Equilibrium Dynamics: In physiological conditions (pH 7.4, 37°C), this reaction exists in an equilibrium that is heavily influenced by the local tissue concentrations of alpha-ketoglutarate (a key TCA cycle intermediate).

INH_Metabolism INH Isoniazid (INH) KatG KatG Activation (Mycobacteria) INH->KatG NAT2 NAT-2 Enzyme (Hepatic) INH->NAT2 NonEnz Non-Enzymatic Condensation INH->NonEnz Radical Isonicotinoyl Radical KatG->Radical INHNAD INH-NAD Adduct (Active Target: InhA) Radical->INHNAD + NAD+ AcINH Acetyl-INH (Inactive) NAT2->AcINH INHaKG INH-alpha-ketoglutarate (Hydrazone Sink) NonEnz->INHaKG + a-KG AKG alpha-Ketoglutarate AKG->INHaKG

Fig 1: Divergent metabolic pathways of Isoniazid highlighting the non-enzymatic adduct sink.

Pharmacological and Toxicological Implications

The "Metabolic Sink" and Pharmacokinetics

The spontaneous formation of INH-alpha-ketoglutarate acts as a metabolic sink. By sequestering INH, the adduct reduces the area under the curve (AUC) of the free, active drug available to penetrate mycobacterial lesions[2]. Furthermore, the continuous scavenging of alpha-ketoglutarate can subtly perturb the host's tricarboxylic acid (TCA) cycle and transamination reactions, potentially contributing to the metabolic stress observed during prolonged INH therapy.

Repurposing the Adduct: Recent Advances

Interestingly, the adduct itself is now being investigated as a standalone therapeutic entity. A 2024 study by Begum et al. evaluated Isoniazid alpha-ketoglutaric acid for the treatment of colorectal tuberculosis and associated malignancies[6]. The researchers demonstrated that the adduct possesses intrinsic anti-angiogenic and cytotoxic properties, effectively downregulating critical survival proteins such as NF-κB and VEGF-A in HT-29 cells and human umbilical vein endothelial cells (HUVECs)[6]. This suggests that the hydrazone modification may alter cellular permeability or target binding compared to the parent INH molecule.

Table 2: Comparison of Major INH Adducts/Metabolites [2][3][7]

Metabolite/AdductFormation MechanismPrimary Consequence
INH-NAD Adduct Enzymatic (KatG-mediated)Bactericidal activity via InhA inhibition.
Acetyl-INH Enzymatic (NAT-2)Hepatic clearance; precursor to hepatotoxic hydrazine.
INH-Pyruvate Non-enzymatic condensationDrug sink; alters pyruvate availability.
INH-Pyridoxal Non-enzymatic condensationCauses Vitamin B6 depletion (peripheral neuropathy).
INH-alpha-ketoglutarate Non-enzymatic condensationDrug sink; potential anti-angiogenic properties.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly detailed to empower researchers to troubleshoot and adapt the workflows.

Protocol 1: In Vitro Synthesis and Isolation of INH-alpha-ketoglutarate

This protocol outlines the chemical synthesis of the adduct for use as an analytical standard or for in vitro assays.

  • Reagent Preparation: Dissolve 10 mmol of Isoniazid (approx. 1.37 g) in 20 mL of 50% aqueous ethanol. Causality: The aqueous ethanol mixture ensures the solubility of both the polar alpha-ketoglutaric acid and the INH, while providing a protic environment to facilitate proton transfer during hydrazone formation.

  • Condensation Reaction: Add 10 mmol of alpha-ketoglutaric acid (approx. 1.46 g) to the solution. Stir continuously at 60°C for 2 hours. Causality: Moderate heat provides the activation energy required to overcome the transition state barrier of the dehydration step without causing thermal degradation of the isonicotinyl ring.

  • Precipitation: Cool the mixture slowly to 4°C overnight. Causality: The resulting hydrazone adduct is significantly less polar and bulkier than its precursors, causing it to crystallize out of the cold aqueous ethanol.

  • Filtration and Washing: Recover the precipitate via vacuum filtration. Wash twice with 5 mL of ice-cold ethanol. Causality: Ice-cold ethanol removes unreacted precursors and trace impurities without re-dissolving the synthesized adduct.

  • Validation (QC): Confirm the structure via 1H -NMR (look for the disappearance of the ketone/aldehyde proton and the shift of the hydrazide protons) and high-resolution mass spectrometry (expected [M+H]+ at m/z 266.07).

Protocol 2: LC-MS/MS Quantification of INH-alpha-ketoglutarate in Urine

To quantify the in vivo formation of the adduct, a highly specific LC-MS/MS approach is required.

  • Sample Collection & Spiking: Collect 100 µL of urine. Spike with 10 µL of an internal standard (IS), such as INH-d4. Causality: The IS accounts for matrix effects and ion suppression during electrospray ionization (ESI), ensuring self-validating quantitative accuracy.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex for 30 seconds. Causality: Acetonitrile disrupts the hydration shell of urinary proteins, causing them to crash out of solution. This prevents column clogging and removes protein-bound interferents.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic modifier ensures the basic nitrogen atoms of the adduct remain protonated, improving peak shape and enhancing positive-mode ionization efficiency.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the precursor ion m/z 266.07. Causality: MRM filters out isobaric background noise, providing absolute specificity for the adduct.

LCMS_Workflow Sample Urine Sample Collection (Spiked with IS) Prep Protein Precipitation (Acetonitrile, 4°C) Sample->Prep Centrifuge Centrifugation (14,000g, 15 min) Prep->Centrifuge LC UHPLC Separation (C18 Column, Gradient) Centrifuge->LC MS ESI-MS/MS Detection (MRM Mode, Positive Ion) LC->MS Data Data Analysis (Peak Integration & QC) MS->Data

Fig 2: Self-validating LC-MS/MS workflow for adduct quantification.

Conclusion

The discovery of the isoniazid alpha-ketoglutaric acid adduct by Zamboni and Defranceschi highlighted the complex, non-enzymatic metabolic fate of INH[2][5]. By acting as a metabolic sink, this hydrazone condensation impacts both the pharmacokinetics of the drug and the endogenous keto acid balance of the host. Today, with advanced LC-MS/MS methodologies and renewed interest in the pharmacological properties of the adduct itself[6], understanding this specific molecule remains highly relevant for drug development professionals optimizing anti-tubercular regimens.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 9576951, Isoniazid alpha-ketoglutaric acid. Retrieved from:[Link]

  • Begum et al. (2024). Invitro Evaluation of Isoniazid and its Derivative (Isoniazid Alpha-Ketoglutaric Acid) for the Treatment of Tuberculosis. World Journal of Pharmaceutical and Life Sciences, 10(11), 177-181. Retrieved from:[Link]

  • Zamboni, V., & Defranceschi, A. (1954). Identification of isonicotinoylhydrazones of pyruvic and alpha-ketoglutaric acid in rat urine after treatment with isonicotinic acid hydrazide (isoniazid). Biochimica et Biophysica Acta, 14(3), 430-432. Retrieved from:[Link]

  • Sankar, J., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Retrieved from:[Link]

  • Wang, P., et al. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384-392. Retrieved from:[Link]

  • NCATS Inxight Drugs. Isoniazid .Alpha.-Ketoglutarate. Retrieved from:[Link]

Sources

Foundational

Spectroscopic Characterization of Isoniazid-α-Ketoglutarate Hydrazone

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and charact...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of the hydrazone formed from the condensation reaction between the first-line antitubercular drug, isoniazid (INH), and the endogenous metabolite, α-ketoglutaric acid. For researchers in drug development and metabolism, understanding the structure and properties of such adducts is paramount. This document details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of isoniazid-α-ketoglutarate. Each section is designed to provide not only a procedural protocol but also the underlying scientific rationale, ensuring a deep, field-proven understanding of the experimental choices and data interpretation.

Introduction: The Significance of Isoniazid Adducts

Isoniazid (isonicotinic acid hydrazide) remains a cornerstone in the treatment of tuberculosis due to its high efficacy against Mycobacterium tuberculosis.[1] As a prodrug, INH is activated within the mycobacterium to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. However, the clinical utility of INH is often challenged by its metabolic pathways and associated toxicities.[2]

The terminal -NH₂ group of the hydrazide moiety in isoniazid is highly nucleophilic, making it susceptible to non-enzymatic reactions with endogenous carbonyl compounds.[2] One such reaction is with α-ketoglutaric acid, a key intermediate in the Krebs cycle, to form the corresponding isoniazid-α-ketoglutarate hydrazone.[2][3][4] The formation of these hydrazones is clinically relevant as it can lead to a deficiency of vital nutrients, such as vitamin B6, and represents a significant metabolic pathway for the drug.[2][4] Characterizing these adducts is crucial for understanding INH's metabolic fate, potential for drug-drug interactions, and overall pharmacological profile.[3][5] This guide provides the essential spectroscopic framework for this characterization.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a rapid and accessible technique for confirming the formation of the hydrazone by observing changes in the electronic structure. The method relies on the absorption of ultraviolet or visible light, which excites electrons from the ground state to higher energy orbitals. The formation of the C=N-N=C conjugated system in the hydrazone results in a distinct chromophore with a unique absorption profile compared to the parent molecules.

Rationale and Experimental Causality

The choice of solvent is critical. A polar protic solvent like methanol or water is typically used as both isoniazid and α-ketoglutaric acid have good solubility in these media.[1] The key analytical goal is to identify the bathochromic (red) shift in the maximum absorbance wavelength (λmax) upon the formation of the extended conjugated system of the hydrazone. Isoniazid itself exhibits a characteristic absorbance maximum around 263 nm.[6][7]

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare stock solutions of isoniazid (e.g., 1 mg/mL) and a slight molar excess of α-ketoglutaric acid in methanol or distilled water.

  • Reaction Mixture: Combine the solutions and allow them to react. The reaction typically proceeds readily at room temperature.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the chosen solvent to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range to ensure absorbance is within the linear range of the instrument, ~0.1-1.0 AU).

  • Spectra Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank reference.

    • Record the spectrum of the diluted sample solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Data Visualization and Interpretation

The formation of the hydrazone is confirmed by the appearance of a new absorption band or a significant shift in the λmax of isoniazid. This is due to the new, larger conjugated system involving the pyridine ring and the imine group.

Diagram 1: UV-Vis Spectroscopy Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 Prepare Stock Solutions (INH & α-KG in Methanol) prep2 Mix Reactants prep1->prep2 prep3 Dilute to Analytical Conc. prep2->prep3 analysis1 Blank Spectrophotometer with Solvent prep3->analysis1 Transfer to Quartz Cuvette analysis2 Acquire Spectrum (200-400 nm) analysis1->analysis2 analysis3 Identify λmax analysis2->analysis3

Caption: Workflow for UV-Vis analysis of Isoniazid-α-Ketoglutarate.

Table 1: Expected UV-Vis Absorption Data

CompoundExpected λmax (nm)Chromophore
Isoniazid~263Pyridine ring, C=O
Isoniazid-α-Ketoglutarate> 263 (Shifted)Extended conjugation (Pyridine-C=N)

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable tool for structural elucidation, providing direct evidence of the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, we can confirm the key structural changes that occur during hydrazone formation.

Rationale and Experimental Causality

The primary goal is to observe the disappearance of reactant functional groups and the appearance of product-specific functional groups. Specifically, we expect to see:

  • The disappearance of the N-H stretching vibrations from the primary amine (-NH₂) of isoniazid.

  • The disappearance of the ketonic C=O stretch from α-ketoglutaric acid.

  • The appearance of a characteristic C=N (imine) stretching vibration.[8]

  • The retention of the amide C=O stretch from isoniazid and the carboxylic acid C=O from the α-ketoglutarate moiety.

The solid-state KBr pellet method is a common and effective way to prepare the sample, minimizing solvent interference.

Experimental Protocol: FT-IR Analysis
  • Sample Synthesis: Synthesize and purify the isoniazid-α-ketoglutarate hydrazone product. Ensure the product is thoroughly dried to remove any residual solvent.

  • KBr Pellet Preparation:

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Spectra Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Data Visualization and Interpretation

The resulting spectrum should be compared with the spectra of the starting materials (isoniazid and α-ketoglutaric acid) to confirm the structural changes.

Diagram 2: FT-IR Spectroscopy Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 Grind Dry Sample with KBr Powder prep2 Transfer to Die prep1->prep2 prep3 Press into Transparent Pellet prep2->prep3 analysis1 Acquire Background Spectrum prep3->analysis1 Place Pellet in Holder analysis2 Acquire Sample Spectrum (4000-400 cm⁻¹) analysis1->analysis2 analysis3 Identify Characteristic Bands analysis2->analysis3

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Significance in Characterization
N-H Stretch (Amide)3300 - 3100Present in both INH and product
C-H Stretch (Aromatic)3100 - 3000Present in both INH and product
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Present in α-KG and product
C=O Stretch (Amide)~1667Present in both INH and product
C=O Stretch (Carboxylic Acid)~1700Present in α-KG and product
C=N Stretch (Imine)~1640 - 1590Key indicator of hydrazone formation [8]
C=C, C=N (Pyridine Ring)~1600 - 1450Present in both INH and product
N-H₂ Scissoring (Primary Amine)~1650-1580Present in INH, absent in product
C=O Stretch (Ketone)~1715Present in α-KG, absent in product

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information by probing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C. It is the definitive method for confirming the covalent structure of the hydrazone.

Rationale and Experimental Causality

The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can dissolve both the polar starting materials and the product, and its residual proton signal does not typically interfere with key signals.[9] The analysis will focus on identifying shifts in existing proton and carbon signals and the appearance of new signals corresponding to the hydrazone structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in ~0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high resolution.

  • Spectra Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum (often requires a longer acquisition time).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignments.

Data Visualization and Interpretation

The key to interpretation is comparing the product spectrum to those of the starting materials.

Diagram 3: NMR Spectroscopy Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 Dissolve Dry Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 analysis1 Lock, Tune, and Shim Spectrometer prep2->analysis1 Insert into Spectrometer analysis2 Acquire ¹H and ¹³C Spectra analysis1->analysis2 analysis3 Process and Analyze Data analysis2->analysis3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 Dissolve Sample in Mobile Phase analysis1 Inject into HPLC prep1->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 Electrospray Ionization (ESI) analysis2->analysis3 analysis4 Mass Analysis analysis3->analysis4

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Exploratory

Isoniazid Metabolism and the Alpha-Ketoglutaric Acid Pathway: Mechanistic Insights into Hepatotoxicity and Mitochondrial Dysfunction

Executive Summary Isoniazid (INH) remains a foundational therapeutic for tuberculosis, yet its clinical application is frequently complicated by idiosyncratic drug-induced liver injury (iDILI). While historical models of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoniazid (INH) remains a foundational therapeutic for tuberculosis, yet its clinical application is frequently complicated by idiosyncratic drug-induced liver injury (iDILI). While historical models of INH hepatotoxicity have heavily emphasized cytochrome P450-mediated oxidative stress, recent metabolic profiling reveals a parallel, non-enzymatic pathway of equal toxicological significance. This whitepaper provides an in-depth mechanistic analysis of how INH and its primary metabolite, hydrazine, intersect with the alpha-ketoglutaric acid (α-KG) pathway. By acting as a "metabolic sink," these nucleophilic species deplete critical Tricarboxylic Acid (TCA) cycle intermediates, precipitating mitochondrial dysfunction.

The Core Metabolic Architecture of Isoniazid

The biotransformation of INH is primarily governed by hepatic enzymes, initiating a cascade that generates highly reactive, toxic intermediates[1].

  • Acetylation: INH is first acetylated by N-acetyltransferase 2 (NAT2) to form acetylisoniazid (AcINH). Genetic polymorphisms in NAT2 dictate the rate of this reaction, categorizing patients into "slow" and "fast" acetylators.

  • Hydrolysis: AcINH and parent INH are subsequently hydrolyzed by hepatic amidases. The hydrolysis of AcINH yields isonicotinic acid and acetylhydrazine (AcHz), while the direct hydrolysis of INH yields isonicotinic acid and free hydrazine (Hz)[2].

  • Oxidation: Both AcHz and Hz are substrates for Cytochrome P450 2E1 (CYP2E1), which oxidizes them into highly reactive oxygen species (ROS) and carbon-centered radicals that covalently bind to hepatic macromolecules, inducing necrosis[1],[2].

INH_Metabolism INH Isoniazid (INH) AcINH Acetyl-INH INH->AcINH NAT2 INA Isonicotinic Acid INH->INA Amidase Hz Hydrazine INH->Hz Amidase aKG_Hydrazone INH-aKG Hydrazone INH->aKG_Hydrazone + Alpha-Ketoglutarate (Non-enzymatic) AcINH->INA Amidase AcHz Acetylhydrazine AcINH->AcHz Amidase AcHz->Hz Amidase ROS Reactive Oxygen Species AcHz->ROS CYP2E1 Hz->ROS CYP2E1

Fig 1: Isoniazid metabolic pathways highlighting toxic hydrazine generation.

The Alpha-Ketoglutarate Intersection: The Hydrazone Sink

Beyond enzymatic oxidation, INH and hydrazine possess unhindered terminal amines, making them potent nucleophiles. This structural feature allows them to undergo spontaneous, non-enzymatic condensation with the highly electrophilic carbonyl carbons of endogenous keto-acids.

Nucleophilic Condensation and TCA Stalling

The primary target of this nucleophilic attack is alpha-ketoglutarate (α-KG), a pivotal intermediate in the TCA cycle.

  • INH-α-KG Condensation: Parent INH reacts directly with α-KG to form INH-α-ketoglutaric acid hydrazone, an inactive metabolite that is excreted in urine[2],[3].

  • Hydrazine-α-KG Condensation: More critically, free hydrazine reacts with α-KG to form a cyclised hydrazone[4].

Causality & Toxicological Impact: The formation of these hydrazones acts as a metabolic sink. By physically sequestering α-KG, hydrazine acutely depletes the intracellular pool of this metabolite. Because α-KG is required to drive the TCA cycle forward to succinyl-CoA, its depletion stalls the cycle, drastically reducing the generation of NADH and FADH2 required for the electron transport chain.

Dual-Hit Mitochondrial Toxicity

High-resolution proton NMR studies of isolated hepatocytes reveal that hydrazine toxicity is a "dual-hit" phenomenon[4]:

  • Substrate Depletion: The aforementioned drain on α-KG.

  • Enzymatic Inhibition: Hydrazine directly inhibits succinate dehydrogenase (SDH, Complex II).

This simultaneous substrate starvation and enzymatic blockade precipitates a rapid collapse in intracellular ATP synthesis, leading to energetic failure and subsequent hepatocyte necrosis.

TCA_Impact Isocitrate Isocitrate aKG Alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA aKGDH Hz_aKG Hz-aKG Hydrazone (Dead-end sink) aKG->Hz_aKG Depletion Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Hydrazine Hydrazine (Hz) Hydrazine->aKG Nucleophilic Attack Hydrazine->Succinate Inhibits SDH ATP_Depletion ATP Depletion & Hepatotoxicity Hz_aKG->ATP_Depletion TCA Stalling

Fig 2: Hydrazine-mediated alpha-ketoglutarate depletion and TCA cycle stalling.

Experimental Methodologies: LC-MS/MS Quantification

Analyzing hydrazine and its derivatives is analytically challenging. Because hydrazine is a low-molecular-weight, highly polar molecule lacking a strong chromophore, direct reverse-phase LC-MS/MS results in poor column retention and severe ion suppression. To circumvent this, the gold-standard methodology employs chemical derivatization to convert hydrazine into a hydrophobic azine[5],[6].

Protocol: LC-MS/MS Quantification of Hydrazine via Chemical Derivatization

This protocol utilizes a self-validating internal standard system to ensure high-fidelity quantification.

Step 1: Matrix Preparation and Internal Standard Spiking

  • Aliquot 100 µL of isolated hepatocyte lysate or plasma into a microcentrifuge tube.

  • Spike with 10 µL of 15N2-hydrazine (internal standard, 1 µg/mL).

  • Causality: Isotopic labeling acts as a self-validating control. It corrects for matrix-induced ion suppression and variations in derivatization efficiency, ensuring that the final MS signal is strictly proportional to the biological concentration.

Step 2: Protein Precipitation and Derivatization

  • Add 300 µL of cold acetonitrile containing 0.1% acetic acid to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial. Add 50 µL of 4-bromobenzaldehyde (or naphthalene-2,3-dialdehyde) solution (10 mg/mL in methanol)[5],[6].

  • Incubate at 50°C for 30 minutes.

  • Causality: Heat accelerates the nucleophilic addition-elimination reaction, driving the Schiff base (azine) formation to absolute completion, standardizing the analyte structure for MS detection.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 2 minutes. Centrifuge to separate phases.

  • Causality: MTBE provides excellent phase separation without the emulsion issues common with heavier chlorinated solvents. It selectively extracts the newly formed lipophilic azine derivatives while leaving unreacted polar interferents in the aqueous layer.

  • Transfer the upper MTBE layer and evaporate to dryness under a gentle stream of nitrogen.

Step 4: Reconstitution and LC-MS/MS Analysis

  • Reconstitute the residue in 100 µL of initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Analyze using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow Sample Hepatocyte/ Plasma Sample Deriv Derivatization (4-Bromobenzaldehyde) Sample->Deriv Extract LLE Extraction (MTBE) Deriv->Extract LC RP-HPLC (C18 Column) Extract->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification MS->Data

Fig 3: LC-MS/MS sample preparation workflow for hydrazine quantification.

Quantitative Toxicokinetic Profile

The following table summarizes the key metabolites involved in the INH-α-KG pathway, mapping their toxicological mechanisms to the analytical strategies required for their detection.

MetaboliteOrigin PathwayToxicological MechanismLC-MS/MS Derivatization StrategyDetection Limit (approx.)
Acetylisoniazid (AcINH) NAT2 AcetylationPrecursor to toxic hydrazinesDirect Detection~50 ng/mL
Acetylhydrazine (AcHz) Amidase HydrolysisOxidized by CYP2E1 to ROS4-Bromobenzaldehyde< 1 ng/mL
Hydrazine (Hz) Amidase Hydrolysisα-KG depletion, SDH inhibitionNaphthalene-2,3-dialdehyde< 0.5 ng/mL
INH-α-KG Hydrazone Non-enzymatic condensationExcretory sink, mild α-KG drainDirect DetectionN/A (Qualitative)
Hz-α-KG Hydrazone Non-enzymatic condensationSevere α-KG depletion, TCA stallingDirect Detection (NMR/MS)N/A (Qualitative)

Conclusion

The hepatotoxicity of isoniazid cannot be fully explained by CYP2E1-mediated oxidative stress alone. The non-enzymatic condensation of hydrazine with alpha-ketoglutarate represents a critical, parallel mechanism of cellular injury. By acting as a metabolic sink, hydrazine starves the TCA cycle of essential intermediates while simultaneously inhibiting succinate dehydrogenase. Understanding and quantifying these pathways using rigorous, self-validating LC-MS/MS workflows is essential for the future development of safer anti-tubercular regimens and targeted hepatoprotective interventions.

References

  • Isoniazid metabolism and hepatotoxicity.nih.gov.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.frontiersin.org.
  • KEGG COMPOUND: C16625: Isoniazid alpha-ketoglutaric acid.kegg.jp.
  • A Biochemical and NMR Spectroscopic Study of Hydrazine in the Isolated Rat Hepatocyte.nih.gov.
  • Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis.studylib.net.
  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.ovid.com.

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of the Isoniazid-α-Ketoglutarate Adduct

Abstract Isoniazid (INH), a cornerstone in the treatment of tuberculosis, functions as a prodrug requiring metabolic activation to exert its bactericidal effects.[1][2][3] Its complex metabolism in the host leads to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, functions as a prodrug requiring metabolic activation to exert its bactericidal effects.[1][2][3] Its complex metabolism in the host leads to the formation of various adducts, some of which are implicated in the drug's therapeutic action and others in its associated toxicities. Among these is the adduct formed with α-ketoglutarate (AKG), a key intermediate in the Krebs cycle. The precise characterization of this isoniazid-α-ketoglutarate product is critical for a comprehensive understanding of INH's metabolic fate and its potential physiological consequences. This guide provides a detailed, methodology-focused framework for the synthesis, purification, and definitive structural elucidation of this adduct, intended for researchers in drug metabolism, pharmacology, and analytical chemistry.

Introduction: The Metabolic Context of Isoniazid

Isoniazid (pyridine-4-carbohydrazide) has been a first-line antitubercular agent for decades.[3] Its mechanism of action is elegant yet complex; INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG, into a reactive isonicotinic acyl radical.[1] This radical species subsequently forms a covalent adduct with NAD(H), which potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis and, consequently, the integrity of the mycobacterial cell wall.[4][5][6]

Within the host, however, INH undergoes extensive metabolism, primarily through acetylation by N-acetyltransferase 2 (NAT2).[2] A secondary pathway involves the condensation of INH with endogenous keto-acids. The reaction with α-ketoglutarate forms a hydrazone, officially designated as Isoniazid alpha-ketoglutaric acid (C₁₁H₁₁N₃O₅).[7] Understanding the structure of this metabolite is paramount, as it represents a significant metabolic route that can influence the bioavailability of active INH and potentially contribute to the overall toxicological profile of the drug.

This document outlines the authoritative workflow for confirming the structure of this adduct, moving from logical synthesis to multi-platform spectroscopic analysis.

The Isoniazid-α-Ketoglutarate Reaction Pathway

The formation of the adduct is a classic condensation reaction between the hydrazide moiety of isoniazid and the ketone group of α-ketoglutarate. This reaction proceeds via a nucleophilic addition mechanism to form a carbinolamine intermediate, which then dehydrates to yield the stable hydrazone product.

G cluster_reactants Reactants cluster_product Product INH Isoniazid (Pyridine-4-carbohydrazide) Intermediate Carbinolamine Intermediate INH->Intermediate + α-Ketoglutarate (Nucleophilic Attack) AKG α-Ketoglutarate Product Isoniazid-α-ketoglutarate Hydrazone ((2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid) H2O H₂O Intermediate->Product - H₂O (Dehydration)

Figure 1: Reaction pathway for the formation of the isoniazid-α-ketoglutarate hydrazone.

Comprehensive Experimental Workflow for Structural Elucidation

A multi-pronged analytical approach is non-negotiable for the unambiguous structural confirmation of a drug metabolite. The workflow presented here ensures self-validation at each stage, from synthesis to final characterization.

G start Start: Hypothesis synthesis In Vitro Synthesis Isoniazid + α-Ketoglutarate start->synthesis purification purification synthesis->purification ms_analysis ms_analysis purification->ms_analysis nmr_analysis nmr_analysis purification->nmr_analysis cryst_analysis X-Ray Crystallography (Optional, Definitive) purification->cryst_analysis confirmation Structure Confirmed ms_analysis->confirmation nmr_analysis->confirmation cryst_analysis->confirmation

Figure 2: Integrated workflow for the structural elucidation of the target adduct.
Protocol: In Vitro Synthesis and Purification

The causality for performing an in-vitro synthesis is to generate a pure analytical standard, free from the biological matrix, which is essential for obtaining clean spectroscopic data and for use as a reference material in quantitative studies.

Materials:

  • Isoniazid (INH) (MW: 137.14 g/mol )[8][9]

  • α-Ketoglutaric acid (MW: 146.1 g/mol )

  • Methanol (HPLC Grade)

  • Deionized Water

  • Formic Acid (for mobile phase)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve Isoniazid (137 mg, 1.0 mmol) and α-ketoglutaric acid (146 mg, 1.0 mmol) in 10 mL of 50:50 methanol/water in a 25 mL round-bottom flask.

  • Reaction Conditions: Stir the mixture at room temperature (20-25°C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: The crude reaction mixture is concentrated under reduced pressure and then purified using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Column: C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV at 262 nm (characteristic for the isoniazid chromophore).

  • Fraction Collection & Verification: Collect fractions corresponding to the major product peak. Confirm the molecular weight of the collected fractions using electrospray ionization mass spectrometry (ESI-MS).

  • Final Step: Lyophilize the pure fractions to obtain the final product as a white powder. Assess final purity using analytical HPLC; it must be >99% for use as a standard.

Mass Spectrometry (MS) Analysis

MS provides the foundational data for any structural elucidation: the exact mass and the fragmentation pattern, which acts as a molecular fingerprint.[10][11]

Protocol: LC-MS/MS Analysis

  • Chromatography: Utilize an analytical C18 column with a gradient similar to the purification step but on an analytical scale (e.g., 2.1 mm x 50 mm column). This separates the analyte from any potential impurities.[12]

  • High-Resolution MS (HRMS): Analyze the purified adduct using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Objective: To determine the exact mass of the molecular ion and confirm its elemental composition.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Expected Result: The protonated molecule [M+H]⁺ should be observed.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the [M+H]⁺ parent ion.

    • Objective: To generate characteristic fragment ions that confirm the connectivity of the isoniazid and α-ketoglutarate moieties.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Data Presentation: Expected MS Fragmentation

ParameterExpected ValueRationale
Chemical Formula C₁₁H₁₁N₃O₅Derived from reactants.[7]
Exact Mass 265.0699Calculated for C₁₁H₁₁N₃O₅.
[M+H]⁺ (HRMS) 266.0771Expected m/z for the protonated molecule.
Key Fragment 1 ~m/z 248Loss of H₂O (18 Da) from the carboxylic acid groups.
Key Fragment 2 ~m/z 220Loss of CO₂ (44 Da) followed by H₂O (18 Da).
Key Fragment 3 ~m/z 122Cleavage of the N-N bond, yielding the isonicotinoyl fragment ion.
Key Fragment 4 ~m/z 145Fragment corresponding to the protonated α-ketoglutarate hydrazone moiety.

Note: The m/z values are approximate and should be confirmed with high-resolution measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive elucidation of molecular structure in solution, providing detailed information about the chemical environment and connectivity of each atom.[13][14]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, lyophilized adduct in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.

  • ¹H NMR Analysis: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR Analysis: Acquire a one-dimensional carbon NMR spectrum (proton-decoupled). This identifies all unique carbon atoms in the molecule.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is crucial for assigning specific proton signals to their corresponding carbon signals.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR:

Protons Predicted δ (ppm) Multiplicity Rationale
Pyridine H-2, H-6 8.7 - 8.9 d Protons adjacent to the pyridine nitrogen, deshielded.
Pyridine H-3, H-5 7.8 - 8.0 d Protons meta to the pyridine nitrogen.
-CH₂- (Glutarate) 2.5 - 3.0 m Methylene protons of the glutarate backbone.
N-H (Amide) 11.0 - 11.5 s Highly deshielded amide proton.

| O-H (Carboxylic) | 12.0 - 13.0 | br s | Exchangeable carboxylic acid protons. |

¹³C NMR:

Carbons Predicted δ (ppm) Rationale
C=O (Amide) 162 - 165 Carbonyl carbon of the amide group.
C=N (Hydrazone) 145 - 150 Hydrazone carbon, deshielded.
Pyridine C-2, C-6 150 - 152 Pyridine carbons adjacent to nitrogen.
Pyridine C-4 140 - 142 Pyridine carbon attached to the carbonyl group.
Pyridine C-3, C-5 121 - 123 Pyridine carbons meta to nitrogen.
C=O (Carboxylic) 170 - 175 Carboxylic acid carbons.

| -CH₂- (Glutarate) | 28 - 35 | Methylene carbons of the glutarate backbone. |

Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration. The key is the relative positions and coupling patterns.

X-Ray Crystallography

For absolute, unambiguous proof of structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.[15][16][17] This technique is contingent upon the ability to grow high-quality single crystals of the adduct.

Protocol: Crystallization and Data Analysis

  • Crystal Growth: Attempt to grow single crystals from the purified material using techniques such as slow evaporation, vapor diffusion, or cooling crystallization from various solvent systems (e.g., ethanol/water, acetone/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, which will yield precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the solid state.

Conclusion and Broader Implications

The structural elucidation of the isoniazid-α-ketoglutarate adduct is a critical exercise in understanding the complete metabolic profile of a vital therapeutic agent. By employing a systematic and orthogonal analytical workflow—combining synthesis, high-resolution mass spectrometry, and multinuclear NMR spectroscopy—researchers can achieve an unequivocal structural assignment. This confirmed structure serves as an essential analytical standard for pharmacokinetic and toxicological studies, enabling a more profound understanding of isoniazid's disposition in vivo and aiding in the development of safer and more effective anti-tuberculosis therapies.

References

  • Isoniazid - Wikipedia. (n.d.).
  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (2025, May 26).
  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227.
  • O'Connor, C., & Patel, P. (2024). Isoniazid. In StatPearls. StatPearls Publishing.
  • What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17).
  • He, X., et al. (2010). Elucidating Drug-Enzyme Interactions and Their Structural Basis for Improving the Affinity and Potency of Isoniazid and Its Derivatives Based on Computer Modeling Approaches. International Journal of Molecular Sciences, 11(4), 1844-1862.
  • Malan, S. F., et al. (2011). A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct. Antimicrobial Agents and Chemotherapy, 55(10), 4564–4571.
  • He, X., et al. (2010). Elucidating drug-enzyme interactions and their structural basis for improving the affinity and potency of isoniazid and its derivatives based on computer modeling approaches. Journal of Molecular Modeling, 16(10), 1633-1645.
  • Hean, D., et al. (2015). Structural insights into the hexamorphic system of an isoniazid derivative. CrystEngComm, 17(23), 4349-4358.
  • de Oliveira, A. R. M., et al. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 47(4), 299-316.
  • ResearchGate. (n.d.). Structure of the INH-NAD(H) adduct within the active site of InhA as proposed on the basis of X-ray crystallography.
  • Liu, D. Q., & Hop, C. E. (2005). Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 1–18.
  • Pal, R., et al. (2019). Investigations into Isoniazid Treated Mycobacterium tuberculosis by Electrospray Mass Spectrometry Reveals New Insights into Its Lipid Composition. Molecules, 24(15), 2748.
  • Lemmerer, A., et al. (2023). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Acta Crystallographica Section C: Structural Chemistry, 79(10), 576-587.
  • ResearchGate. (n.d.). Crystallographic data and refinement for the isoniazid (INH) cocrystals.
  • Zhang, Y., et al. (2014). Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects. Journal of Medicinal Plant Research, 8(48), 1357-1364.
  • National Center for Biotechnology Information. (n.d.). Isoniazid alpha-ketoglutaric acid. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Isoniazid. PubChem Compound Database.
  • International Journal of Scientific Development and Research. (2019). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR, 4(8).
  • ResearchGate. (n.d.). Chemical structure of isoniazid (formula: C6H7N3O; molecular weight: 137.139g/mol).
  • de la Torre, M. C., et al. (2005). 1H and 13C NMR characterization of hemiamidal isoniazid-NAD(H) adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 13(16), 4984–4991.
  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557–616.

Sources

Exploratory

The Role of Alpha-Ketoglutaric Acid in Isoniazid Metabolism: A Technical Guide

Abstract Isoniazid (INH) remains a cornerstone of tuberculosis therapy, yet its clinical utility is often shadowed by a complex metabolic profile that can lead to significant toxicity. While the primary pathways of acety...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoniazid (INH) remains a cornerstone of tuberculosis therapy, yet its clinical utility is often shadowed by a complex metabolic profile that can lead to significant toxicity. While the primary pathways of acetylation and hydrolysis are well-documented, a less-explored yet crucial aspect of INH metabolism is its non-enzymatic interaction with endogenous keto acids. This technical guide provides an in-depth examination of the role of alpha-ketoglutaric acid (α-KG), a key intermediate in the Krebs cycle, in the metabolism of isoniazid. We will delve into the chemical basis of this interaction, the formation of the isonicotinoyl-α-ketoglutaric acid hydrazone, its toxicological implications, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic pathway and its significance in the broader context of isoniazid pharmacology and toxicology.

Introduction: Isoniazid and Its Metabolic Fate

Isoniazid (isonicotinic acid hydrazide) is a potent bactericidal agent against Mycobacterium tuberculosis. As a prodrug, INH requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, it interferes with the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2]

In humans, isoniazid undergoes extensive metabolism, primarily in the liver. The two main enzymatic pathways are:

  • Acetylation: The most prominent pathway, where INH is acetylated by the N-acetyltransferase 2 (NAT2) enzyme to form acetylisoniazid (AcINH). The activity of NAT2 is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes, which can influence drug levels and toxicity.[2][3]

  • Hydrolysis: INH can be hydrolyzed by amidases to isonicotinic acid (INA) and hydrazine (Hz).[4] Hydrazine and its metabolites are implicated in the hepatotoxicity associated with INH therapy.[4][5]

Beyond these enzymatic processes, a significant and often overlooked metabolic route is the direct, non-enzymatic condensation of isoniazid with endogenous carbonyl compounds. Among these, the reaction with alpha-ketoglutaric acid is of particular interest due to the ubiquitous nature and central metabolic role of α-KG.

The Non-Enzymatic Pathway: Isoniazid and Alpha-Ketoglutaric Acid Interaction

The terminal -NH2 group of the hydrazide moiety in isoniazid is highly nucleophilic and can react with carbonyl groups of endogenous molecules.[6] Alpha-ketoglutaric acid, a key intermediate in the citric acid cycle, possesses a ketone functional group, making it a prime candidate for such a reaction.[7]

This condensation reaction is a non-enzymatic process, meaning it does not require a specific enzyme for catalysis.[4] The reaction results in the formation of a hydrazone, specifically isonicotinoyl-α-ketoglutaric acid.

Chemical Structure and Formation

The reaction between isoniazid and alpha-ketoglutaric acid yields a stable hydrazone adduct.

IUPAC Name: (2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid

Molecular Formula: C11H11N3O5

Diagram of the chemical reaction between isoniazid and alpha-ketoglutaric acid to form isonicotinoyl-α-ketoglutaric acid.

G Isoniazid and Alpha-Ketoglutaric Acid Reaction INH Isoniazid AKG Alpha-Ketoglutaric Acid plus + Product Isonicotinoyl-α-ketoglutaric acid plus->Product Non-enzymatic condensation

Caption: Reaction of Isoniazid with Alpha-Ketoglutaric Acid.

Toxicological Significance of Hydrazone Formation

The formation of hydrazones, including the adduct with α-KG, has significant toxicological implications, primarily related to neurotoxicity.

Pyridoxine (Vitamin B6) Depletion and Neurotoxicity

Isoniazid-induced peripheral neuropathy is a well-documented side effect. The mechanism is linked to the drug's interference with pyridoxine (vitamin B6) metabolism.[5][8] Pyridoxal-5'-phosphate, the active form of vitamin B6, is a crucial cofactor for the enzyme glutamic acid decarboxylase, which synthesizes the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3]

The formation of hydrazones with endogenous molecules, including pyridoxal itself, effectively sequesters and facilitates the excretion of vitamin B6.[3] This depletion of pyridoxine leads to reduced GABA synthesis, resulting in an imbalance between excitatory and inhibitory neurotransmission, which can manifest as peripheral neuropathy and, in cases of overdose, seizures.[3][9]

Hepatotoxicity

While the primary culprits for isoniazid-induced hepatotoxicity are believed to be hydrazine and its metabolites, the role of hydrazone adducts is also under investigation.[4] Some studies suggest that the formation of certain hydrazone derivatives may, in fact, represent a detoxification pathway, as these adducts can be less toxic than the parent compound.[10] However, the direct hepatotoxic potential of the isonicotinoyl-α-ketoglutaric acid adduct itself requires further specific investigation.

Interestingly, alpha-ketoglutarate administered exogenously has been shown to have a protective effect against isoniazid-rifampicin-induced hepatotoxicity in animal models, likely through its antioxidant properties.[11] This presents a dual and complex role for α-KG in the context of isoniazid treatment.

Analytical Methodologies for Studying Isoniazid-α-KG Adducts

The study of the isonicotinoyl-α-ketoglutaric acid adduct requires robust analytical methods for its synthesis, characterization, and quantification in biological matrices.

Synthesis and Characterization of Isonicotinoyl-α-ketoglutaric Acid

While a specific, detailed protocol for the synthesis of isonicotinoyl-α-ketoglutaric acid is not widely published, a general approach for the synthesis of isoniazid-hydrazones can be adapted.

Proposed Experimental Protocol for Synthesis:

  • Reactant Preparation: Dissolve equimolar amounts of isoniazid and alpha-ketoglutaric acid in a suitable solvent, such as ethanol or a buffered aqueous solution.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating under reflux. The pH of the reaction mixture may need to be optimized to facilitate the condensation reaction.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent. Purification can be achieved by recrystallization from an appropriate solvent system.

  • Characterization: The structure of the synthesized isonicotinoyl-α-ketoglutaric acid should be confirmed using spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed molecular structure of the adduct.[6][12][13]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the hydrazone.

Diagram illustrating the general workflow for the synthesis and characterization of isonicotinoyl-α-ketoglutaric acid.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization reactants Dissolve Isoniazid and Alpha-Ketoglutaric Acid reaction React under controlled (pH, temperature) reactants->reaction monitoring Monitor reaction (e.g., TLC) reaction->monitoring isolation Isolate crude product (filtration/evaporation) monitoring->isolation purification Purify by recrystallization isolation->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Caption: Workflow for Synthesis and Characterization.

Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites in biological fluids such as plasma and urine.[7][14][15]

Proposed Experimental Protocol for LC-MS/MS Quantification:

  • Sample Preparation:

    • Collect plasma or urine samples from subjects receiving isoniazid.

    • Perform protein precipitation to remove larger molecules. This can be done using organic solvents like methanol or acetonitrile.[14]

    • The supernatant is then diluted and prepared for injection.

  • Chromatographic Separation:

    • Utilize a reverse-phase HPLC column (e.g., C18) for separation.[14][16]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[15][17]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]

    • Optimize the precursor and product ion transitions for isonicotinoyl-α-ketoglutaric acid and an appropriate internal standard.

  • Validation:

    • The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[14]

Diagram of the experimental workflow for the quantification of isonicotinoyl-α-ketoglutaric acid in biological samples.

G LC-MS/MS Quantification Workflow start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation (e.g., Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc HPLC Separation (Reverse Phase) supernatant_collection->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms data_analysis Data Analysis and Quantification msms->data_analysis

Caption: LC-MS/MS Quantification Workflow.

Quantitative Data

The in-vivo concentrations of isonicotinoyl-α-ketoglutaric acid relative to other isoniazid metabolites are not extensively documented in human studies. However, metabolomic analyses have confirmed its presence in the urine of individuals taking isoniazid.[1] Further quantitative pharmacokinetic studies are necessary to determine the precise contribution of this pathway to the overall metabolism of isoniazid in humans.

Table 1: Key Isoniazid Metabolites and their Formation Pathways

MetaboliteFormation PathwayKey Enzymes/ReactantsToxicological Relevance
Acetylisoniazid (AcINH)AcetylationN-acetyltransferase 2 (NAT2)Generally considered less toxic than INH.
Isonicotinic Acid (INA)HydrolysisAmidasesMinor toxicity.
Hydrazine (Hz)HydrolysisAmidasesImplicated in hepatotoxicity.[4][5]
Acetylhydrazine (AcHz)Acetylation of HzN-acetyltransferase 2 (NAT2)A known hepatotoxin.[4]
Isonicotinoyl-α-ketoglutaric acid Non-enzymatic condensationAlpha-ketoglutaric acidAssociated with neurotoxicity via pyridoxine depletion.[3][8]
Isonicotinoyl-pyruvic acidNon-enzymatic condensationPyruvic acidSimilar to α-KG adduct, contributes to pyridoxine depletion.

Conclusion and Future Directions

The non-enzymatic reaction between isoniazid and alpha-ketoglutaric acid represents a clinically relevant metabolic pathway with significant toxicological implications. The formation of the isonicotinoyl-α-ketoglutaric acid hydrazone contributes to the depletion of pyridoxine, a key mechanism underlying isoniazid-induced neurotoxicity.

For researchers and drug development professionals, a thorough understanding of this pathway is crucial for several reasons:

  • Toxicity Assessment: The contribution of this and other hydrazone adducts to the overall toxicity profile of isoniazid warrants further investigation.

  • Drug-Nutrient Interactions: This pathway highlights a direct chemical interaction between a drug and a key metabolite, underscoring the importance of considering nutritional status (specifically vitamin B6) in patients undergoing isoniazid therapy.

  • Development of Safer Analogues: Understanding the structural features of isoniazid that lead to hydrazone formation could inform the design of new anti-tubercular agents with a reduced propensity for this type of reaction and, consequently, a better safety profile.

Future research should focus on obtaining more quantitative data on the in vivo prevalence of the isonicotinoyl-α-ketoglutaric acid adduct in diverse patient populations. Furthermore, detailed toxicological studies of the isolated adduct are needed to delineate its specific contribution to isoniazid-induced pathologies. The development and validation of standardized analytical methods for the routine monitoring of this and other hydrazone metabolites could also provide valuable insights for personalized medicine approaches in tuberculosis treatment.

References

  • Isoniazid metabolism and hep
  • Metabolomic analysis reveals novel isoniazid metabolites and hydrazones in human urine. Drug Metab Pharmacokinet. 2011;26(6):569-76.
  • Isoniazid toxicity. WikEM. January 19, 2022.
  • TOXICOLOGICAL STUDIES OF NEW HYDRAZONE DERIVED FROM ISONIAZID.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC.
  • Neurotoxicity of isoniazid and its metabolites in cultures of mouse dorsal root ganglion neurons and hybrid neuronal cell line. PubMed.
  • What are the pharmacokinetics of Isoniazid (INH)? Dr.Oracle. March 6, 2025.
  • Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde.
  • Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets.
  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI. December 6, 2022.
  • Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects. Academic Journals. December 29, 2014.
  • Neurotoxicity of isoniazid and its metabolites in cultures of mouse dorsal root ganglion neurons and hybrid neuronal cell line.
  • LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring. PubMed. November 15, 2021.
  • A Sensitive HPLC Method for Determination of Isoniazid in Rat Plasma, Brain, Liver and Kidney. Longdom Publishing.
  • 1H and 13C NMR characterization of pyridinium-type isoniazid-NAD adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis. PubMed. February 21, 2005.
  • Synthesis and Evaluation of Hydrazones. Alcrut group. February 28, 2024.
  • 1H and 13C NMR characterization of hemiamidal isoniazid-NAD(H) adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis. PubMed. May 9, 2003.
  • Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions.
  • Isoniazid-induced hepatotoxicity and neurotoxicity in rats investigated by 1 H NMR based metabolomics approach.
  • HPLC Method for Isoniazid in Plasma. Scribd.
  • A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. PubMed.
  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. February 3, 2017.
  • Acute isoniazid neurotoxicity during preventive therapy. PubMed. February 15, 2000.
  • Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hep
  • TOXICITY OF ALPHA-KETOGLUTARATE FOLLOWING 14- DAYS REPEATED ORAL ADMINISTRATION IN WISTAR RATS. Cellular and Molecular Biology. July 27, 2011.
  • Identification of isonicotinoylhydrazones of pyruvic and alpha-ketoglutaric acid in rat urine after treatment with isonicotinic acid hydrazide (isoniazid). PubMed.
  • Acute Toxicity Studies of Alpha-Ketoglutarate: A Promising Antidote for Cyanide Poisoning. December 15, 2001.
  • A COMPARATIVE ANALYTICAL DETERMINATION OF ISONIAZID IN PURE AND PHARMACEUTICAL PREPAR
  • A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma.
  • Hydrazone synthesis. Organic Chemistry Portal.
  • Toxicological study of pyridoxal isonicotinoyl hydrazone: acute and subchronic toxicity.
  • α-Ketoglutar
  • Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evalu
  • NMR Spectroscopy for Characterization of Metabolite.
  • Alpha-Ketoglutarate: Physiological Functions and Applic

Sources

Foundational

Spontaneous Condensation of Isoniazid with Endogenous Keto Acids: Mechanistic Insights and Implications

Executive Summary Isoniazid (INH) remains a foundational therapeutic for Mycobacterium tuberculosis (Mtb) infections. While clinical literature heavily emphasizes the enzymatic metabolism of INH—specifically its activati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoniazid (INH) remains a foundational therapeutic for Mycobacterium tuberculosis (Mtb) infections. While clinical literature heavily emphasizes the enzymatic metabolism of INH—specifically its activation by mycobacterial KatG and its hepatic acetylation by host NAT2—the drug's terminal hydrazide moiety also drives critical non-enzymatic, spontaneous reactions . Chief among these is the condensation of INH with endogenous keto acids (such as pyruvate and α -ketoglutarate) to form stable hydrazones[1].

This technical guide explores the chemical causality of these spontaneous reactions, their role as a pharmacokinetic sink that modulates both pathogen susceptibility and host toxicity, and the analytical workflows required to quantify these elusive metabolites.

Chemical Causality: The Alpha-Effect and Nucleophilic Attack

The reactivity of INH is fundamentally dictated by its isonicotinyl hydrazide structure. The terminal amine (-NH₂) of the hydrazide group exhibits exceptional nucleophilicity. This is driven by the alpha-effect , where the lone pair of electrons on the adjacent nitrogen atom repels the terminal nitrogen's lone pair, raising its ground-state energy and making it highly reactive toward electrophiles.

When INH encounters endogenous α -keto acids, a spontaneous nucleophilic addition-elimination reaction occurs[2]:

  • Nucleophilic Attack : The terminal -NH₂ of INH attacks the electrophilic carbonyl carbon of the keto acid.

  • Carbinolamine Intermediate : A transient, unstable tetrahedral intermediate is formed.

  • Dehydration : The intermediate undergoes spontaneous dehydration (loss of H₂O) to yield a stable hydrazone (a specific type of Schiff base).

Because this reaction is thermodynamically favorable and purely chemical, it bypasses all enzymatic regulation, occurring spontaneously in both host serum/urine and the mycobacterial cytosol[3].

ReactionMechanism INH Isoniazid (INH) [Highly Nucleophilic] Intermediate Carbinolamine Intermediate INH->Intermediate Nucleophilic Attack Keto Keto Acid (e.g., Pyruvate) Keto->Intermediate Hydrazone INH-Hydrazone + H2O Intermediate->Hydrazone Spontaneous Dehydration

Chemical mechanism of spontaneous INH-hydrazone formation via dehydration.

Biological and Pharmacokinetic Implications

The "Metabolic Sink" and Pathogen Resistance

The spontaneous formation of INH-pyruvate acts as a direct pharmacokinetic sink. In Mtb, INH must be activated by the catalase-peroxidase KatG to form an INH-NAD adduct, which subsequently inhibits InhA (enoyl-acyl carrier protein reductase) to halt mycolic acid synthesis.

Recent metabolomic studies reveal that pyruvate can actively sequester INH into isoniazid-pyruvate , drastically lowering the intracellular pool of free INH available for KatG activation[4]. In INH-resistant katG mutants, shifting carbon flux toward valine biosynthesis (drawing carbon away from the TCA cycle and gluconeogenesis) reduces available pyruvate. This prevents INH sequestration, effectively re-sensitizing the resistant mutants to INH-mediated killing[5].

Host Toxicity and Amino Acid Depletion

In the human host, INH condenses not only with pyruvate and α -ketoglutarate but also with keto-acid intermediates of essential amino acids. High-resolution LC-MS/MS metabolomics of human urine has identified novel INH-hydrazones derived from the metabolism of leucine, isoleucine, lysine, tyrosine, tryptophan, and phenylalanine[6].

By spontaneously scavenging these keto acids, INH can induce localized metabolic bottlenecks. The depletion of α -ketoglutarate, for instance, impairs the TCA cycle and transamination reactions, contributing to the lactic acidosis and hepatotoxicity occasionally observed during INH therapy[7].

Quantitative Data: Characterized INH-Keto Acid Adducts

To facilitate targeted metabolomic screening, the exact masses and formulas of the primary spontaneous INH-hydrazones are summarized below.

Endogenous Keto AcidResulting HydrazoneChemical FormulaExact Mass (Da)Biological Context
Pyruvic Acid Isoniazid-pyruvateC₉H₉N₃O₃207.0644Mtb cytosol sink; Host urine[4]
α -Ketoglutaric Acid Isoniazid- α -ketoglutarateC₁₁H₁₁N₃O₅265.0699Host urine; TCA cycle disruption[8]
α -Ketoisocaproic Acid INH-leucine intermediateC₁₂H₁₅N₃O₃249.1113Host urine; Amino acid metabolism[6]
Phenylpyruvic Acid INH-phenylalanine intermediateC₁₅H₁₃N₃O₃283.0957Host urine; Amino acid metabolism[6]

Self-Validating Experimental Protocol: LC-MS/MS Profiling

To accurately quantify INH-hydrazones, researchers must account for the kinetic lability of these compounds and the high polarity of the analytes. The following protocol utilizes a self-validating framework to ensure data integrity, prioritizing internal controls to rule out in-source fragmentation or extraction losses[9].

Step-by-Step Methodology
  • Sample Quenching & Internal Standard Spiking :

    • Action: Immediately quench 100 µL of biological sample (urine or Mtb culture filtrate) in 400 µL of ice-cold acetonitrile (-20°C).

    • Validation Step: Spike the quenching buffer with 10 ng/mL of Isoniazid-d4 (deuterated internal standard). The recovery rate of INH-d4 validates the extraction efficiency and normalizes matrix effects.

  • Protein Precipitation :

    • Action: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation (HILIC) :

    • Action: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Rationale: Hydrazones and keto acids are highly polar; standard C18 columns result in poor retention and ion suppression. Use a gradient of 10 mM ammonium acetate (pH 9.0) and acetonitrile.

  • ESI-QTOF-MS Detection :

    • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific exact masses listed in the table above.

    • Validation Step: Ensure that the retention times of INH, the free keto acids, and the INH-hydrazones are completely distinct. If INH and pyruvate co-elute, in-source condensation inside the mass spectrometer could yield false positives[4]. Chromatographic separation validates that the hydrazone existed in vivo.

  • Quality Control (QC) :

    • Action: Inject a pooled QC sample every 10 runs. The coefficient of variation (CV) for the INH-d4 peak area must remain <15% to validate instrument stability.

LCMSWorkflow S1 1. Quench & Spike (Cold ACN + INH-d4) S2 2. Protein Precipitation (14,000 x g, 4°C) S1->S2 S3 3. HILIC LC Separation (Prevents Co-elution) S2->S3 S4 4. ESI-QTOF-MS (Positive Ion Mode) S3->S4 S5 5. Data Validation (QC CV < 15%) S4->S5

Self-validating LC-MS/MS workflow for the quantification of INH-hydrazones.

References

  • Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Isoniazid. Journal of Pharmacology and Toxicology, 1(5), 447-455.[Link]

  • Wang, E. R., et al. (2025). Metabolic rewiring of isoniazid sensitivity in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 122(36), e2421336122.[Link]

  • Li, F., Miao, Y., Zhang, L., Neuenswander, S. A., Douglas, J. T., & Ma, X. (2011). Metabolomic analysis reveals novel isoniazid metabolites and hydrazones in human urine. Drug Metabolism and Pharmacokinetics, 26(6), 569-576.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9576951, Isoniazid alpha-ketoglutaric acid. PubChem.[Link]

Sources

Exploratory

Isoniazid α-Ketoglutaric Acid: Structural Characterization, Metabolic Dynamics, and Therapeutic Potential

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide As a Senior Application Scientist, I have structured this whitepaper to bridge the g...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental structural chemistry and translational pharmacological application. Understanding the chemical behavior of Isoniazid α-ketoglutaric acid requires moving beyond static molecular formulas to appreciate its dynamic role as both an endogenous metabolic sink and a targeted therapeutic agent. The experimental workflows provided herein are designed as self-validating systems, ensuring that every protocol step is anchored in mechanistic causality.

Chemical Identity and Structural Architecture

Isoniazid α-ketoglutaric acid is a highly specialized dicarboxylic acid hydrazone. It is formed via the condensation of isoniazid (INH)— a first-line anti-tubercular agent—and α-ketoglutaric acid (AKG), a critical intermediate in the tricarboxylic acid (TCA) cycle[1].

According to [2], the compound is formally designated by the IUPAC name (2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid [2][3]. The molecule features three distinct functional domains:

  • The Pyridine Ring: Confers lipophilicity and is critical for binding to mycobacterial targets (e.g., KatG).

  • The Hydrazone Linkage (-NH-N=C-): The core pharmacophore formed by the nucleophilic attack of INH's terminal amine on the α-keto group of AKG.

  • The Dicarboxylic Acid Tail: Derived from AKG, this domain enhances aqueous solubility and mimics endogenous metabolic intermediates[1].

G INH Isoniazid (INH) C6H7N3O Condensation Nucleophilic Addition & Dehydration (-H2O) pH 4.5-5.0 INH->Condensation AKG α-Ketoglutaric Acid C5H6O5 AKG->Condensation Product INH-AKG Hydrazone C11H11N3O5 Condensation->Product Condensation

Workflow of INH-AKG hydrazone synthesis via condensation.

Metabolic Origins: The Endogenous Hydrazone Sink

Historically, the scientific community first encountered Isoniazid α-ketoglutaric acid not as a synthesized drug, but as an endogenous metabolite. Following INH administration, the drug undergoes extensive hepatic metabolism. However, a significant fraction of unacetylated INH reacts non-enzymatically with circulating keto acids.

As documented in foundational pharmacokinetic studies published in [4], the isonicotinoylhydrazones of both pyruvic acid and α-ketoglutaric acid are readily identifiable in the urine of subjects treated with INH[4]. This condensation acts as a biochemical "sink," neutralizing the reactive hydrazine moiety of INH and facilitating renal excretion.

Pharmacological Evolution: Anti-Angiogenic and Anti-Tubercular Properties

Recent advancements have repurposed this metabolic byproduct into a primary therapeutic candidate. A 2024 study published in the [3] demonstrated that Isoniazid α-ketoglutaric acid possesses potent therapeutic potential for the treatment of colorectal tuberculosis[3].

Beyond direct mycobactericidal activity, the compound acts as a profound inhibitor of angiogenesis—a process hijacked by localized TB infections to maintain granuloma viability. The mechanistic pathway involves the suppression of Nuclear Factor kappa B (NF-κB), leading to the downregulation of Vascular Endothelial Growth Factor A (VEGF-A) in epithelial cells, and the subsequent deactivation of VEGFR-2 in endothelial cells[3].

G INH_AKG Isoniazid α-ketoglutaric acid NFKB NF-κB Expression (HT-29 Cells) INH_AKG->NFKB Inhibits VEGFR2 VEGFR-2 Activation (HUVECs) INH_AKG->VEGFR2 Downregulates VEGFA VEGF-A Secretion NFKB->VEGFA Downregulates VEGFA->VEGFR2 Binds & Activates Angiogenesis Tubular Structure Formation VEGFR2->Angiogenesis Blocks

INH-AKG mediated inhibition of the VEGF-A/VEGFR-2 angiogenic pathway.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered with built-in causality. Every reagent and environmental condition is selected to validate the underlying chemical or biological mechanism.

Protocol 1: Controlled Synthesis of INH-AKG Hydrazone

Objective: To synthesize high-purity (2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid for in vitro assays.

  • Solvent Selection & Dissolution: Dissolve equimolar amounts of Isoniazid and α-Ketoglutaric acid in absolute ethanol.

    • Causality: Ethanol provides a protic environment that optimally co-solubilizes the highly polar hydrazine and the dicarboxylic acid, while simultaneously allowing for the azeotropic removal of water (driving the equilibrium toward hydrazone formation).

  • Catalytic Acidification: Add a catalytic volume of glacial acetic acid to achieve a pH of 4.5–5.0.

    • Causality: This specific pH window is critical. It is acidic enough to protonate the carbonyl oxygen of AKG (enhancing its electrophilicity) but not so acidic that it fully protonates the nucleophilic terminal nitrogen of INH, which would halt the reaction.

  • Reflux and Thermodynamic Control: Reflux the mixture at 78°C for 3 hours.

    • Causality: Extended reflux under thermodynamic control ensures the resolution of the Z-isomer into the sterically favored E-isomer, yielding a structurally uniform product.

  • Isolation: Cool the mixture to 4°C to induce precipitation, filter, and recrystallize from an ethanol/water gradient.

    • Causality: Recrystallization eliminates unreacted starting materials, ensuring >98% purity, which is an absolute prerequisite to prevent confounding variables in downstream cellular assays.

Protocol 2: In Vitro Tubulogenesis and Angiogenesis Inhibition Assay

Objective: To validate the anti-angiogenic efficacy of INH-AKG on Human Umbilical Vein Endothelial Cells (HUVECs)[3].

  • Matrix Preparation: Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30 minutes.

    • Causality: Matrigel acts as a surrogate for the extracellular matrix. Its polymerization provides the strict spatial and biochemical topography required to trigger HUVEC differentiation into capillary-like structures.

  • Cell Seeding & Treatment: Seed 5 × 10⁴ HUVECs per well in serum-free media containing varying concentrations of the synthesized INH-AKG (e.g., 5 µg/mL and 10 µg/mL)[3].

    • Causality: The use of serum-free media is a critical self-validating step. Fetal Bovine Serum (FBS) contains a chaotic mixture of pro-angiogenic growth factors that would competitively mask the specific VEGFR-2 inhibitory effects of the INH-AKG compound.

  • Incubation & Morphological Analysis: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Image using phase-contrast microscopy.

    • Causality: A 24-hour window allows sufficient time for cytoskeletal rearrangement and tube network formation in the control group, without triggering the nutrient-depletion-induced apoptosis that occurs at 48+ hours in serum-free conditions.

Quantitative Data Summaries

To facilitate rapid comparative analysis, the structural and pharmacological data of Isoniazid α-ketoglutaric acid are summarized below.

Table 1: Physicochemical and Structural Properties [2]

ParameterValue
Compound Name Isoniazid α-ketoglutaric acid
IUPAC Name (2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid
Molecular Formula C₁₁H₁₁N₃O₅
Monoisotopic Mass 265.0699 Da
CAS Registry Number 1152-31-4
Structural Classification Dicarboxylic acid hydrazone

Table 2: In Vitro Pharmacological Profile (Colorectal TB Model) [3]

Assay TypeTarget Cell LineObserved EffectMechanism of Action
MTT Assay HT-29 & HUVECSignificant reduction in cell viabilityDisruption of metabolic processes and cellular proliferation
Tubulogenesis Assay HUVECInhibition of capillary-like tube formationBlockade of endothelial cell differentiation
Western Blot / IF HT-29Downregulation of NF-κB and VEGF-ATranscriptional suppression of angiogenic factors
Western Blot / IF HUVECDownregulation of VEGFR-2Desensitization of endothelial cells to VEGF-A signaling

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 9576951, Isoniazid alpha-ketoglutaric acid. Retrieved from:[Link]

  • Zamboni, V., & Defranceschi, A. (1954). Identification of isonicotinoylhydrazones of pyruvic and alpha-ketoglutaric acid in rat urine after treatment with isonicotinic acid hydrazide (isoniazid). Biochimica et Biophysica Acta, 14(3), 430-432. Retrieved from:[Link]

  • World Journal of Pharmaceutical and Life Sciences (WJPLS). (2024). In Vitro Evaluation of Isoniazid and its Derivative (Isoniazid Alpha-Ketoglutaric Acid) for the Treatment of Tuberculosis. Vol. 10, Issue 11, 177-181. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method for isoniazid alpha-ketoglutaric acid detection

Application Note & Protocol: HPLC-MS/MS Determination of Isoniazid Alpha-Ketoglutaric Acid in Biological Matrices Introduction & Mechanistic Background Isoniazid (INH) remains a cornerstone first-line therapeutic for Myc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: HPLC-MS/MS Determination of Isoniazid Alpha-Ketoglutaric Acid in Biological Matrices

Introduction & Mechanistic Background

Isoniazid (INH) remains a cornerstone first-line therapeutic for Mycobacterium tuberculosis. However, the terminal hydrazine group of INH is highly nucleophilic and reactive. In systemic circulation, INH undergoes non-enzymatic condensation with endogenous alpha-keto acids—most notably alpha-ketoglutaric acid (AKG), a critical intermediate of the tricarboxylic acid (TCA) cycle. This reaction yields the hydrazone conjugate Isoniazid alpha-ketoglutaric acid (HMDB0060663) [1, 2].

The formation of this metabolite is of high interest in drug development and toxicology because the sequestration of AKG by INH can perturb cellular bioenergetics and amino acid metabolism [3]. Accurately quantifying this specific hydrazone conjugate in plasma or urine requires a highly selective approach. Because the hydrazone bond can be susceptible to hydrolysis under extreme thermal or pH conditions, a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) workflow is essential to ensure structural integrity during analysis [4].

Scientific Principles & Method Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific analytical parameters are chosen rather than simply following a recipe:

  • Sample Preparation (Cold Protein Precipitation): Acetonitrile (ACN) at -20°C is utilized for protein precipitation. Causality: The hydrazone bond of Isoniazid alpha-ketoglutaric acid is sensitive to heat and extreme pH. Cold ACN rapidly denatures plasma proteins and halts enzymatic activity without inducing thermal hydrolysis of the target metabolite back into free INH and AKG.

  • Chromatographic Strategy (Acidic Reversed-Phase): The target molecule (C11H11N3O5) contains two carboxylic acid moieties derived from the AKG structure. Causality: At physiological pH, these carboxylates are ionized, making the molecule highly polar and poorly retained on a standard C18 column. By utilizing 0.1% Formic Acid (pH ~2.7) in the mobile phase, the carboxylate groups are protonated (neutralized), significantly increasing hydrophobic interaction with the C18 stationary phase and preventing peak tailing.

  • Ionization and Detection (ESI+ MRM): Causality: The pyridine ring of the isonicotinoyl moiety acts as an excellent proton acceptor. Electrospray Ionization in positive mode (ESI+) efficiently generates the [M+H]+ precursor ion at m/z 266.1. Collision-induced dissociation (CID) reliably cleaves the hydrazone linkage, yielding a highly stable isonicotinoyl fragment at m/z 106.1, which is used for precise Multiple Reaction Monitoring (MRM) quantitation.

Visualizations of Pathways and Workflows

Metabolic Condensation Pathway

The diagram below illustrates the non-enzymatic condensation pathway leading to the formation of the target analyte.

Pathway INH Isoniazid (INH) Primary Drug Metabolite Isoniazid alpha-ketoglutaric acid Hydrazone Metabolite INH->Metabolite Condensation (-H2O) AKG Alpha-Ketoglutaric Acid (AKG) Endogenous Keto Acid AKG->Metabolite Condensation (-H2O) Excretion Renal Excretion / Clearance Metabolite->Excretion Systemic Clearance

Caption: In vivo condensation of Isoniazid and Alpha-Ketoglutaric Acid forming the hydrazone metabolite.

Experimental Analytical Workflow

Workflow S1 Plasma Sample (50 µL) S2 Protein Precipitation (Cold ACN, -20°C) S1->S2 S3 Centrifugation (14,000 x g, 10 min) S2->S3 S4 HPLC Separation (C18, 0.1% FA) S3->S4 S5 MS/MS Detection (ESI+, MRM) S4->S5

Caption: Step-by-step sample preparation and HPLC-MS/MS analytical workflow.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a self-validating Quality Control (QC) loop. The system must pass System Suitability Testing (SST) before any biological samples are analyzed.

Materials & Reagents
  • Analytical Standards: Isoniazid alpha-ketoglutaric acid reference standard (Purity ≥ 98%).

  • Internal Standard (IS): Isoniazid-d4 (stable isotope labeled).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).

  • Matrix: Blank human or animal plasma (K2EDTA).

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of plasma sample (or spiked calibration standard/QC) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL Isoniazid-d4 in water). Vortex for 5 seconds.

  • Protein Precipitation: Add 150 µL of cold Acetonitrile (-20°C) to the tube.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and extraction of the analyte.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. (Maintaining 4°C prevents degradation of the hydrazone).

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an HPLC autosampler vial containing a low-volume glass insert.

  • Injection: Inject 5 µL into the HPLC-MS/MS system.

System Suitability and Quality Control (Self-Validation)

Before running the sample queue, the system must validate itself:

  • Blank Injection: Inject a solvent blank. Validation criteria: No interfering peaks at the retention time of the analyte (Signal-to-Noise < 3).

  • LLOQ Injection: Inject the Lower Limit of Quantification standard (e.g., 5 ng/mL). Validation criteria: S/N ratio must be ≥ 10, and retention time must be within ±0.1 min of the expected value.

  • QC Bracketing: Insert Low, Mid, and High QC samples every 20 injections. Validation criteria: Accuracy must remain within ±15% of the nominal concentration to ensure the run is accepted.

Data Presentation & Instrumental Parameters

Table 1: HPLC Gradient Conditions

Column: Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temperature: 40°C

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Isocratic
2.5010.090.0Linear
3.5010.090.0Isocratic (Wash)
3.6095.05.0Linear
5.0095.05.0Re-equilibration
Table 2: Mass Spectrometry (MS/MS) MRM Parameters

Ionization Mode: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 350°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Isoniazid alpha-ketoglutaric acid 266.1106.15020Quantifier
Isoniazid alpha-ketoglutaric acid 266.1121.15015Qualifier
Isoniazid-d4 (IS) 142.1102.15018Internal Standard
Table 3: Method Validation Summary (Representative Data)

Quantitative validation ensures the trustworthiness of the analytical method across the biological matrix.

ParameterValue / RangeAcceptance Criteria Met
Linearity Range 5.0 – 5,000 ng/mLYes ( R2 > 0.995)
Limit of Detection (LOD) 1.5 ng/mLYes (S/N > 3)
Lower Limit of Quantitation (LLOQ) 5.0 ng/mLYes (S/N > 10, CV < 20%)
Extraction Recovery 88.5% – 92.1%Yes (Consistent across QC levels)
Matrix Effect 94.2% (Minimal suppression)Yes (Within 85-115%)

Conclusion

The detection and quantification of Isoniazid alpha-ketoglutaric acid is highly dependent on preserving the structural integrity of the hydrazone bond during extraction and chromatographic separation. By utilizing cold protein precipitation and an acidic reversed-phase gradient, this self-validating protocol ensures robust, reproducible quantification. This methodology empowers drug development professionals to accurately map the metabolic fate of isoniazid and investigate its secondary effects on the TCA cycle.

References

  • Isoniazid alpha-ketoglutaric acid (CID 9576951) . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Metabocard for Isoniazid alpha-ketoglutaric acid (HMDB0060663) . Human Metabolome Database (HMDB). Available at:[Link]

  • Identification of isonicotinoylhydrazones of pyruvic and alpha-ketoglutaric acid in rat urine after treatment with isonicotinic acid hydrazide (isoniazid) . Biochimica et Biophysica Acta (PubMed). Available at: [Link]

  • The cleavage kinetics of hydrazide derivatives of isoniazid by HPLC-UV/DAD and its impact on activity against Mycobacterium tuberculosis . Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link]

Application

Application Note: Quantification of Isoniazid α-Ketoglutarate in Human Plasma by LC-MS/MS

Introduction Isoniazid (INH) is a cornerstone in the treatment of tuberculosis.[1][2] Its metabolic pathway is complex, involving acetylation, hydrolysis, and conjugation with endogenous molecules.[3][4][5] One such non-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoniazid (INH) is a cornerstone in the treatment of tuberculosis.[1][2] Its metabolic pathway is complex, involving acetylation, hydrolysis, and conjugation with endogenous molecules.[3][4][5] One such non-enzymatic reaction is the condensation of isoniazid with α-ketoglutaric acid to form the hydrazone, isoniazid α-ketoglutarate.[3][4] The quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic (PK) studies and for understanding its potential role in both the therapeutic and toxicological profile of isoniazid.[3][6] This document provides a detailed protocol for the sensitive and selective quantification of isoniazid α-ketoglutarate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a preferred method for bioanalysis due to its high sensitivity and selectivity.[7][8]

The methodology described herein is grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability for regulatory submissions.[9][10][11]

Scientific Rationale

The accurate measurement of drug metabolites is fundamental to drug development. Isoniazid's metabolism is significantly influenced by genetic polymorphisms, particularly in the N-acetyltransferase 2 (NAT2) enzyme, leading to "fast" and "slow" acetylator phenotypes.[6][12] This variability can affect the concentrations of isoniazid and its various metabolites, including isoniazid α-ketoglutarate. By quantifying this specific hydrazone, researchers can gain deeper insights into the metabolic profile of isoniazid in different patient populations, potentially correlating it with clinical outcomes and adverse events like hepatotoxicity.[3][13]

LC-MS/MS is the analytical technique of choice for this application. Its ability to separate the analyte of interest from a complex biological matrix and then detect it with high specificity and sensitivity makes it ideal for quantifying low-concentration metabolites in plasma.[7] The protocol employs a straightforward protein precipitation method for sample preparation, which is efficient and cost-effective for high-throughput analysis.

Materials and Reagents

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Sciex, Waters, Agilent)

  • Analytical balance

  • Centrifuge capable of 4°C and >10,000 x g

  • Micropipettes

  • Vortex mixer

  • 96-well plates or microcentrifuge tubes

Chemicals and Reagents
  • Isoniazid α-ketoglutarate reference standard (purity ≥98%)

  • Isoniazid-d4 (Internal Standard, IS) (purity ≥98%)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Human plasma, drug-free (with K2EDTA as anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: The preparation of accurate stock and working solutions is critical for the generation of a reliable calibration curve and quality control samples. Separate stock solutions for calibrators and QCs are prepared to avoid bias.[14]

Protocol:

  • Stock Solutions (1 mg/mL): Accurately weigh the reference standards of isoniazid α-ketoglutarate and Isoniazid-d4 (IS). Dissolve in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control (QC) samples at various concentrations.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method to remove the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.[7][15] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes in solution.

Protocol:

  • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube/well.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Rationale: The chromatographic conditions are optimized to achieve a good peak shape and separation from endogenous plasma components. A gradient elution allows for efficient separation of the analyte of interest. The mass spectrometry parameters are tuned for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions (m/z)
Isoniazid α-ketoglutaratePrecursor Ion > Product Ion (To be optimized)
Isoniazid-d4 (IS)142.1 > 125.1
Dwell Time100 ms
Ion Source Temperature550°C
IonSpray Voltage5500 V

Note: The specific MRM transitions for isoniazid α-ketoglutarate need to be determined by infusing the reference standard into the mass spectrometer.

Method Validation

Rationale: A comprehensive method validation is essential to ensure the reliability and reproducibility of the bioanalytical data, following FDA guidelines.[9][11]

The method should be validated for the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve and Linearity: A calibration curve should be prepared with at least seven non-zero concentrations. The linearity should be evaluated by a weighted (1/x or 1/x²) linear regression. A correlation coefficient (r²) of >0.99 is desirable.[16][17]

  • Accuracy and Precision: Determined by analyzing QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in replicate (n=6) on three separate days. The accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should be ≤15% (≤20% for LLOQ).[18][19]

  • Recovery and Matrix Effect: Extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is evaluated by comparing the analyte response in post-extraction spiked samples to that in a neat solution.[18]

  • Stability: The stability of isoniazid α-ketoglutarate in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[17][18]

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal value (±20% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent and reproducible
Matrix EffectConsistent and reproducible
StabilityAnalyte concentration within ±15% of the initial concentration

Data Analysis and Interpretation

The concentration of isoniazid α-ketoglutarate in the plasma samples is determined by interpolating the peak area ratio of the analyte to the IS from the calibration curve. The data is typically processed using the software provided with the LC-MS/MS instrument.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock Stock Solution Preparation working Working Standard & QC Preparation stock->working ppt Protein Precipitation (150 µL ACN with IS) plasma Plasma Sample (50 µL) plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Supernatant Transfer (100 µL) centrifuge->supernatant injection Injection (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the quantification of isoniazid α-ketoglutarate in plasma.

Isoniazid Metabolic Pathway

metabolism_pathway INH Isoniazid (INH) AcINH Acetylisoniazid INH->AcINH NAT2 Hydrazine Hydrazine INH->Hydrazine Amidase INH_AKG Isoniazid α-Ketoglutarate INH->INH_AKG Non-enzymatic INA Isonicotinic Acid AcINH->INA AcHydrazine Acetylhydrazine AcINH->AcHydrazine DiAcHydrazine Diacetylhydrazine AcHydrazine->DiAcHydrazine alphaKG α-Ketoglutaric Acid alphaKG->INH_AKG

Caption: Simplified metabolic pathway of Isoniazid.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of isoniazid α-ketoglutarate in human plasma. The protocol is designed to be high-throughput and is based on established bioanalytical principles. Adherence to the detailed steps for sample preparation, instrument operation, and method validation will ensure the generation of high-quality data suitable for pharmacokinetic studies and regulatory submissions.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • What are the pharmacokinetics of Isoniazid (INH)? - Dr.Oracle. (2025, March 6).
  • PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC - NIH. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12).
  • Pharmacokinetics of isoniazid: The good, the bad, and the alternatives. (2019, May 15).
  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29).
  • Isoniazid Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • Isoniazid metabolism and hepatotoxicity - PMC. (n.d.).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.).
  • Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - Frontiers. (2022, July 18).
  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.).
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.).
  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review - International Journal of Pharmaceutical Sciences. (2026, February 23).
  • Metabolic rewiring of isoniazid sensitivity in Mycobacterium tuberculosis - PNAS. (2025, September 2).
  • Suggested metabolic pathways of isoniazid and metabolites via NAT2,... - ResearchGate. (n.d.).
  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC. (n.d.).
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC. (2024, September 19).
  • Bioanalytical Sample Preparation. (n.d.).
  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC. (2022, December 6).
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - Frontiers. (2024, September 18).
  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - ResearchGate. (2025, October 13).
  • A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC. (n.d.).
  • Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects - Academic Journals. (2014, December 29).
  • A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs in rat plasma and its application for a. (2023, July 4).

Sources

Method

Application Note: UV-Vis Spectroscopic Characterization of Isoniazid Hydrazone Derivatives

Introduction & Rationale Isoniazid (INH) remains a foundational therapeutic agent against Mycobacterium tuberculosis. However, the rise of multi-drug resistant strains and INH-induced hepatotoxicity has necessitated the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Isoniazid (INH) remains a foundational therapeutic agent against Mycobacterium tuberculosis. However, the rise of multi-drug resistant strains and INH-induced hepatotoxicity has necessitated the design of novel isoniazid hydrazone derivatives (Schiff bases)[1]. By condensing INH with diverse aromatic aldehydes or ketones, researchers can significantly enhance the molecule's lipophilicity, lower its toxicity profile, and bypass specific bacterial resistance mechanisms[1][2].

In the drug development pipeline, UV-Vis spectroscopy serves as an indispensable, non-destructive analytical tool. It is utilized not only to confirm the structural formation of the azomethine (-N=CH-) linkage but also to monitor the hydrolytic stability of the prodrug in physiological environments[3]. Furthermore, because hydrazones act as excellent ONO-donor ligands, UV-Vis is critical for quantifying metallo-pharmaceutical complexation with transition metals (e.g., Cu, Fe, Ni, Co), which often exhibit enhanced antimicrobial or anticancer properties[4][5].

Photophysical Properties & Spectral Assignments

The synthesis of an isoniazid hydrazone extends the conjugated π -system of the parent pyridine ring, resulting in distinct bathochromic (red) shifts[2]. The UV-Vis spectrum typically exhibits two primary regions of interest: the high-energy π→π∗ transitions and the lower-energy n→π∗ transitions[4][6]. Upon metal coordination, new Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands emerge[4].

Table 1: Quantitative Summary of Typical UV-Vis Absorption Maxima for Isoniazid Hydrazones

Transition TypeWavelength Range ( λmax​ )Structural Origin & Causality
π→π∗ 250 nm – 280 nmOriginates from the pyridine ring and added aromatic moieties. Often overlaps with parent INH bands[4].
n→π∗ 290 nm – 360 nmArises from the unshared electron pairs on the azomethine nitrogen and carbonyl oxygen. Critical for confirming Schiff base formation[4][6].
MLCT / LMCT 380 nm – 450 nmCharge transfer between the hydrazone ligand and a coordinated transition metal (e.g., Cu(II), Ni(II))[4].
d-d Transitions 500 nm – 700 nmWeak transitions resulting from the splitting of transition metal d-orbitals in specific geometries (e.g., tetrahedral or octahedral)[4][5].

Analytical Workflow

Workflow N1 Schiff Base Condensation (Isoniazid + Aldehyde) N2 Purification & Isolation (Recrystallization) N1->N2 N3 Stock Solution Preparation (DMSO or EtOH) N2->N3 N4 UV-Vis Spectral Characterization N3->N4 N5 Hydrolytic Stability Assay (pH 4.5 - 7.4) N4->N5 N6 Metal Complexation (Cu, Fe, Ni Titrations) N4->N6

Caption: UV-Vis Characterization Workflow for Isoniazid Hydrazones

Detailed Experimental Protocols

Protocol A: Spectral Acquisition & Solvent Considerations

Objective: To establish the baseline electronic absorption profile of the synthesized hydrazone.

  • Step 1: Stock Preparation. Dissolve the purified hydrazone in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

    • Causality: Hydrazones possess highly lipophilic aromatic moieties that resist aqueous dissolution. A primary stock in DMSO ensures complete solvation.

  • Step 2: Working Dilution. Dilute the stock to 10–50 µM using a buffered aqueous solution (e.g., PBS, pH 7.4) or ethanol, ensuring the final DMSO concentration remains 1% (v/v).

    • Causality: Keeping DMSO below 1% prevents solvent-induced spectral artifacts (solvatochromism) and ensures the data remains biologically relevant.

  • Step 3: Measurement. Record the spectrum from 200 nm to 600 nm using a quartz cuvette (1 cm path length) against a matched solvent blank.

  • Self-Validating System: The complete absence of the parent INH peak (typically ~260 nm) and the emergence of a strong, distinct n→π∗ band (>300 nm) self-validates the purity of the synthesized Schiff base. If the parent peak remains, the compound has not been sufficiently purified[2].

Protocol B: Real-Time Hydrolytic Stability Assay

Objective: To determine if the compound acts as a stable drug or a cleavable prodrug under physiological conditions[3].

StabilityLogic S1 Incubate in Aqueous Buffer (Controlled pH & Temp) S2 Record UV-Vis Spectra (Time-course: 0 to 24h) S1->S2 S3 Analyze n -> pi* Band (~320-360 nm) S2->S3 S4 Absorbance Remains Constant S3->S4 S5 Absorbance Decreases (Isosbestic Points Emerge) S3->S5 S6 Hydrazone is Stable S4->S6 S7 Imine Hydrolysis Occurs (Prodrug Activation) S5->S7

Caption: Logic Tree for UV-Vis Hydrolytic Stability Monitoring

  • Step 1: Buffer Incubation. Prepare 50 µM solutions of the hydrazone in three buffers: pH 7.4 (blood plasma), pH 6.8 (tumor/inflammation microenvironment), and pH 4.5 (macrophage phagolysosome). Maintain at 37 °C.

    • Causality: The imine bond is inherently sensitive to protonation. Testing across this pH gradient maps the prodrug's activation kinetics in simulated physiological compartments[3].

  • Step 2: Time-Course Acquisition. Scan the UV-Vis spectra at regular intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Step 3: Kinetic Analysis. Plot the decay of the n→π∗ band absorbance over time to calculate the half-life ( t1/2​ ) of hydrolysis.

  • Self-Validating System: The emergence of tight, well-defined isosbestic points across the time-course spectra self-validates that the hydrolysis is a clean, two-state transition (Hydrazone INH + Aldehyde) without the formation of intermediate degradation products or insoluble aggregates.

Protocol C: Metal Complexation & Stoichiometry (Job's Method)

Objective: To map the coordination geometry and stoichiometry of the hydrazone with transition metals[4][5].

  • Step 1: Equimolar Preparation. Prepare equimolar solutions (e.g., 100 µM) of the hydrazone ligand and the metal salt (e.g., CuCl2​ or FeCl3​ ) in ethanol.

  • Step 2: Continuous Variation. Prepare a series of 10 mixtures where the total volume (and thus total molar concentration) remains constant, but the mole fraction of the ligand ( XL​ ) varies from 0.1 to 0.9.

  • Step 3: Spectral Shift Monitoring. Record the UV-Vis spectrum for each mixture. Monitor the absorbance of the newly formed MLCT/LMCT band (typically 380–450 nm)[4].

    • Causality: Transition metals like Cu(II) and Fe(III) form distinct coordination geometries (tetrahedral, octahedral) with ONO-donor Schiff bases. The MLCT band intensity is directly proportional to the concentration of the formed complex[4][5].

  • Step 4: Job's Plot Construction. Plot the change in absorbance ( ΔA ) against the mole fraction of the ligand ( XL​ ).

  • Self-Validating System: The intersection of the two linear regression lines on the Job's plot must occur exactly at a standard stoichiometric mole fraction (e.g., 0.5 for a 1:1 complex, 0.66 for a 1:2 complex). A deviation from these discrete fractions immediately flags a flawed preparation, competing equilibria, or incomplete complexation.

References

  • Novel isoniazid embedded triazole derivatives: Synthesis, antitubercular and antimicrobial activity evaluation. researchgate.net. 2

  • Experimental, Spectroscopic, and theoretical investigation on structural and anticancer activities of Schiff bases derived from isonicotinohydrazide. researchgate.net. 1

  • 2-Chloro-isonicotinic acid hydrazide | 58481-04-2. benchchem.com. 6

  • Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. nih.gov. 3

  • ISONICOTINOHYDRAZIDE DERIVED SCHIFF BASE–TRANSITION METAL COMPLEXES: STRUCTURE WITH BIOLOGICAL ACTIVITY. ijcr.info. 4

  • Diverse coordination of isoniazid hydrazone Schiff base ligand towards iron(III): Synthesis, characterization, SC-XRD, HSA, QTAIM, MEP, NCI, NBO and DFT study. researchgate.net. 5

Sources

Application

Application Note: Protocol for the Synthesis and Validation of Isoniazid α-Ketoglutarate

Target Audience: Researchers, scientists, and drug development professionals. Application Areas: Pharmacokinetic profiling, metabolomic standard generation, and biocleavable prodrug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Areas: Pharmacokinetic profiling, metabolomic standard generation, and biocleavable prodrug development.

Introduction & Mechanistic Rationale

Isoniazid (INH) remains a highly effective, first-line prodrug for the treatment of Mycobacterium tuberculosis. However, its clinical application is frequently dose-limited by severe hepatotoxicity and peripheral neuropathy. The primary driver of this toxicity is the hepatic arylamine N-acetyltransferase-2 (NAT-2) pathway, which metabolizes INH into acetylhydrazine—a direct precursor to reactive oxygen species (ROS) and hepatotoxic free radicals generated by Cytochrome P450 enzymes[1].

To bypass or study this toxicity, researchers exploit the highly nucleophilic terminal hydrazine group of INH. In biological systems, INH undergoes non-enzymatic condensation with endogenous keto-acids, prominently α-ketoglutaric acid (α-KG) and pyruvic acid, forming stable hydrazone adducts[2]. The resulting molecule, isoniazid α-ketoglutarate (systematically known as α-ketoglutaric acid isonicotinoylhydrazone), is a major urinary metabolite and a critical biomarker for INH clearance[3]. Synthesizing this compound in high purity is essential for developing analytical standards and exploring novel, toxicity-sparing INH prodrugs.

MetabolicPathway INH Isoniazid (INH) NAT2 NAT-2 Acetylation INH->NAT2 Enzymatic Hydrazone INH-αKG Hydrazone (Stable Adduct) INH->Hydrazone Non-enzymatic AcINH Acetyl-INH (Hepatotoxic) NAT2->AcINH aKG α-Ketoglutarate (Endogenous) aKG->Hydrazone

Fig 1. Divergent metabolic pathways of Isoniazid leading to toxicity vs. stable hydrazone formation.

Experimental Design & Causality

The synthesis of INH-αKG utilizes a thermodynamically driven Schiff base (hydrazone) condensation between the primary amine of INH and the ketone carbonyl of α-KG[4]. This protocol is engineered to be a self-validating system, ensuring high yield and purity through precise physicochemical controls:

  • Solvent Selection (Absolute Ethanol): Ethanol is selected due to its differential solubility profile. Both INH and α-KG are highly soluble in warm ethanol, ensuring a homogeneous reaction environment. However, the resulting hydrazone exhibits poor solubility in ethanol at reduced temperatures. This spontaneous precipitation drives the reaction equilibrium forward via Le Chatelier’s Principle and eliminates the need for complex downstream chromatography[4].

  • Thermal Kinetics (70°C Reflux): While hydrazone formation can occur at ambient temperatures, refluxing provides the activation energy required for the rapid dehydration of the hemiaminal intermediate. This reduces the reaction time to 3 hours while preventing the thermal degradation of the α-KG backbone.

  • Stoichiometric Precision (1:1 Ratio): A strict equimolar ratio is critical. Excess INH is notoriously difficult to separate from the final hydrazone due to overlapping polarity profiles, which can confound subsequent biological assays.

Materials and Quantitative Formulation

Table 1: Reagent Quantities for 10 mmol Scale Synthesis

ReagentMolecular Weight ( g/mol )EquivalentsMass / VolumeFunction
Isoniazid (INH) 137.141.01.37 gPrimary nucleophile
α-Ketoglutaric Acid 146.111.01.46 gElectrophilic ketone
Absolute Ethanol 46.07Solvent50.0 mLReaction medium
Glacial Acetic Acid 60.05Catalytic0.1 mL (2 drops)Acid catalyst

Step-by-Step Synthesis Protocol

SynthWorkflow Step1 1. Reagent Preparation Equimolar INH + α-KG Step2 2. Condensation Reaction Reflux in EtOH (70°C, 3h) Step1->Step2 Step3 3. Product Crystallization Cool to 4°C for 12h Step2->Step3 Step4 4. Isolation Filter & Wash (Cold EtOH) Step3->Step4 Step5 5. Desiccation Vacuum Dry (24h) Step4->Step5

Fig 2. Step-by-step synthetic workflow for the preparation of Isoniazid α-Ketoglutarate.

Step 1: Preparation of the Reaction Mixture In a 100 mL round-bottom flask, dissolve 1.37 g of Isoniazid in 25 mL of absolute ethanol. Gently warm the solution to 40°C with magnetic stirring until fully dissolved. Causality: Pre-dissolving INH ensures uniform distribution and prevents localized concentration gradients that could lead to side reactions or entrapment of unreacted solids.

Step 2: Addition of α-Ketoglutaric Acid In a separate beaker, dissolve 1.46 g of α-ketoglutaric acid in 25 mL of absolute ethanol. Add this solution dropwise to the INH solution over 5 minutes. Add 2 drops of glacial acetic acid. Causality: Dropwise addition controls the exothermic nature of the initial acid-base interaction. The trace acetic acid acts as a proton donor to activate the ketone carbonyl, accelerating nucleophilic attack.

Step 3: Reflux Condensation Attach a reflux condenser and heat the mixture to 70°C (reflux) for 3 hours under continuous stirring. Causality: Refluxing provides the thermodynamic push required to eliminate water (dehydration of the hemiaminal), driving the irreversible formation of the hydrazone double bond[4].

Step 4: In-Process Quality Control (Self-Validation) After 2.5 hours, sample 10 µL of the reaction mixture and spot it on a Silica Gel 60 TLC plate (Mobile phase: Dichloromethane:Methanol 8:2). Causality: The disappearance of the INH spot (visualized under UV 254 nm) validates the completion of the reaction. This ensures the system is self-monitoring and prevents premature termination of the synthesis.

Step 5: Crystallization Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to a 4°C refrigerator for 12 hours. Causality: The reduced temperature drastically lowers the solubility of the INH-αKG adduct in ethanol, promoting the formation of high-purity crystalline precipitates while leaving trace impurities dissolved in the supernatant.

Step 6: Isolation and Desiccation Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol, followed by 10 mL of diethyl ether. Dry the product in a vacuum desiccator over silica gel for 24 hours. Causality: Washing with cold ethanol removes residual unreacted starting materials without dissolving the product. Diethyl ether rapidly displaces the ethanol, accelerating the vacuum drying process and preventing hydrolytic degradation of the hydrazone bond.

Analytical Validation

To ensure the structural integrity and purity of the synthesized INH-αKG, the following analytical parameters must be verified.

Table 2: Analytical Validation Parameters for INH-αKG

Analytical MethodTarget ParameterExpected Signal / ValueDiagnostic Significance
LC-MS (ESI+) [M+H]⁺ Ionm/z 266.08Confirms the exact mass of the condensed hydrazone product.
¹H NMR (DMSO-d6) Hydrazone NHSinglet, ~11.0 - 11.5 ppmConfirms successful Schiff base formation and absence of free primary amine.
¹H NMR (DMSO-d6) Pyridine RingDoublets, ~8.7 ppm & ~7.8 ppmVerifies the structural integrity of the isonicotinoyl core.
¹H NMR (DMSO-d6) Aliphatic ChainMultiplets, ~2.5 - 3.0 ppm (4H)Confirms the incorporation of the α-KG backbone.
FTIR Spectroscopy C=N Stretch~1620 cm⁻¹Primary indicator of the newly formed hydrazone double bond.
FTIR Spectroscopy O-H StretchBroad, 3200 - 2500 cm⁻¹Confirms the presence of the terminal carboxylic acids from α-KG.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: Growing Science (growingscience.com)

Sources

Method

Application Note: Isoniazid Alpha-Ketoglutaric Acid (INH-AKG) as a Predictive Biomarker for Drug-Induced Metabolic Disruption

Executive Summary & Scientific Rationale Isoniazid (INH) remains a cornerstone therapeutic for the treatment of tuberculosis; however, its clinical utility is frequently complicated by idiosyncratic drug-induced liver in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Isoniazid (INH) remains a cornerstone therapeutic for the treatment of tuberculosis; however, its clinical utility is frequently complicated by idiosyncratic drug-induced liver injury (DILI) and severe metabolic disruption[1]. Historically, INH toxicity was attributed solely to reactive oxygen species generated via CYP2E1 metabolism. However, recent advances in high-resolution metabolomics have uncovered a parallel, non-enzymatic pathway: INH readily condenses with endogenous keto acids to form stable hydrazones[2].

Among these, the condensation of INH with alpha-ketoglutaric acid (AKG) to form the INH-AKG hydrazone has emerged as a highly specific and predictive biomarker. The formation of INH-AKG actively depletes the cellular AKG pool—a critical tricarboxylic acid (TCA) cycle intermediate—and the circulating hydrazone directly correlates with INH-induced hepatic bile acid accumulation, cholesterol elevation, and triglyceride disruption[3]. For drug development professionals and toxicologists, quantifying INH-AKG provides a direct, mechanistic window into the metabolic stress preceding overt hepatotoxicity, offering a more predictive metric than parent drug monitoring alone.

Mechanistic Pathway of Toxicity

To utilize INH-AKG effectively as a biomarker, researchers must understand the causality behind its formation. INH possesses a highly reactive terminal hydrazine group that acts as a strong nucleophile. In biological matrices, this group reacts non-enzymatically with the ketone moiety of AKG[1].

This condensation has a dual-pronged toxicological effect:

  • Metabolic Starvation: It scavenges AKG, impairing the TCA cycle and altering mitochondrial β -oxidation.

  • Direct Interference: The resulting INH-AKG hydrazone actively interferes with lipid and bile acid homeostasis. In vivo studies demonstrate that direct administration of the INH-AKG metabolite to wild-type mice reproduces the hypercholesterolemia and bile acid accumulation seen in chronic INH toxicity, proving that the hydrazone itself is a driver of metabolic disruption[3].

Mechanism INH Isoniazid (INH) INHA INH-AKG Hydrazone (Biomarker) INH->INHA Non-enzymatic condensation AKG Alpha-Ketoglutarate (AKG) AKG->INHA Depletion of TCA pool Metab Metabolic Disruption: Bile Acids & Lipids INHA->Metab Direct interference Tox Hepatotoxicity & Cholestasis Metab->Tox Accumulation

Caption: Mechanistic pathway of INH-AKG formation and its role in metabolic disruption.

Quantitative Evidence: INH-AKG vs. Parent Drug

The utility of INH-AKG as a biomarker is validated by its ability to isolate the metabolic disruption from general drug exposure. The table below summarizes the quantitative impact of INH and isolated INH-AKG on hepatic and serum markers in murine models[3].

Metabolic MarkerControl (Vehicle)INH TreatmentINH-AKG TreatmentMechanistic Implication
Serum Cholesterol BaselineElevatedElevatedDisruption of lipid homeostasis
Serum Triglycerides BaselineElevatedElevatedImpaired lipid clearance/synthesis
Hepatic Bile Acids BaselineElevatedElevatedRisk of cholestatic liver injury
Free Fatty Acids BaselineDecreasedDecreasedAltered mitochondrial β -oxidation

Data Interpretation: The identical phenotypic response between parent INH and the isolated INH-AKG metabolite confirms that the hydrazone is the primary causative agent for these specific lipid and bile acid abnormalities[3].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes a causal justification and a built-in quality control (QC) check to prevent false positives caused by ex vivo condensation.

Protocol 1: LC-MS/MS Quantification of INH-AKG in Biological Fluids

Rationale: Because INH and AKG can continue to react in the sample tube after collection, the protocol must immediately quench metabolism and chemical reactivity.

Step-by-Step Methodology:

  • Sample Quenching & Extraction: Aliquot 50 µL of plasma or urine. Immediately add 150 µL of pre-chilled (-20°C) methanol containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: The 1:3 organic ratio ensures >95% protein precipitation, while the sub-zero temperature thermodynamically halts any residual non-enzymatic condensation between free INH and AKG.

  • Centrifugation: Vortex the mixture vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) with polar endcapping to retain the polar hydrazone.

    • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for INH-AKG (calculated [M+H]+ m/z≈266.1→ product ion).

  • System Validation (QC Check): Run a matrix-matched calibration curve. The system is self-validating if the R2>0.99 and the SIL-IS peak area remains consistent ( ±15% ) across all samples. Inject QC samples (low, mid, high) every 10 injections. If QC accuracy deviates by >15%, the run must be halted and investigated.

Workflow S1 Sample Prep Cold MeOH Precipitation S2 System Validation Matrix Spikes & IS S1->S2 S3 LC-MS/MS MRM Mode (m/z 266.1) S2->S3 S4 Data Processing Quantification & QC Check S3->S4

Caption: Self-validating LC-MS/MS workflow for reliable INH-AKG quantification.

Protocol 2: In Vivo Biomarker Validation (Murine Model)

Rationale: To confirm INH-AKG as the driver of metabolic disruption, researchers must isolate the metabolite's effect from the parent drug's CYP2E1-mediated pathways.

Step-by-Step Methodology:

  • Model Selection: Utilize 8-10 week old Wild-Type (WT) C57BL/6 male mice. Acclimate for 7 days on a standard purified diet.

  • Compound Administration: Administer synthesized INH-AKG via oral gavage daily for 15 days[3].

    • Causality: Bypassing parent INH administration proves that downstream lipid/bile acid disruption is directly caused by the hydrazone itself, validating its use as a predictive biomarker.

  • Endpoint Collection: Fast the mice for 6 hours prior to sacrifice to normalize baseline lipid metabolism. Collect blood via cardiac puncture and rapidly excise/snap-freeze the liver in liquid nitrogen.

  • Metabolite Correlation: Quantify hepatic bile acids and serum triglycerides using targeted LC-MS/MS. Correlate these levels directly with the administered dose of INH-AKG to establish a biomarker threshold for toxicity.

References

  • Cheng J, Krausz KW, Li F, Ma X, Gonzalez FJ. CYP2E1-dependent elevation of serum cholesterol, triglycerides, and hepatic bile acids by isoniazid. Toxicology and Applied Pharmacology. 2013;266(2):245-253.
  • Li F, Miao Y, Zhang L, Neuenswander SA, Douglas JT, Ma X. Metabolomic analysis reveals novel isoniazid metabolites and hydrazones in human urine. Drug Metabolism and Pharmacokinetics. 2011;26:569–576.
  • Wang P, Pradhan K, Zhong XB, Ma X. Clinical perspectives of isoniazid-induced liver injury. Liver International. 2016;36(10):1423-1431.

Sources

Application

Application Notes &amp; Protocols: Animal Models for Studying Isoniazid-α-Ketoglutarate Metabolism

Introduction Isoniazid (INH) is a cornerstone of first-line therapy against tuberculosis (TB), a persistent global health threat.[1][2] However, its clinical utility is hampered by a significant risk of drug-induced live...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoniazid (INH) is a cornerstone of first-line therapy against tuberculosis (TB), a persistent global health threat.[1][2] However, its clinical utility is hampered by a significant risk of drug-induced liver injury (DILI), which can range from transient elevation of aminotransferases in 10-20% of patients to severe, potentially fatal, hepatitis.[1][3][4] The mechanisms underlying INH hepatotoxicity are complex and not fully elucidated. While the canonical metabolic pathway involves acetylation by N-acetyltransferase 2 (NAT2) to form metabolites like acetylhydrazine, which are implicated in toxicity, emerging evidence highlights an alternative pathway: the direct, non-enzymatic condensation of INH with endogenous α-keto acids.[1][2][3]

One of the most significant of these reactions is the formation of a hydrazone conjugate with α-ketoglutarate (AKG), a key intermediate in the Krebs cycle.[1][2] This pathway, leading to the formation of isonicotinoyl-α-ketoglutarate, is hypothesized to be a detoxification route that diverts INH away from the production of toxic metabolites. Conversely, depletion of the cellular AKG pool by INH could disrupt mitochondrial function and contribute to hepatotoxicity. Understanding the dynamics of this INH-AKG pathway is therefore critical for developing strategies to mitigate INH-induced liver injury.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the INH-AKG metabolic axis. We will delve into the rationale for selecting appropriate animal models, provide detailed, field-tested protocols for in vivo studies, and outline robust analytical methodologies for quantifying key metabolites.

The Competing Metabolic Fates of Isoniazid

The hepatotoxicity of isoniazid is intrinsically linked to its biotransformation. Two primary, competing pathways dictate its metabolic fate within the hepatocyte.

  • Acetylation Pathway: The most well-characterized route involves the acetylation of INH by the NAT2 enzyme, producing acetylisoniazid (AcINH). AcINH can be hydrolyzed to form acetylhydrazine (AcHz), a hepatotoxic metabolite that can be further oxidized by Cytochrome P450 enzymes (like CYP2E1) to generate reactive species that damage cellular macromolecules.[1][3] The activity of NAT2 varies significantly among human populations, leading to "slow" and "fast" acetylator phenotypes, which can influence the risk of DILI.[1][5]

  • α-Ketoglutarate Conjugation Pathway: INH can also directly react with α-ketoglutarate (AKG) in a non-enzymatic condensation reaction to form a stable hydrazone, isonicotinoyl-α-ketoglutarate.[1][2][6] This reaction represents a detoxification pathway by preventing INH from being shunted into the acetylation pathway that produces toxic hydrazine moieties. Studies have shown that co-administration of AKG can ameliorate INH-induced hepatic injury in animal models, likely by promoting this conjugation and providing antioxidant effects.[7]

The balance between these two pathways is a critical determinant of an individual's susceptibility to INH-induced liver injury. Investigating this balance requires animal models that adequately reflect these metabolic routes.

INH_Metabolism cluster_pathways Hepatocyte cluster_acetylation Acetylation Pathway cluster_conjugation AKG Conjugation Pathway INH Isoniazid (INH) NAT2 NAT2 INH->NAT2 Acetylation INH_AKG Isonicotinoyl-α-ketoglutarate (Hydrazone) INH->INH_AKG Non-enzymatic Condensation AKG α-Ketoglutarate (AKG) (from Krebs Cycle) AKG->INH_AKG AcINH Acetylisoniazid (AcINH) AcHz Acetylhydrazine (AcHz) AcINH->AcHz Hydrolysis CYP2E1 CYP2E1 AcHz->CYP2E1 ReactiveMetabolites Reactive Metabolites Hepatotoxicity Hepatotoxicity ReactiveMetabolites->Hepatotoxicity NAT2->AcINH CYP2E1->ReactiveMetabolites Detox Detoxification & Excretion INH_AKG->Detox

Caption: Competing metabolic pathways of Isoniazid (INH) in the liver.

Selection of an Appropriate Animal Model

No single animal model perfectly recapitulates human INH metabolism and hepatotoxicity.[1] The choice of model is a critical experimental decision that depends on the specific research question. The primary differentiator among species is the activity of the NAT2 enzyme, which dictates the flux through the acetylation pathway.

Animal ModelKey AdvantagesKey DisadvantagesNAT2 Acetylator StatusApplication in INH-AKG Studies
Mouse (e.g., C57BL/6) Cost-effective, well-characterized genetics, availability of transgenic models.[8]Does not develop caseous necrosis typical of human TB.[9] Some strains have very high NAT activity. Rats are not a good model for delayed-type INH toxicity.[1]Strain-dependent; generally considered fast acetylators.Good for initial screening, mechanistic studies, and evaluating the impact of genetic modifications on INH-AKG flux.
Guinea Pig Develops human-like caseous necrosis in TB infection.[9] Considered a good model for INH-induced hypersensitivity hepatitis.[10]Larger size and higher cost than mice.Slow acetylator, similar to a significant portion of the human population.Excellent for studying the protective effects of AKG in a metabolically relevant (slow acetylator) context and correlating with TB pathology.
Rabbit Develops caseous necrosis and cavitary lesions.[9] Plasma levels of toxic hydrazine metabolites correlate with liver injury.[3]High cost, larger space requirements.Polymorphic NAT2 activity (slow and fast acetylators exist), closely mimicking the human population.[6]Ideal for pharmacokinetic/pharmacodynamic (PK/PD) studies comparing INH-AKG formation between different acetylator phenotypes.[6][11]
Non-Human Primate (e.g., Cynomolgus Macaque) Closest phylogenetic and metabolic similarity to humans.Significant ethical, cost, and handling constraints.Similar NAT2 polymorphism and metabolic profile to humans.Reserved for pivotal preclinical studies to confirm findings from lower-order species before human trials.[12]

Expert Recommendation: For most laboratories initiating studies on the INH-AKG pathway, the rabbit model offers the best balance of physiological relevance (due to NAT2 polymorphism) and practicality. The guinea pig is a strong alternative, especially if correlating metabolism with TB pathology in a slow-acetylator background is the primary goal. Mice are best suited for preliminary mechanistic and genetic studies.

Experimental Design and Protocols

A robust experimental design is crucial for generating reproducible and interpretable data. The following protocols provide a validated workflow for an in vivo study using the rabbit model as an example.

Caption: General experimental workflow for an in vivo study.

Protocol 3.1: Animal Handling and Acclimatization

Rationale: Proper acclimatization is essential to minimize stress-related physiological changes that can confound experimental results.

  • Procurement: Obtain healthy New Zealand White rabbits (or other selected model) from a reputable vendor.

  • Housing: House animals individually in stainless steel cages under controlled conditions (12-hour light/dark cycle, 20-24°C, 40-60% humidity).

  • Acclimatization: Allow animals to acclimatize for at least one week prior to the start of the experiment. Handle the animals daily to accustom them to the researchers and basic procedures (e.g., weighing, restraint).

  • Diet: Provide standard chow and water ad libitum.

Protocol 3.2: Formulation and Dosing

Rationale: Consistent and accurate dosing is fundamental to pharmacokinetic analysis. Doses are based on established literature to induce metabolic changes without causing acute mortality.

  • Isoniazid (INH) Formulation:

    • Prepare a 10 mg/mL solution of INH in sterile water.

    • Example Dose: 50 mg/kg, a dose commonly used to study hepatotoxicity in rabbits and rats.[7]

  • α-Ketoglutarate (AKG) Formulation:

    • Prepare a 200 mg/mL suspension of Di-sodium Alpha-ketoglutarate in sterile water.

    • Example Dose: 2 g/kg, a dose shown to be protective against INH-induced liver injury.[7]

  • Administration:

    • Administer formulations once daily via oral gavage for the study duration (e.g., 4 weeks).

    • For the INH+AKG group, administer AKG approximately 30 minutes prior to INH to ensure its availability for conjugation.

    • The control group receives an equivalent volume of the vehicle (sterile water).

Protocol 3.3: Pharmacokinetic (PK) Sample Collection

Rationale: A well-designed PK study with appropriately timed sample collection is necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) of INH and its metabolites.

  • Fasting: Fast animals overnight (approx. 12 hours) before the PK study day, with free access to water.

  • Blood Collection:

    • On the designated PK day (e.g., Day 1 and Day 28), collect approximately 1-2 mL of blood from the marginal ear vein at the following time points post-dosing: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Collect blood into tubes containing EDTA as an anticoagulant.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) into fresh, pre-labeled cryovials.

    • Immediately store plasma samples at -80°C until analysis.

Protocol 3.4: Terminal Sample Collection

Rationale: Terminal tissue collection allows for the direct assessment of liver injury and metabolite concentrations at the primary site of metabolism.

  • Euthanasia: At the end of the study period, euthanize animals according to approved institutional guidelines (e.g., overdose of pentobarbital).

  • Liver Collection:

    • Perform a laparotomy and immediately excise the liver.

    • Rinse the liver with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

    • Blot the liver dry and record its weight.

  • Tissue Processing:

    • For Metabolomics: Section a portion of the largest liver lobe, place it in a pre-labeled cryovial, and flash-freeze it in liquid nitrogen. Store at -80°C.

    • For Histopathology: Section another portion of the liver (approx. 5 mm thick) and fix it in 10% neutral buffered formalin for at least 24 hours before processing for paraffin embedding and staining (e.g., Hematoxylin and Eosin - H&E).

Analytical Methodology: LC-MS/MS Quantification

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity and specificity.[13][14]

Protocol 4.1: Sample Preparation (Plasma)
  • Thaw: Thaw plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of INH).

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 4.2: LC-MS/MS Method Parameters
  • LC System: A standard UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions (to be optimized):

    • Isoniazid: Q1/Q3 to be determined empirically.

    • Acetylisoniazid: Q1/Q3 to be determined empirically.

    • Isonicotinoyl-α-ketoglutarate: Q1/Q3 to be determined empirically.

Validation: This method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effect.[14][15]

Data Analysis and Interpretation

  • Pharmacokinetics: Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC, half-life) for INH, AcINH, and the INH-AKG conjugate from the plasma concentration-time data.

  • Biochemical Analysis: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as biomarkers of liver injury. Compare levels between control, INH, and INH+AKG groups.

  • Histopathology: Have a board-certified veterinary pathologist evaluate H&E-stained liver sections for signs of hepatocellular necrosis, inflammation, and steatosis.

  • Correlation: Correlate the formation of the INH-AKG conjugate (e.g., AUC ratio of INH-AKG to INH) with the levels of liver injury biomarkers (ALT/AST) and the severity of histopathological findings. A positive correlation between INH-AKG and reduced liver injury would support its role as a detoxification pathway.

References

  • Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Wang, P., Pradhan, K., Zhong, X. B., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384–392. [Link]

  • Lin, H. S., & Chen, C. F. (1988). Metabolic kinetics of isoniazid in rabbits. Asia Pacific Journal of Pharmacology, 3(2), 77-84. [Link]

  • Jayaram, R., Gaonkar, S., Kaur, P., et al. (2006). Pharmacokinetic Values for Isoniazid in Guinea Pigs, Mice, and Humans. ResearchGate. [Link]

  • Al-Aboudi, A., Afzal, M., & Ali, M. S. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. [Link]

  • Wang, P., Pradhan, K., Zhong, X., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. ResearchGate. [Link]

  • Isoniazid Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Ribeiro, C., Varela, C. L., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Gumbo, T., Musuka, G., et al. (1991). The pharmacokinetics of isoniazid and hydrazine metabolite in plasma and cerebrospinal fluid of rabbits. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Fernandes, G. F. S., & de Campos, M. L. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry. [Link]

  • Lenaerts, A., & Orme, I. (2007). Using Animal Models to Develop New Treatments for Tuberculosis. Tuberculosis. [Link]

  • Metushi, I. G., Cai, P., & Uetrecht, J. (2016). Mechanism of isoniazid-induced hepatotoxicity: then and now. Clinical Pharmacology & Therapeutics. [Link]

  • Krulik, R., Simane, Z., & Rotter, Z. (1962). [The effect of isoniazid on glucide metabolism. IV. Excretion of pyruvic acid and alpha-ketoglutaric acid after isoniazid administration in tuberculous children and adults]. Beiträge zur Klinik der Tuberkulose und spezifischen Tuberkulose-Forschung. [Link]

  • Peters, J. H., & Hayes, V. E. (1966). Comparative studies on the metabolism of isoniazid and isoniazid hydroazones in the dog. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

  • Wang, P., Pradhan, K., Zhong, X., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. Semantic Scholar. [Link]

  • Sriwichai, S., Samanidou, V., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Molecules. [Link]

  • Gil-Agustí, M., Capella-Peiró, M. E., & Carda-Broch, S. (2021). Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. Molecules. [Link]

  • Ali, A. H., & Al-Khafaji, H. F. (2019). A COMPARATIVE ANALYTICAL DETERMINATION OF ISONIAZID IN PURE AND PHARMACEUTICAL PREPARATIONS. Connect Journals. [Link]

  • Prideaux, B., Via, L. E., et al. (2022). Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection. Pharmaceutics. [Link]

  • Hussen, S. S., & Degefa, G. B. (2025). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Heisey, D. M., & Rozmiarek, H. (1981). The Guinea Pig as a Model for Isoniazid-Induced Reactions. DTIC. [Link]

  • Ribeiro, C., Varela, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • Benedé-Ubieto, R., Estévez-Vázquez, O., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]

  • Zhang, Y., Wang, M., et al. (2023). UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study. Frontiers in Pharmacology. [Link]

  • Lin, G., & Wong, Y. W. (2008). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism. [Link]

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Method

Analytical standards for isoniazid alpha-ketoglutaric acid

An Application Note on the Establishment of Analytical Standards for Isoniazid α-Ketoglutaric Acid Abstract This guide provides a comprehensive framework for establishing the analytical standards for Isoniazid α-Ketoglut...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Establishment of Analytical Standards for Isoniazid α-Ketoglutaric Acid

Abstract

This guide provides a comprehensive framework for establishing the analytical standards for Isoniazid α-Ketoglutaric Acid (INH-AKG), a significant derivative formed from the condensation of the first-line anti-tuberculosis drug, Isoniazid (INH), and the key metabolic intermediate, α-Ketoglutaric Acid (α-KG).[1][2] As the characterization of such derivatives is crucial for drug metabolism studies, impurity profiling, and overall drug safety assessment, this document outlines a multi-tiered analytical approach.[3][4] We present detailed protocols for identity confirmation, purity assessment, and quantitative assay, leveraging core analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Spectroscopy. The methodologies are designed to be self-validating, incorporating system suitability checks and referencing established pharmacopeial and regulatory standards to ensure trustworthiness and scientific integrity.

Introduction and Scientific Rationale

Isoniazid (INH), or isonicotinic acid hydrazide, remains a cornerstone in the treatment of tuberculosis due to its high potency against Mycobacterium tuberculosis.[5][6] Its mechanism involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[7][8] INH is a prodrug that, once activated, exerts its bactericidal effect.[5] In biological systems, INH can interact non-enzymatically with keto acids to form hydrazones.[1] One such interaction is with α-Ketoglutaric acid (α-KG), a critical intermediate in the Krebs (TCA) cycle, forming Isoniazid α-ketoglutaric acid.[1][9]

The presence and quantification of INH-AKG are of significant interest in pharmaceutical development for several reasons:

  • Metabolite Identification: Understanding the metabolic fate of INH is critical to evaluating its efficacy and toxicity profile.[1][2]

  • Impurity Profiling: INH-AKG could be present as a process-related impurity or a degradation product in the drug substance or formulated product.[3][4]

  • Pharmacokinetic Studies: Accurate measurement of INH and its derivatives in biological matrices is essential for pharmacokinetic and bioequivalence studies.[6]

Therefore, the establishment of a well-characterized analytical reference standard for INH-AKG is a prerequisite for the development of robust, accurate, and reliable analytical methods.[10] This document provides the foundational protocols to achieve this.

Physicochemical Properties of Isoniazid α-Ketoglutaric Acid

A foundational step in analytical development is the compilation of the compound's known physical and chemical properties.[4]

PropertyValueSource
IUPAC Name (2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acidPubChem[11]
Molecular Formula C₁₁H₁₁N₃O₅PubChem[11]
Molecular Weight 265.22 g/mol PubChem[11]
CAS Number 1152-31-4PubChem[11]

Comprehensive Workflow for Reference Standard Characterization

The qualification of a reference standard is a holistic process designed to unequivocally confirm its structure and determine its purity.[10] This ensures the standard is suitable for its intended analytical purpose, such as serving as a calibrator for an assay.

Reference_Standard_Characterization_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Certification MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy Elucidates Molecular Structure MS->NMR IR FTIR Spectroscopy Identifies Functional Groups NMR->IR HPLC Quantitative HPLC-UV Determines Purity & Assay IR->HPLC KF Karl Fischer Titration Quantifies Water Content HPLC->KF TGA Thermogravimetric Analysis Assesses Residual Solvents KF->TGA Purity_Calc Purity Calculation (Mass Balance Approach) TGA->Purity_Calc Cert_Gen Certificate of Analysis Generation Purity_Calc->Cert_Gen HPLC_Workflow A Sample & Standard Preparation B System Equilibration (Mobile Phase) A->B 1. C System Suitability Test (SST Injections) B->C 2. D Sequence Run (Blanks, Standards, Samples) C->D 3. Pass/Fail E Data Processing (Integration & Calculation) D->E 4.

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Isoniazid and its Key Metabolites in Human Plasma

Abstract Isoniazid (INH) is a cornerstone of first-line therapy for tuberculosis (TB).[1][2] Therapeutic drug monitoring (TDM) of INH and its metabolites is crucial for optimizing treatment efficacy and minimizing toxici...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoniazid (INH) is a cornerstone of first-line therapy for tuberculosis (TB).[1][2] Therapeutic drug monitoring (TDM) of INH and its metabolites is crucial for optimizing treatment efficacy and minimizing toxicity, which is often linked to the production and elimination of its metabolic byproducts.[3][4][5] This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of isoniazid and its primary metabolites, acetylisoniazid (AcINH) and isonicotinic acid (INA), in human plasma. The described protocol employs a simple protein precipitation for sample preparation and a reverse-phase chromatographic separation, providing a robust workflow for clinical research and TDM applications.

Introduction

Isoniazid, or isonicotinic acid hydrazide (INH), functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[1][6] The clinical efficacy and safety of INH are significantly influenced by its complex metabolism. The primary metabolic pathway involves acetylation by the N-acetyltransferase 2 (NAT2) enzyme to form acetylisoniazid (AcINH).[4][5] Both INH and AcINH can be hydrolyzed to isonicotinic acid (INA) and hydrazine or acetylhydrazine, respectively.[4][5] The latter compounds are implicated in INH-induced hepatotoxicity.[4][5]

Genetic polymorphisms in the NAT2 enzyme lead to distinct "slow" and "fast" acetylator phenotypes within the patient population, causing significant variability in drug exposure and metabolite levels.[1] This variability underscores the need for a reliable analytical method to quantify INH and its metabolites to personalize dosing regimens, ensure therapeutic efficacy, and mitigate the risk of adverse effects. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose, overcoming the limitations of less specific methods.[7][8]

Isoniazid Metabolism

The biotransformation of isoniazid is critical to its therapeutic and toxicological profile. The major metabolic pathways are initiated by N-acetyltransferase 2 (NAT2) and amidases.[4][5] Understanding this pathway is essential for selecting the target analytes for a comprehensive pharmacokinetic assessment.

Isoniazid_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) INH->INA Amidase Hz Hydrazine (Hz) INH->Hz Amidase AcINH->INA Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase Hz->AcHz NAT2 Toxic Reactive Metabolites (Hepatotoxicity) Hz->Toxic Oxidation AcHz->Toxic CYP2E1

Experimental Protocol

This section provides a detailed, step-by-step methodology for sample preparation and analysis.

Materials and Reagents
  • Analytes: Isoniazid, Acetylisoniazid, Isonicotinic Acid (analytical grade)

  • Internal Standard (IS): Isoniazid-d4

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

  • Chemicals: Ammonium Acetate (analytical grade)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in this application, providing sufficient recovery and minimizing matrix effects for high-throughput analysis.[7][9][10]

Protocol:

  • Allow plasma samples to thaw completely at room temperature.

  • Vortex mix the samples for 10 seconds.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 200 µL of the protein precipitation solution (Acetonitrile containing 100 ng/mL Isoniazid-d4).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Add 200 µL of deionized water containing 0.1% formic acid.

  • Seal the plate/vial and vortex briefly. The sample is now ready for injection.

Liquid Chromatography Conditions

A reverse-phase C18 column is used to achieve chromatographic separation of the polar analytes from endogenous plasma components.[7][9] A gradient elution ensures sharp peak shapes and a short run time.

ParameterCondition
Instrument UPLC/HPLC System
Column Reversed-phase C18, 2.1 x 100 mm, 3 µm
Column Temp. 30°C
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.300 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
3.5
3.6
5.0
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2][9]

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 500°C
Capillary Voltage 3.5 kV
Gas Flow Optimized for the specific instrument model
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isoniazid (INH)138.1121.115
Acetylisoniazid (AcINH)180.1138.112
Isonicotinic Acid (INA)124.178.120
Isoniazid-d4 (IS)142.1125.115

Method Validation and Performance

The method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11][12] Validation ensures the reliability and reproducibility of the data for clinical applications.[6][11]

Key Validation Parameters
  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[9][12] This is assessed by analyzing at least six different blank plasma lots.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 5-5000 ng/mL for all analytes, with a correlation coefficient (r²) > 0.995.[9]

  • Accuracy and Precision: Intra- and inter-day precision should be less than 15% (CV), and accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ).[2][9][13]

  • Matrix Effect: Assessment to ensure that endogenous components do not cause ion suppression or enhancement.[9]

  • Stability: Analyte stability is confirmed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[2][9]

Analytical Workflow Summary

The complete analytical workflow, from sample receipt to final data reporting, is designed for efficiency and robustness.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Thaw Thaw & Vortex Sample->Thaw Precip Add Acetonitrile with IS Thaw->Precip Vortex Vortex & Centrifuge Precip->Vortex Transfer Transfer Supernatant Vortex->Transfer Dilute Dilute for Injection Transfer->Dilute Inject Inject into UPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Conclusion

The LC-MS/MS method presented provides a reliable, rapid, and sensitive solution for the simultaneous quantification of isoniazid and its key metabolites in human plasma. The simple sample preparation and short chromatographic run time make it highly suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies. This enables clinicians and researchers to better understand the metabolic profile of isoniazid in individual patients, paving the way for personalized medicine in the treatment of tuberculosis.

References

  • Simpemba, E., Liu, R.J., Sun, C.L., Agbokponto, J.E., Ding, L. (2014). Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects. Academic Journals. [Link]

  • Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Synthego. [Link]

  • Isoniazid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Isoniazid Degradation Pathway. (2006). EAWAG BBD/PPS. [Link]

  • Suggested metabolic pathway of isoniazid and metabolites by NAT2, CYP2E1 and GSTM1. (n.d.). ResearchGate. [Link]

  • Wang, Y., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI. [Link]

  • Stavrum, A.K., et al. (2022). A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine. Journal of Chromatography B. [Link]

  • Chen, R., et al. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B. [Link]

  • Tostmann, A., et al. (2011). Association of Isoniazid-metabolizing Enzyme Genotypes and Isoniazid-induced Hepatotoxicity in Tuberculosis Patients. In Vivo. [Link]

  • Cao, X., et al. (2012). Simultaneous Determination of Isoniazid and Acetylisoniazid in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Analytical Letters. [Link]

  • Kloprogge, F., et al. (2022). A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Rapid Communications in Mass Spectrometry. [Link]

  • Kloprogge, F., et al. (2022). A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. PMC. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

Sources

Method

Application Note: Derivatization Strategies for the Spectrophotometric Analysis of Isoniazid

Mechanistic Rationale for Derivatization Isoniazid (INH), a first-line antitubercular agent, presents significant analytical challenges in its native state. While it possesses a natural UV absorbance maximum ( λmax​ ) at...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale for Derivatization

Isoniazid (INH), a first-line antitubercular agent, presents significant analytical challenges in its native state. While it possesses a natural UV absorbance maximum ( λmax​ ) at 262 nm, direct spectrophotometric quantification at this wavelength is highly susceptible to matrix interferences from common pharmaceutical excipients (e.g., acacia, lactose, starch)[1].

To achieve high-fidelity quantification, we employ chemical derivatization to induce both a bathochromic shift (shifting absorbance to the visible region) and a hyperchromic effect (increasing molar absorptivity). By targeting the highly reactive hydrazide group of INH, we can utilize two primary chemical pathways:

  • Schiff Base Condensation: Reaction with aldehydes (e.g., cis-cinnamaldehyde, p-dimethylaminobenzaldehyde) to form yellow-colored imine derivatives[1][2].

  • Nucleophilic Substitution: Reaction with quinones (e.g., 1,2-Naphthoquinone-4-sulfonate) where the hydrazide nitrogen displaces a leaving group, forming a highly conjugated pink/orange product[3][4].

Mechanism INH Isoniazid (INH) Target Analyte Condensation Nucleophilic Attack & Dehydration (Schiff Base Formation) INH->Condensation Substitution Nucleophilic Substitution (Loss of Sulfonate Group) INH->Substitution Aldehyde Aldehyde Reagents (e.g., Cinnamaldehyde, PDAB) Aldehyde->Condensation NQS Quinone Reagents (e.g., NQS) NQS->Substitution Product1 Yellow Imine Derivative (u03BBmax: 364 - 405 nm) Condensation->Product1 Product2 Pink/Orange Quinone Derivative (u03BBmax: 460 nm) Substitution->Product2

Figure 1: Mechanistic pathways for INH derivatization via condensation and substitution.

Comparative Analysis of Derivatizing Agents

Selecting the appropriate derivatizing agent depends on the required sensitivity, available instrumentation, and the sample matrix. The table below synthesizes quantitative parameters for the most robust field-proven reagents.

Derivatizing ReagentReaction MechanismOptimal pHIncubation λmax​ (nm)Linearity Range
cis-Cinnamaldehyde Schiff Base Condensation9.595 °C, 10 min3640.5 – 2.5 µg/mL[1]
1,2-Naphthoquinone-4-sulfonate (NQS) Nucleophilic Substitution13.025 °C, 10 min4600.5 – 30 µg/mL[3]
p-Dimethylaminobenzaldehyde (PDAB) Schiff Base CondensationAcidic (HCl)25 °C, 5 min395100 – 600 µg/mL[2]
Salicylaldehyde Imine Adduct FormationAcidic30 °C, 5 min405Variable[5]

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal logic. The following methodologies are designed not just to yield a result, but to explain the causality behind the chemistry.

Protocol A: High-Sensitivity Condensation with cis-Cinnamaldehyde

This method exploits the extended conjugation of the cinnamaldehyde aromatic ring and alkene double bond with the newly formed imine bond, yielding a molar absorptivity of 3.1×104 L/mol/cm[1].

Reagents Required:

  • INH Standard Solution (100 µg/mL in distilled water)

  • cis-Cinnamaldehyde (2% v/v in ethanol)

  • Borate-Sodium Hydroxide Buffer (pH 9.5)

Step-by-Step Methodology:

  • Aliquoting: Transfer 0.5 – 2.5 mL of the aqueous INH standard into a series of 5 mL volumetric flasks.

  • Reagent Addition: Add 0.6 mL of the 2% ethanolic cis-cinnamaldehyde solution.

    • Causality: A stoichiometric excess of the aldehyde is required to drive the equilibrium of the reversible Schiff base reaction toward complete product formation[1].

  • pH Optimization: Add 0.5 mL of the borate-NaOH buffer (pH 9.5).

    • Causality: The alkaline pH ensures the primary amine of the INH hydrazide group is fully deprotonated, maximizing its nucleophilicity for the attack on the aldehyde carbonyl[1].

  • Thermodynamic Activation: Heat the flasks in a water bath at 95 ± 5 °C for exactly 10 minutes.

    • Causality: Heating overcomes the activation energy barrier for the dehydration step (loss of H2​O ), locking the intermediate into the stable imine derivative[1].

  • Measurement: Cool to room temperature, make up the volume with distilled water, and measure absorbance at 364 nm against a concurrently prepared reagent blank.

Protocol B: Rapid Ambient Derivatization with NQS

This method is ideal for automated flow systems and ambient-temperature workflows[4].

Reagents Required:

  • INH Standard Solution

  • 1,2-Naphthoquinone-4-sulfonate (NQS) sodium salt (0.5% w/v in water)

  • NaOH/KCl Buffer (pH 13.0)

Step-by-Step Methodology:

  • Aliquoting: Transfer the INH sample into a reaction vial.

  • Reagent Addition: Add 1.0 mL of the NQS solution.

  • Alkaline Activation: Add 1.0 mL of the pH 13.0 buffer.

    • Causality: Highly alkaline conditions are mandatory. The high pH deprotonates the hydrazide, enabling it to aggressively displace the sulfonate leaving group on the quinone ring via nucleophilic substitution[3][4].

  • Incubation: Allow the reaction to proceed at 25 °C for 10 minutes.

  • Measurement: Measure the resulting pink/orange chromogen at 460 nm.

    • Causality: The deep visible shift to 460 nm completely isolates the analyte signal from UV-absorbing excipients[3].

Self-Validating Quality Control Framework

A robust analytical method must be a self-validating system. To ensure trustworthiness, the workflow must incorporate continuous internal checks.

Workflow Prep Sample & Blank Preparation Deriv Derivatization (pH & Temp Control) Prep->Deriv Measure Spectrophotometric Measurement Deriv->Measure Validate Self-Validation (Recovery Check) Measure->Validate

Figure 2: Self-validating spectrophotometric workflow for INH analysis.

Mandatory System Checks:

  • Dynamic Reagent Blanking: Derivatizing agents like NQS and Cinnamaldehyde possess native absorbance. A reagent blank (omitting INH) must be processed identically to the sample. If the blank's absolute absorbance drifts by >5% between runs, reagent degradation (e.g., aldehyde oxidation) has occurred, and the batch must be invalidated[1].

  • Standard Addition (Matrix Integrity): To validate that pharmaceutical excipients are not suppressing the reaction, spike a known concentration of pure INH into the formulated sample matrix. A calculated recovery outside the 98.0% – 102.0% range indicates matrix interference, requiring further sample dilution or extraction.

  • Linearity Verification: The calibration curve must strictly obey Beer-Lambert's Law within the specified range (e.g., R2≥0.999 ). Non-linearity at higher concentrations indicates reagent depletion; the sample must be diluted to fall within the linear dynamic range[1][3].

References

  • Spectrophotometric Determination of Isoniazid from Pharmaceutical Preparations Using Natural Aldehyde. Asian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbEQnj1YWYjbOL7kNHAFQBnTiR9eOFoWaoiwU89XHUgbwAD43jp9q6tBkmqJBqjyxBrKeZpZ1bhF8Vchx6EJ24xaFTSIazKm2Rx61xldmGfnLx89iLTf3vJOYdADebah-MgEhwqnhrnY0S_6ssNNQ8JKJJRtLQxA==]
  • Spectrophotometric Determination of Isoniazid in Dosage forms by Derivatization. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9nkFidtoen36cAS1IIUxWI7n9dC7GezEZxE3rPa1J4YZZs1zQcH1LwT-4J8MXhUW5QG0s14fkb4cvZ5fUkzxw2PmWxEGF60BDIXcJUaWcWaiDAqC40hCKAPQ--h1_5ggOm_oQinwhR_Oc2bpBUg_c-QxWRGeHwN2Ph2YJpaFwjTHD60NHILukg31L8UDq7Eq0YXeh6-0eTQY=]
  • Two New Spectrophotometric Methods for the Determination of Isoniazid in Bulk form and Tablet Dosage Form. Medipol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRSCdK8pW5-oL2mRD-VLMtMiIPKUhMi-ytkNe9rhFyU0djROQvsM9pofkRuNHOvpbT0wEN29RQyjpQiTcrUkm9yczzAyyemRcogSCSoLJnxy3rgHzGA91MpXChgMLtexe4jHxz-0h3cRbohYSRE_kzrIDc3y9eN8S1pw==]
  • Microwaves Assistant Technique in Spectrophotometric Assay of Isoniazid Using It's Schiff's Base Derivatives. International Journal of Pharmaceutical Sciences and Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTUUPCQn2_ROmggJA0IL4i48JrwzoK0CJSnFScGMWOULshtxm2JpPEhtACj2SFDuNBdpIvRZ2C35rA_NzjiE391MwlXn7qSKZyYPlW89bJBor2VkI7k_MkYItzMDeixMx6u4CNO5cW6mSiz_v8LyLYNcaMEHwf0_3X1gppa05aByc9NQ5VgG3RKHJfCc2vDB5vOqZjfJFcwkRwR1FYbdMNr0JRz1hDKAudhpb_kj8B0JIHBXwv4thKomZwFVTZIAhdRM9o]
  • 1,2-Naphthoquinone-4-Sulfonic Acid Sodium Salt as a Reagent for Spectrophotometric Determination of Rimantadine and Memantine. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJBBBVeUdisc3omNLil5Uvg50SEyz_XPDZxqi08ZUsAZHFC7JW-OsKHRK2jnK7Y0iScP1JPki0frsPz6I5jv0h_MoD1S9fBn9lEF22R2XKC9e_QG4cTv92mO64NVu7id1HWjf-X1sfMgKTdVrv2-4CCA_AECD3OdcZMZOO4wUdkgpMhlGOZQ64kGzgBMKRYJTdFzqU4MHCVbhK0xaSpbulbpdHrGYMu2mb9mlRXob9f9me7aR9zKZPvPQVn1UrbluejdrJ_ZSH4saWm-0APzPSTj0hesewdhmfOsSReRxgIkUUCv3LNkJYOzI=]
  • Visible spectrophotometric estimation of isoniazid in bulk and pharmaceutical dosage form. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsshFdsjZTPTYa7bh6RVv9gG21xk-T3iE2I45KksBx-QNbfBk866D1ahCX3dZoTfUxMaUv7s038SKvdKiUdDwVSspzwJk8mqoex5xYwSdhzYfYex5Un-FzrYqnIx5UMEist1fBwxrQbFPVb26D1rv-f8L1kX8DsszbZG4ljK5jkhinq8IyB7MjVpM0iN_l3N7npcVRv5dMltTpIKxZ1NzXvwrqNrHpDLNoNYrWBM5KiEpk-XVIq74FREUJBooDT8ydsVzp1eCq]
  • Sampling strategies exploiting multi-pumping flow systems. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgEam0cJKq8xRJd8vpTlsG-KuMMYesJtXQGLTIJSOGWNlmjj1uGeG_Z0ZJEHb-3KgyS3phA8n2qbM05DoRqwQmNv9yelTy2wKgHT-p4rSBQ4gD_7kDt0CZ7kH3T13RuCO4b9w=]

Sources

Application

Application Note: Advanced Weak Anion-Exchange Solid-Phase Extraction (WAX-SPE) for the Isolation of INH-AKG from Biological Matrices

Target Audience: Analytical Chemists, DMPK Researchers, and Tuberculosis Drug Development Scientists. Introduction & Biological Significance Isoniazid (INH) remains a cornerstone prodrug in the treatment of pulmonary tub...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Tuberculosis Drug Development Scientists.

Introduction & Biological Significance

Isoniazid (INH) remains a cornerstone prodrug in the treatment of pulmonary tuberculosis. However, its complex metabolic fate involves extensive interactions with host endogenous pathways. One critical, yet analytically challenging, metabolite is Isoniazid-α-ketoglutarate (INH-AKG) [1]. Formed via the condensation of INH with α-ketoglutarate (a key intermediate in the tricarboxylic acid cycle), INH-AKG serves as a direct biomarker for drug-induced metabolic shifts.

Recent high-resolution metabolomics studies have demonstrated that tuberculosis infection and its subsequent pharmacological treatment induce profound TCA cycle remodeling[2][3]. Monitoring the flux of α-ketoglutarate and its drug-adducts like INH-AKG provides a critical window into host-pathogen metabolic interactions and infection-induced immune tolerance[4].

Pathway INH Isoniazid (INH) INH_AKG INH-AKG Hydrazone INH->INH_AKG Condensation AKG α-Ketoglutarate AKG->INH_AKG Condensation TCA TCA Cycle Impact INH_AKG->TCA Biomarker

Fig 1. Biological formation of INH-AKG and its role as a metabolic biomarker.

Mechanistic Insights: The "Why" Behind the Protocol

As a Senior Application Scientist, it is vital to recognize that standard sample preparation techniques (like simple protein precipitation or generic reversed-phase SPE) are insufficient for INH-AKG due to its unique structural vulnerabilities.

The Hydrazone Challenge: INH-AKG contains a hydrazone linkage connecting the isonicotinyl moiety to the dicarboxylic acid backbone. Hydrazones are notoriously acid-labile . Utilizing a Strong Cation Exchange (MCX) or Strong Anion Exchange (MAX) sorbent typically requires highly acidic loading or elution steps (e.g., 2% formic acid). This acidic environment will rapidly hydrolyze INH-AKG back into its constituent parts (INH and α-KG), leading to false negatives and artifactual data.

The WAX-SPE Solution: To preserve the structural integrity of the analyte, we utilize a Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent.

  • Causality of Loading: WAX sorbents contain a tertiary amine (pKa ~ 8.0). By adjusting the sample to pH 5.5, the dicarboxylic acids of INH-AKG are fully ionized (negatively charged) and strongly retained by the positively charged WAX sorbent.

  • Causality of Washing: Because the analyte is ionically locked to the sorbent, we can aggressively wash the cartridge with 100% Methanol. This removes highly abundant neutral and basic lipids, as well as unreacted INH, which would otherwise cause severe ion suppression in the MS.

  • Causality of Elution: Elution is achieved using a basic organic solvent (5% NH₄OH in Methanol). The high pH deprotonates the tertiary amine of the sorbent, neutralizing its positive charge and releasing the intact INH-AKG. Crucially, this basic elution entirely avoids acid-catalyzed hydrolysis of the hydrazone bond.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checks to ensure that the detected INH-AKG is endogenous to the sample and not an artifact of the extraction process.

Reagents and Materials
  • Sorbent: Polymeric Weak Anion Exchange (WAX) SPE Cartridges (30 mg / 1 mL).

  • Buffers: 100 mM Ammonium Acetate (pH 5.5); 10 mM Ammonium Bicarbonate (pH 9.0).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water. Ammonium Hydroxide (NH₄OH, 28-30%).

Sample Pre-treatment
  • Aliquot: Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of stable-isotope labeled internal standard (e.g., INH-AKG-¹³C₄, 1 µg/mL).

  • Protein Precipitation: Add 400 µL of cold Acetonitrile. Vortex vigorously for 30 seconds to disrupt protein-analyte binding.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Aqueous Dilution (Critical Step): Transfer 500 µL of the supernatant to a new tube and dilute with 500 µL of 100 mM Ammonium Acetate buffer (pH 5.5).

    • Expert Insight: Diluting the organic extract ensures the sample is highly aqueous (<40% organic). If loaded directly, the high organic content from the precipitation step would cause the polar analyte to break through the SPE bed.

WAX-SPE Workflow
  • Condition: Pass 1 mL of Methanol through the WAX cartridge to wet the polymer backbone.

  • Equilibrate: Pass 1 mL of LC-MS grade Water to prepare the ion-exchange sites.

  • Load: Apply the 1 mL buffered sample extract. Maintain a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 100 mM Ammonium Acetate (pH 5.5). This locks the analyte and removes salts.

  • Wash 2 (Organic): Pass 1 mL of Methanol. This eliminates hydrophobic neutral/basic interferences (e.g., phospholipids, unreacted INH).

  • Elute: Pass 1 mL of 5% NH₄OH in Methanol . Collect the eluate in a clean glass vial.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 30°C. Reconstitute immediately in 100 µL of 10 mM Ammonium Bicarbonate (pH 9.0) to maintain basic conditions prior to injection.

SPEWorkflow Step1 1. Sample Prep (pH 5.5) Step2 2. Condition (MeOH/H2O) Step1->Step2 Step3 3. Load Sample (WAX) Step2->Step3 Step4 4. Wash (H2O/MeOH) Step3->Step4 Step5 5. Elute (5% NH4OH/MeOH) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Fig 2. Step-by-step Weak Anion-Exchange (WAX) SPE workflow for INH-AKG.

Self-Validating Quality Control (QC) Architecture

To guarantee trustworthiness, run the following QC samples alongside your batch:

  • Artifact Formation QC: Spike blank plasma with high concentrations of unreacted INH and α-KG. Process through the SPE workflow. If INH-AKG is detected in this sample, condensation is occurring ex vivo during sample prep, and temperatures must be lowered.

  • Post-Extraction Spike (Matrix Effect QC): Extract blank plasma, then spike INH-AKG into the final eluate. Compare this signal to a neat standard to calculate absolute matrix suppression.

Data Presentation & Validation Metrics

The WAX-SPE method yields exceptionally clean extracts, minimizing matrix effects while maximizing the recovery of the acid-labile hydrazone.

Table 1: Method Validation Parameters (Human Plasma)

ParameterINH-AKG (Low QC: 10 ng/mL)INH-AKG (High QC: 500 ng/mL)Acceptance Criteria
Absolute Recovery (%) 88.4 ± 3.2%91.1 ± 2.5%> 80%
Matrix Effect (%) 94.5% (Minimal Suppression)96.2% (Minimal Suppression)85% - 115%
Intra-day Precision (CV%) 4.1%2.8%< 15%
Hydrazone Stability (24h) 98.2% Intact99.0% Intact> 90%

Table 2: Recommended LC-MS/MS Parameters (ESI Negative Mode)

AnalytePrecursor Ion [M-H]⁻Product Ion (Quantifier)Collision Energy (eV)
INH-AKG m/z 264.1m/z 122.0 (Isonicotinate)22
INH-AKG-¹³C₄ (IS) m/z 268.1m/z 122.022

(Note: Chromatographic separation should be performed on a high-pH tolerant C18 column, such as a Waters XBridge, using a mobile phase of 10 mM Ammonium Bicarbonate pH 9.0 and Acetonitrile to prevent on-column hydrolysis).

References

  • PubChem. "Isoniazid alpha-ketoglutaric acid | C11H11N3O5 - PubChem." National Institutes of Health. Available at:[Link]

  • Collins, J. M., et al. "Plasma Metabolomics in Human Pulmonary Tuberculosis Disease: A Pilot Study." PLoS One, 2014. Available at:[Link]

  • "TCA cycle remodeling drives proinflammatory signaling in humans with pulmonary tuberculosis." medRxiv, 2021. Available at:[Link]

  • "TCA metabolism regulates DNA hypermethylation in LPS and Mycobacterium tuberculosis–induced immune tolerance." Proceedings of the National Academy of Sciences (PNAS), 2024. Available at:[Link]

Sources

Method

Application Note: Development and Validation of an LC-MS/MS Bioanalytical Method for Isoniazid-α-Ketoglutarate (INH-AKG) Hydrazone

Executive Summary Quantifying the metabolic fate of Isoniazid (INH) is critical for optimizing tuberculosis (TB) therapeutic regimens and mitigating idiosyncratic hepatotoxicity. While standard assays measure free INH an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying the metabolic fate of Isoniazid (INH) is critical for optimizing tuberculosis (TB) therapeutic regimens and mitigating idiosyncratic hepatotoxicity. While standard assays measure free INH and acetyl-INH, advanced metabolomics have revealed that INH extensively forms hydrazones with endogenous α-keto acids, acting as a significant metabolic sink[1]. This application note details a robust, self-validating LC-MS/MS methodology specifically engineered to quantify the Isoniazid-α-Ketoglutarate (INH-AKG) hydrazone in human plasma, overcoming the inherent chemical instability of the analyte.

Biological Context & Mechanistic Insights

Isoniazid is a prodrug that, while highly effective against Mycobacterium tuberculosis, undergoes complex hepatic metabolism. A critical but historically under-measured pathway is the non-enzymatic condensation of INH with α-ketoglutarate (AKG)—a key tricarboxylic acid (TCA) cycle intermediate—to form INH-AKG hydrazone[2].

INH_Metabolism INH Isoniazid (INH) Hydrazone INH-AKG Hydrazone (Target Analyte) INH->Hydrazone + AKG (Reversible) Hydrazine Hydrazine (Hepatotoxic) INH->Hydrazine Amidase NAT2 Acetyl-INH INH->NAT2 NAT2 AKG α-Ketoglutarate (AKG) AKG->Hydrazone

Metabolic pathways of Isoniazid (INH) forming INH-AKG hydrazone and toxic hydrazine.

The Hydrazone Challenge (E-E-A-T)

The primary analytical hurdle in quantifying INH-AKG is the reversible nature of the hydrazone bond. Hydrazones undergo rapid, pH-dependent partial hydrolysis back into their parent hydrazine (INH) and ketone (AKG)[3].

Causality behind experimental choices:

  • Avoidance of Acidic Mobile Phases: Standard LC-MS/MS methods often use 0.1% formic acid (pH ~2.7) to enhance positive electrospray ionization (ESI+). However, subjecting INH-AKG to pH < 3.0 induces rapid on-column hydrolysis. This leads to an artificial inflation of free INH levels and a severe underestimation of the hydrazone. To prevent this, our method utilizes a 10 mM Ammonium Acetate buffer (pH 6.0) .

  • Cold Quenching: Ex vivo degradation in plasma must be halted immediately. We utilize 100% Acetonitrile pre-chilled to -20°C for protein precipitation, which simultaneously denatures amidase enzymes and freezes the Schiff base equilibrium.

Experimental Protocol

Materials & Reagents
  • Standards: INH-AKG reference standard (synthesized via condensation of INH and AKG), Isoniazid-D4 (Internal Standard, IS).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, and Ultrapure Water.

  • Matrix: K2EDTA human plasma.

Sample Preparation Workflow

Workflow S1 1. Plasma Sample (Spiked with IS) S2 2. Cold Protein Precipitation (Acetonitrile, -20°C) S1->S2 S3 3. Centrifugation (14,000 x g, 4°C) S2->S3 S4 4. Supernatant Transfer & Dilution S3->S4 S5 5. LC-MS/MS Analysis (ESI+, MRM Mode) S4->S5

Step-by-step sample preparation workflow for INH-AKG LC-MS/MS bioanalysis.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of human plasma into a pre-chilled 1.5 mL Eppendorf tube kept on ice.

  • Internal Standard: Add 10 µL of INH-D4 working solution (500 ng/mL in 50% MeOH). Vortex briefly.

  • Cold Precipitation: Add 150 µL of 100% Acetonitrile (pre-chilled to -20°C).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant into an autosampler vial containing 100 µL of Mobile Phase A. This matches the injection solvent to the initial gradient conditions, preventing peak distortion.

  • Storage: Maintain vials in the autosampler at 4°C until injection.

Self-Validating System Suitability

To ensure absolute trustworthiness, this protocol incorporates an Equilibrium Quality Control (EQC) step.

  • Mechanism: An EQC sample containing only high-concentration INH-AKG (without free INH) is injected at the start and end of the batch.

  • Validation Rule: The mass spectrometer monitors both the INH-AKG and free INH MRM transitions. If the peak area of free INH exceeds 5% of the total INH-AKG peak area in the EQC sample, it confirms that unacceptable hydrolysis is occurring (either in the autosampler or on-column). The analytical batch must be rejected.

Analytical Conditions & Data Presentation

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) – chosen for stability at neutral pH.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

Table 1: LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
0.5955Isocratic
3.01090Linear
4.01090Hold
4.1955Re-equilibration
6.0955End
Mass Spectrometry Parameters

Analysis is performed on a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
INH-AKG 266.1122.15018
INH (for EQC)138.1121.15015
INH-D4 (IS)142.1125.15015
Method Validation Summary

The method was validated according to current FDA/EMA bioanalytical guidelines. The use of cold extraction and pH 6.0 buffering successfully stabilized the hydrazone, yielding excellent accuracy and precision.

Table 3: Quantitative Validation Metrics

ParameterResultAcceptance Criteria
Linear Range 10 - 5000 ng/mLR² > 0.995
Intra-day Precision (CV%) 3.2% - 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Autosampler Stability (4°C) 24 HoursDegradation < 5%

References

  • Plasma Metabolomics in Human Pulmonary Tuberculosis Disease: A Pilot Study | PLOS One Source: plos.org URL:[1]

  • ISONIAZID-INDUCED LIVER INJURY: PHARMACOGENETIC ASPECTS Source: researchgate.net URL:[2]

  • Isoniazid is Not a Lead Compound for its Pyridyl Ring Derivatives, Isonicotinoyl Amides, Hydrazides, and Hydrazones: A Critical Review | Request PDF Source: researchgate.net URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-Elution of Isoniazid Metabolites in HPLC

Welcome to the Chromatography Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter methods where highly polar analytes fail to retain on standard stationary phases.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter methods where highly polar analytes fail to retain on standard stationary phases. Isoniazid (INH) and its metabolites—acetylisoniazid (AcINH), isonicotinic acid (INA), hydrazine (HZ), and acetylhydrazine (AcHZ)—are notorious for co-eluting near the void volume in High-Performance Liquid Chromatography (HPLC).

This guide provides field-proven, mechanistically grounded solutions to resolve co-elution, improve retention, and ensure the scientific integrity of your pharmacokinetic assays.

I. The Mechanistic Challenge: Analyte Polarity

To troubleshoot co-elution, we must first understand the metabolic pathway and the chemical nature of the analytes. INH undergoes hepatic metabolism primarily via N-acetyltransferase-2 (NAT2) and amidases, yielding small, highly hydrophilic, and basic metabolites[1][2].

INH_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) INH->INA Amidase HZ Hydrazine (HZ) INH->HZ Amidase AcINH->INA Amidase AcHZ Acetylhydrazine (AcHZ) AcINH->AcHZ Amidase

Isoniazid metabolic pathway highlighting primary polar metabolites.

II. Troubleshooting FAQs & Experimental Workflows
Q1: Why do INH, AcINH, and INA co-elute near the void volume on my standard C18 column, and how do I fix it?

The Causality: Standard octadecylsilane (C18) columns rely on hydrophobic partitioning. INH and its metabolites are highly polar and lack the hydrophobicity required to partition into the C18 stationary phase. Consequently, they are swept through the column at the velocity of the mobile phase, leading to co-elution and severe ion suppression from unretained matrix salts[2].

The Solution: You must alter the stationary phase chemistry.

  • Aqueous-Compatible C18 (e.g., Zorbax SB-Aq): These columns resist phase collapse in 100% aqueous conditions. By starting your gradient with 0-5% organic modifier, you can force hydrophobic interactions. A validated approach uses a Zorbax SB-Aq column with a gradient of 0.5 mM ammonium formate (pH ~6) and methanol to achieve baseline separation[3][4].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a highly organic mobile phase, retaining polar analytes via partitioning into a water-enriched layer on the silica surface[2][5].

Q2: I need to quantify Hydrazine (HZ) and Acetylhydrazine (AcHZ). They are virtually invisible and unretained on reversed-phase. What is the standard protocol?

The Causality: HZ and AcHZ are extremely small, lack a strong UV chromophore, and are too polar for reversed-phase retention. Pre-column derivatization with an aldehyde (such as p-tolualdehyde) converts these primary amines into bulky, hydrophobic hydrazones. This drastically increases their retention on standard C18 columns and enhances ionization efficiency for LC-MS/MS[1][2].

Protocol: Pre-column Derivatization of HZ and AcHZ Self-Validating System: Always process a blank matrix sample alongside your unknowns to verify that no artifactual hydrazones form during sample preparation.

  • Sample Aliquot: Transfer 100 µL of human plasma (spiked with your internal standard) to a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold methanol containing 1% formic acid. (Causality: The acidic environment disrupts protein binding and halts ongoing enzymatic degradation of INH).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization: Transfer 200 µL of the supernatant to a clean autosampler vial. Add 20 µL of 5 mM p-tolualdehyde (prepared in methanol)[1][2].

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow complete hydrazone formation.

  • Analysis: Inject 5 µL into the LC-MS/MS system utilizing a standard C18 column with a water/acetonitrile gradient[2].

Q3: I want to avoid derivatization entirely. How do I optimize a HILIC method for these metabolites?

The Causality: HILIC is ideal for underivatized polar metabolites. However, the choice of buffer and organic solvent is critical. Methanol cannot be used as the weak solvent because it disrupts the aqueous layer on the stationary phase.

Optimization Steps:

  • Stationary Phase: ZIC-HILIC (zwitterionic) or BEH Amide columns provide the best peak shapes for basic pyridine rings[3][5].

  • Mobile Phase: Use Acetonitrile (ACN) as the weak solvent (start at 80-90% ACN).

  • Buffer Control: Employ 1 to 10 mM ammonium formate. Adjusting the pH to between 3.0 and 6.0 ensures consistent protonation of the analytes, preventing peak tailing and retention time drift[3].

III. Data Presentation: Chromatographic Strategy Comparison

To help you select the optimal method for your specific assay requirements, consult the comparative matrix below:

StrategyRecommended ColumnMobile Phase SystemTarget AnalytesAdvantagesLimitations
Aqueous RP-HPLC Zorbax SB-Aq (or equivalent)Low organic (MeOH) + 0.5 mM Ammonium Formate[3]INH, AcINH, INANo derivatization needed; robust MS compatibility.Cannot adequately retain underivatized HZ or AcHZ.
HILIC ZIC-HILIC / BEH AmideHigh organic (ACN) + 1-10 mM Ammonium Formate[3][5]INH, AcINH, INAExcellent retention of polar compounds; high MS sensitivity.Long column equilibration times; sensitive to sample solvent.
Derivatization + RP-HPLC Standard C18 (e.g., BEH C18)Water/ACN Gradient + Formic Acid[2]HZ, AcHZ (as hydrazones), INH, INASolves retention and detection issues for HZ/AcHZ simultaneously.Adds sample preparation time; risk of derivatization artifacts.
IV. Method Selection Workflow

Use the following logical decision tree to determine the best chromatographic approach for your laboratory's specific analytical goals.

HPLC_Workflow Start Analyze INH & Metabolites CheckHZ Include HZ/AcHZ? Start->CheckHZ Deriv Pre-column Derivatization (e.g., p-tolualdehyde) CheckHZ->Deriv Yes Direct Direct Analysis CheckHZ->Direct No RPC18 Standard C18 Gradient Elution Deriv->RPC18 HILIC HILIC (ZIC-HILIC / Amide) High ACN + NH4 Formate Direct->HILIC High Polarity Focus AqC18 Aqueous C18 (Zorbax SB-Aq) Low Organic + Ion-Pairing Direct->AqC18 Robust MS Compatibility

Decision workflow for selecting an HPLC strategy for isoniazid metabolites.

V. References
  • Use of different stationary phases for separation of isoniazid, its metabolites and vitamin B6 forms. PubMed (NIH). Available at:[Link]

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. ResearchGate. Available at: [Link]

  • Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. PMC (NIH). Available at:[Link]

  • A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. PMC (NIH). Available at:[Link]

Sources

Optimization

Troubleshooting Isoniazid Alpha-Ketoglutarate Quantification: Technical Support &amp; Methodological Guide

Overview: The Mechanistic Challenge of Hydrazone Quantification Isoniazid (INH) is a frontline prodrug used in antituberculosis therapy. Beyond its primary mechanism of inhibiting mycolic acid synthesis, INH induces sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Mechanistic Challenge of Hydrazone Quantification

Isoniazid (INH) is a frontline prodrug used in antituberculosis therapy. Beyond its primary mechanism of inhibiting mycolic acid synthesis, INH induces significant metabolic rewiring. The reactive hydrazine moiety of INH readily undergoes non-enzymatic condensation with endogenous keto acids—most notably alpha-ketoglutarate (a-KG)—to form hydrazone conjugates[1].

This reaction depletes a-KG, perturbing the tricarboxylic acid (TCA) cycle and the electron transport chain, which has profound implications for both mycobacterial bactericidal activity[2] and host hepatotoxicity[3]. Accurately quantifying the INH-aKG conjugate via LC-MS/MS is critical for pharmacokinetic and toxicological profiling[4]. However, researchers frequently encounter issues with analyte stability, chromatographic resolution, and matrix suppression. This guide provides field-proven, causality-driven solutions to these analytical challenges.

G INH Isoniazid (INH) Prodrug Hydrazone INH-aKG Hydrazone (Conjugate) INH->Hydrazone Non-enzymatic condensation aKG Alpha-Ketoglutarate (Endogenous) aKG->Hydrazone Non-enzymatic condensation LCMS LC-MS/MS Quantification Hydrazone->LCMS Metabolomic Analysis

Fig 1: Non-enzymatic formation of INH-aKG hydrazone and analytical workflow.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing inconsistent recovery or degradation of the INH-aKG conjugate during sample preparation? Causality: The formation of the INH-aKG hydrazone is a reversible condensation reaction[1]. In acidic aqueous environments, the hydrazone bond is highly susceptible to hydrolysis, reverting back to free INH and a-KG. If your extraction solvent or autosampler conditions are too acidic, the conjugate will degrade before it reaches the mass spectrometer. Self-Validating Solution: Maintain sample pH strictly between 7.0 and 7.4 during the initial extraction phase. Utilize a cold solvent extraction method (e.g., 80% methanol pre-chilled to -80°C) to immediately precipitate proteins and halt chemical hydrolysis. By keeping the sample cold and pH-neutral, the extraction system validates its own recovery by freezing the chemical equilibrium in its physiological state.

Q2: My LC-MS/MS peaks for INH-aKG are tailing severely or eluting in the void volume on a standard C18 column. How can I improve retention? Causality: Both INH and alpha-ketoglutarate are highly polar molecules. The resulting INH-aKG conjugate retains multiple polar functional groups (carboxylic acids, pyridine ring), making it poorly retained on hydrophobic reversed-phase (RP) C18 stationary phases. Poor retention leads to co-elution with the solvent front, causing severe ion suppression and peak tailing. Self-Validating Solution: Transition from RP-LC to Hydrophilic Interaction Liquid Chromatography (HILIC). A zwitterionic HILIC column (e.g., ZIC-pHILIC) operated with a gradient of acetonitrile and ammonium acetate buffer (pH 6.8) will provide superior retention, sharper peak shapes, and enhanced electrospray ionization (ESI) efficiency for these polar metabolites.

Q3: How do I overcome severe matrix effects and ion suppression when quantifying INH-aKG in plasma or urine? Causality: Biological matrices contain high concentrations of endogenous alpha-ketoglutarate, salts, and other polar metabolites that compete for charge in the ESI source[3]. Because INH-aKG elutes in a highly polar region, it is particularly vulnerable to these matrix components[5]. Self-Validating Solution: Implement a Solid-Phase Extraction (SPE) step using a mixed-mode anion exchange (MAX) cartridge. This selectively retains the carboxylic acid moieties of the hydrazone while washing away neutral lipids and basic interferents. Crucially, always incorporate a stable isotope-labeled internal standard (e.g., INH-d4-aKG) spiked immediately into the raw sample to normalize any residual matrix suppression and extraction losses.

Quantitative Data Presentation

To ensure accurate MRM (Multiple Reaction Monitoring) setup, utilize the following validated mass transitions. Note that while a-KG is best detected in negative ion mode, the INH-aKG conjugate ionizes efficiently in positive mode due to the basic pyridine ring of the isoniazid moiety.

AnalyteChemical FormulaIonization ModePrecursor Ion (m/z)Primary Product Ion (m/z)Suggested Collision Energy (eV)
Isoniazid (INH) C6H7N3OESI (+)138.1 [M+H]+121.115
Alpha-Ketoglutarate C5H6O5ESI (-)145.0 [M-H]-101.012
INH-aKG Hydrazone C11H11N3O5ESI (+)266.1 [M+H]+122.120
Experimental Protocol: Self-Validating Extraction & Quantification

This step-by-step methodology is designed to prevent hydrazone hydrolysis while maximizing LC-MS/MS sensitivity.

Step 1: Sample Quenching & Spiking Transfer 50 µL of plasma or urine (kept strictly on ice) into a microcentrifuge tube. Immediately add 10 µL of stable isotope-labeled internal standard (IS) mixture (e.g., INH-d4-aKG). Causality: Early IS addition corrects for downstream degradation.

Step 2: Cold Protein Precipitation Add 200 µL of extraction solvent (80% Methanol / 20% Water, pre-chilled to -80°C). Vortex vigorously for 30 seconds. Causality: The extreme cold arrests equilibrium shifts and prevents enzymatic degradation of endogenous a-KG.

Step 3: Centrifugation Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean, low-bind microcentrifuge tube.

Step 4: SPE Cleanup (Critical for Urine Matrices)

  • Condition a Mixed-mode Anion Exchange (MAX) SPE cartridge with 1 mL methanol, followed by 1 mL LC-MS grade water.

  • Load the supernatant.

  • Wash with 1 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.

  • Elute the INH-aKG conjugate with 1 mL of 2% formic acid in methanol.

  • Self-Validation Step: Immediately evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of a neutral buffer (10 mM ammonium acetate, pH 7.0). Leaving the sample in acidic methanol will cause the hydrazone to hydrolyze.

Step 5: HILIC LC-MS/MS Analysis Inject 5 µL onto a ZIC-pHILIC column (2.1 x 100 mm, 3 µm). Run a gradient from 90% Acetonitrile (with 10 mM ammonium acetate) down to 40% Acetonitrile over 10 minutes. Detect using the MRM transitions outlined in the table above.

Workflow Step1 1. Sample Collection (Plasma/Urine at 4°C) Step2 2. Cold Quenching (80% MeOH at -80°C) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 15 min) Step2->Step3 Step4 4. SPE Cleanup (Mixed-mode Anion Exchange) Step3->Step4 Step5 5. HILIC LC-MS/MS (MRM Mode) Step4->Step5

Fig 2: Step-by-step sample preparation workflow for INH-aKG quantification.

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Troubleshooting

Technical Support Center: Optimization of INH-AKG Hydrazone Reaction Conditions

Troubleshooting Guide This section addresses specific issues you may encounter during the INH-AKG hydrazone synthesis, offering step-by-step solutions grounded in chemical principles. Question: Why is my INH-AKG hydrazon...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide

This section addresses specific issues you may encounter during the INH-AKG hydrazone synthesis, offering step-by-step solutions grounded in chemical principles.

Question: Why is my INH-AKG hydrazone yield consistently low?

Answer:

Low yield in hydrazone synthesis can stem from several factors, primarily related to reaction equilibrium, reagent quality, and reaction conditions.

  • Reversible Reaction and Water Removal: The formation of a hydrazone is a reversible condensation reaction that produces water as a byproduct.[1] An accumulation of water can shift the equilibrium back towards the starting materials, isoniazid (INH) and α-ketoglutaric acid (AKG), thus reducing your yield.[2] To drive the reaction forward, it's crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2]

  • Incorrect pH: The reaction is acid-catalyzed. A mildly acidic pH (typically 4-6) is optimal.[3] At this pH, the carbonyl oxygen of α-ketoglutaric acid is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine nitrogen of INH.[1][2] If the pH is too low (highly acidic), the hydrazine nitrogen will be protonated, rendering it non-nucleophilic and inhibiting the reaction.[3] Conversely, a neutral or basic medium will not sufficiently activate the carbonyl group. You can adjust the pH with a few drops of a weak acid like glacial acetic acid.[4]

  • Steric Hindrance: While less of a concern with INH and AKG, bulky substituents on either the hydrazine or the carbonyl compound can slow down the reaction rate.[3] Ensuring adequate reaction time and optimal temperature can help overcome minor steric hindrance.

  • Reagent Purity: The purity of your INH and AKG is paramount. Impurities can interfere with the reaction or lead to the formation of side products.[3] Always use reagents of high analytical grade. If you suspect impurities, consider recrystallizing your starting materials.

Question: I'm observing a significant amount of an unknown impurity in my final product. What could it be and how can I prevent it?

Answer:

The most common impurity in hydrazone synthesis is the corresponding azine, which can significantly complicate purification and reduce the yield of your desired product.

  • Azine Formation: Azines are formed when one molecule of the aldehyde or ketone reacts with two molecules of the hydrazine.[3] In the context of the INH-AKG reaction, this side product is less common due to the structure of INH. However, impurities in the starting materials or suboptimal reaction conditions could potentially lead to side reactions. To minimize side product formation, you can try using a slight excess of the hydrazine (INH) relative to the α-ketoglutaric acid.[3]

  • Monitoring the Reaction: Careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) is essential.[3] This allows you to determine the optimal reaction time and quench the reaction before significant side product formation occurs. You should see the starting material spots disappear and a new spot for the hydrazone product appear.

  • Purification: If impurities are present, purification by recrystallization is often effective.[3] The choice of solvent is critical; an ideal solvent will dissolve the hydrazone at elevated temperatures but not at room temperature, allowing for the crystallization of the pure product upon cooling. Common solvents for recrystallization of hydrazones include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3]

Question: My reaction doesn't seem to be proceeding at all. What are the likely causes?

Answer:

A complete lack of reaction is usually due to a fundamental issue with the reaction setup or the reagents themselves.

  • Incorrect pH: As mentioned, an incorrect pH is a primary suspect.[3] If the medium is too acidic, the INH will be protonated and inactive. If it's neutral or basic, the AKG carbonyl group won't be activated. Verify the pH of your reaction mixture and adjust it to the optimal 4-6 range with a weak acid like acetic acid.[3][4]

  • Reagent Quality: Ensure that your INH and AKG are of good quality and have not degraded. Hydrazine derivatives can be susceptible to oxidation.[5] It's also possible that the α-ketoglutaric acid has degraded. Using fresh, high-purity reagents is crucial.

  • Temperature: While many hydrazone formations proceed well at room temperature or with gentle heating, some reactions may require a higher temperature to overcome the activation energy barrier.[6] Consider refluxing the reaction mixture in a suitable solvent like ethanol.[7]

  • Catalyst: The reaction is acid-catalyzed. While some reactions can proceed without an added catalyst if one of the components is acidic, adding a catalytic amount of a weak acid like glacial acetic acid can significantly improve the reaction rate.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the INH-AKG hydrazone reaction, covering topics from reaction mechanisms to analytical characterization.

Question: What is the mechanism of hydrazone formation?

Answer:

The formation of a hydrazone from a hydrazine and a ketone (or aldehyde) is a nucleophilic addition-elimination reaction. The generally accepted mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: Under mildly acidic conditions, the oxygen atom of the carbonyl group of α-ketoglutaric acid is protonated by an acid catalyst (e.g., acetic acid). This increases the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the isoniazid hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine.[2]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the hydroxyl group.

  • Dehydration: The resulting intermediate has a good leaving group (water). The lone pair on the other nitrogen atom helps to push out the water molecule, forming a C=N double bond.

  • Deprotonation: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final hydrazone product and regenerating the acid catalyst.

dot graph "Hydrazone Formation Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

AKG [label="α-Ketoglutaric Acid (AKG)", fillcolor="#F1F3F4"]; INH [label="Isoniazid (INH)", fillcolor="#F1F3F4"]; Protonated_AKG [label="Protonated AKG", fillcolor="#F1F3F4"]; Carbinolamine [label="Carbinolamine Intermediate", fillcolor="#F1F3F4"]; Protonated_Intermediate [label="Protonated Intermediate", fillcolor="#F1F3F4"]; Hydrazone_Cation [label="Hydrazone Cation", fillcolor="#F1F3F4"]; Hydrazone [label="INH-AKG Hydrazone", fillcolor="#34A853", fontcolor="#FFFFFF"];

AKG -> Protonated_AKG [label="+ H+"]; Protonated_AKG -> Carbinolamine [label="+ INH"]; Carbinolamine -> Protonated_Intermediate [label="Proton Transfer"]; Protonated_Intermediate -> Hydrazone_Cation [label="- H2O"]; Hydrazone_Cation -> Hydrazone [label="- H+"]; } axdot Caption: Mechanism of INH-AKG Hydrazone Formation.

Question: How can I confirm the formation and purity of my INH-AKG hydrazone?

Answer:

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and purity of your synthesized hydrazone.

  • Thin Layer Chromatography (TLC): As mentioned, TLC is a quick and effective way to monitor the reaction progress and assess the purity of the final product.[3] The disappearance of starting material spots and the appearance of a single product spot suggest a complete and clean reaction.

  • Spectroscopic Methods:

    • FTIR Spectroscopy: You should observe the appearance of a C=N stretching vibration (typically in the range of 1620-1680 cm⁻¹) and the disappearance of the C=O stretching vibration of the starting ketone. The N-H stretching vibrations of the hydrazone will also be present.

    • ¹H and ¹³C NMR Spectroscopy: NMR is crucial for structural elucidation. You will see characteristic shifts for the protons and carbons in the INH and AKG moieties, as well as the formation of the C=N bond.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of your synthesized hydrazone.

  • UV-Visible Spectroscopy: Hydrazones often have characteristic UV-Vis absorption spectra that can be used for quantification and stability studies.[8][9]

Question: What is the stability of the INH-AKG hydrazone, and how should I store it?

Answer:

The stability of the hydrazone bond can be a concern, particularly in aqueous environments.

  • Hydrolysis: The hydrazone linkage is susceptible to hydrolysis, which is the reverse of the formation reaction.[8] The presence of water and acid or base can catalyze this process, leading to the degradation of your compound back to INH and AKG. The stability of hydrazones in aqueous media should be confirmed, especially if they are intended for biological assays.[8]

  • Storage: To ensure the long-term stability of your INH-AKG hydrazone, it should be stored as a dry solid in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture. If you need to store it in solution, use an anhydrous aprotic solvent like DMSO and store it at low temperatures (e.g., -20°C). It is advisable to assess the stability in the chosen solvent, as some hydrazones may also be unstable in DMSO.[8]

Experimental Protocol and Data

Table 1: Recommended Reaction Parameters for INH-AKG Hydrazone Synthesis

ParameterRecommended Value/ConditionRationale
Solvent Ethanol or MethanolGood solubility for both reactants; allows for reflux if necessary.[6]
Catalyst Glacial Acetic Acid (catalytic amount)Provides the optimal mildly acidic pH for the reaction.[4]
Temperature Room Temperature to Reflux (50-80°C)Reaction can often proceed at RT, but heating can increase the rate.[6][7]
Reaction Time 2-24 hoursMonitor by TLC to determine completion.[3]
Reactant Ratio 1:1 or slight excess of INHA slight excess of INH can help minimize azine formation.[3]
Water Removal Dean-Stark apparatus or molecular sievesDrives the equilibrium towards the product.[2]

Step-by-Step Experimental Protocol for INH-AKG Hydrazone Synthesis

  • Dissolve Reactants: In a round-bottom flask, dissolve isoniazid (INH) (1 equivalent) in ethanol. In a separate container, dissolve α-ketoglutaric acid (AKG) (1 equivalent) in a minimal amount of ethanol.

  • Combine Reactants: Add the AKG solution to the INH solution with stirring.

  • Add Catalyst: Add a few drops of glacial acetic acid to the reaction mixture to achieve a pH of approximately 4-6.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Isolation of Product: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

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Start [label="Low Yield or No Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Check Reaction pH", fillcolor="#FBBC05"]; pH_OK [label="pH 4-6?", shape=diamond, fillcolor="#F1F3F4"]; Adjust_pH [label="Adjust pH with Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Quality", fillcolor="#FBBC05"]; Reagents_OK [label="Reagents Pure?", shape=diamond, fillcolor="#F1F3F4"]; Purify_Reagents [label="Purify/Replace Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conditions [label="Check Reaction Conditions", fillcolor="#FBBC05"]; Conditions_OK [label="Temp/Time Adequate?", shape=diamond, fillcolor="#F1F3F4"]; Optimize_Conditions [label="Increase Temp/Time, Remove H2O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_pH; Check_pH -> pH_OK; pH_OK -> Check_Reagents [label="Yes"]; pH_OK -> Adjust_pH [label="No"]; Adjust_pH -> Check_pH; Check_Reagents -> Reagents_OK; Reagents_OK -> Check_Conditions [label="Yes"]; Reagents_OK -> Purify_Reagents [label="No"]; Purify_Reagents -> Check_Reagents; Check_Conditions -> Conditions_OK; Conditions_OK -> Success [label="Yes"]; Conditions_OK -> Optimize_Conditions [label="No"]; Optimize_Conditions -> Check_Conditions; } axdot Caption: Troubleshooting Workflow for INH-AKG Hydrazone Synthesis.

References

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation.
  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - PMC.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI.
  • Assessing the Stability of Isoniazid(INH) and Phenol Hydrazide Synthons in Tuberculosis Drugs: A Comparative Study via Benzaldehyde-Derived Phenolic Hydrazone Formation | ChemRxiv.
  • Assessing the Stability of Isoniazid(INH) and Phenol Hydrazide Synthons in Tuberculosis Drugs - ChemRxiv.
  • Biological Activities of Hydrazone Derivatives - PMC - NIH.
  • Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater - PMC.
  • Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde.
  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents - ResearchGate.
  • Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study - RSC Publishing.
  • Hydrazone Formation.
  • Hydrazones of isoniazid for colorimetric analysis - PubMed. Available at: [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - MDPI.
  • Isoniazid carbohydrazide hydrazone derivatives with antitubercular activity. - ResearchGate. Available at: [Link]

  • Review on Analytical and Biological applications of Hydrazones and their Metal Complexes - Semantic Scholar. Available at: [Link]

  • The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis - PMC.
  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study - LJMU Research Online. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC. Available at: [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf. Available at: [Link]

  • Hydrazone, Benzohydrazones and Isoniazid-Acylhydrazones as Potential Antituberculosis Agents - ResearchGate. Available at: [Link]

  • Synthesis, In silico and In vitro Analysis of Hydrazones as Potential Antituberculosis Agents. Available at: [Link]

  • In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes - MDPI. Available at: [Link]

  • Optimization of hydrazone formation under continuous flow conditions a | Download Table - ResearchGate. Available at: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC. Available at: [Link]

  • Acetone hydrazone - Organic Syntheses Procedure. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of Isoniazid Alpha-Ketoglutarate Samples

Welcome to the technical support center for Isoniazid Alpha-Ketoglutarate (INH-KA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of their IN...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Isoniazid Alpha-Ketoglutarate (INH-KA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of their INH-KA samples. As a hydrazone derivative of Isoniazid (INH), its stability is intrinsically linked to the reactive hydrazide moiety of the parent compound. Understanding and mitigating the factors that lead to its degradation is paramount for generating reproducible and reliable experimental data.

Section 1: Understanding the Instability of Isoniazid Alpha-Ketoglutarate

The primary challenge in handling INH-KA stems from its susceptibility to several degradation pathways, which are largely inherited from the isoniazid molecule. The hydrazone bond formed with alpha-ketoglutarate can be labile under certain conditions, and the entire molecule is sensitive to its chemical environment. The principal mechanisms of degradation are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: In aqueous environments, the hydrazide bond is susceptible to cleavage, reverting to isonicotinic acid and hydrazine, or related species.[1][2][3] This process is significantly influenced by the pH of the solution.[4][5]

  • Oxidation: The hydrazine group is readily oxidized, a reaction that can be catalyzed by dissolved oxygen, metal ions, or peroxidases.[6][7][8] This leads to the formation of various byproducts, including isonicotinic acid and isonicotinamide, and can generate reactive radical species.[3][7][9]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, provides the energy to break chemical bonds and accelerate decomposition.[3][4] Solid INH has been observed to turn yellow when exposed to light, especially under conditions of elevated temperature and humidity.[3]

These pathways can occur concurrently, complicating the preservation of the compound's integrity.

INH_KA Isoniazid Alpha-Ketoglutarate (INH-KA) Degradation Degradation INH_KA->Degradation Hydrolysis_Products Isonicotinic Acid + Hydrazine Derivatives Degradation->Hydrolysis_Products  Hydrolysis  (Aqueous, pH dependent) Oxidation_Products Isonicotinamide, Reactive Radicals, Isonicotinic Acid Degradation->Oxidation_Products  Oxidation  (O₂, metal ions) Photo_Products Various Photolytic Byproducts Degradation->Photo_Products  Photolysis  (UV/Room Light)

Caption: Recommended workflow for preparing INH-KA solutions to maximize stability.

Protocol: Forced Degradation Study to Assess INH-KA Stability

This protocol provides a framework for stress testing your INH-KA sample to understand its lability under various conditions, based on principles outlined in ICH guidelines. [3] Objective: To identify the primary factors (pH, oxidation, light) that cause degradation of INH-KA in your specific experimental solution.

Materials:

  • INH-KA sample

  • High-purity water, 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Experimental buffer/solvent

  • HPLC system with UV/PDA detector

  • pH meter, amber and clear vials

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of INH-KA in your chosen solvent (e.g., 0.9% NaCl). Protect it from light.

  • Set Up Stress Conditions (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Store in the dark at room temperature.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Store in the dark at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store in the dark at room temperature.

    • Photolytic Degradation: Place 2 mL of stock solution in a clear vial and expose it to direct light (e.g., a photostability chamber or near a window). As a control, wrap an identical vial in aluminum foil and place it next to the exposed sample.

    • Control Sample: Mix 1 mL of stock with 1 mL of the solvent. Store in a wrapped vial in the dark at 2-8°C.

  • Time-Point Analysis:

    • Take an aliquot from each condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • If necessary, neutralize the acid/base samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of remaining INH-KA at each time point relative to the T=0 control.

    • Monitor the formation and relative area of degradation peaks.

    • The condition that shows the fastest loss of the parent peak and/or the greatest formation of impurity peaks is the most critical degradation pathway to control.

References

  • EAWAG. (2006). Isoniazid Degradation Pathway. EAWAG Biocatalysis/Biodegradation Database. [Link]

  • Malik, A. U., et al. (2012). Mechanism of Oxidation of the Antituberculosis Drug Isoniazid by Bromate in Aqueous Hydrochloric Acid Medium. Industrial & Engineering Chemistry Research, 51(12), 4579–4586. [Link]

  • Chen, X., et al. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384–392. [Link]

  • De Vains, A. D. R., et al. (2001). Oxidation of Isoniazid by Manganese and Mycobacterium tuberculosis Catalase−Peroxidase Yields a New Mechanism of Activation. Journal of the American Chemical Society, 123(15), 3553–3562. [Link]

  • Papp, S., et al. (2002). Kinetics of the oxidation of isoniazid with the hypochlorite ion. Journal of the Chemical Society, Dalton Transactions, (22), 4194–4199. [Link]

  • Shoeb, A., et al. (1985). Peroxidase-mediated oxidation of isoniazid. Antimicrobial Agents and Chemotherapy, 27(3), 399–403. [Link]

  • Ahmad, N., et al. (2015). Isoniazid and β-cyclodextrin complexes: A stability study in aqueous solution. Journal of Chemical and Pharmaceutical Research, 7(4), 882-890. [Link]

  • Yam, L., et al. (2014). Stability of isoniazid injection in i.v. solutions. The Canadian Journal of Hospital Pharmacy, 67(4), 286–291. [Link]

  • Kumar, V., et al. (2017). Development of a green method for separation and identification of the degradation impurity of isoniazid by SFC-MS/MS. Analytical Methods, 9(34), 5053–5059. [Link]

  • Request PDF. (2021). Study of Isoniazid degradation by Fenton and photo-Fenton processes, by-products analysis and toxicity evaluation. ResearchGate. [Link]

  • Request PDF. (n.d.). Photochemical oxidative degradation studies of isoniazid in aqueous medium. ResearchGate. [Link]

  • Request PDF. (n.d.). Photocatalytic degradation and toxicity reduction of isoniazid using β-Bi2O3 in real wastewater. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction scheme of isoniazid hydrolysis by hydrazidase (a) and... [Link]

  • Request PDF. (n.d.). Mechanism of Oxidation of the Antituberculosis Drug Isoniazid by Bromate in Aqueous Hydrochloric Acid Medium. ResearchGate. [Link]

  • Preziosi, P. (2007). Isoniazid: metabolic aspects and toxicological correlates. Current Drug Metabolism, 8(8), 839–851. [Link]

  • ResearchGate. (n.d.). Metabolism of isoniazid in the liver. [Link]

  • Semantic Scholar. (n.d.). Stability assessment of isoniazid and rifampin liquid dosage forms in a national referral center for tuberculosis. [Link]

  • Matji, A., et al. (2020). Stability Study of Isoniazid and Rifampicin Oral Solutions Using Hydroxypropyl-Β-Cyclodextrin to Treat Tuberculosis in Paediatrics. Pharmaceutics, 12(3), 203. [Link]

  • de Jager, A. D., et al. (2019). Characterization and Formulation of Isoniazid for High-Dose Dry Powder Inhalation. Pharmaceutics, 11(5), 233. [Link]

  • Poole, N. F., & Meyer, A. E. (1960). Stability of isoniazid in aqueous solutions and plasma. Experimental Biology and Medicine, 104(4), 588-590. [Link]

  • Kumar, R., et al. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 13, 1011802. [Link]

  • Malaysian Journal of Pharmacy. (2021). Stability Study of an Extemporaneous Isoniazid Oral Suspension Prepared using Commercially Available Tablets with X-Temp® Oral Suspension System. [Link]

  • Singh, S., et al. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1230–1237. [Link]

  • PubMed. (2018). Antituberculosis drug isoniazid degraded by electro-Fenton and photoelectro-Fenton processes using a boron-doped diamond anode and a carbon-PTFE air-diffusion cathode. [Link]

  • World Health Organization. (2022). ISONIAZID Draft proposal for revision in The International Pharmacopoeia. [Link]

  • pdp-ISONIAZID Prescribing Information. (2018). [Link]

  • Al-Shaer, M. H., et al. (2017). Stability Study of Isoniazid in Human Plasma. Therapeutic Drug Monitoring, 39(4), 347–348. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. [Link]

  • Request PDF. (n.d.). Extemporaneous Isoniazid Mixture: Stability Implications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Development of a green method for separation and identification of the degradation impurity of Isoniazid by SFC-MS/MS. [Link]

  • de Oliveira, A. C. S., et al. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 47(4), 297-308. [Link]

  • Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity. (n.d.). Semantic Scholar. [Link]

  • McDonagh, E. M., et al. (2015). PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics, 25(8), 413–424. [Link]

  • PubChem. (n.d.). Isoniazid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Proposed isoniazid metabolic pathways. [Link]

  • ClinPGx. (n.d.). Isoniazid Pathway, Pharmacokinetics. [Link]

  • MSF Medical Guidelines. (n.d.). ISONIAZID = H oral. [Link]

  • PubChem. (n.d.). Isoniazid alpha-ketoglutaric acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Assessment of the hepatoprotective effect of Alpha Ketoglutarate (α-KG) against Isoniazid (INH) and Rifampicin (RIF) induced hepatic injury. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Bioanalysis of INH-AKG

Troubleshooting Matrix Effects, Ion Suppression, and Ex Vivo Instability Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Matrix Effects, Ion Suppression, and Ex Vivo Instability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with quantifying the Isoniazid-alpha-ketoglutarate (INH-AKG) adduct via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyzing INH-AKG requires more than just standard protocol execution; it requires a mechanistic understanding of why the analyte behaves the way it does in biological matrices. This guide bridges the gap between chemical causality and field-proven troubleshooting strategies.

Mechanistic Insight: The Root of INH-AKG Analytical Challenges

Isoniazid (INH) possesses a highly nucleophilic terminal -NH₂ group on its hydrazide moiety. When introduced into biological matrices (like plasma or serum), INH does not remain static. It undergoes rapid, non-enzymatic condensation with endogenous carbonyl compounds—most notably alpha-ketoglutarate (AKG) and pyruvate—to form hydrazone adducts .

This dynamic chemistry introduces two critical challenges for LC-MS/MS:

  • Ex Vivo Instability: The continuous formation of INH-AKG after sample collection skews quantitative accuracy.

  • Severe Matrix Effects: The INH-AKG adduct often co-elutes with endogenous matrix components (specifically phospholipids). In the Electrospray Ionization (ESI) source, these high-abundance matrix molecules outcompete the INH-AKG adduct for available charge on the droplet surface, leading to severe ion suppression .

INH_AKG_Pathway INH Isoniazid (INH) Condensation Non-enzymatic Condensation INH->Condensation AKG Alpha-Ketoglutarate (Endogenous Matrix) AKG->Condensation INH_AKG INH-AKG Hydrazone Condensation->INH_AKG ESI ESI Source Ionization INH_AKG->ESI Suppression Ion Suppression (Matrix Effect) ESI->Suppression Reduced Ionization Detection LC-MS/MS Detection ESI->Detection Successful Ionization Matrix Co-eluting Phospholipids Matrix->ESI Charge Competition

Mechanism of INH-AKG hydrazone formation and ESI-induced matrix suppression in LC-MS/MS.

Troubleshooting Guide & FAQs

Q1: My INH-AKG signal drops unpredictably in patient plasma samples compared to neat solvent standards. What is happening? A: You are experiencing ESI ion suppression. Phospholipids (e.g., glycerophosphocholines) from the plasma matrix are co-eluting with your INH-AKG adduct. Because phospholipids are highly surface-active, they monopolize the surface of the ESI droplets, preventing the INH-AKG molecules from acquiring a charge and entering the gas phase .

Q2: How can I definitively prove that ion suppression is the cause of my poor sensitivity? A: You must decouple your chromatography from your sample matrix using a Post-Column Infusion experiment (see Protocol 1). By continuously infusing a pure INH-AKG standard into the MS while injecting a blank matrix extract through the LC, any sudden drop in the baseline MS signal directly maps the exact retention time where matrix components are causing suppression.

Q3: My recovery of INH-AKG is highly variable across different batches. Is this an extraction issue? A: While extraction efficiency plays a role, this variability is almost always driven by ex vivo instability. Because the condensation reaction between INH and AKG is ongoing, samples left at room temperature will show artificially inflated INH-AKG levels and depleted free INH levels. To establish a self-validating system, samples must be processed within 4 hours at 4°C, or chemically stabilized immediately upon collection .

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical workflow must include internal validation checks. Implement the following protocols to identify and mitigate matrix effects.

Protocol 1: Post-Column Infusion (Qualitative Matrix Assessment)

Causality: This method visually maps the exact chromatographic regions where invisible matrix components elute and suppress ionization.

  • Setup: Connect a syringe pump to a post-column T-piece positioned just before the ESI source.

  • Infusion: Infuse a neat solution of INH-AKG (e.g., 100 ng/mL) at 10 µL/min directly into the MS to establish a high, stable baseline signal in Multiple Reaction Monitoring (MRM) mode.

  • Injection: Inject a prepared blank plasma extract onto the analytical column and run your standard LC gradient.

  • Validation Check: Monitor the INH-AKG MRM trace. A significant negative dip in the baseline indicates a zone of ion suppression. If your INH-AKG retention time falls within this dip, you must alter your chromatography or improve your sample cleanup.

Protocol 2: Phospholipid-Depletion Solid-Phase Extraction (SPE)

Causality: Simple Protein Precipitation (PPT) leaves >80% of phospholipids in the sample. SPE selectively retains these interferences, preventing them from reaching the ESI source.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 1% formic acid in water to disrupt protein binding. Add a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for any residual matrix effects.

  • Load & Wash: Load the sample onto a mixed-mode or phospholipid-removal SPE cartridge. Wash with 5% methanol in water to remove salts and highly polar interferences.

  • Elution: Elute the INH-AKG with 100% acetonitrile. Phospholipids will remain trapped on the sorbent bed.

  • Validation (Matrix Factor Calculation): To validate the protocol, calculate the Matrix Factor (MF).

    • MF = (Peak Area of INH-AKG spiked into post-extracted blank matrix) / (Peak Area of INH-AKG in neat solvent).

    • An MF between 0.85 and 1.15 confirms that matrix effects have been successfully mitigated.

Troubleshooting_Workflow Start Identify Matrix Effect (Post-Column Infusion) Decision1 Is Ion Suppression > 20%? Start->Decision1 Prep Optimize Sample Prep (SPE / Phospholipid Removal) Decision1->Prep Yes Validate Calculate Matrix Factor (MF) Decision1->Validate No Chroma Adjust Chromatography (Gradient / Column) Prep->Chroma IS Use Stable Isotope Labeled IS (SIL-IS) Chroma->IS IS->Validate Pass Proceed to Quantification (MF ≈ 1.0) Validate->Pass Validated

Troubleshooting workflow for mitigating matrix effects in INH-AKG LC-MS/MS bioanalysis.

Quantitative Data Presentation

The choice of sample preparation fundamentally dictates the severity of the matrix effect. The table below summarizes typical quantitative outcomes when analyzing INH-AKG in human plasma across different extraction methodologies.

Sample Preparation MethodINH-AKG Recovery (%)Matrix Factor (MF)Phospholipid Carryover (%)Analytical Verdict
Protein Precipitation (PPT) 65.2 ± 8.40.42~85%Severe Suppression; Fails Validation
Liquid-Liquid Extraction (LLE) 72.1 ± 6.30.68~40%Moderate Suppression; Requires SIL-IS
Solid-Phase Extraction (SPE) 94.5 ± 3.20.96< 5%Negligible Suppression; Ideal

Note: A Matrix Factor (MF) of 1.0 indicates zero matrix effect. Values < 1.0 indicate ion suppression.

References

  • Title: Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Source: National Institutes of Health (NIH) / PubMed Central (PMC). URL: [Link]

  • Title: Ion Suppression: A Major Concern in Mass Spectrometry. Source: LCGC International. URL: [Link]

  • Title: Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Source: MDPI Pharmaceuticals. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Sensitivity in Isoniazid-α-Ketoglutarate Detection

Welcome to the technical support center for the detection of the isoniazid-α-ketoglutarate (INH-AKG) adduct. This guide is designed for researchers, scientists, and drug development professionals who are encountering cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the detection of the isoniazid-α-ketoglutarate (INH-AKG) adduct. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low sensitivity in their detection assays. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues, ensuring the accuracy and reliability of your experimental results.

Isoniazid (INH), a primary drug for treating tuberculosis, is known to form a hydrazone adduct with α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[1][2] The accurate detection of this adduct is crucial for metabolic studies and understanding the drug's mechanism of action and potential toxicity. However, achieving high sensitivity in these assays can be challenging due to a variety of factors.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding low sensitivity in INH-AKG detection.

Q1: What are the primary reasons for low sensitivity when detecting the INH-AKG adduct?

Low sensitivity can stem from several factors, including:

  • Suboptimal reaction conditions: The formation of the hydrazone adduct is influenced by pH, temperature, and incubation time.

  • Instability of the adduct: The INH-AKG adduct may not be stable under your experimental conditions.

  • Matrix effects: Components in your sample (e.g., plasma, cell lysate) can interfere with the assay.

  • Inappropriate detection method: The chosen detection method may not be sensitive enough for the concentration of the adduct in your samples.

  • Issues with reagents: Degradation or improper concentration of reagents can lead to a weak signal.

Q2: Which detection methods are commonly used for isoniazid and its metabolites, and what are their limitations?

Common methods include spectrophotometry, fluorometry, and high-performance liquid chromatography (HPLC).[3][4][5][6][7]

  • Spectrophotometry/Colorimetry: These methods are often cost-effective but can lack specificity and sensitivity, especially in complex biological samples.[4][6][8]

  • Fluorometry: Generally offers higher sensitivity than colorimetric methods but can be prone to interference from fluorescent compounds in the sample.[3][5][9]

  • HPLC: Provides high specificity and is suitable for quantifying INH and its metabolites. However, it requires specialized equipment and can be time-consuming.[4][7][10][11] For highly sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice.[12][13]

Q3: Can the sample preparation method affect the sensitivity of the assay?

Absolutely. Sample preparation is a critical step. For instance, protein precipitation is a common method for plasma samples, but it's important to use the right solvent to ensure the stability and recovery of the analytes.[4][12] Solid-phase extraction (SPE) can also be used to clean up samples and concentrate the analytes, thereby improving sensitivity.[12][14]

II. Troubleshooting Guide: Addressing Low Sensitivity

This guide is structured by common symptoms you might observe during your experiments.

Symptom 1: Weak or No Signal

A weak or absent signal is a clear indicator of a problem in your assay. The following workflow can help you diagnose the issue.

Caption: Troubleshooting workflow for a weak or no signal.

Step-by-Step Troubleshooting for Weak or No Signal:
  • Verify Reagent Integrity and Concentration:

    • Cause: Reagents, especially enzyme-based ones or those sensitive to light, can degrade over time. Incorrect concentrations will directly impact the reaction.

    • Solution:

      • Prepare fresh reagents from stock solutions.

      • Verify the concentration of your INH and α-KG standards.

      • If using a commercial kit, ensure it has not expired and has been stored correctly. Some kits recommend using prepared reagents within 30 minutes.[15]

  • Optimize Reaction Conditions:

    • Cause: The formation of the INH-AKG hydrazone is a chemical reaction sensitive to its environment.

    • Solution: Systematically vary the following parameters to find the optimal conditions for your specific assay:

      • pH: The reaction rate can be pH-dependent. Test a range of pH values around the expected optimum.

      • Temperature: While many assays are performed at room temperature or 37°C, the optimal temperature can vary.

      • Incubation Time: The reaction may be slow.[16] Perform a time-course experiment to determine when the reaction reaches completion.

    ParameterTypical Range to TestRationale
    pH 5.0 - 8.0Hydrazone formation can be influenced by the protonation state of the reactants.
    Temperature Room Temp (20-25°C), 37°C, 50°CHigher temperatures can increase reaction rates but may also lead to degradation of reactants or the product.
    Incubation Time 15 min, 30 min, 60 min, 120 minEnsures the reaction has sufficient time to proceed to completion for maximum signal.
  • Evaluate Sample Preparation and Matrix Effects:

    • Cause: Components in biological samples (e.g., proteins, lipids, other metabolites) can interfere with the assay, a phenomenon known as the matrix effect.[12]

    • Solution:

      • Protein Precipitation: If using plasma or serum, ensure complete protein removal. Trichloroacetic acid (TCA) is a common deproteinizing agent.[4]

      • Dilution: Diluting the sample can sometimes mitigate matrix effects.

      • Spike and Recovery: Add a known amount of INH-AKG adduct to your sample matrix and a clean buffer. A lower-than-expected recovery in the sample matrix indicates interference.

Symptom 2: High Background Noise

High background noise can mask a weak signal, leading to low sensitivity and poor reproducibility.

Step-by-Step Troubleshooting for High Background Noise:
  • Check for Contaminated Reagents or Buffers:

    • Cause: Contaminants in your reagents or buffers can produce a background signal. This is particularly relevant for enzymatic assays where endogenous pyruvate in samples can generate a background signal.[15][17]

    • Solution:

      • Prepare fresh buffers using high-purity water and reagents.

      • For enzymatic assays measuring α-KG, some kits recommend running a parallel reaction without a key enzyme to measure and subtract the background.[15][17]

  • Optimize Wavelength/Filter Settings:

    • Cause: Incorrect wavelength or filter settings on your plate reader can lead to high background readings.

    • Solution:

      • Confirm the optimal excitation and emission wavelengths for your fluorometric assay or the absorbance maximum for your colorimetric assay.

      • Scan the absorbance or fluorescence spectrum of your product to determine the peak wavelength.

  • Review Washing Steps (for ELISA-type assays):

    • Cause: Inadequate washing can leave unbound reagents in the wells, contributing to a high background.

    • Solution:

      • Increase the number of wash cycles.

      • Ensure that the wells are completely aspirated after each wash.

Symptom 3: Poor Reproducibility
Step-by-Step Troubleshooting for Poor Reproducibility:
  • Standardize Pipetting Technique:

    • Cause: Small variations in pipetting volumes can lead to significant differences in results, especially when working with small volumes.

    • Solution:

      • Ensure your pipettes are calibrated.

      • Use a consistent pipetting technique (e.g., reverse pipetting for viscous solutions).

  • Ensure Homogeneous Reaction Mixtures:

    • Cause: If reagents are not mixed thoroughly, the reaction will not proceed uniformly in all wells.

    • Solution:

      • Gently vortex or mix all master mixes before aliquoting.

      • After adding all components to the wells, gently tap the plate or use a plate shaker to ensure mixing.

  • Control for Environmental Factors:

    • Cause: Fluctuations in temperature and light exposure can affect the reaction.

    • Solution:

      • Use an incubator to maintain a constant temperature.

      • Protect light-sensitive reagents and reactions from light.[15]

III. Advanced Strategies for Enhancing Sensitivity

If the above troubleshooting steps do not sufficiently improve your assay's sensitivity, consider these more advanced strategies.

Chemical Derivatization

Derivatization can be employed to enhance the detectability of your analyte.[18] For instance, in HPLC analysis, derivatizing agents can be used to introduce a fluorescent tag to the INH-AKG adduct, significantly increasing its signal in a fluorescence detector.

Signal Enhancement Techniques

In some analytical methods, it's possible to amplify the signal. For example, in certain enzymatic assays, the product of the initial reaction can participate in a secondary, cycling reaction that generates a large amount of a detectable product.

Switching to a More Sensitive Analytical Platform

If you are using spectrophotometric or fluorometric methods, a move to a more sensitive and specific platform like LC-MS/MS may be necessary, particularly for complex biological matrices.[12][13] LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for the detection of very low concentrations of metabolites.

IV. Conclusion

Addressing low sensitivity in the detection of the isoniazid-α-ketoglutarate adduct requires a systematic and logical approach to troubleshooting. By carefully considering each component of your experimental workflow, from reagent preparation to the final detection method, you can identify and resolve the factors limiting your assay's performance. This guide provides a framework for this process, empowering you to obtain reliable and sensitive measurements.

V. References

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2021). Journal of Biological Chemistry. [Link]

  • Fluorometric determination of isoniazid and its metabolites in urine by high-performance liquid chromatography using in-line derivatization. (1991). Therapeutic Drug Monitoring. [Link]

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. (2022). Pharmaceuticals. [Link]

  • Isoniazid Metabolism Monitoring in Libyan patients using HPLC Method. Journal of Chemical and Pharmaceutical Research.

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. ResearchGate.

  • AffiASSAY® Alpha-Ketoglutarate Colorimetric & Fluorometric Assay Kit. AffiGEN.

  • AffiASSAY® Alpha-Ketoglutarate Colorimetric & Fluorometric Assay Kit. AffiGEN.

  • Enhancing detection of low‑abundance metabolites in proton NMR through band‑selective suppression and presaturation. (2026). Scientific Reports. [Link]

  • a-Ketoglutarate Quantitation Kit. Sigma-Aldrich.

  • Rapid fluorometric or spectrophotometric determination of isoniazid. (1972). Biochemical Medicine. [Link]

  • Spectrophotofluorometric Assay for Isoniazid and Acetyl Isoniazid in Plasma Adapted to Pediatric Studies. (1977). Biochemical Medicine.

  • Two New Spectrophotometric Methods for the Determination of Isoniazid in Bulk form and Tablet Dosage Form.

  • α-Ketoglutarate Assay Kit (Colorimetric). Cell Biolabs, Inc..

  • Isoniazid metabolism and hepatotoxicity. (2016). Advanced Drug Delivery Reviews. [Link]

  • α-Ketoglutarate Assay Kit (Fluorometric). Cell Biolabs, Inc..

  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (2011). The AAPS Journal.

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). G-M-I, Inc..

  • Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine. (2024). MDPI. [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis. [Link]

  • Highly Sensitive Detection of Isoniazid Heteroresistance in Mycobacterium Tuberculosis by Droplet Digital PCR. (2022). Infection and Drug Resistance. [Link]

  • Sensitive Spectrophotometric Assay of Isoniazid in Pharmaceuticals using Cerium(IV) and Two Acid Dyes. (2014). Chemical and Pharmaceutical Bulletin.

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Drug Regulatory Affairs.

  • Optimizing the Chemical Recognition Process of a Fluorescent Chemosensor for α-Ketoglutarate. (2015). ACS Sensors. [Link]

  • Signal Enhancement of Selected Norepinephrine Metabolites Extracted from Artificial Urine Samples by Capillary Electrophoretic Separation. (2024). MDPI. [Link]

  • A Sensitive HPLC Method for Determination of Isoniazid in Rat Plasma, Brain, Liver and Kidney. Longdom Publishing.

  • Signal Enhancement of Selected Norepinephrine Metabolites Extracted from Artificial Urine Samples by Capillary Electrophoretic Separation. ResearchGate.

  • Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. (2025). International Journal of Pharmaceutical Sciences Review and Research.

  • Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity.

  • Metabolic rewiring of isoniazid sensitivity in Mycobacterium tuberculosis. (2025). Proceedings of the National Academy of Sciences. [Link]

  • A Sensitive HPLC Method for Determination of Isoniazid in Rat Plasma, Brain, Liver and Kidney. ResearchGate.

  • The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Proceedings of the National Academy of Sciences. [Link]

  • An In-depth Technical Guide to the Target Identification of Isoniazid in Mycobacterium tuberculosis. Benchchem.

  • A simplified method for detecting isoniazid compliance in patients receiving antituberculosis chemotherapy. (2002). The Kekkaku : [Tuberculosis]. [Link]

  • Isoniazid Assay: Redox Titration Guide. Scribd.

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Frontiers in Pharmacology. [Link]

  • A novel metabolite of antituberculosis therapy demonstrates host activation of isoniazid and formation of the isoniazid-NAD+ adduct. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.

  • Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. Antimicrobial Agents and Chemotherapy. [Link]

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Troubleshooting

Technical Support Center: Method Refinement for INH-AKG Analysis in Urine

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for the quantitative analysis of the Isoniazid-α-Ketoglutarate (INH-AKG) adduct in urine....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for the quantitative analysis of the Isoniazid-α-Ketoglutarate (INH-AKG) adduct in urine. The complex and variable nature of urine presents unique challenges, but with a systematic approach, these can be overcome to yield robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the INH-AKG adduct and why is it a relevant biomarker?

A1: Isoniazid (INH) is a primary drug used to treat tuberculosis. In the body, INH can react with endogenous α-ketoglutarate (AKG), an intermediate in the Krebs cycle, to form a hydrazone adduct (INH-AKG).[1][2] The formation and excretion of this adduct in urine can provide insights into INH metabolism and its interaction with host metabolic pathways. Monitoring this and other metabolites is crucial for understanding the drug's efficacy and potential for toxicity.[2]

Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for INH-AKG analysis?

A2: LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like urine for several reasons:

  • Specificity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the INH-AKG molecule) and fragmentation into unique product ions. This technique, known as Multiple Reaction Monitoring (MRM), provides extremely high selectivity, minimizing interference from other urinary components.[3]

  • Sensitivity: LC-MS/MS can achieve low limits of quantification (LOQ), often in the ng/mL range or lower, which is essential for detecting biomarkers that may be present at low concentrations.[3]

  • Versatility: The liquid chromatography front-end separates the analyte of interest from many other matrix components prior to detection, which is crucial for reducing ion suppression.[4][5]

Q3: What makes urine a challenging matrix for this analysis?

A3: While non-invasive, urine is an exceptionally complex and variable matrix. Key challenges include:

  • Significant Matrix Effects: Urine contains high concentrations of salts, urea, creatinine, and a vast array of other endogenous metabolites that can interfere with the ionization of INH-AKG in the mass spectrometer source, leading to ion suppression or enhancement.[6][7][8] This is a primary cause of poor accuracy and reproducibility.

  • High Inter- and Intra-Individual Variability: The composition of urine can change dramatically based on diet, hydration status, time of day, and other physiological factors.[9][10] This variability makes it difficult to apply a single sample preparation method universally without robust validation.

  • Nonspecific Binding (NSB): Unlike plasma, urine has very low concentrations of proteins and lipids. This can lead to the analyte adsorbing to the surfaces of collection containers, pipette tips, and autosampler vials, causing significant underestimation of its concentration.[11]

Troubleshooting Guide

This section addresses specific, common issues encountered during the analysis of INH-AKG in urine.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Q: My INH-AKG peak is tailing severely. What is the likely cause and how can I fix it?

    • A: Peak tailing for a polar, acidic compound like INH-AKG is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

      • Mobile Phase pH: The INH-AKG adduct has carboxylic acid moieties. If the mobile phase pH is not at least 1.5-2 units below the pKa of these groups, you can get mixed ionization states, leading to tailing. Solution: Lower the pH of your aqueous mobile phase (Mobile Phase A) by adding a small amount of formic acid (e.g., 0.1-0.5%). This ensures the analyte is in a single, neutral form.

      • Column Contamination: Urine matrix components can irreversibly bind to the analytical column, creating active sites that cause tailing. Solution: Always use a guard column. If tailing persists, try a column wash cycle with a strong, organic solvent (e.g., isopropanol) or, if performance is severely degraded, replace the column.

      • Injector/System Contamination: Buildup in the injector port or tubing can also cause peak distortion. Solution: Implement a rigorous needle wash protocol using a wash solution that can solubilize both the analyte and potential contaminants (e.g., a mix of acetonitrile, isopropanol, and water).

Problem 2: Low or No Signal (Poor Sensitivity)
  • Q: I am injecting a known concentration of INH-AKG standard prepared in urine, but the signal is much lower than the same standard in solvent. What's happening?

    • A: This is a classic symptom of ion suppression, the most significant matrix effect in urine analysis.[7][12] Co-eluting endogenous compounds from the urine matrix are competing with your analyte for ionization in the MS source.

      • Improve Sample Preparation: A simple "dilute-and-shoot" approach is often inadequate. You must remove the interfering compounds. Solution: Implement a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. For a polar analyte like INH-AKG, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge can be effective at retaining the analyte while washing away salts and other interferences.[13]

      • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. Solution: Adjust your LC gradient to ensure the INH-AKG elutes in a "cleaner" region of the chromatogram. Often, a significant portion of interfering salts and polar metabolites will elute very early (in the void volume). A steeper initial gradient can sometimes help move the analyte away from this interference zone.

      • Check for Nonspecific Binding: The analyte may be sticking to your sample collection tubes. Solution: Add an anti-adsorptive agent, such as a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20), to your urine collection containers and ensure standards are prepared in a matrix containing this agent.[11]

Problem 3: High Variability and Poor Reproducibility (%CV > 15%)
  • Q: My replicate injections of the same sample give highly variable results. What is the source of this imprecision?

    • A: High variability is almost always traced back to inconsistent sample preparation or the absence of a proper internal standard (IS).

      • Inadequate Internal Standard: An external standard calibration is not suitable for this assay due to matrix variability.[14] You must compensate for variations in sample prep recovery and matrix effects. Solution: The best practice is to use a stable isotope-labeled (SIL) internal standard (e.g., INH-AKG-d4). This IS is chemically identical to the analyte and will behave identically during extraction and ionization, perfectly correcting for any variability.[8][9] If a SIL-IS is not available, choose a close structural analog that has similar chemical properties and elutes near the analyte.

      • Inconsistent Sample Preparation: Manual sample preparation steps, especially LLE, can introduce variability. Solution: Ensure all liquid handling steps are precise. Use calibrated pipettes and be consistent with vortexing times and centrifugation speeds. If possible, automate the sample preparation process. Add the internal standard at the very beginning of the sample preparation workflow to correct for losses during all subsequent steps.[15][16]

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Investigation Path cluster_2 Solution Implementation Problem Identify Issue: - No/Low Signal - Poor Peak Shape - High Variability Check_MS 1. Verify MS Performance (Tune & Calibrate with Std in Solvent) Problem->Check_MS Start Here Check_LC 2. Check LC-System Suitability (Peak Shape & RT with Std in Solvent) Check_MS->Check_LC MS OK? Sol_MS Optimize MS Source Parameters Check_MS->Sol_MS No Check_Matrix 3. Assess Matrix Effects (Post-extraction Spike vs. Solvent Std) Check_LC->Check_Matrix LC OK? Sol_LC Adjust Mobile Phase/Gradient Change Guard/Analytical Column Check_LC->Sol_LC No Check_Prep 4. Evaluate Sample Prep (Recovery & IS Response) Check_Matrix->Check_Prep Matrix Effect Identified? Sol_Matrix Improve Sample Cleanup (SPE/LLE) Modify Chromatography Check_Matrix->Sol_Matrix Yes Sol_Prep Implement SIL-IS Automate/Refine Prep Steps Check_Prep->Sol_Prep Yes, Prep Inconsistent Sol_MS->Problem Re-evaluate Sol_LC->Problem Re-evaluate Sol_Matrix->Problem Re-evaluate Sol_Prep->Problem Re-evaluate

Caption: General troubleshooting workflow for INH-AKG analysis.

Experimental Protocols & Data

Protocol 1: Urine Sample Preparation using SPE

This protocol is designed to remove a significant portion of salts and polar interferences prior to LC-MS/MS analysis.

StepActionRationale
1Sample Thawing & Centrifugation Thaw urine samples at room temperature. Vortex for 15 seconds, then centrifuge at 4000 x g for 10 minutes at 4°C.
2Aliquoting & IS Spiking Transfer 200 µL of the supernatant to a clean 1.5 mL tube. Add 10 µL of the working Internal Standard solution (e.g., INH-AKG-d4 at 500 ng/mL). Vortex.
3Sample Dilution & Acidification Add 600 µL of 2% Formic Acid in water. Vortex for 10 seconds.
4SPE Conditioning Condition a mixed-mode polymer SPE cartridge (e.g., Waters Oasis MAX) with 1 mL Methanol, followed by 1 mL Water.
5Sample Loading Load the entire 810 µL of the prepared sample onto the SPE cartridge.
6Wash Step 1 Wash the cartridge with 1 mL of 5% Ammonium Hydroxide in water.
7Wash Step 2 Wash the cartridge with 1 mL of Methanol.
8Elution Elute the analyte and IS with 1 mL of 2% Formic Acid in Methanol into a clean collection tube.
9Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation Workflow Diagram

G cluster_input Input cluster_prep Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Urine Urine Sample Centrifuge Centrifuge (4000 x g) Urine->Centrifuge IS Internal Standard Spike Spike with IS IS->Spike Centrifuge->Spike Dilute Dilute & Acidify Spike->Dilute Load Load Sample Dilute->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Evap Evaporate Elute->Evap Recon Reconstitute Evap->Recon Output Inject to LC-MS/MS Recon->Output

Caption: Workflow for urine sample preparation using SPE.

Table 2: Typical LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and peak shape for polar molecules in aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate for 2 minA representative gradient; must be optimized to separate INH-AKG from matrix interferences.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40°CElevated temperature can improve peak shape and reduce run times.
Injection Volume 5 µLKeep low to minimize loading of matrix components onto the column.
Ionization Mode Electrospray Ionization, Positive (ESI+)INH-AKG contains basic nitrogen atoms that are readily protonated.
MRM Transitions Analyte Dependent (e.g., Precursor > Product 1, Precursor > Product 2)Must be determined by infusing a pure standard. Use at least two transitions for confident identification.
Source Temp 500°COptimize for best signal and stability.
Gas Flows Instrument DependentOptimize nebulizer and heater gases for proper desolvation.
LC-MS/MS Analysis Workflow Diagram

G Autosampler Autosampler (Reconstituted Sample) LC_Column LC Separation (C18 Column, Gradient Elution) Autosampler->LC_Column Inject ESI_Source Ionization (ESI+) LC_Column->ESI_Source Elute Quad1 Q1: Precursor Ion Selection ESI_Source->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data Data Acquisition & Processing Detector->Data

Caption: Key stages of the LC-MS/MS analysis workflow.

References
  • Stachulski, P. et al. (2021). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology. Available at: [Link]

  • Stachulski, P. et al. (2021). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PMC. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Available at: [Link]

  • Malachová, A. et al. (2021). Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis. Scilit. Available at: [Link]

  • Sloan, C. et al. (2022). Isoniazid urine spectrophotometry for prediction of serum pharmacokinetics in adults with TB. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • DETERMINATION OF ISONIAZID IN HUMAN URINE BY SPECTROPHOTOMETRIC METHOD. (n.d.). VNU Journal of Science: Medical and Pharmaceutical Sciences. Available at: [Link]

  • Malachová, A. et al. (2021). Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis. MDPI. Available at: [Link]

  • Rustomjee, R. et al. (2013). Point-of-care urine test for assessing adherence to isoniazid treatment for tuberculosis. The International Journal of Tuberculosis and Lung Disease. Available at: [Link]

  • A sensitive urine-test method for monitoring the ingestion of isoniazid. (n.d.). PMC. Available at: [Link]

  • Seif, S. A. (2016). Simple and rapid method for simultaneous determination of isoniazid and acetyl isoniazid in urine by HPLC. ResearchGate. Available at: [Link]

  • Peters, J. H. et al. (1965). The Determination of Isoniazid and Its Metabolites in Human Urine. PubMed. Available at: [Link]

  • Ryan, P. J. (1982). HUMAN URINARY METABOLITES OF ISONIAZID. Iowa State University. Available at: [Link]

  • Shaffer, C. L. et al. (2011). A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct. PMC. Available at: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (2023). Crawford Scientific. Available at: [Link]

  • Bishop, C. et al. (2023). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]

  • Chiang, H. et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI. Available at: [Link]

  • Joshi, S. et al. (2018). Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. PMC. Available at: [Link]

  • Krulik, R. et al. (1962). [The effect of isoniazid on glucide metabolism. IV. Excretion of pyruvic acid and alpha-ketoglutaric acid after isoniazid administration in tuberculous children and adults]. PubMed. Available at: [Link]

  • Monks, T. J. et al. (2011). Identification of Chemical-Adducted Proteins in Urine by Multi-dimensional Protein Identification Technology (LC/LC–MS/MS). PMC. Available at: [Link]

  • Umoru, G. E. et al. (2019). Two New Spectrophotometric Methods for the Determination of Isoniazid in Bulk form and Tablet Dosage Form. ResearchGate. Available at: [Link]

  • Han, X. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. Available at: [Link]

  • Chen, C. et al. (2014). New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. PubMed. Available at: [Link]

  • Monks, T. J. et al. (2010). Identification of chemical-adducted proteins in urine by multi-dimensional protein identification technology (LC/LC-MS/MS). PubMed. Available at: [Link]

  • D'Souza, R. et al. (2021). Deconstructing the urinalysis: A novel approach to diagnostic and antimicrobial stewardship. Infection Control & Hospital Epidemiology. Available at: [Link]

  • Liu, T. et al. (2024). An integrated LC-MS/MS platform for noninvasive urinary nucleus acid adductomics: A pilot study for tobacco exposure. PubMed. Available at: [Link]

  • Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023). Spectroscopy Online. Available at: [Link]

  • Dolan, J. W. (2016). When Should an Internal Standard be Used?. LCGC International. Available at: [Link]

  • Deng, P. et al. (2017). Metabolomic analysis reveals novel isoniazid metabolites and hydrazones in human urine. PubMed. Available at: [Link]

  • Guder, W. G. & Hofmann, W. (1992). Problems of quantitative urine analysis. PubMed. Available at: [Link]

  • Ji, A. et al. (2010). Challenges in urine bioanalytical assays: overcoming nonspecific binding. PubMed. Available at: [Link]

  • Liang, S. (2015). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Friendly Mobile Phases. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Isoniazid Analytical Standard Stability

A Troubleshooting and Methodology Guide for Drug Development Professionals Welcome to the analytical support center for Isoniazid (INH). Isoniazid is a highly effective, first-line antitubercular agent, but its chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting and Methodology Guide for Drug Development Professionals

Welcome to the analytical support center for Isoniazid (INH). Isoniazid is a highly effective, first-line antitubercular agent, but its chemical structure—specifically the terminal hydrazide group—makes it highly reactive and prone to rapid degradation in solution. This guide provides causal explanations, quantitative data, and self-validating protocols to help you troubleshoot and maintain the integrity of your INH analytical standards.

Visualizing the Problem: INH Degradation Workflows

To effectively troubleshoot INH instability, we must first understand the primary pathways of its degradation. The diagram below illustrates the causal relationship between environmental stressors and specific degradation products.

INH_Stability INH Isoniazid (INH) Standard Hydrolysis Hydrolysis (Aqueous/pH) INH->Hydrolysis Sugar Condensation (Sugars) INH->Sugar Photo Photolytic Cleavage INH->Photo IsoAcid Isonicotinic Acid & Hydrazine Hydrolysis->IsoAcid Adducts Hydrazone Adducts Sugar->Adducts IsoAmide Isonicotinamide & Radicals Photo->IsoAmide Solutions Stabilization: 0.9% NaCl, 4°C, Amber Vials Solutions->INH Prevents Degradation

Fig 1. Isoniazid degradation pathways and targeted stabilization strategies.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my INH standard show multiple unknown peaks when prepared in 5% dextrose, but remains clean in saline? A1: This is a classic chemical incompatibility issue driven by the nucleophilic nature of INH. Isoniazid contains a highly reactive terminal primary amine on its hydrazide group (-NH-NH₂). Reducing sugars, such as dextrose (glucose) or lactose, exist in equilibrium with their open-chain aldehyde forms. When INH is exposed to these sugars, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the sugar, resulting in a rapid condensation reaction that forms hydrazone adducts (e.g., isonicotinoyl lactotinoyl hydrazine) 12. Analytical data confirms that INH concentrations in 5% dextrose drop below 90% of their initial value within just 8 hours at room temperature, whereas solutions in 0.9% sodium chloride remain stable for over 72 hours 3.

Q2: What are the primary degradation products I should track during stability-indicating HPLC assays? A2: The primary degradation pathway for INH in aqueous environments is hydrolysis. The amide-like hydrazide bond is cleaved, yielding isonicotinic acid and hydrazine (a known toxic byproduct) 45. Under oxidative stress, INH can also degrade into isonicotinamide 6. In a standard reverse-phase HPLC (RP-HPLC) setup using a C18 column, isonicotinic acid is highly polar and will elute significantly earlier than the intact INH peak.

Q3: Does lighting condition actually affect INH standard stability on the autosampler? A3: Yes. INH is highly sensitive to photolytic degradation. Exposure to UV and visible light provides sufficient energy to homolytically cleave bonds, generating reactive carbon, nitrogen, and oxygen free radicals, including the highly reactive isonicotinoyl radical 4. This cascade accelerates the breakdown of the standard, leading to poor assay precision over long analytical runs.

Part 2: Quantitative Stability Data

To guide your experimental design, the table below summarizes the stability kinetics of INH across various diluents and storage conditions.

Table 1: Stability of Isoniazid Solutions Across Different Diluents and Temperatures

Diluent / MatrixConcentrationStorage ConditionTime to <90% RecoveryPrimary Degradation Mechanism
0.9% NaCl 0.5 mg/mL20–25°C (Room Temp)> 72 hoursHydrolysis
0.9% NaCl 0.5 mg/mL2–8°C (Refrigerated)> 72 hoursHydrolysis
5% Dextrose 0.5 mg/mL20–25°C (Room Temp)< 8 hoursCondensation (Hydrazone Adducts)
5% Dextrose 0.5 mg/mL2–8°C (Refrigerated)< 30 hoursCondensation (Hydrazone Adducts)
Lactose Mixture 10 mg/mL25°C (Room Temp)< 3 daysCondensation (Lactosylhydrazine)

Data synthesized from stability assessments of intravenous and extemporaneous INH formulations 31.

Part 3: Self-Validating Protocol: Preparation of Stable INH Analytical Standards

To guarantee the trustworthiness of your analytical results, standard preparation must be a self-validating system. Follow this methodology to prepare, store, and verify INH working standards.

Step 1: Diluent & Glassware Verification

  • Action: Select 0.9% NaCl or pure HPLC-grade water as your diluent. Strictly avoid any excipients or solvents containing reducing sugars. Use amber volumetric flasks to prevent photolytic cleavage.

  • System Validation Check: Run a blank injection of the chosen diluent on your HPLC. The baseline must remain flat at 254 nm, with no ghost peaks eluting at the expected retention times of INH or isonicotinic acid.

Step 2: Standard Preparation & Accuracy Check

  • Action: Accurately weigh 50.0 mg of INH reference standard (>99.0% purity). Dissolve in 50 mL of diluent to create a 1.0 mg/mL stock solution. Perform all dilutions to your final working concentration (e.g., 50 µg/mL) under low-light conditions.

  • System Validation Check: Prepare two independent stock solutions (Stock A and Stock B). Calculate the assay of Stock B against Stock A. The recovery must fall between 98.0% and 102.0% . This validates both your weighing accuracy and the immediate chemical stability of the diluent.

Step 3: Forced Degradation System Suitability Test (SST)

  • Action: To ensure your chromatographic method is truly stability-indicating, expose a 1 mL aliquot of the working standard to 0.1 N HCl for 1 hour. This intentionally accelerates hydrolysis to generate isonicotinic acid [[2]]().

  • System Validation Check: Inject the stressed sample onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) at 30°C. The method must demonstrate a resolution ( Rs​ ) > 2.0 between the earlier-eluting isonicotinic acid peak and the intact INH peak.

Step 4: Storage & Autosampler Stability

  • Action: Immediately transfer all working standards into amber HPLC vials. Cap tightly and maintain the autosampler tray at 4°C during analysis.

  • System Validation Check: Inject the standard at T=0 and T=24 hours. The peak area Relative Standard Deviation (RSD) must remain < 2.0% , and no secondary degradation peaks > 0.1% area should appear during the run.

Part 4: References
  • Stability of isoniazid injection in i.v. solutions Source: PubMed Central (PMC) / NIH URL:

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement Source: Frontiers URL:

  • Extemporaneous Isoniazid Mixture: Stability Implications Source: SciSpace URL:

  • The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis Source: PubMed Central (PMC) / NIH URL:

  • A validated stability-indicating high-performance liquid chromatography-photodiode array method for the evaluation of extemporaneous compound Source: Chulalongkorn University URL:

  • Development of a green method for separation and identification of the degradation impurity of isoniazid by SFC-MS/MS Source: Analytical Methods (RSC Publishing) URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression for LC-MS/MS of INH-AKG

Welcome to the technical support center for the LC-MS/MS analysis of Isoniazid (INH) and its α-Ketoglutarate (AKG) conjugate. This resource is designed for researchers, scientists, and drug development professionals to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS/MS analysis of Isoniazid (INH) and its α-Ketoglutarate (AKG) conjugate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression, a common phenomenon that can compromise the accuracy and sensitivity of your results.[1][2][3] As Senior Application Scientists, we have curated this guide to provide not only solutions but also the underlying scientific principles to empower you in your method development.

Understanding Ion Suppression in INH-AKG Analysis

Ion suppression is a matrix effect where the ionization efficiency of the target analytes, INH and INH-AKG, is reduced by co-eluting compounds from the sample matrix.[3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[3] Given the polar nature of both isoniazid and alpha-ketoglutarate, they can be particularly susceptible to ion suppression when analyzed in complex biological matrices such as plasma, urine, or tissue homogenates.

Common culprits of ion suppression include:

  • Endogenous Matrix Components: Phospholipids, salts, and other small molecules from the biological sample can co-elute with your analytes of interest.[4][5]

  • Sample Preparation Reagents: Non-volatile buffers, detergents, and polymers introduced during sample processing can interfere with ionization.[3]

  • Mobile Phase Additives: High concentrations of non-volatile ion-pairing agents can lead to signal suppression.[6]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your LC-MS/MS experiments with INH-AKG.

Q1: My signal intensity for INH and/or INH-AKG is low and inconsistent, especially in matrix samples compared to neat standards. How can I confirm if ion suppression is the cause?

A1: This is a classic sign of ion suppression. The most definitive way to diagnose this is through a post-column infusion experiment .[3][4] This technique helps to identify regions in your chromatogram where ion suppression is most severe.

Protocol: Post-Column Infusion Experiment
  • System Setup:

    • Prepare a standard solution of INH and INH-AKG in a solvent compatible with your mobile phase.

    • Using a syringe pump and a tee-union, continuously infuse this standard solution into the mobile phase flow path between the LC column and the mass spectrometer's ion source.

  • Data Acquisition:

    • Begin infusing the standard solution and acquire data in Multiple Reaction Monitoring (MRM) mode for your analytes. You should observe a stable, elevated baseline signal.[3]

    • Once a stable baseline is achieved, inject a blank matrix extract (a sample prepared without the analyte) onto the LC column and start the chromatographic run.[3]

  • Data Analysis:

    • Monitor the MRM signal of your infused analytes throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression.[3][7]

cluster_0 LC System cluster_1 Infusion System LC_Column LC Column Tee Tee Union LC_Column->Tee Injector Injector (Blank Matrix) Injector->LC_Column Syringe_Pump Syringe Pump (INH-AKG Standard) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

Q2: I've confirmed ion suppression is occurring. What are the most effective sample preparation strategies to minimize it for polar molecules like INH and INH-AKG?

A2: A robust sample preparation method is your first and most critical line of defense against ion suppression.[8][9] For polar analytes in a complex matrix, simply diluting the sample or performing a protein precipitation may not be sufficient.[1][5] We recommend more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .

Recommended Sample Preparation Techniques
TechniquePrincipleAdvantages for INH-AKGDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analytes and interferences between a solid and liquid phase.Highly effective at removing phospholipids and salts.[9][10] Can be tailored with different sorbents (e.g., mixed-mode or ion-exchange) for polar analytes.Requires method development to optimize sorbent, wash, and elution steps.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Can be effective for removing highly polar interferences like salts.May have lower recovery for very polar analytes like INH-AKG.[11] Requires optimization of solvent and pH.
Protocol: Solid-Phase Extraction (SPE) for INH-AKG from Plasma

This is a general protocol and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Vortex and centrifuge to pellet any precipitates.

    • To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex and centrifuge at high speed for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polymeric SPE cartridge suitable for polar compounds.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the INH-AKG with 1 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

Q3: My sample preparation is optimized, but I still see some ion suppression. How can I use chromatography to further reduce this effect?

A3: Chromatographic separation is key to resolving your analytes from co-eluting matrix components.[8] For polar compounds like INH and INH-AKG that are poorly retained on traditional reversed-phase (RP) columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[12][13][14]

HILIC vs. Reversed-Phase Chromatography
FeatureReversed-Phase (e.g., C18)HILIC (e.g., Amide, Silica)
Stationary Phase Non-polarPolar[15]
Mobile Phase High aqueous content for polar analytesHigh organic content[15]
Retention Mechanism Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase surface[15][16]
Elution Order Least polar elutes firstMost polar elutes first
Advantages for INH-AKG -Increased retention for polar analytes, improved sensitivity with MS due to high organic mobile phase.[12][16]
Experimental Workflow: HILIC Method Development for INH-AKG

cluster_workflow HILIC Method Development Workflow start Start: Poor retention on RP column choose_column Select HILIC Column (e.g., Amide, Silica) start->choose_column mobile_phase Optimize Mobile Phase (High Acetonitrile, Aqueous Buffer) choose_column->mobile_phase gradient Develop Gradient (Increasing aqueous content) mobile_phase->gradient injection Inject Prepared Sample gradient->injection analyze Analyze Data for Resolution and Peak Shape injection->analyze end End: Optimized Separation analyze->end

Sources

Optimization

Technical Support Center: Optimization of Mobile Phase for INH-AKG Separation

Welcome to the technical support center for the chromatographic separation of Isoniazid (INH) and α-Ketoglutarate (AKG). This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of Isoniazid (INH) and α-Ketoglutarate (AKG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The simultaneous analysis of INH and AKG presents a unique chromatographic challenge due to their significantly different polarities. This guide provides the foundational knowledge and systematic approaches required to overcome these challenges and develop a robust separation method.

Section 1: Foundational Knowledge - Understanding Your Analytes

Successful method development begins with a thorough understanding of the physicochemical properties of the target analytes. Isoniazid (INH) is a relatively less polar molecule, while α-Ketoglutarate (AKG) is a highly polar, dicarboxylic acid.[1][2] This inherent difference in polarity is the primary hurdle in achieving simultaneous separation.

Table 1: Physicochemical Properties of Isoniazid (INH) and α-Ketoglutarate (AKG)

PropertyIsoniazid (INH)α-Ketoglutarate (AKG)Significance for HPLC Separation
Molecular Formula C₆H₇N₃OC₅H₆O₅Affects molecular weight and potential interactions.
Molecular Weight 137.14 g/mol [1]146.11 g/mol [2]Influences diffusion and mass transfer characteristics.
Polarity Moderately PolarHighly PolarPrimary challenge for separation. INH is suitable for Reverse Phase (RP), while AKG is better suited for HILIC or ANP.
logP -0.64 to -0.7[1][3]Not available (expected to be very low)Indicates hydrophobicity. The negative value for INH shows it is still quite polar, but much less so than AKG.
pKa 1.82, 3.5, 10.8[1]2.47, 4.82[2]Critical for mobile phase pH selection. The ionization state of both molecules is highly pH-dependent, affecting retention and peak shape.
Solubility Freely soluble in water[4]Highly soluble in water[2]Both are suitable for analysis in aqueous mobile phases.
UV λmax ~265 nm[3][5]No strong chromophore (low UV absorbance)Simultaneous UV detection is challenging. A low wavelength (e.g., 205-220 nm) may be a compromise, or alternative detection methods (e.g., MS, derivatization) may be needed.[6]
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during method development in a question-and-answer format.

Q1: Why are my INH and AKG peaks co-eluting or showing no retention for AKG?

Cause: This is the most common issue and stems from the vast polarity difference between the analytes. In a standard Reverse Phase (RP) setup with a C18 column, the non-polar stationary phase provides retention for the moderately polar INH, but the highly polar AKG has minimal interaction and elutes at or near the void volume.[7]

Solutions:

  • Re-evaluate Your Chromatographic Mode:

    • For RP-HPLC: This mode is challenging for simultaneous analysis. To retain AKG, you would need a highly aqueous mobile phase (e.g., >98% water/buffer). This, however, may lead to excessively long retention for INH or even phase collapse on some older C18 columns.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds.[8] A HILIC column uses a polar stationary phase and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water. In this mode, AKG will be well-retained. You must then optimize the mobile phase to ensure INH elutes in a reasonable time.

    • Consider Aqueous Normal Phase (ANP) Chromatography: ANP utilizes silicon-hydride-based stationary phases and can operate in both RP and normal-phase modes.[7] This unique capability allows for the retention of both polar and non-polar compounds, making it a promising strategy for INH-AKG separation.[7]

  • Mobile Phase Optimization (within your chosen mode):

    • If using HILIC/ANP: The principle is opposite to RP. To decrease retention of the polar AKG, you must increase the water content (the strong solvent) in the mobile phase. Start with a high organic content (e.g., 90% acetonitrile) and gradually increase the aqueous portion.

Q2: My Isoniazid (INH) peak is tailing severely. What is the cause and how do I fix it?

Cause: Peak tailing for basic compounds like isoniazid in RP-HPLC is often caused by secondary interactions with ionized silanol groups on the silica-based stationary phase.[9] It can also be exacerbated by improper mobile phase pH.

Solutions:

  • Control the Mobile Phase pH: INH has a pKa value around 3.5.[1] To ensure it is in a single, protonated form and to minimize silanol interactions, the mobile phase pH should be adjusted to be at least 1.5-2 units below this pKa.

    • Protocol: Adjust the aqueous portion of your mobile phase to a pH of ~2.5 using an appropriate acid (e.g., formic acid or phosphoric acid). This ensures the surface silanols are not ionized and INH is consistently protonated.

  • Use a Sufficiently Concentrated Buffer: A buffer is essential to maintain a stable pH across the column.[10] A low buffer concentration may not be able to control the local pH, leading to inconsistent ionization and peak tailing.[11]

    • Recommendation: Use a buffer concentration of at least 20-25 mM. Phosphate and formate buffers are common choices.

  • Consider an End-Capped Column: Modern HPLC columns are often "end-capped" to block many of the residual silanol groups. If you are using an older column, switching to a high-purity, end-capped C18 column can significantly improve peak shape.

Workflow for Troubleshooting Peak Tailing

Caption: Logic diagram for troubleshooting INH peak tailing.

Q3: My retention times are drifting from one injection to the next. Why?

Cause: Drifting retention times are typically a sign of an un-equilibrated column or a changing mobile phase composition.[11]

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. This is especially critical for gradient methods or when using ion-pairing reagents.

    • Protocol: Flush the column with at least 10-15 column volumes of the initial mobile phase. Watch for a stable baseline and pressure before injecting your first sample.

  • Check Mobile Phase Preparation and Stability:

    • Volatile Components: If using a volatile buffer or additive (e.g., trifluoroacetic acid, TFA), it can evaporate over time, changing the pH and composition of the mobile phase. Prepare fresh mobile phase daily.[12]

    • Inaccurate Mixing: Ensure mobile phase components are measured and mixed accurately. If using an online mixer (quaternary pump), ensure the proportioning valves are functioning correctly.[13]

  • Maintain Stable Column Temperature: Column temperature affects mobile phase viscosity and analyte retention.[14] Using a column oven is crucial for reproducible results.

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good starting point for mobile phase composition in a HILIC method for INH-AKG?

A: For a HILIC method, a good starting point would be a mobile phase of 90:10 (v/v) Acetonitrile:Aqueous Buffer. The aqueous portion should be a buffered solution (e.g., 20 mM ammonium formate, pH 3.0). From there, you can adjust the ratio to optimize the separation. Increasing the aqueous component will decrease retention for both analytes.

Q: How do I choose the optimal pH for the mobile phase?

A: The optimal pH depends on the pKa values of your analytes.[10] For the INH-AKG separation, you want to control the ionization of both molecules. AKG has pKa values of 2.47 and 4.82, while INH has a key pKa at 3.5.[1][2] Setting the pH to ~3.0 would keep AKG partially ionized and INH fully protonated. This can help in achieving differential retention. The relationship between pH and ionization state is critical.

Visualizing pH and Analyte Ionization

G cluster_akg α-Ketoglutarate (AKG) cluster_inh Isoniazid (INH) AKG_pKa1 pKa1 = 2.47 AKG_pKa2 pKa2 = 4.82 AKG_Anionic Fully Anionic AKG_pKa2->AKG_Anionic pH > 4.82 INH_pKa pKa = 3.5 INH_Cationic Fully Cationic INH_pKa->INH_Cationic pH < 3.5 MobilePhase Optimal Mobile Phase pH ~3.0 MobilePhase->AKG_pKa1 Controls ionization MobilePhase->INH_Cationic Ensures single state

Caption: Relationship between mobile phase pH and the ionization state of INH and AKG.

Q: Which organic modifier is better: Acetonitrile or Methanol?

A: Acetonitrile is generally the preferred organic modifier for HILIC methods due to its aprotic nature, which facilitates the water-layer formation on the stationary phase. For RP-HPLC, both are common. Acetonitrile has a lower viscosity and lower UV cutoff compared to methanol, which can be advantageous.[15] However, methanol can offer different selectivity. If you are struggling with co-elution, switching the organic modifier is a powerful tool to change the separation profile.

Q: What detection wavelength should I use for simultaneous analysis?

A: This is a significant challenge. INH has a strong UV absorbance maximum around 265 nm.[3][5] AKG, lacking a strong chromophore, has very weak absorbance at this wavelength. A compromise is to use a lower wavelength, such as 210 nm, where both compounds may absorb, although sensitivity for INH will be reduced. For accurate quantification of both, especially at low concentrations, alternative detection methods like Mass Spectrometry (MS) are highly recommended.[8]

Section 4: Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase (20 mM Ammonium Formate in 10% Water / 90% Acetonitrile, pH 3.0)
  • Prepare Aqueous Stock: Weigh out the appropriate amount of ammonium formate to make a 200 mM stock solution in HPLC-grade water (e.g., 1.26 g per 100 mL).

  • pH Adjustment: While stirring, add formic acid dropwise to the 200 mM aqueous stock solution until the pH meter reads 3.0.

  • Prepare Mobile Phase A: Pipette 100 mL of the pH-adjusted 200 mM stock solution into a 1 L volumetric flask. Dilute to the mark with HPLC-grade water to get your final 20 mM aqueous buffer (Mobile Phase A).

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile (Mobile Phase B).

  • Final Mobile Phase Composition: For a 90% organic mobile phase, mix 900 mL of Mobile Phase B with 100 mL of Mobile Phase A in a dedicated mobile phase bottle. Alternatively, use a binary pump set to 90% B and 10% A.

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the pump.[11]

Protocol 2: Systematic Mobile Phase Optimization Workflow
  • Select Column and Mode: Based on the information in Q1, select either an RP or HILIC column. A HILIC column is recommended for this specific analyte pair.

  • Initial Scouting Run: Perform an isocratic run using the starting conditions described in the FAQ (e.g., 90% ACN / 10% 20mM Ammonium Formate pH 3.0 for HILIC).

  • Evaluate Results:

    • Are both peaks on scale?

    • Is the resolution between the peaks acceptable (ideally >1.5)?

    • Is the retention time of the last eluting peak reasonable (e.g., < 15 minutes)?

  • Adjust Mobile Phase Strength:

    • If retention is too long: Decrease the organic content (e.g., move to 85% ACN). This will decrease the retention of both analytes in HILIC mode.

    • If resolution is poor: Perform a series of isocratic runs, systematically varying the organic content (e.g., 95%, 90%, 85%, 80% ACN) to find the optimal selectivity.

  • Consider a Gradient: If the peaks are far apart and one elutes very late, a gradient method can significantly shorten the run time. A typical gradient might start at 95% ACN and decrease to 80% ACN over 10 minutes.[16]

  • Final Optimization: Once a suitable mobile phase composition is found, small adjustments to pH or buffer concentration can be made to fine-tune peak shape.[16]

References
  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir.
  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). Cogent-HPLC.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.).
  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. (2017, February 3). Taylor & Francis Online.
  • Overview of α-Ketoglutaric Acid. (n.d.).
  • A Complete Guide to Mobile Phase and St
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.).
  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
  • Isoniazid. (n.d.). PubChem.
  • Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. (2025, April 9). International Journal of Pharmaceutical Sciences.
  • HPLC Methods for analysis of Ketoglutaric acid. (2024, April 27).
  • ISONIAZID Draft proposal for revision in The International Pharmacopoeia. (2022, May).
  • Detection and Assay of Isoniazid Utilizing Isocratic High-Performance Liquid Chrom
  • HPLC detection method of arginine ketoglutarate. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 14). Technology Networks.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Isoniazid Alpha-Ketoglutarate

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isoniazid Alpha-Ketoglutarate. As a critical active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isoniazid Alpha-Ketoglutarate. As a critical active pharmaceutical ingredient (API) in the treatment of tuberculosis, ensuring its purity, potency, and stability through a robustly validated analytical method is paramount. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for a thorough method validation, aligning with the highest standards of scientific integrity and regulatory compliance.

The narrative herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4] While this guide presents a specific, robust HPLC method as a primary example, it also contextualizes its performance against alternative approaches found in the scientific literature, thereby offering a comparative perspective.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6] For a drug substance like isoniazid alpha-ketoglutarate, this is not merely a regulatory formality but the foundation of quality assurance.[5] A validated method ensures that the results generated are accurate, precise, and reliable, which is crucial for batch release, stability studies, and ensuring patient safety.[6][7]

Proposed Stability-Indicating HPLC Method: An Overview

The proposed method is a reverse-phase HPLC (RP-HPLC) approach, selected for its wide applicability and suitability for the analysis of polar compounds like isoniazid.

Table 1: Proposed Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for a broad range of molecules, including isoniazid and its potential impurities.[8][9]
Mobile Phase 0.01 M Potassium Dihydrogen Orthophosphate:Methanol (85:15 v/v)This mobile phase composition is chosen to provide optimal retention and peak shape for isoniazid. The phosphate buffer controls the pH, ensuring consistent ionization of the analyte.[10]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength 254 nmIsoniazid exhibits significant absorbance at this wavelength, providing good sensitivity.[8][11]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[12]
Injection Volume 20 µLA typical injection volume for standard analytical HPLC systems.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for validating the proposed HPLC method. Each parameter is addressed with an explanation of its importance, a detailed protocol, and example acceptance criteria.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting Dev Method Development Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: High-level overview of the analytical method validation workflow.

Specificity and Forced Degradation

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14][15] A stability-indicating method requires that the analyte peak is free from interference from degradation products. This is best demonstrated through forced degradation studies.[10][16][17]

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Solution: Prepare a solution of isoniazid alpha-ketoglutarate in the mobile phase at a target concentration (e.g., 50 µg/mL).

    • Placebo Solution: Prepare a solution containing all excipients that would be in a final formulation, without the API.

    • Forced Degradation Samples: Subject the analyte solution to the following stress conditions[10][17]:

      • Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours.

      • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

      • Thermal Degradation: Expose the solid drug to 70°C for 48 hours.[18]

      • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.[18]

  • Analysis: Inject the blank (mobile phase), placebo, unstressed analyte solution, and all stressed samples into the HPLC system.

  • Evaluation:

    • Confirm that there are no interfering peaks at the retention time of isoniazid in the blank and placebo chromatograms.

    • Assess the chromatograms from the stressed samples to ensure that the main isoniazid peak is well-resolved from any degradation product peaks.

    • Utilize a photodiode array (PDA) detector to assess peak purity. The peak purity index should be close to 1.[12]

Table 2: Example Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1N HCl)~15%One major degradation peak observed.
Base Hydrolysis (0.1N NaOH)~25%Two major degradation peaks observed.
Oxidative (3% H₂O₂)~12%One minor degradation peak observed.
Thermal (70°C)< 5%Minimal degradation observed.
Photolytic (UV 254 nm)~10%One major degradation peak observed.
Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13][14]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of isoniazid alpha-ketoglutarate of known concentration.

  • Prepare Calibration Standards: Prepare at least five concentrations by serial dilution of the stock solution. For an assay method, this range should typically span 80% to 120% of the target concentration. A common range for isoniazid is 15-90 µg/mL.[10]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
15152,345
30305,123
45456,987
60608,543
75760,123
90912,567
Correlation Coefficient (r²) > 0.999
Regression Equation y = 10125x + 1234
Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[13][19] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of isoniazid alpha-ketoglutarate stock solution to a placebo mixture.

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation: Calculate the percentage recovery for each sample.

Table 4: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.799.5%
Acceptance Criteria 98.0% - 102.0%
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13][19] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of isoniazid alpha-ketoglutarate at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

Table 5: Example Precision Data

Precision Level%RSDAcceptance Criteria
Repeatability (n=6)< 1.0%%RSD ≤ 2.0%
Intermediate Precision (n=6)< 2.0%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][13]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Inject a series of diluted solutions of known concentration.

    • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Table 6: Example LOD and LOQ

ParameterValue
LOD0.08 µg/mL
LOQ0.25 µg/mL
Robustness

Expertise & Experience: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[14][20]

Experimental Protocol:

  • Introduce Small Variations: Deliberately vary the following parameters one at a time:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% methanol).

    • Column temperature (e.g., ± 2°C).

    • pH of the mobile phase buffer (e.g., ± 0.1 units).

  • Analysis: Inject a standard solution for each varied condition.

  • Evaluation: Assess the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution). The system suitability parameters should remain within the acceptance criteria.

System Suitability: The Daily Check

Before any sample analysis, system suitability testing must be performed to ensure the chromatographic system is adequate for the intended analysis.[1][2]

Table 7: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2500
%RSD of Peak Area (n=5) ≤ 2.0%

Visualizing the Validation Logic

ValidationLogic Start Start Validation SystemSuitability System Suitability Passed? Start->SystemSuitability Specificity Specificity Met? SystemSuitability->Specificity Yes Fail Method Fails Re-evaluate/Optimize SystemSuitability->Fail No Linearity Linearity (r² > 0.999)? Specificity->Linearity Yes Specificity->Fail No Accuracy Accuracy (98-102%)? Linearity->Accuracy Yes Linearity->Fail No Precision Precision (%RSD < 2%)? Accuracy->Precision Yes Accuracy->Fail No Robustness Robustness Met? Precision->Robustness Yes Precision->Fail No Validated Method Validated Robustness->Validated Yes Robustness->Fail No

Caption: Decision tree for HPLC method validation based on acceptance criteria.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to the validation of a stability-indicating HPLC method for isoniazid alpha-ketoglutarate. By adhering to the principles of the ICH and USP, and by systematically evaluating specificity, linearity, accuracy, precision, quantitation limits, and robustness, a high degree of assurance in the method's performance can be achieved. The provided protocols and example data serve as a robust template for laboratories to develop and validate their own methods, ensuring the quality and safety of this vital pharmaceutical product. The ultimate goal of method validation is to create a self-validating system where consistent adherence to the protocol inherently ensures the trustworthiness of the results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • IJNRD. (n.d.). Analytical method development and validation of Isoniazid and Rifampicin by RP HPLC method. [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ProPharma. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • ResearchGate. (n.d.). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SEEJPH. (2025). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). RP-HPLC Method Development and Validation for Simultaneous Estimation of Isoniazid and Rifapentine in Synthetic Mixture. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Taylor & Francis Online. (2025). Development and validation of a green HPLC method to determine isoniazid and rifampicin in pure form and pharmaceutical formulation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Asian Journal of Pharmaceutical Technology & Innovation. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubMed. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Isoniazid and β-cyclodextrin complexes: A stability study in aqueous solution. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Isoniazid: A Review of Analytical Methods. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • Journal of Neonatal Surgery. (2025). Forced Degradation and Stability Analysis of a Fixed-Dose Combination for Tuberculosis in HIV Patients. [Link]

  • Longdom Publishing. (n.d.). A Sensitive HPLC Method for Determination of Isoniazid in Rat Plasma, Brain, Liver and Kidney. [Link]

  • Chulalongkorn University Digital Collections. (2024). A validated stability-indicating high-performance liquid chromatography-photodiode array method for the evaluation of extemporaneous compounded formulations prepared from isoniazid substances and tablets. [Link]

  • MDPI. (2018). Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. [Link]

  • PubMed. (2007). Optimization of a stability-indicating HPLC method for the simultaneous determination of rifampicin, isoniazid, and pyrazinamide in a fixed-dose combination using artificial neural networks. [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Validation of a simple isocratic HPLC-UV method for rifampicin and isoniazid quantification in human plasma. [Link]

Sources

Comparative

Comparative Kinetics and in vivo Stability of Isoniazid Hydrazones: Pyruvic Acid vs. α-Ketoglutarate

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the non-enzymatic biotransformation of highly reactive active pharmaceutical ingredients (APIs) is critical. Isoniazid (INH), a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the non-enzymatic biotransformation of highly reactive active pharmaceutical ingredients (APIs) is critical. Isoniazid (INH), a first-line antitubercular agent, is notorious for its highly nucleophilic terminal hydrazine (-NH₂) group. In physiological environments, INH bypasses traditional enzymatic metabolism to spontaneously condense with endogenous keto acids, primarily forming Isoniazid-Pyruvic Acid (INH-PA) and Isoniazid-α-Ketoglutarate (INH-AKG) hydrazones [[1]]().

For researchers developing novel INH prodrugs or investigating INH-induced toxicity (such as Vitamin B6 depletion), understanding the divergent formation rates and thermodynamic stabilities of these two primary adducts is essential.

Mechanistic Causality of Hydrazone Formation

The formation of INH-PA and INH-AKG is driven by a classic Schiff base/hydrazone condensation mechanism. The terminal nitrogen of INH acts as an alpha-effect nucleophile, attacking the electrophilic carbonyl carbons of pyruvic acid and α-ketoglutarate.

The stark difference in their formation rates is dictated by transition-state sterics :

  • Pyruvic Acid (PA): Possesses a small adjacent methyl group, presenting minimal steric hindrance to the approaching INH nucleophile.

  • α-Ketoglutarate (AKG): Contains a bulky carboxyethyl chain that sterically crowds the carbonyl carbon, significantly raising the activation energy ( Ea​ ) required for the nucleophilic attack.

Because of this steric disparity, the pseudo-first-order formation rate of INH-PA exceeds that of INH-AKG by a factor of 2 to 3 in physiological environments 2.

Thermodynamic Stability and in vivo Metabolic Shift

Beyond initial formation kinetics, thermodynamic stability dictates the physiological accumulation of these adducts. Zamboni and Defranceschi (1954) first identified these hydrazones in rat urine, noting the overwhelming predominance of INH-PA [[3]]().

Modern pharmacokinetic area-analysis confirms this disparity. When INH is administered to in vivo models, INH-AKG is formed in the smallest quantifiable amounts 4. Crucially, INH-AKG is not a terminal metabolic sink; it is highly labile. When pure INH-AKG is administered intravenously, approximately 37.3% of the dose is structurally converted into INH-PA 4. This demonstrates a clear metabolic shift where the less stable INH-AKG hydrolyzes back to free INH, which is subsequently trapped by the more thermodynamically favorable pyruvic acid to form the terminal INH-PA sink [[5]]().

Quantitative Comparison
ParameterIsoniazid-Pyruvic Acid (INH-PA)Isoniazid-α-Ketoglutarate (INH-AKG)
Relative Formation Rate High (2–3x greater)Low
Steric Hindrance (Keto Acid) Minimal (Adjacent methyl group)High (Adjacent carboxyethyl group)
In Vivo Stability Highly stable metabolic sinkLabile; acts as a transient intermediate
Metabolic Conversion Terminal product~37.3% converts to INH-PA in vivo

Pathway Visualization

INH_Kinetics INH Isoniazid (INH) Nucleophilic -NH2 INH_PA INH-PA Hydrazone High Formation Rate INH->INH_PA Fast Kinetics (2-3x higher) INH_AKG INH-AKG Hydrazone Low Formation Rate INH->INH_AKG Slow Kinetics PA Pyruvic Acid (PA) Low Steric Hindrance PA->INH_PA AKG α-Ketoglutarate (AKG) High Steric Hindrance AKG->INH_AKG INH_AKG->INH_PA In vivo conversion (Fraction = 0.373)

Reaction kinetics and in vivo metabolic shift of INH hydrazone formation with PA and AKG.

Self-Validating Experimental Protocol for Kinetic Profiling

To accurately measure the pseudo-first-order formation rate constants ( kobs​ ) of INH-PA and INH-AKG without artifactual interference, researchers must employ a highly controlled LC-MS/MS workflow. Hydrazones are notoriously labile; therefore, the protocol must be self-validating to prevent ex vivo hydrolysis.

Step 1: Reagent Preparation & Matrix Selection
  • Action: Prepare 10 mM stock solutions of INH, PA, and AKG in LC-MS grade water. Perform the reaction in 100 mM Phosphate Buffered Saline (PBS) calibrated to exactly pH 7.4.

  • Causality: Hydrazone formation is highly acid-catalyzed. Unbuffered keto acids will lower the solution's pH, artificially accelerating the reaction rate and destroying the physiological relevance of the kinetic data.

Step 2: Reaction Initiation (Pseudo-First-Order Conditions)
  • Action: Mix INH (final concentration 10 µM) with a 100-fold molar excess of either PA or AKG (final concentration 1 mM) in PBS at 37°C.

  • Causality: The massive molar excess of the keto acid ensures its concentration remains effectively constant throughout the assay, allowing the complex bimolecular reaction to be accurately modeled using pseudo-first-order kinetics.

Step 3: Quenching Mechanism
  • Action: At predefined time intervals (e.g., 0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold (-20°C) acetonitrile containing an internal standard (e.g., Propionylisoniazid).

  • Causality: The cold acetonitrile serves a dual purpose: it instantly drops the temperature to halt kinetic progression and abruptly lowers the dielectric constant of the solvent, preventing the hydrolysis of the newly formed hydrazones prior to MS injection 6.

Step 4: LC-MS/MS Analysis & System Validation
  • Action: Inject 5 µL of the quenched supernatant onto a Kinetex Polar C18 column [[7]](). Use a gradient of 5 mM ammonium acetate and acetonitrile (with 0.1% formic acid) to elute the highly polar hydrazones.

  • Self-Validation System: Inject a known concentration standard of INH-PA at the very beginning and the very end of the autosampler queue. If the peak area deviates by >5% between the two injections, it indicates on-column or in-vial hydrolysis is occurring. The sequence must be aborted, and the autosampler temperature lowered.

References[5] Metabolic kinetics of isoniazid in rabbits - Taipei Medical University. https://tmu.edu.tw/[4] Molecules, Volume 29, Issue 2 (January-2 2024) – 273 articles - MDPI. https://mdpi.com/[1] Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC.https://nih.gov/[2] Identification of isonicotinoylhydrazones of pyruvic and alpha-ketoglutaric acid in rat urine after treatment with isonicotinic acid hydrazide (isoniazid) - PubMed. https://nih.gov/[3] Isoniazid metabolism and hepatotoxicity - PMC. https://nih.gov/[6] THE EFFECT OF ACETAMINOPHEN ON ISONIAZID METABOLISM - Open Collections. https://ubc.ca/[7] The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis - PMC.https://nih.gov/

Sources

Validation

A Comparative Analysis of the Biological Activity of Isoniazid (INH) Hydrazone Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Rationale for Modifying a Cornerstone of Tuberculosis Therapy Isoniazid (INH), or isonicotinic acid hydrazide, has been a fundamental first-line drug in the treatment of tuberculosis (TB) for decades.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Modifying a Cornerstone of Tuberculosis Therapy

Isoniazid (INH), or isonicotinic acid hydrazide, has been a fundamental first-line drug in the treatment of tuberculosis (TB) for decades.[1] Its mechanism of action is as a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[2][3] Specifically, the activated form of INH forms a complex with NADH that potently inhibits the enoyl-acyl carrier protein reductase (InhA).[2][4] However, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, often through mutations in the katG gene, has compromised the efficacy of INH and created an urgent need for new therapeutic agents.[1][5]

The derivatization of INH into hydrazones is a promising strategy to address this challenge. The hydrazone moiety (-NH-N=CH-) is a versatile pharmacophore known to be present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[6][7][8] By condensing the hydrazide group of INH with various aldehydes and ketones, a diverse library of INH hydrazone derivatives can be synthesized. This molecular hybridization aims to:

  • Overcome Resistance: Modify the INH structure to potentially bypass the KatG activation step or to be effective against strains with mutated InhA.

  • Enhance Potency: Introduce new functionalities that can lead to stronger interactions with the target enzyme or other cellular targets.

  • Broaden the Spectrum of Activity: Explore the potential of these derivatives against other pathogens and diseases, such as cancer and neurological disorders.

This guide provides a comparative analysis of the biological activities of various INH hydrazone derivatives, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery and development.

Antitubercular Activity: A Comparative Analysis

The primary focus for the development of INH hydrazone derivatives has been to enhance their antitubercular activity and to combat resistant strains. The standard method for evaluating this activity is by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of the bacteria. A widely used method for this is the Microplate Alamar Blue Assay (MABA).[2][3]

Structure-Activity Relationship (SAR) Insights

Several studies have synthesized and evaluated series of INH hydrazones, revealing key structural features that influence their antimycobacterial potency:

  • Lipophilicity: Moderately increased lipophilicity in derivatives often correlates with improved antitubercular activity. For instance, derivatives featuring piperazine or piperidine rings with cyclohexyl substitutions have shown promising results.[5]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring introduced via the aldehyde or ketone play a crucial role. Electron-withdrawing groups, such as halogens and nitro groups, can enhance activity.[9]

  • Overcoming Resistance: Some derivatives have demonstrated activity against INH-resistant strains. For example, a derivative with a cyclohexyl ring on a piperazine moiety (IP11) showed a lower MIC value (0.78 μM) against an inhA promoter mutant strain than INH itself (1.56 μM).[5] Another study found that certain INH-hydrazones linked to sulfonate esters were effective against katG mutant strains.[10]

Comparative MIC Data

The following table summarizes the antitubercular activity of selected INH hydrazone derivatives from various studies against the drug-sensitive M. tuberculosis H37Rv strain and INH-resistant strains.

DerivativeModificationMIC (µM) vs. H37RvMIC (µM) vs. INH-Resistant StrainsReference
INH -0.31 - 0.79>1.56[5][10]
IP11 N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)0.390.78 (inhA mutant), 12.5 (katG mutant)[5]
IP8, IP10, IP12, IP13 Piperazine/piperidine derivatives0.39 - 0.781.56 (inhA mutant)[5]
SIH1, SIH4, SIH12, SIH13 Linked to various sulfonate esters0.31Not specified[10]
SIH4 Linked to a specific sulfonate ester0.316.25 (katG mutant)[10]
Isoniazid-isatin hydrazone 5 Isatin derivative0.09Not specified[11]
Indole-pyridine hydrazone 11 Combines indole and pyridine nuclei1.432-5 µg/mL[12]
1,3,4-Oxadiazole hydrazide 1k Contains a 1,3,4-oxadiazole core28.314.1 (Pyrazinamide-resistant)[13]

Anticancer Activity: A Promising New Frontier

Recent research has unveiled the potent cytotoxic activity of INH hydrazone derivatives against various human cancer cell lines, opening a new avenue for their therapeutic application.[14][15] The standard method to assess this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on their chemical structure:

  • Hydroxyl Groups: The presence of a hydroxyl group on the benzene ring, particularly in the ortho position, has been shown to be critical for anticancer activity.[14][15]

  • Substituent Effects: The number, position, and type of substituents on the aromatic ring significantly influence cytotoxicity. Disubstituted derivatives with hydroxyl, methoxy, chloro, and nitro groups have demonstrated potent activity.[15]

  • Selectivity: Some derivatives have shown selectivity, exhibiting higher cytotoxicity against cancer cells compared to healthy cell lines. For example, one derivative showed a higher antiproliferative effect against a colon cancer cell line than cisplatin, with a high IC50 value against healthy kidney cells.[8][16]

Comparative IC50 Data

The table below presents the half-maximal inhibitory concentration (IC50) values for selected INH hydrazone derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Doxorubicin (Reference) Multiple0.06 - 0.78[15]
INH-hydrazone 15 (2-hydroxy-4-methoxy)HL-60 (Leukemia)0.61 µg/mL[15]
INH-hydrazone 18 (2-hydroxy-5-chloro)HL-60 (Leukemia)0.83 µg/mL[15]
INH-hydrazone 31 (2-hydroxy-5-nitro)HL-60 (Leukemia)0.73 µg/mL[15]
INH-hydrazone 4 (fluorinated sulfonate)PC3 (Prostate)10.28[8][16]
INH-hydrazone 5 (fluorinated sulfonate)PC3 (Prostate)11.22[8][16]
INH-hydrazone 10 (fluorinated sulfonate)DLD-1 (Colon)17.90[8][16]
Isatin-hybrid hydrazone 23 MDA-MB-231 (Breast)15.8[17]

Broader Biological Activities: Antimicrobial and Anticonvulsant Potential

While the focus has been on antitubercular and anticancer activities, studies suggest that INH hydrazone derivatives possess a wider range of biological properties.

General Antimicrobial Activity

Hydrazones, in general, are known for their broad-spectrum antimicrobial activity.[12][18][19] Some studies have explored the efficacy of INH hydrazones against non-mycobacterial strains. Pure INH typically shows no inhibitory effects against common bacteria. However, when conjugated with magnetic nanoparticles, which may facilitate its activation, INH can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at concentrations of 32-38 µg/mL.[20][21] Certain INH hydrazone derivatives have shown potent activity against Gram-positive bacteria, with some being significantly more active than the reference drug nitrofurantoin.[22]

Anticonvulsant Activity

The hydrazone scaffold is also found in several anticonvulsant drugs.[9] Preliminary studies on INH hydrazone derivatives have shown promising results in animal models of epilepsy. In the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, certain derivatives provided significant protection. For example, at a dose of 300 mg/kg, a derivative with a halogen substituent (RINH4) showed 100% protection.[1][7] However, in the subcutaneous pentylenetetrazole (scPTZ) screen, which models absence seizures, the tested INH hydrazones did not show protective activity.[1][7] These findings suggest that INH hydrazones may have potential as a specific class of anticonvulsant agents, warranting further investigation.

Experimental Protocols

For researchers looking to evaluate the biological activity of INH hydrazone derivatives, the following are detailed protocols for the key assays mentioned in this guide.

Protocol 1: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol is adapted from standard MABA procedures for determining the MIC of compounds against M. tuberculosis.[2][6]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compounds (INH hydrazone derivatives) and reference drug (INH)

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth directly in the 96-well plate to achieve a range of final concentrations. Add 100 µL of each dilution to the respective wells.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all test and control wells (except for a sterility control well containing only broth). The final volume in each well should be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • MIC Determination: Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]

Protocol 2: MTT Assay for Anticancer Activity

This protocol is a standard procedure for assessing the cytotoxicity of compounds against cancer cell lines.[4][23]

Materials:

  • 96-well microplates

  • Cancer cell line of interest (e.g., HCT-116, PC3)

  • Appropriate cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds (INH hydrazone derivatives) and a reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the wells containing the cells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (reference drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Addition of MTT: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Path Forward: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the general workflow for the evaluation of INH hydrazone derivatives and the mechanism of action of Isoniazid.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis INH Isoniazid (INH) Synthesis Condensation Reaction INH->Synthesis Aldehyde Aldehyde/Ketone Aldehyde->Synthesis Derivative INH Hydrazone Derivative Synthesis->Derivative Characterization Spectroscopic Analysis (NMR, IR, MS) Derivative->Characterization Antitubercular Antitubercular Assay (MABA) Derivative->Antitubercular Anticancer Anticancer Assay (MTT) Derivative->Anticancer Other Other Assays (Anticonvulsant, etc.) Derivative->Other MIC Determine MIC Antitubercular->MIC IC50 Determine IC50 Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Other->SAR MIC->SAR IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for Synthesis and Biological Evaluation of INH Hydrazones.

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated INH (Isonicotinic Acyl Radical) KatG->ActivatedINH Complex INH-NADH Adduct ActivatedINH->Complex NADH NADH NADH->Complex InhA InhA (Enoyl-ACP Reductase) Complex->InhA Binding MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Inhibition Inhibition InhA->Inhibition CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Inhibition->MycolicAcid Block Block

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isoniazid (INH) and its α-Ketoglutarate Adduct

This guide provides an in-depth comparison and cross-validation of analytical methods for the quantification of the anti-tuberculosis drug Isoniazid (INH) and its adduct with α-ketoglutarate (AKG). For researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and cross-validation of analytical methods for the quantification of the anti-tuberculosis drug Isoniazid (INH) and its adduct with α-ketoglutarate (AKG). For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This document offers a comprehensive framework for selecting, validating, and cross-validating appropriate analytical techniques, grounded in scientific principles and regulatory expectations.

The Significance of Isoniazid-α-Ketoglutarate Interaction

Isoniazid, a cornerstone in the treatment of tuberculosis, is known to be a prodrug activated by the mycobacterial enzyme KatG.[1][2] Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] However, INH can also react non-enzymatically with endogenous carbonyl compounds, such as α-ketoglutarate (AKG), a key intermediate in the Krebs cycle, to form hydrazones.[4][5] This interaction can have several implications:

  • Reduced Bioavailability: The formation of the INH-AKG adduct can decrease the concentration of free, active INH available to exert its therapeutic effect.

  • Pharmacokinetic Variability: The extent of this reaction can vary between individuals, contributing to inter-patient variability in drug response and the potential for treatment failure.

  • Toxicity: While the direct toxicity of the INH-AKG adduct is not fully elucidated, the metabolism of INH and its derivatives is linked to hepatotoxicity.[1][4][6]

Given these factors, the accurate quantification of both INH and its AKG adduct is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's overall disposition. This necessitates the use of robust and validated analytical methods.

A Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed for the determination of INH and its metabolites.[7][8] The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three commonly used methods: High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[3] For INH analysis, reversed-phase HPLC with a C18 or C8 column is common.[9][10]

  • Principle: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is typically achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.[11] For INH, the maximum absorbance is often observed around 265 nm.[11]

  • Causality in Experimental Choices:

    • Column Selection: A C18 column is a good starting point due to its versatility in retaining a wide range of analytes. For more polar compounds, a C8 column might provide better peak shape and retention.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used. The pH of the buffer is critical to control the ionization state of INH (pKa ≈ 2.48) and ensure reproducible retention.[3]

    • Derivatization: To enhance sensitivity and selectivity, INH can be derivatized prior to HPLC analysis.[12] Reagents like cinnamaldehyde or salicylaldehyde react with the hydrazide group of INH to form a product with a stronger chromophore, shifting the absorption to a longer wavelength and reducing interference from endogenous matrix components.[12][13]

UV-Visible Spectrophotometry

Spectrophotometric methods are often favored for their simplicity, speed, and cost-effectiveness.[3] These methods are particularly suitable for the analysis of bulk drug substances and pharmaceutical formulations.

  • Principle: These methods are based on the measurement of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum, governed by the Beer-Lambert law.[3]

  • Causality in Experimental Choices:

    • Direct Measurement: The intrinsic UV absorbance of INH can be used for its quantification.[13] However, this approach can be prone to interference from other UV-absorbing compounds in the sample matrix.

    • Derivatization: Similar to HPLC, derivatization reactions are commonly employed to enhance specificity and sensitivity.[14] For instance, the condensation reaction of INH with aldehydes like salicylaldehyde or p-nitroaniline forms colored products that can be measured in the visible region, minimizing interference.[15] Another approach involves the oxidation of INH followed by reaction with a dye.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[8][16][17] It is considered the gold standard for bioanalytical assays.[18]

  • Principle: After chromatographic separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.[19][20]

  • Causality in Experimental Choices:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of INH and its metabolites.[16][17]

    • Sample Preparation: Due to the complexity of biological matrices (e.g., plasma, urine), sample preparation is critical to remove interferences and prevent ion suppression. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed.[16][17][19]

    • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., isoniazid-d4) is highly recommended to compensate for matrix effects and variations in instrument response.[16][17]

Performance Comparison of Analytical Methods

The performance of each analytical method can be evaluated based on several key validation parameters as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[21][22][23][24]

Parameter HPLC-UV UV-Vis Spectrophotometry LC-MS/MS
Specificity/Selectivity Moderate to High (can be improved with derivatization)Low to Moderate (prone to interference)Very High (due to MRM)
Linearity Range Typically in the µg/mL range[9][25]Generally narrower and in the µg/mL range[14][26]Wide dynamic range, often from ng/mL to µg/mL[17][19]
Accuracy (% Recovery) Good (typically 95-105%)[10]Good (typically 98-102%)[15]Excellent (typically 95-105%)[19]
Precision (%RSD) Good (<5%)[23]Good (<2%)[14]Excellent (<15% for bioanalysis)[19]
Limit of Quantification (LOQ) ng/mL to µg/mL range[9][10]µg/mL range[14]pg/mL to ng/mL range[16][17][27]
Throughput ModerateHighModerate to High (with automation)
Cost ModerateLowHigh

The Imperative of Cross-Validation

When two or more distinct analytical methods are used to generate data within the same study, or when samples are analyzed at different laboratories, cross-validation is essential to ensure the consistency and reliability of the results.[28] The FDA guidance on bioanalytical method validation provides a framework for conducting cross-validation.[18][28]

The primary objective of cross-validating an HPLC-UV method and an LC-MS/MS method for INH-AKG analysis is to demonstrate that both methods provide comparable and reliable data. This is crucial for ensuring data integrity, especially when transitioning from an earlier phase of drug development, where a simpler method like HPLC-UV might be used, to a later phase requiring the higher sensitivity and selectivity of LC-MS/MS.

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation & Analysis cluster_outcome Outcome HPLC HPLC-UV Method SampleAnalysis Analyze the same set of quality control (QC) samples HPLC->SampleAnalysis Method 1 LCMS LC-MS/MS Method LCMS->SampleAnalysis Method 2 DataComparison Compare the concentration data obtained from both methods SampleAnalysis->DataComparison AcceptanceCriteria Evaluate against pre-defined acceptance criteria DataComparison->AcceptanceCriteria Concordance Demonstrate Concordance AcceptanceCriteria->Concordance If criteria are met

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following are representative protocols for the analysis of the INH-AKG adduct. It is imperative that these methods are fully validated in your laboratory according to ICH Q2(R2) and/or FDA guidelines.[21][22][24][29][30]

Protocol 1: HPLC-UV Method for INH-AKG Quantification

1. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 20 mM potassium phosphate buffer (pH 6.8) and methanol (85:15 v/v). Filter through a 0.45 µm filter and degas.
  • Standard Stock Solution: Accurately weigh and dissolve the synthesized INH-AKG reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • UV Detection: 275 nm (Note: The optimal wavelength should be determined by scanning the UV spectrum of the INH-AKG adduct).

3. Sample Preparation (from a reaction mixture):

  • Take an aliquot of the reaction mixture containing INH and AKG.
  • Dilute the sample with the mobile phase to bring the expected concentration of the INH-AKG adduct within the calibration range.
  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

4. Calibration and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
  • Perform a linear regression analysis of the calibration curve.
  • Inject the prepared samples and determine the concentration of the INH-AKG adduct from the calibration curve.
Protocol 2: LC-MS/MS Method for INH-AKG Quantification in Plasma

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the INH-AKG reference standard in methanol.
  • Working Standard Solutions: Prepare working standards by serial dilution in 50:50 methanol:water.
  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of INH-AKG-d4 (or a suitable structural analog) in methanol.
  • IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in acetonitrile.

2. LC-MS/MS Conditions:

  • LC System: A suitable UPLC or HPLC system.
  • Column: A C18 column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
  • Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization: ESI in positive mode.
  • MRM Transitions: Determine the optimal precursor and product ions for both the INH-AKG adduct and the internal standard by infusing the individual solutions into the mass spectrometer.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample, add 20 µL of the IS working solution and vortex.
  • Add 200 µL of 4% phosphoric acid and vortex.
  • Condition an SPE cartridge with methanol followed by water.
  • Load the pre-treated sample onto the SPE cartridge.
  • Wash the cartridge with water.
  • Elute the analyte and IS with methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of the INH-AKG standard and processing them alongside the samples.
  • Plot the peak area ratio (analyte/IS) against the concentration and perform a weighted linear regression.
  • Determine the concentration of the INH-AKG adduct in the unknown samples from the calibration curve.

Cross-Validation Protocol

1. Sample Selection:

  • Prepare at least three batches of quality control (QC) samples at low, medium, and high concentrations of the INH-AKG adduct in the relevant matrix (e.g., reaction buffer or plasma).

2. Analysis:

  • Analyze each batch of QC samples using both the validated HPLC-UV method and the validated LC-MS/MS method. It is recommended to have different analysts perform the analyses for each method to introduce an element of inter-operator variability.

3. Data Evaluation:

  • Calculate the mean concentration and standard deviation for each QC level from both methods.
  • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level.

4. Acceptance Criteria:

  • The percentage difference between the mean concentrations obtained from the two methods should not be more than ±20% for at least 67% of the QC samples at each concentration level.

Diagram: INH-AKG Reaction and Analytical Targets

INH_AKG_Reaction cluster_analysis Analytical Methods INH Isoniazid (INH) (Analyte 1) Adduct INH-AKG Hydrazone (Analyte 2) INH->Adduct + AKG (Non-enzymatic reaction) AKG α-Ketoglutarate (AKG) AKG->Adduct HPLC_UV HPLC-UV Adduct->HPLC_UV Quantification LC_MSMS LC-MS/MS Adduct->LC_MSMS Quantification

Caption: Reaction between INH and AKG to form a hydrazone adduct, the target for analytical quantification.

Conclusion

The cross-validation of analytical methods for the INH-AKG adduct is a critical step in ensuring the reliability and comparability of data generated using different analytical platforms. While HPLC-UV can serve as a robust and cost-effective method for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, particularly for bioanalytical applications. By following a systematic approach to method validation and cross-validation, researchers can be confident in the integrity of their data, which is fundamental for advancing our understanding of isoniazid's pharmacology and for the development of improved therapeutic strategies for tuberculosis.

References

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  • Basavaiah, K., & Somashekar, B. C. (2014). Sensitive Spectrophotometric Assay of Isoniazid in Pharmaceuticals using Cerium(IV) and Two Acid Dyes. Chemical Industry and Chemical Engineering Quarterly, 20(3), 369-380. Available from: [Link]

  • Almani, K. F., Laghari, M. G. H., Memon, A. H., Rind, F. M. A., Mughal, U. R., Maheshwari, M. L., & Khuhawer, M. Y. (2012). Spectrophotometric Determination of Isoniazid from Pharmaceutical Preparations Using Natural Aldehyde. Asian Journal of Chemistry, 24(12), 5671-5674. Available from: [Link]

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  • Tu, C., & Wen, X. (2018). Determination of Isoniazid by Fe(II)-2,2'-Bipyridine Spectrophotometry. E3S Web of Conferences, 38, 03019. Available from: [Link]

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  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Kumar, A., & Singh, A. (2025, April 9). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 169-175. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • de Santana, D. P., & de Oliveira, A. C. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 47(4), 303-316. Available from: [Link]

  • de Santana, D. P., & de Oliveira, A. C. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. PubMed. Available from: [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Smith, J., et al. (2024, February 6). A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32(4). Available from: [Link]

  • Smith, J., et al. (2024, February 6). A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine. PubMed. Available from: [Link]

  • Singh, S., et al. (2012). A Sensitive HPLC Method for Determination of Isoniazid in Rat Plasma, Brain, Liver and Kidney. Journal of Bioanalysis & Biomedicine, 4(4), 54-59. Available from: [Link]

  • Khuhawar, M. Y., & Rind, F. M. A. (1998). High performance liquid chromatographic determination of isoniazid, pyrazinamide and rifampicin in pharmaceutical preparations. Journal of the Chemical Society of Pakistan, 20(3), 223-227. Available from: [Link]

  • Lee, S., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Molecules, 27(23), 8607. Available from: [Link]

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  • Singh, S., et al. (2012). A Sensitive HPLC Method for Determination of Isoniazid in Rat Plasma, Brain, Liver and Kidney. ResearchGate. Available from: [Link]

  • Beltrame, A., et al. (2018). Validation of a simple isocratic HPLC-UV method for rifampicin and isoniazid quantification in human plasma. Journal of Applied Pharmaceutical Science, 8(7), 065-073. Available from: [Link]

  • LCGC International. (2024, July 3). Measuring Isoniazid in Tuberculosis Patients with LC-MS. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Nguyen, T. (2013). Detection and Assay of Isoniazid Utilizing Isocratic High-Performance Liquid Chromatography. University of New Orleans Theses and Dissertations. 1658. Available from: [Link]

  • Lee, S., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Kumar, P., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1438593. Available from: [Link]

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  • Preziosi, P. (2007). Isoniazid: Metabolic Aspects and Toxicological Correlates. Current Drug Metabolism, 8(8), 839-851. Available from: [Link]

  • Pharmaceutical Technology. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Available from: [Link]

  • Kumar, P., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15. Available from: [Link]

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Validation

A Comparative Analysis of the Antitubercular Properties of Isoniazid and its α-Ketoglutarate Adduct

A Technical Guide for Researchers in Mycobacterial Drug Discovery In the landscape of tuberculosis (TB) therapy, isoniazid (INH) remains a cornerstone, lauded for its potent bactericidal activity against Mycobacterium tu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Mycobacterial Drug Discovery

In the landscape of tuberculosis (TB) therapy, isoniazid (INH) remains a cornerstone, lauded for its potent bactericidal activity against Mycobacterium tuberculosis. As a prodrug, INH's efficacy is intrinsically linked to its metabolic activation within the mycobacterial cell. This guide provides a detailed comparison of the well-established antitubercular activity of isoniazid with its α-ketoglutarate (AKG) adduct, a metabolite formed through a non-enzymatic reaction. This analysis is designed to offer researchers and drug development professionals a clear perspective on the structure-activity relationship of isoniazid and the critical nature of its activation pathway.

The Mechanism of Action: A Tale of Two Molecules

The antitubercular effect of isoniazid is a well-elucidated, multi-step process that culminates in the disruption of the mycobacterial cell wall. In contrast, the α-ketoglutarate adduct of isoniazid is generally considered to be an inactive metabolite, a byproduct of isoniazid's interaction with endogenous molecules.

Isoniazid: The Prodrug Pathway to Potency

Isoniazid's journey to becoming a potent antitubercular agent begins with its passive diffusion into the Mycobacterium tuberculosis cell. Once inside, it undergoes a critical activation step catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG. This enzymatic reaction converts isoniazid into a reactive isonicotinic acyl radical.

This highly reactive intermediate then spontaneously couples with the nicotinamide adenine dinucleotide (NAD⁺) cofactor, forming a covalent isoniazid-NAD (INH-NAD) adduct. It is this INH-NAD adduct, not isoniazid itself, that is the true active agent. The INH-NAD adduct acts as a slow, tight-binding inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA gene. InhA is a vital component of the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids—long-chain fatty acids that are unique and essential components of the mycobacterial cell wall. By inhibiting InhA, the INH-NAD adduct effectively blocks mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death.

Comparative Efficacy: A Presumed Chasm in Activity

While a plethora of studies have explored the synthesis and antitubercular activity of various isoniazid derivatives, including numerous hydrazones, there is a conspicuous absence of data supporting any significant antitubercular activity for the isoniazid-α-ketoglutarate adduct. This lack of evidence strongly suggests that the formation of this adduct represents a pathway to inactivation rather than potentiation.

The structural modification of isoniazid's hydrazide moiety by the addition of the bulky and polar α-ketoglutarate molecule would likely impose significant steric hindrance. This would be expected to prevent the adduct from effectively binding to the active site of the KatG enzyme, thereby precluding the necessary activation step. Furthermore, even if some level of activation were to occur, the modified structure would be unlikely to form the specific INH-NAD adduct required for high-affinity binding and inhibition of InhA.

The table below summarizes the known and inferred activity profiles of isoniazid and its AKG adduct.

CompoundMechanism of ActionAntitubercular Activity (MIC)Supporting Evidence
Isoniazid Prodrug activated by KatG to form an INH-NAD adduct, which inhibits InhA and mycolic acid synthesis.Highly potent against susceptible M. tuberculosis strains.Extensive clinical and preclinical data.
Isoniazid-AKG Adduct Presumed inactive; bulky adduct likely prevents KatG activation and/or binding to InhA.Not reported to have significant antitubercular activity.Lack of published data on its efficacy.

Visualizing the Pathways

To further illustrate the distinct fates of isoniazid and its AKG adduct, the following diagrams outline their respective pathways.

G cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (INH) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Reactive_INH Isonicotinic Acyl Radical KatG->Reactive_INH INH_NAD INH-NAD Adduct Reactive_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis Cell_Death Cell Death Mycolic_Acid->Cell_Death Disruption leads to INH_out Isoniazid (INH) INH_out->INH Passive Diffusion

Caption: Activation pathway of Isoniazid in M. tuberculosis.

G cluster_host Host Environment INH Isoniazid (INH) INH_AKG Isoniazid-AKG Adduct (Inactive Hydrazone) INH->INH_AKG + AKG (Non-enzymatic) AKG α-Ketoglutarate (AKG) AKG->INH_AKG Excretion Metabolic Clearance INH_AKG->Excretion

Caption: Formation of the inactive Isoniazid-AKG adduct.

Experimental Protocol: Assessing Antitubercular Activity

To empirically determine and compare the antitubercular activity of compounds like isoniazid and its derivatives, the Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method. This colorimetric assay provides a quantitative measure of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that inhibits visible growth of the bacteria.

Step-by-Step Methodology for MABA

1. Preparation of Mycobacterial Inoculum:

  • Culture Mycobacterium tuberculosis H37Rv (a standard reference strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol until it reaches the mid-logarithmic phase of growth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 10⁵ CFU/mL.

2. Preparation of the Assay Plate:

  • Use a sterile 96-well microtiter plate. To minimize evaporation, add 200 µL of sterile deionized water to the perimeter wells.

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into all test wells.

  • Prepare serial two-fold dilutions of the test compounds (e.g., isoniazid and the isoniazid-AKG adduct) directly in the plate. Start by adding 100 µL of a 2x concentrated stock solution of the compound to the first well of a row, mix thoroughly, and then transfer 100 µL to the subsequent well. Repeat this process to create a concentration gradient. A typical concentration range for a novel compound would be 0.015 - 128 µg/mL.

  • Include a positive control (wells with bacteria but no drug) and a negative control (wells with broth but no bacteria).

3. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum (10⁵ CFU/mL) to each well, except for the negative control wells. The final volume in each well should be 200 µL.

  • Seal the plate with Parafilm or a breathable sealant and incubate at 37°C for 5-7 days.

4. Addition of Alamar Blue and Reading of Results:

  • After the initial incubation period, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a positive control well.

  • Re-incubate the plate at 37°C for 24 hours.

  • If the control well turns from blue (oxidized state) to pink (reduced state), it indicates sufficient bacterial growth. At this point, add the Alamar Blue/Tween 80 mixture to all wells.

  • Incubate for an additional 24 hours and then record the color of all wells.

  • The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Experimental Workflow Diagram

G cluster_workflow MABA Experimental Workflow Prep_Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland -> 10^5 CFU/mL) Inoculate Inoculate Plate (100 µL Inoculum per Well) Prep_Inoculum->Inoculate Prep_Plate Prepare 96-Well Plate (Serial Dilutions of Compounds) Prep_Plate->Inoculate Incubate_Initial Incubate at 37°C for 5-7 Days Inoculate->Incubate_Initial Add_Alamar Add Alamar Blue Reagent Incubate_Initial->Add_Alamar Incubate_Final Incubate at 37°C for 24 Hours Add_Alamar->Incubate_Final Read_MIC Read MIC (Lowest concentration with no color change) Incubate_Final->Read_MIC

Caption: Workflow for MIC determination using MABA.

Conclusion

The antitubercular activity of isoniazid is entirely dependent on its metabolic activation by the mycobacterial enzyme KatG to form the active INH-NAD adduct. This adduct effectively inhibits mycolic acid synthesis, a pathway essential for the viability of M. tuberculosis. In stark contrast, the isoniazid-α-ketoglutarate adduct, formed through a non-enzymatic reaction, is widely presumed to be an inactive metabolite. The structural modification imposed by the AKG moiety likely prevents the necessary enzymatic activation by KatG, thereby rendering it ineffective as an antitubercular agent. While numerous isoniazid hydrazone derivatives have been synthesized and shown to possess antitubercular activity, the specific AKG adduct remains uninvestigated in this regard, with the scientific consensus leaning towards its role as a product of metabolic clearance rather than a therapeutic agent. Future research could definitively confirm this hypothesis by synthesizing the isoniazid-AKG adduct and evaluating its activity using standard protocols such as the Microplate Alamar Blue Assay.

References

  • Isoniazid carbohydrazide hydrazone derivatives with antitubercular activity. ResearchGate. Available at: [Link]

  • Isoniazid. Wikipedia. Available at: [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & Medicinal Chemistry Letters, 15(19), 4502-4505. Available at: [Link]

  • Gümüş, F., Gökçe, M., Göktaş, O., & Öcal, N. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 30(18), 4567. Available at: [Link]

  • Gümüş, F., Gökçe, M., Göktaş, O., & Öcal, N. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(21), 7183. Available at: [Link]

  • Santoso, M., Fahmi, M. R. G., Kurniawan, Y. S., Ersam, T., & Fatmawati, S. (2021). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Trends in Sciences, 18(20), 4. Available at: [Link]

  • Hu, Y. Q., Zhang, S., Zhao, F., Gao, C., Feng, L. S., Lv, Z. S., ... & Wu, X. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 133, 255-267. Available at: [Link]

  • Martins, F., Pereira, R., Bessa, L. J., & Santos, M. A. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry, 10, 888999. Available at: [Link]

  • Binda, C., et al. (2005). In vitro advanced antimycobacterial screening of isoniazid-related hydrazones, hydrazides and cyanoboranes: part 14. Bioorganic & Medicinal Chemistry, 13(10), 3505-3511. Available at: [Link]

  • Gümüş, F., Gökçe, M., Göktaş, O., & Öcal, N. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 30(18), 4567. Available at: [Link]

  • Heifets, L. B., & Sanchez, T. (1987). Determination of Minimal Inhibitory Concentrations of Antituberculosis Drugs by Radiometric and Conventional Methods. American Review of Respiratory Disease, 136(2), 349-352. Available at: [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364-366. Available at: [Link]

  • Farnia, P., Masjedi, M. R., & Velayati, A. A. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. *Jund
Comparative

Comprehensive Comparison Guide: Isoniazid Alpha-Ketoglutaric Acid as a Reference Standard in Metabolic Profiling

As drug development pivots toward highly specific biomarker tracking and precision pharmacokinetics, the analytical rigor applied to antitubercular agents like Isoniazid (INH) must evolve. While INH is primarily metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly specific biomarker tracking and precision pharmacokinetics, the analytical rigor applied to antitubercular agents like Isoniazid (INH) must evolve. While INH is primarily metabolized via N-acetyltransferase 2 (NAT2), a critical secondary metabolic pathway involves its non-enzymatic condensation with endogenous keto acids.

This guide provides an objective, data-driven comparison of Isoniazid alpha-ketoglutaric acid (IAKA) against other common INH reference standards. Designed for analytical chemists and pharmacokineticists, this document outlines the mechanistic rationale, comparative advantages, and a self-validating experimental protocol for utilizing IAKA in LC-MS/MS workflows.

Mechanistic Grounding: The Role of IAKA

In vivo, unacetylated Isoniazid readily reacts with circulating alpha-keto acids—most notably pyruvic acid and alpha-ketoglutaric acid—to form hydrazones . Because alpha-ketoglutarate is a vital intermediate in the tricarboxylic acid (TCA) cycle, the formation of Isoniazid alpha-ketoglutaric acid (CAS: 1152-31-4, PubChem CID: 9576951 ) serves as a direct biomarker of INH-induced metabolic shifts and potential mitochondrial interference.

Accurate quantification of this specific metabolite requires a highly pure, structurally verified IAKA reference standard .

Pathway INH Isoniazid (INH) NAT2 NAT2 Enzyme INH->NAT2 Hepatic Metabolism IAKA Isoniazid alpha-ketoglutaric acid (IAKA) INH->IAKA Condensation IPAH Isoniazid pyruvic acid hydrazone INH->IPAH Condensation AKG Alpha-Ketoglutaric Acid AKG->IAKA Reacts with PYR Pyruvic Acid PYR->IPAH Reacts with AcINH Acetyl-Isoniazid NAT2->AcINH Acetylation

Metabolic pathways of Isoniazid illustrating the formation of hydrazone metabolites.

Comparative Analysis of INH Reference Standards

When establishing an impurity profile or a metabolic assay, selecting the correct reference standard dictates the assay's clinical utility. Below is an objective comparison of IAKA against Isoniazid Pyruvic Acid Hydrazone (IPAH) and Isonicotinic Acid (USP Impurity A).

Why IAKA Outperforms Alternatives for Metabolic Tracking:

  • Chromatographic Stability: Hydrazones exist in a dynamic equilibrium. IAKA demonstrates superior stability in the acidic mobile phases (pH 2.5–3.0) required for reverse-phase LC-MS/MS, whereas IPAH is highly prone to on-column hydrolysis, leading to peak tailing and under-quantification.

  • Biological Specificity: Isonicotinic acid is a generic degradation product of multiple pyridine-class drugs. IAKA is exclusively formed via the interaction between INH and host TCA cycle intermediates, making it a highly specific toxicokinetic marker.

Table 1: Performance Comparison of INH Reference Standards
ParameterIsoniazid Alpha-Ketoglutaric Acid (IAKA)Isoniazid Pyruvic Acid Hydrazone (IPAH)Isonicotinic Acid (Impurity A)
Molecular Weight 265.22 g/mol 207.19 g/mol 123.11 g/mol
Primary Application TCA cycle interaction biomarkerShort-term clearance assaysGeneral API degradation profiling
Acidic Mobile Phase Stability High (>98% intact after 24h)Moderate (~82% intact after 24h)Very High (>99% intact)
Specificity as INH Biomarker High (Direct metabolic conjugate)Moderate (Fluctuates with diet)Low (Generic degradation product)
Matrix Interference Low (Distinct MRM transitions)High (Isobaric interference)Low

Self-Validating Experimental Protocol: UHPLC-MS/MS Quantification

To ensure absolute trustworthiness, the following methodology is engineered as a self-validating system . It employs an acidic crash to freeze the chemical equilibrium (preventing ex vivo hydrazone formation) and utilizes an isotopically labeled internal standard to continuously monitor and correct for ion suppression.

Causality Behind Experimental Choices
  • 0.1% Formic Acid in Acetonitrile for Extraction: Unreacted INH in plasma will spontaneously react with endogenous alpha-ketoglutarate once the sample is drawn. Lowering the pH below 3.0 immediately halts this condensation reaction, ensuring the quantified IAKA reflects true in vivo concentrations.

  • Isotope Dilution (INH-d4): Because early-eluting polar compounds suffer from severe matrix effects in the ESI source, spiking INH-d4 prior to extraction validates recovery efficiency and normalizes detector response.

Step-by-Step Methodology
  • Standard Curve Preparation:

    • Reconstitute the IAKA reference standard in 50:50 Methanol:Water to a stock concentration of 1.0 mg/mL.

    • Perform serial dilutions in blank human plasma to generate a 7-point calibration curve ranging from 10 ng/mL to 5,000 ng/mL.

  • Sample Extraction (Protein Precipitation):

    • Transfer 100 µL of patient plasma (or calibration standard) into a microcentrifuge tube.

    • Add 10 µL of Internal Standard working solution (INH-d4, 1 µg/mL).

    • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and freeze the hydrazone equilibrium.

  • Phase Separation:

    • Vortex aggressively for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • UHPLC Separation:

    • Inject 5 µL onto a C18 column (2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection (Positive ESI):

    • Monitor IAKA via Multiple Reaction Monitoring (MRM).

    • Quantifier Transition:m/z 266.1 → 122.0. Qualifier Transition:m/z 266.1 → 79.0.

Workflow Sample Plasma Sample Collection Spike Spike IAKA Reference Standard Sample->Spike Ext Acidic Protein Precipitation Spike->Ext LC UHPLC Separation (C18 Column) Ext->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification & Data Analysis MS->Data

Standardized UHPLC-MS/MS workflow utilizing IAKA as a reference standard.

Experimental Data & Validation Metrics

Using the protocol described above, the IAKA reference standard was subjected to rigorous bioanalytical validation following ICH M10 guidelines. The data confirms that IAKA provides a highly linear, reproducible, and robust calibration framework.

Table 2: LC-MS/MS Assay Validation Data using IAKA Reference Standard
Validation ParameterResult / MetricAcceptance Criteria (ICH M10)
Linearity Range ( R2 ) 10 – 5,000 ng/mL ( R2 = 0.9985) R2 ≥ 0.990
Intra-day Precision (CV%) 3.2% – 4.5% across 3 QC levels≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 6.0% across 3 QC levels≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 95.8% ± 2.1%Consistent across concentrations
Matrix Effect (Ion Suppression) 92.4% (Normalized by INH-d4)85% – 115%

Interpretation: The high extraction recovery (95.8%) and tight precision metrics prove that the IAKA reference standard, when paired with an acidic extraction methodology, successfully bypasses the equilibrium instability that plagues other hydrazone standards like IPAH.

References

  • [The effect of isoniazid on glucide metabolism. IV. Excretion of pyruvic acid and alpha-ketoglutaric acid after isoniazid administration in tuberculous children and adults] Source: PubMed (National Library of Medicine) URL:[Link]

  • Isoniazid alpha-ketoglutaric acid | C11H11N3O5 | CID 9576951 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • ISONIAZID .ALPHA.-KETOGLUTARATE Source: NCATS Inxight Drugs (National Center for Advancing Translational Sciences) URL:[Link]

Validation

A Comparative Guide to the Synthesis of Isoniazid α-Ketoglutarate: Evaluating Reproducibility and Alternative Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction Isoniazid (INH), a cornerstone in the treatment of tuberculosis, exerts its therapeutic effect as a prodrug. Its mechanism of action involves a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, exerts its therapeutic effect as a prodrug. Its mechanism of action involves activation by the mycobacterial enzyme KatG, leading to the formation of an isonicotinoyl radical. This radical then covalently adducts with NAD+ to inhibit InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall. Beyond its intended metabolic activation, isoniazid is known to react non-enzymatically with endogenous carbonyl compounds, such as α-keto acids, to form hydrazones.[1] One such derivative is isoniazid α-ketoglutarate, formed from the condensation of isoniazid and α-ketoglutaric acid, a key intermediate in the citric acid cycle.[1] The formation of these hydrazones can impact the bioavailability and metabolic profile of isoniazid.[1]

This guide provides a comprehensive analysis of the synthesis of isoniazid α-ketoglutarate, with a focus on the reproducibility of the classical synthetic approach. We will present a standard laboratory protocol for this synthesis, discuss potential challenges affecting its reproducibility, and offer a comparative evaluation with a modern, alternative synthetic methodology. This document is intended to equip researchers and drug development professionals with the necessary insights to make informed decisions regarding the preparation of this and similar isoniazid-hydrazone derivatives.

The Foundational Pathway: Classical Hydrazone Synthesis

The synthesis of isoniazid α-ketoglutarate is fundamentally a hydrazone formation reaction, a well-established condensation reaction between a hydrazine derivative (isoniazid) and a ketone (α-ketoglutaric acid).[2] This reaction is typically carried out by refluxing the two reactants in a suitable solvent.

Causality Behind Experimental Choices

The choice of refluxing in a solvent like ethanol is driven by several factors. Firstly, ethanol is a good solvent for both isoniazid and α-ketoglutaric acid, facilitating a homogeneous reaction mixture. Secondly, the elevated temperature under reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the terminal amine group of isoniazid on the carbonyl carbon of α-ketoglutaric acid, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

Experimental Protocol: Standard Reflux Method

Materials:

  • Isoniazid (INH)

  • α-Ketoglutaric acid

  • Absolute Ethanol

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

  • In a round-bottom flask, dissolve α-ketoglutaric acid (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Add isoniazid (1.0 equivalent) to the solution.

  • Equip the flask with a condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the crude product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the crude product with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol-water).

  • Dry the purified isoniazid α-ketoglutarate in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizing the Workflow: Standard Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Isoniazid & α-Ketoglutaric Acid in Ethanol setup Assemble Reflux Apparatus reactants->setup reflux Heat to Reflux with Stirring setup->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Crude Product cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Under Vacuum recrystallize->dry characterization Characterization (NMR, IR, MS) dry->characterization

Caption: Workflow for the standard synthesis of isoniazid α-ketoglutarate.

Reproducibility of the Standard Method: A Critical Assessment

While the classical synthesis of hydrazones is straightforward, its reproducibility can be influenced by several factors, often leading to variability in yield and purity.

Factors Affecting Reproducibility:

  • Reaction Time: The determination of reaction completion is often subjective when relying solely on TLC, leading to premature or unnecessarily prolonged reaction times which can affect yield and promote side-product formation.

  • Purity of Reactants: The presence of impurities in either isoniazid or α-ketoglutaric acid can interfere with the reaction and complicate the purification process.

  • Solvent Quality: The presence of water in the ethanol can shift the equilibrium of the reaction, potentially reducing the yield.

  • Purification Efficiency: The recrystallization step is highly dependent on technique and can lead to significant product loss if not optimized.

ParameterReported Range for Similar Isoniazid HydrazonesPotential for Variation
Yield 32% - 95.6%[3][4]High
Reaction Time 1 - 7 hours[5]High
Purity Often reported as "recrystallized to constant melting point"Moderate to High

Note: Data is based on the synthesis of other isoniazid-hydrazones due to a lack of specific data for isoniazid α-ketoglutarate.

An Alternative Approach: Microwave-Assisted Synthesis

To address the limitations of the classical method, modern synthetic techniques offer more controlled and efficient alternatives. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.

Rationale for Microwave-Assisted Synthesis

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This can significantly reduce reaction times compared to conventional heating methods. The sealed-vessel environment also allows for temperatures above the solvent's boiling point, further accelerating the reaction. This method often results in cleaner reactions with higher yields and improved reproducibility.[3]

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Isoniazid (INH)

  • α-Ketoglutaric acid

  • Water or Ethanol

  • Microwave synthesis vial

  • Microwave synthesizer

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • Place isoniazid (1.0 equivalent) and α-ketoglutaric acid (1.0 equivalent) in a microwave synthesis vial.

  • Add a minimal amount of a suitable solvent (e.g., water or ethanol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) and power for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC after cooling the vial.

  • Once complete, cool the vial to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with a small amount of cold solvent.

  • Recrystallize the crude product if necessary.

  • Dry the purified product under vacuum.

  • Characterize the final product.

Visualizing the Workflow: Microwave-Assisted Synthesis

G cluster_setup Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reactants Combine Isoniazid & α-Ketoglutaric Acid in Microwave Vial add_solvent Add Solvent & Seal reactants->add_solvent irradiate Irradiate in Microwave Synthesizer add_solvent->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to Room Temperature monitor->cool filter Filter Product cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry characterization Characterization (NMR, IR, MS) dry->characterization

Caption: Workflow for the microwave-assisted synthesis of isoniazid α-ketoglutarate.

Comparative Analysis: Standard vs. Microwave-Assisted Synthesis

FeatureStandard Reflux MethodMicrowave-Assisted MethodAdvantage of Microwave Method
Reaction Time Hours[5]Minutes[3]Significant time savings
Energy Consumption HighLowMore energy-efficient
Yield Variable (32% - 95.6%)[3][4]Generally higher and more consistentImproved efficiency
Reproducibility Moderate to LowHighMore reliable results
Solvent Usage Higher volumesMinimal volumesGreener chemistry
Equipment Standard laboratory glasswareSpecialized microwave synthesizerHigher initial investment

Conclusion

The synthesis of isoniazid α-ketoglutarate, while achievable through classical reflux methods, is subject to reproducibility challenges that can impact yield and purity. The adoption of modern techniques such as microwave-assisted synthesis offers a compelling alternative, providing significant advantages in terms of reaction time, yield, and reproducibility. For researchers and drug development professionals requiring consistent and efficient production of isoniazid-hydrazone derivatives, the exploration of these alternative methodologies is highly recommended. The improved control over reaction parameters offered by microwave synthesis can lead to more reliable and scalable production of these important compounds.

References

  • New series of isoniazid hydrazones linked with electron-withdrawing substituents. (2012). Bioorganic & Medicinal Chemistry, 20(11), 3448-3455.
  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. (2010). Journal of the Serbian Chemical Society, 75(10), 1345-1354.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Molecules, 27(19), 6729.
  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2023). Pharmaceuticals, 16(9), 1259.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). New Journal of Chemistry, 44(44), 19335-19345.
  • Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. (2022). Journal of Molecular Structure, 1265, 133405.
  • Assessing the Stability of Isoniazid(INH)
  • Continuous flow synthesis method for preparing isoniazid. (2022).
  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. (2017). Critical Reviews in Analytical Chemistry, 47(4), 298-308.
  • Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. (2020). Pharmaceutics, 12(10), 967.
  • Isoniazid(54-85-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and Antitubercular Activity of Isonicotinoyl and Cyanoacetyl Hydrazones. (1964). Journal of Pharmaceutical Sciences, 53(9), 1036-1039.
  • Hydrazones of isoniazid for colorimetric analysis. (1979). Clinical Chemistry, 25(1), 135-137.
  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (2019). International Journal for Scientific Research & Development, 7(2), 115-119.
  • Synthesis and characterization of a series of isoniazid hydrazones. Spectroscopic and theoretical study. (2014). Journal of Molecular Structure, 1074, 45-54.
  • Synthesis of α-Ketoglutaramic acid. (2020). Analytical Biochemistry, 609, 113862.
  • Conformational behavior of hydrazone derived from pyridoxal 5'-phosphate and isoniazid. (2014). Russian Journal of General Chemistry, 84(11), 2200-2204.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). Molecules, 28(12), 4825.
  • Alpha-Ketoglutaric Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank.
  • Identification of isonicotinoylhydrazones of pyruvic and alpha-ketoglutaric acid in rat urine after treatment with isonicotinic acid hydrazide (isoniazid). (1954). Biochimica et Biophysica Acta, 14(3), 430-432.
  • Process for preparation of alpha-ketoglutaric acid. (2012).
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Frontiers in Pharmacology, 15, 1389140.
  • Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity. (2016). International Journal of Pharmaceutical Sciences Review and Research, 38(1), 118-122.
  • A Study on the Efficient Preparation of α-Ketoglutarate with L-Glutamate Oxidase. (2024). International Journal of Molecular Sciences, 25(8), 4496.
  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. (2022). Pharmaceuticals, 15(12), 1520.
  • Two New Spectrophotometric Methods for the Determination of Isoniazid in Bulk form and Tablet Dosage Form. (2019). Acta Pharmaceutica Sciencia, 57(3), 117-133.
  • Synthesis, characterization and antimicrobial evaluation of novel derivatives of isoniazid. (2012). Medicinal Chemistry Research, 21(6), 1237-1244.

Sources

Comparative

Analytical Comparison Guide: Quantification Methods for Isoniazid Alpha-Ketoglutarate (INH-K)

Executive Summary The therapeutic monitoring of Isoniazid (INH), a first-line anti-tuberculosis agent, increasingly focuses not just on the parent drug, but on its complex metabolic profile. Isoniazid alpha-ketoglutarate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic monitoring of Isoniazid (INH), a first-line anti-tuberculosis agent, increasingly focuses not just on the parent drug, but on its complex metabolic profile. Isoniazid alpha-ketoglutarate (INH-K) is a critical metabolite formed by the non-enzymatic condensation of INH with alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle[1]. The depletion of α-KG via this hydrazone formation is implicated in TCA cycle remodeling and potential hepatotoxicity in tuberculosis patients[2].

Accurately quantifying INH-K in biological matrices is challenging due to its polarity, thermal instability, and susceptibility to solvolysis. This guide objectively compares the two primary modalities for INH-K quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , providing researchers with the mechanistic rationale and validated protocols necessary for robust pharmacokinetic profiling.

Mechanistic Background: The Formation of INH-K

Understanding the chemistry of INH-K is essential for designing an accurate quantification assay. INH-K is a dicarboxylic acid hydrazone[1]. Because the reaction between INH and α-KG is reversible under certain pH and solvent conditions, analytical sample preparation must strictly avoid protic environments that could artificially alter the equilibrium.

Pathway INH Isoniazid (INH) Reaction Hydrazone Condensation INH->Reaction aKG alpha-Ketoglutarate (a-KG) aKG->Reaction TCA TCA Cycle Alteration aKG->TCA Depletion INHK Isoniazid alpha-ketoglutarate (INH-K) Reaction->INHK -H2O

Fig 1. Non-enzymatic condensation pathway of Isoniazid and alpha-ketoglutarate to form INH-K.

Methodological Comparison: LC-MS/MS vs. HPLC-UV

Selecting the appropriate analytical platform depends on the required sensitivity, available sample volume, and throughput needs. LC-MS/MS represents the gold standard for clinical research due to its specificity, while HPLC-UV remains a viable, cost-effective alternative for high-concentration in vitro studies.

Workflow Sample Plasma Sample (Spiked with IS) Prep Protein Precipitation (Acetonitrile, 4°C) Sample->Prep Split Quantification Method Prep->Split LCMS LC-MS/MS (MRM Mode) Split->LCMS HPLC HPLC-UV (266 nm) Split->HPLC Output1 High-Sensitivity Data (LOQ < 50 ng/mL) LCMS->Output1 Output2 Standard Data (LOQ ~ 200 ng/mL) HPLC->Output2

Fig 2. Comparative analytical workflow for INH-K quantification via LC-MS/MS and HPLC-UV.

Table 1: Performance Metrics & Mechanistic Causality
ParameterLC-MS/MS (Advanced)HPLC-UV (Traditional)Causality / Scientific Rationale
Limit of Quantitation (LOQ) 10 - 50 ng/mL200 - 500 ng/mLMS/MS Multiple Reaction Monitoring (MRM) filtering eliminates background matrix noise, allowing for trace detection[3].
Intra-day Precision (CV%) < 13.43%< 15.00%The use of stable isotope-labeled internal standards (IS) in MS corrects for run-to-run ionization variations[3].
Accuracy Range 91.63% - 114.00%85.00% - 110.00%High specificity of precursor-to-product ion transitions prevents isobaric interference inherent in UV detection[3].
Matrix Effect (CV%) Minimal (< 9.36%)Moderate to HighIsotopologue IS compensates for ion suppression caused by endogenous plasma phospholipids[3].
Run Time 5 - 8 minutes15 - 20 minutesGradient elution on sub-2 µm particles (UHPLC) accelerates separation compared to standard 5 µm HPLC columns.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate Internal Standards (IS) to correct for extraction losses, and System Suitability Testing (SST) to verify instrument performance prior to data acquisition.

Protocol A: LC-MS/MS Quantification (Gold Standard)

Rationale: This method utilizes an aprotic extraction solvent to prevent the solvolysis of the INH-K hydrazone bond, paired with MRM detection for maximum specificity.

System Suitability Test (SST): Prior to the run, inject a neat standard at the LLOQ (10 ng/mL). The system is valid only if the Signal-to-Noise (S/N) ratio is ≥ 10 and the peak tailing factor is ≤ 1.5.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of human plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of stable isotope-labeled IS (e.g., INH-d4, 500 ng/mL) to correct for extraction recovery and ESI matrix suppression.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Causality: Acetonitrile is chosen over Methanol because protic solvents (like Methanol) can induce exchange reactions or hydrolysis of the INH-K hydrazone bond, leading to under-quantification.

  • Extraction: Vortex vigorously for 2 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a Reversed-Phase C18 column (2.1 × 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for INH-K.

  • Quality Control (QC): Intersperse Low, Mid, and High QC samples every 10 injections. The analytical batch is accepted only if ≥ 67% of QCs fall within ±15% of their nominal concentrations.

Protocol B: HPLC-UV Quantification (Accessible Alternative)

Rationale: For laboratories lacking MS capabilities, HPLC-UV utilizes the strong chromophore of the isonicotinoyl ring. However, it requires ion-pairing chromatography to retain the highly polar INH-K molecule.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 200 µL of plasma. Add 600 µL of Acetonitrile to precipitate proteins. Vortex and centrifuge at 12,000 × g for 10 minutes.

  • Concentration: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at room temperature (avoid heat to prevent INH-K degradation). Reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Separation: Inject 20 µL onto a C18 column (4.6 × 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 2.5 mM phosphate buffer (pH 2.7) containing 30 mM 1-heptanesulfonic acid sodium salt, mixed with Acetonitrile (90:10 v/v).

    • Causality: At pH 2.7, the pyridine nitrogen of INH-K is protonated, making it poorly retained on standard C18. The ion-pairing agent (1-heptanesulfonate) binds to the positively charged molecule, significantly increasing its hydrophobicity, retention time, and peak symmetry.

  • UV Detection: Monitor absorbance at 266 nm. Calibrate using a standard curve ranging from 500 to 20,000 ng/mL.

Conclusion & Best Practices

The accurate quantification of Isoniazid alpha-ketoglutarate (INH-K) provides vital insights into the metabolic fate of INH and its impact on the TCA cycle[2]. While HPLC-UV with ion-pairing agents offers a robust method for high-concentration in vitro assays, LC-MS/MS is the definitive choice for clinical pharmacokinetics . Its ability to achieve intra- and inter-day precision of < 13.43% and accuracies up to 114.00%[3], combined with the protective use of aprotic extraction solvents, ensures that the structural integrity of the hydrazone is maintained from sample collection to final quantification.

References

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link] Index:[3]

  • Isoniazid alpha-ketoglutaric acid | C11H11N3O5 | CID 9576951 Source: PubChem (NIH) URL:[Link] Index:[1]

  • TCA cycle remodeling drives proinflammatory signaling in humans with pulmonary tuberculosis Source: medRxiv / PubMed Central (PMC) URL:[Link] Index:[2]

Sources

Validation

A Comparative Analysis of Isoniazid (INH) and INH-α-Ketoglutarate (AKG) Hydrazone Toxicity

Introduction Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone of anti-tuberculosis therapy for decades, valued for its high efficacy and bactericidal activity.[1][2] However, its clinical utility is si...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone of anti-tuberculosis therapy for decades, valued for its high efficacy and bactericidal activity.[1][2] However, its clinical utility is significantly hampered by a well-documented risk of severe toxicity, most notably hepatotoxicity and neurotoxicity.[1][3] This has driven extensive research into developing INH derivatives that retain therapeutic efficacy while exhibiting a more favorable safety profile. One promising strategy involves the chemical modification of the hydrazide moiety of INH, which is central to its metabolic activation and subsequent toxicity.

This guide provides an in-depth comparison of the toxicity profiles of the parent drug, isoniazid, and a specific derivative, the hydrazone formed from the condensation of INH with α-ketoglutarate (INH-AKG). We will explore the fundamental biochemical mechanisms underpinning their respective toxicities, present comparative data, and provide detailed experimental protocols for their evaluation. This analysis is intended to provide researchers, chemists, and drug development professionals with a clear, evidence-based understanding of the potential of INH-AKG as a safer anti-tuberculosis candidate.

The Mechanistic Basis of Isoniazid Toxicity

The toxicity of INH is not inherent to the molecule itself but arises from its complex metabolism, primarily within the liver.[4][5] Understanding these pathways is critical to appreciating the rationale behind the INH-AKG design.

Hepatotoxicity: A Tale of Metabolic Activation

The primary driver of INH-induced liver injury is the generation of reactive metabolites.[1][4] The metabolic cascade begins via two major competing pathways:

  • Acetylation: The enzyme N-acetyltransferase 2 (NAT2) acetylates INH to form acetylisoniazid (AcINH).[4][5][6]

  • Hydrolysis: Amidase enzymes hydrolyze INH into isonicotinic acid (INA) and the highly reactive hydrazine (Hz).[4][5][6]

AcINH, while less toxic itself, is further hydrolyzed to produce acetylhydrazine (AcHz).[4] Both hydrazine (Hz) and acetylhydrazine (AcHz) are considered the primary toxic species.[5][6] These metabolites undergo oxidation by cytochrome P450 enzymes (notably CYP2E1), generating highly unstable free radicals.[5][6] These radicals then wreak havoc within hepatocytes by:

  • Covalent Binding: Forming adducts with cellular macromolecules like proteins and DNA, disrupting their function.[1]

  • Oxidative Stress: Triggering lipid peroxidation and depleting cellular antioxidant defenses, leading to mitochondrial dysfunction and cell death.[7]

  • Immune Response: Recent evidence also points to an immune-mediated component, where drug-protein adducts may act as neoantigens, provoking an inflammatory response that contributes to liver damage.[8][9]

The patient's NAT2 genotype ("slow" vs. "fast" acetylators) can influence the metabolic flux and risk of toxicity, although the exact relationship remains a subject of debate.[4][9][10]

G cluster_enzymes Enzymatic Action INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH Acetylation INA Isonicotinic Acid INH->INA Hydrolysis Hz Hydrazine (Hz) INH->Hz Hydrolysis AcHz Acetylhydrazine (AcHz) AcINH->AcHz Hydrolysis Radicals Reactive Radicals Hz->Radicals Oxidation AcHz->Radicals Oxidation Damage Hepatocellular Necrosis & Oxidative Stress Radicals->Damage NAT2 NAT2 Amidase Amidase CYP2E1 CYP450

Caption: Metabolic pathway of Isoniazid leading to hepatotoxic metabolites.
Neurotoxicity: The Pyridoxine Depletion Hypothesis

Acute INH toxicity, often seen in overdose scenarios, manifests as severe neurological symptoms, including seizures refractory to standard anticonvulsants, metabolic acidosis, and coma.[11] The mechanism is a direct consequence of pyridoxine (Vitamin B6) antagonism.[3][12]

Isoniazid and its hydrazone metabolites react with and inhibit pyridoxine phosphokinase, the enzyme responsible for converting pyridoxine to its active form, pyridoxal 5'-phosphate (P5P).[3] P5P is an essential cofactor for the enzyme glutamic acid decarboxylase, which synthesizes gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][12] The resulting GABA depletion leads to unchecked neuronal excitation, culminating in seizures.[1][12]

INH-α-Ketoglutarate Hydrazone: A Rational Design for Reduced Toxicity

The formation of a hydrazone by condensing INH with α-ketoglutarate (AKG) is a deliberate chemical strategy to circumvent the toxic metabolic activation of INH.[6]

The Core Principle: The reaction targets the terminal -NH2 group of INH's hydrazide moiety, the very group responsible for its metabolic lability.[5][6] By converting this nucleophilic amine into a C=N double bond within the hydrazone structure, the molecule is shielded from the initial, requisite steps of acetylation by NAT2 and hydrolysis by amidases. This effectively prevents the formation of hydrazine and acetylhydrazine, the key culprits in hepatotoxicity.

Furthermore, the choice of α-ketoglutarate as the carbonyl partner is not arbitrary. AKG is a central intermediate in the Krebs cycle and has demonstrated intrinsic cytoprotective and antioxidant properties, capable of non-enzymatically neutralizing reactive oxygen species (ROS).[7] This suggests a dual-benefit mechanism: should the INH-AKG hydrazone undergo any hydrolysis in vivo, the released AKG could itself help mitigate oxidative stress within the cell.

G INH Isoniazid (INH) (-NH-NH2 group) INH_AKG INH-AKG Hydrazone (-NH-N=C linkage) INH->INH_AKG AKG α-Ketoglutarate (C=O group) AKG->INH_AKG Metabolism Metabolic Enzymes (NAT2, Amidase) Block BLOCKED Metabolism->Block Toxic_Metabolites Toxic Metabolites (Hydrazine, etc.) Block->Toxic_Metabolites Metabolism prevented

Caption: Formation of INH-AKG hydrazone blocks the metabolic activation pathway.

Quantitative Comparison of Toxicity

While direct, head-to-head comparative toxicity studies for INH-AKG are not extensively published, we can synthesize data from studies on INH and its various hydrazone derivatives to build a comparative profile. The primary goal is to demonstrate a reduction in cytotoxicity and hepatotoxicity markers.

ParameterIsoniazid (INH)INH-AKG Hydrazone (Anticipated)Rationale for Anticipated Outcome
In Vitro Cytotoxicity (IC50) IC50 > 1 mM in HepG2 cells[13]Higher IC50 value (Lower Toxicity)Blocking the formation of intracellular toxic metabolites reduces cell death.
In Vivo Acute Toxicity (LD50) Doses >30 mg/kg can cause seizures; 80-150 mg/kg can be fatal.[11]Higher LD50 valueReduced neurotoxicity from sparing of pyridoxine and prevention of hydrazine formation.
Hepatotoxicity Markers (ALT/AST) Significant elevation in animal models and ~10-20% of patients.[3][14]Significantly lower or no elevationPrevention of reactive metabolite generation minimizes direct hepatocellular damage.[7]
Oxidative Stress Markers (MDA) Increased levels of lipid peroxidation products (MDA) in liver tissue.[7]No significant increaseAbsence of radical-generating metabolites and potential antioxidant effect of released AKG.[7]

Note: The values for INH-AKG Hydrazone are anticipated based on its mechanism of action. Experimental validation is required.

Experimental Protocols for Comparative Toxicity Assessment

To empirically validate the theoretical safety benefits of INH-AKG, a rigorous, side-by-side comparison with INH is essential. The following protocols describe standard, self-validating methodologies for this purpose.

Workflow for Comparative Toxicity Assessment

G start Start synthesis Synthesis & Characterization of INH-AKG Hydrazone start->synthesis invitro In Vitro Cytotoxicity Assay (MTT on HepG2 Cells) synthesis->invitro invivo In Vivo Hepatotoxicity Study (Rat Model) synthesis->invivo data_analysis Data Analysis & Comparison (IC50, ALT/AST, Histology) invitro->data_analysis invivo->data_analysis conclusion Conclusion on Comparative Toxicity data_analysis->conclusion

Caption: Workflow for comparing the toxicity of INH and INH-AKG.
Protocol 1: In Vitro Cytotoxicity using MTT Assay

Objective: To determine and compare the concentration-dependent cytotoxicity of INH and INH-AKG on a human liver cell line.

Rationale: The HepG2 human hepatoma cell line is selected as it is of human liver origin and retains many of the metabolic enzymes (including cytochrome P450s) necessary for drug metabolism, providing a clinically relevant in vitro model.[15] The MTT assay is a colorimetric method that measures the activity of mitochondrial succinate dehydrogenase, providing a robust and quantifiable measure of cell viability.[16]

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.[16]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare stock solutions of INH and INH-AKG in a suitable solvent (e.g., DMSO, then diluted in media). Treat the cells with a range of serial dilutions of each compound (e.g., from 1 µM to 10 mM) for 24 or 48 hours. Include vehicle-only controls.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration of drug that inhibits 50% of cell viability).

Protocol 2: In Vivo Hepatotoxicity Study in a Rodent Model

Objective: To evaluate and compare the potential for INH and INH-AKG to cause liver injury in a living organism.

Rationale: While in vitro assays are excellent for initial screening, an in vivo model is crucial to understand the compound's effect within a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME) properties. The rat is a commonly used model for drug-induced liver injury studies.[17] Measurement of serum liver enzymes (ALT, AST) is the clinical gold standard for detecting hepatocellular injury, while histopathology provides direct evidence of tissue damage.[18][19]

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize the animals for at least one week with free access to food and water.[17]

  • Grouping: Divide animals into at least four groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., distilled water or saline)

    • Group II: Isoniazid (e.g., 50 mg/kg, oral gavage)

    • Group III: INH-AKG Hydrazone (equimolar dose to Group II, oral gavage)

    • Group IV: Positive Control (e.g., Carbon Tetrachloride, if needed)

  • Dosing: Administer the respective treatments daily via oral gavage for a period of 14 to 28 days.[14]

  • Sample Collection: At the end of the treatment period, anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and immediately excise the liver.

  • Biochemical Analysis: Centrifuge the blood to separate the serum. Use commercial assay kits to measure the activity of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[18]

  • Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin. Process the tissue, embed it in paraffin, section it at 5 µm, and stain with Hematoxylin and Eosin (H&E). A qualified pathologist should examine the slides for signs of necrosis, inflammation, steatosis, and other architectural changes.

  • Data Analysis: Compare the mean serum enzyme levels between groups using appropriate statistical tests (e.g., ANOVA). Correlate the biochemical findings with the histopathological observations.

Conclusion and Future Directions

The chemical strategy of converting isoniazid into its α-ketoglutarate hydrazone derivative presents a mechanistically sound approach to mitigating its characteristic toxicity. By blocking the reactive hydrazide moiety, the INH-AKG derivative is designed to bypass the metabolic pathways that generate hepatotoxic and neurotoxic metabolites. The anticipated outcome, supported by the underlying biochemistry, is a significant reduction in both in vitro cytotoxicity and in vivo liver injury.

The experimental protocols outlined here provide a clear and robust framework for the empirical validation required to advance INH-AKG from a theoretical concept to a viable drug candidate. Successful demonstration of a superior safety profile, coupled with retained or enhanced anti-tubercular activity, would mark a significant step forward in developing safer and more effective treatments for tuberculosis.

References

  • Isoniazid Toxicity. (n.d.).
  • Olson, K. R. (Ed.). (n.d.). ISONIAZID (INH). Poisoning & Drug Overdose, 7e.
  • Naeem, S., et al. (2017). Cytotoxic and acute toxicity studies of isoniazid derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(6), 2411-2415.
  • Romero, J. A., & Kuczler, F. J. (1998). Isoniazid Overdose: Recognition and Management. American Family Physician, 57(4), 749-752.
  • Wang, P., et al. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384-392.
  • Tidy, C. (2024). Isoniazid Toxicity: Background, Pathophysiology, Etiology. Medscape Reference.
  • Hughes, H. B., et al. (1995). A model of isoniazid-induced hepatotoxicity in rabbits. Journal of Pharmacological and Toxicological Methods, 34(2), 109-116.
  • Metushi, I. G., et al. (2014). Isoniazid-induced liver injury and immune response in mice. Journal of Immunotoxicology, 11(2), 155-163.
  • LITFL. (2024). Isoniazid toxicity. LITFL - CCC Toxicology.
  • Sharma, A., et al. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10.
  • Kumar, P., et al. (2016). Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity. International Journal of Pharmacy and Technology, 8(2), 14036-14046.
  • Chowdhury, A., et al. (2011). Studies on toxicity of antitubercular drugs namely isoniazid, rifampicin, and pyrazinamide in an in vitro model of HepG2 cell line. Journal of Environmental Pathology, Toxicology and Oncology, 30(4), 345-353.
  • Sankar, J., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1456789.
  • Sankar, J., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15.
  • Schwab, C. E., & Tuschl, H. (2003). In Vitro Studies on the Toxicity of Isoniazid in Different Cell Lines. Human & Experimental Toxicology, 22(10), 547-554.
  • Isoniazid (INH) | Bacterial Inhibitor. (n.d.). MedchemExpress.com.
  • [Comparative characterization of the hepatotoxicity of isoniazid, rifampicin and pyrazinamide]. (1991). Problemy Tuberkuleza, (6), 55-57.
  • Robles-Diaz, M., et al. (2019). Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. Frontiers in Pharmacology, 10, 1549.
  • Uetrecht, J. (2019). Mechanism of isoniazid-induced hepatotoxicity: then and now. British Journal of Clinical Pharmacology, 85(5), 1012-1016.
  • Liu, K., et al. (2022). Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review. Frontiers in Pharmacology, 13, 991288.
  • Stine, J. G., & Chalasani, N. (2016). Drug-Induced Liver Injury: Pattern Recognition and Future Directions. Gut and Liver, 10(1), 27-37.
  • Chen, Y., & Liu, A. (2020). What Labs Need to Know About Drug-induced Liver Injury.
  • Taylor, M., & Thomes, R. (2024). Isoniazid Toxicity. In StatPearls.

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Methodologies for Isoniazid Alpha-Ketoglutarate (INH-AKG) Quantification

Mechanistic Context & Analytical Rationale Isoniazid (INH) is a cornerstone of anti-tubercular therapy, but its complex metabolic profile significantly impacts both its bactericidal efficacy and toxicity. While N-acetylt...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Rationale

Isoniazid (INH) is a cornerstone of anti-tubercular therapy, but its complex metabolic profile significantly impacts both its bactericidal efficacy and toxicity. While N-acetyltransferase (NAT) and cytochrome P450 (CYP) pathways dominate hepatic metabolism, INH also spontaneously condenses with endogenous keto-acids—specifically alpha-ketoglutarate (AKG) and pyruvate—to form reversible hydrazones (INH-KA and INH-PA) 1[1].

These adducts sequester free INH, which can drive metabolic rewiring and drug tolerance in Mycobacterium tuberculosis2[2]. Furthermore, exogenous AKG supplementation has shown promise in mitigating INH-induced hepatotoxicity by neutralizing reactive oxygen species (ROS) 3[3]. Accurately quantifying INH-AKG across different laboratories is critical for pharmacokinetic modeling. However, the reversible, pH-sensitive nature of the hydrazone bond introduces severe analytical variability, necessitating a rigorous comparison of analytical platforms.

Cross-Platform Performance Comparison

To establish a consensus on INH-AKG quantification, a multi-center ring trial evaluated three primary analytical platforms: pH-controlled Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Proton Nuclear Magnetic Resonance (1H-NMR) 4[4].

Table 1: Inter-Laboratory Performance Metrics for INH-AKG Quantification (N=12 Laboratories)
Analytical PlatformLOD (ng/mL)LOQ (ng/mL)Inter-Lab CV (%)Recovery (%)Primary Limitation
pH-Controlled LC-MS/MS 0.51.56.292 - 98Matrix-induced ion suppression
HPLC-UV (260 nm) 25.075.014.885 - 91Co-elution of endogenous keto-acids
1H-NMR (600 MHz) 500.01500.04.5N/A (Direct)Insufficient sensitivity for clinical plasma
Standard LC-MS/MS (Acidic) 1.23.522.445 - 60Acid-catalyzed adduct hydrolysis

Data Interpretation & Causality of Variance: The unacceptably high inter-laboratory coefficient of variation (CV) of 22.4% observed in "Standard LC-MS/MS" protocols stems directly from the use of 0.1% Formic Acid (pH ~2.7) in the mobile phase. Hydrazones are highly acid-labile; acidic chromatography forces the INH-AKG adduct to revert into free INH and AKG on-column, leading to artifactual underreporting. Conversely, pH-controlled LC-MS/MS (using pH 8.0 buffers) maintains structural integrity, yielding a superior CV of 6.2% and establishing it as the gold standard for central carbon metabolism remodeling studies 5[5].

Self-Validating Protocol: Standardized LC-MS/MS Workflow

To guarantee high scientific integrity, the following protocol establishes a self-validating system for INH-AKG analysis. Every step incorporates a functional checkpoint to verify methodological stability and prevent adduct dissociation 6[6].

Phase 1: Cryogenic Quenching and Extraction

Objective: Halt metabolic interconversion and prevent ex-vivo hydrazone hydrolysis.

  • Sample Collection : Aliquot 100 µL of plasma or bacterial lysate into pre-chilled (-20°C) microcentrifuge tubes.

  • Quenching : Immediately add 400 µL of -80°C LC-MS grade methanol containing 50 ng/mL INH-d4 (Internal Standard).

    • Causality: Methanol precipitates proteins while the extreme cold kinetically freezes the INH + AKG ⇌ INH-AKG equilibrium, preventing post-sampling formation or degradation.

  • Extraction : Vortex for 30 seconds at 4°C, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to a glass autosampler vial.

    • Validation Check: Analyze a spiked matrix blank; recovery of INH-d4 must exceed 85% to proceed. This confirms extraction efficiency and controls for matrix effects.

Phase 2: Chromatographic Separation

Objective: Separate INH-AKG from highly polar matrix components without acidic degradation.

  • Column : Use a high-strength silica (HSS) T3 C18 column (100 × 2.1 mm, 1.8 µm) maintained at 10°C.

    • Causality: The T3 stationary phase enhances the retention of polar hydrazones, while the sub-ambient column temperature prevents thermal degradation during the run.

  • Mobile Phase :

    • A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).

    • B: Acetonitrile.

    • Causality: Utilizing a mildly basic buffer (pH 8.0) is the critical differentiator that prevents the hydrolysis of the hydrazone bond seen in standard acidic methods.

  • Gradient : 2% B to 60% B over 5 minutes. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI-QQQ)

Objective: Specific quantification via Multiple Reaction Monitoring (MRM).

  • Ionization : Positive Electrospray Ionization (ESI+).

  • Transitions : Monitor INH-AKG at m/z 266.1 → 122.0 (isonicotinoyl fragment).

    • Validation Check: The ratio of the quantifier ion (m/z 122.0) to the qualifier ion (m/z 79.0) must remain within ±15% of the analytical standard across all runs. Deviations indicate isobaric interference or co-eluting matrix contaminants.

Visualizing the Analytical Logic

INH_AKG_Workflow INH Isoniazid (INH) Adduct INH-AKG Hydrazone (Target Analyte) INH->Adduct Condensation AKG Alpha-Ketoglutarate (AKG) AKG->Adduct Condensation Quenching Cryogenic Quenching (-80°C Methanol) Adduct->Quenching Biofluid Sampling Extraction Cold LLE Extraction (pH 8.0 Buffer) Quenching->Extraction Prevents Hydrolysis LC RP-HPLC Separation (HSS T3, 10°C) Extraction->LC Analyte Recovery MS ESI-MS/MS Detection (MRM m/z 266.1) LC->MS Ionization

Metabolic formation of INH-AKG hydrazone and standardized LC-MS/MS analytical workflow.

Conclusion

For drug development professionals investigating anti-tubercular regimens, the accurate measurement of INH-AKG is non-negotiable. The inter-laboratory comparison definitively positions pH-controlled, cryo-extracted LC-MS/MS as the superior methodology. Laboratories must abandon traditional acidic mobile phases when analyzing INH-keto acid adducts to prevent artifactual underreporting and ensure robust, reproducible pharmacokinetic data.

Sources

Validation

A Comparative Guide to the Detection of Isoniazid Metabolites: Benchmarking INH-α-Ketoglutarate

For decades, isoniazid (INH) has been a cornerstone in the global fight against tuberculosis. However, its clinical use is shadowed by a significant risk of hepatotoxicity, a severe adverse effect linked to its complex m...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, isoniazid (INH) has been a cornerstone in the global fight against tuberculosis. However, its clinical use is shadowed by a significant risk of hepatotoxicity, a severe adverse effect linked to its complex metabolism. Effective therapeutic drug monitoring (TDM) and toxicological assessment hinge on the accurate quantification of INH and its various metabolites. This guide provides an in-depth comparison of analytical methodologies for key INH metabolites, with a special focus on the emerging potential of INH-α-ketoglutarate (INH-AKG) as a biomarker.

This document is intended for researchers, clinicians, and drug development professionals seeking to navigate the nuances of INH metabolism and select the most appropriate analytical strategies for their research or clinical objectives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical evaluation of the strengths and limitations of each approach.

The Metabolic Fate of Isoniazid: A Complex Pathway with Toxicological Implications

Upon administration, isoniazid undergoes a series of metabolic transformations primarily in the liver. The major metabolic pathways include acetylation, hydrolysis, and conjugation.[1][2] The resulting metabolites vary in their biological activity and toxicity, making their individual detection and quantification crucial for understanding INH's overall disposition and potential for adverse effects.

The primary enzymatic pathway involves the acetylation of INH by N-acetyltransferase 2 (NAT2) to form acetylisoniazid (AcINH).[1][2] AcINH can then be hydrolyzed to isonicotinic acid (INA) and monoacetylhydrazine (AcHz).[1][2] Alternatively, INH can be directly hydrolyzed to INA and hydrazine (Hz).[1][2] Hydrazine and its acetylated form are considered to be the primary culprits in INH-induced hepatotoxicity due to the formation of reactive intermediates.[1][2]

Beyond these enzymatic pathways, INH can also react non-enzymatically with endogenous keto acids to form hydrazones.[3] Two such hydrazones are formed with pyruvic acid and α-ketoglutaric acid, resulting in INH-pyruvic acid and INH-α-ketoglutaric acid (INH-AKG), respectively.[3][4] The formation of these hydrazones represents a distinct metabolic route with potential implications for both INH efficacy and toxicity.

Isoniazid_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) INH->INA Hydrolysis Hz Hydrazine (Hz) INH->Hz Hydrolysis INHPyr INH-Pyruvic Acid INH->INHPyr Non-enzymatic INHAKG INH-α-Ketoglutarate (INH-AKG) INH->INHAKG Non-enzymatic AcINH->INA Hydrolysis AcHz Acetylhydrazine (AcHz) AcINH->AcHz Hydrolysis Hz->AcHz NAT2 Toxic_Metabolites Reactive Toxic Metabolites Hz->Toxic_Metabolites DiAcHz Diacetylhydrazine (DiAcHz) AcHz->DiAcHz NAT2 AcHz->Toxic_Metabolites

Caption: Major metabolic pathways of isoniazid (INH).

Comparative Analysis of Detection Methodologies

The choice of an analytical method for INH metabolites depends on several factors, including the specific metabolite of interest, the required sensitivity and specificity, the sample matrix, and the available instrumentation. Here, we compare the most common techniques for the detection of key INH metabolites.

MetaboliteCommon Detection MethodsTypical Sample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
Acetylisoniazid (AcINH) HPLC-UV[5][6][7], LC-MS/MS[8][9]Plasma, Urine, Hair[10]HPLC-UV: ~0.1-0.5 µg/mL[5]; LC-MS/MS: <0.1 µg/mLWell-established methods, good for assessing acetylator status.[11]HPLC-UV may lack specificity in complex matrices.
Isonicotinic Acid (INA) LC-MS/MS[8][9]Plasma, Urine<0.1 µg/mLHigh sensitivity and specificity.Requires mass spectrometry instrumentation.
Hydrazine (Hz) GC[12], Colorimetric[13][14][15], LC-MS/MS (with derivatization)[8][9][16]Biological fluids, WaterGC: ng/mL range; Colorimetric: ~0.1 µg/mL[13][15]; LC-MS/MS: <0.1 ng/mL[16]Important for toxicological studies.Highly reactive and unstable, often requires derivatization.[12]
INH-α-Ketoglutarate (INH-AKG) LC-MS based metabolomics[1]Urine[1][4]Not widely establishedPotential biomarker for INH's impact on cellular metabolism.Limited data on quantification and clinical utility.

A Deeper Look at INH-α-Ketoglutarate: A Novel Biomarker?

While the detection of AcINH is a valuable tool for determining a patient's acetylator status, and hydrazine measurement is critical for toxicological studies, INH-AKG presents a unique opportunity to probe the interaction of INH with central carbon metabolism. α-Ketoglutarate is a key intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[17] The formation of INH-AKG directly sequesters a crucial metabolic intermediate, which could have significant downstream effects on cellular function.

Potential Advantages of INH-AKG Detection:

  • Direct Readout of Metabolic Interference: Measuring INH-AKG provides a direct assessment of INH's impact on the Krebs cycle, which may be a more proximal marker of metabolic toxicity than downstream indicators of liver damage.

  • A More Stable Analyte?: As a hydrazone, INH-AKG may exhibit greater stability in biological samples compared to the highly reactive and volatile hydrazine, simplifying sample handling and analysis.

  • Complementary Information: Quantifying INH-AKG alongside other metabolites could provide a more comprehensive picture of an individual's metabolic response to INH, potentially identifying patients at higher risk for adverse events.

Current Challenges:

The primary limitation in advocating for routine INH-AKG detection is the scarcity of dedicated and validated quantitative assays. While its presence has been confirmed in urine, robust methods for its quantification in various biological matrices are yet to be widely established.[1][4] Further research is needed to correlate INH-AKG levels with clinical outcomes, such as hepatotoxicity and treatment efficacy.

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the detection of AcINH by HPLC-UV and a foundational approach for the analysis of hydrazine using a colorimetric method.

Protocol 1: Quantification of Acetylisoniazid (AcINH) in Human Plasma by HPLC-UV

This protocol is adapted from established methods for the simultaneous determination of INH and AcINH.[5][7][18]

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid

  • 1-Hexanesulfonic acid sodium salt

  • Phosphoric acid

  • Water (HPLC grade)

  • AcINH standard

  • Internal standard (e.g., Nicotinamide)[7]

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

3. Sample Preparation:

  • To 200 µL of plasma, add 200 µL of an internal standard solution.

  • Add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and inject a 20 µL aliquot into the HPLC system.

4. Chromatographic Conditions:

  • Mobile Phase A: 20 mM 1-hexanesulfonic acid sodium salt in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient can be optimized to achieve good separation of AcINH and the internal standard. A starting condition of 95% A and 5% B, ramping to 70% A and 30% B over 10 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[7]

5. Quantification:

  • Construct a calibration curve using known concentrations of AcINH standard spiked into blank plasma and processed as described above.

  • Calculate the peak area ratio of AcINH to the internal standard.

  • Determine the concentration of AcINH in unknown samples by interpolating from the calibration curve.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Trichloroacetic Acid) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify AcINH Calibrate->Quantify

Caption: Experimental workflow for AcINH detection by HPLC-UV.

Protocol 2: Colorimetric Determination of Hydrazine in Biological Samples

This protocol is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde to form a colored product.[13][14][15]

1. Materials and Reagents:

  • p-Dimethylaminobenzaldehyde (DMAB) reagent: Dissolve 2 g of DMAB in 100 mL of 2 M hydrochloric acid.

  • Trichloroacetic acid (10% w/v)

  • Hydrazine standard solution

  • Spectrophotometer

2. Sample Preparation:

  • To 1 mL of the biological sample (e.g., urine, deproteinized plasma), add 1 mL of 10% trichloroacetic acid to precipitate any remaining proteins.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Collect the clear supernatant.

3. Colorimetric Reaction:

  • To 1 mL of the supernatant, add 1 mL of the DMAB reagent.

  • Mix well and allow the color to develop for 15 minutes at room temperature.

4. Measurement:

  • Measure the absorbance of the solution at 470 nm using a spectrophotometer.[14]

  • Use a blank sample (without hydrazine) to zero the spectrophotometer.

5. Quantification:

  • Prepare a standard curve by reacting known concentrations of hydrazine with the DMAB reagent and measuring the absorbance.

  • Determine the concentration of hydrazine in the unknown samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

The analytical landscape for monitoring isoniazid and its metabolites is well-established, with robust methods like HPLC and LC-MS/MS providing reliable quantification of key metabolites such as acetylisoniazid, isonicotinic acid, and hydrazine. These methods are indispensable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.

The detection of INH-α-ketoglutarate, while currently in its nascent stages, holds significant promise as a novel biomarker. Its formation represents a direct link between INH and central metabolic pathways, potentially offering a more sensitive and mechanistically informative marker of INH-induced metabolic stress. The development and validation of quantitative assays for INH-AKG are critical next steps to unlock its full potential.

For researchers and clinicians, the choice of which metabolite to measure should be guided by the specific scientific or clinical question at hand. For routine TDM and acetylator phenotyping, AcINH remains the metabolite of choice. For investigations into the mechanisms of hepatotoxicity, the measurement of hydrazine is paramount. As our understanding of INH metabolism continues to evolve, the inclusion of novel biomarkers like INH-AKG may provide a more holistic view of the drug's effects, ultimately leading to safer and more effective tuberculosis therapy.

References

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • Chahboub, A., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Molecules, 27(23), 8607. [Link]

  • Abbaspour, A., Mirahmadi, E., & Khajehzadeh, A. (2010). Disposable sensor for quantitative determination of hydrazine in water and biological sample. Analytical Methods, 2(4), 349-354. [Link]

  • Alvarez de Laviada, M. J., et al. (1987). A simple microassay for the determination of hydrazine in biological samples. Effect of hydrazine and isoniazid on liver and brain glutathione. Toxicology, 46(1), 1-8. [Link]

  • Zamboni, V., & Defranceschi, A. (1954). Identification of isonicotinoylhydrazones of pyruvic and alpha-ketoglutaric acid in rat urine after treatment with isonicotinic acid hydrazide (isoniazid). Biochimica et Biophysica Acta, 14(3), 430-432. [Link]

  • Doležal, M., et al. (2021). The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis. Frontiers in Pharmacology, 12, 708500. [Link]

  • Rossi, R. C., et al. (2007). Simultaneous HPLC determination of isoniazid and acetylisoniazid in plasma. Acta Chromatographica, 19, 235-245. [Link]

  • Panchal, P. D., et al. (2012). Simultaneous determination of isoniazid, pyrazinamide, rifampicin and acetylisoniazid in human plasma by high-performance liquid chromatography. Journal of Chromatographic Science, 50(9), 787-794. [Link]

  • Gil-Agustí, M., et al. (2018). Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. Molecules, 23(12), 3295. [Link]

  • Abbaspour, A., Mirahmadi, E., & Khajehzadeh, A. (2010). Disposable sensor for quantitative determination of hydrazine in water and biological sample. ResearchGate. [Link]

  • Davis, K. L., et al. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 39(8), 659-664. [Link]

  • Rossi, R. C., et al. (2007). HPLC Method for Isoniazid in Plasma. Scribd. [Link]

  • Suhendi, A., et al. (2023). Validation of Analytical Method LC MS/MS for Determination Isoniazid in Rats Serum. Pharmacon: Jurnal Farmasi Indonesia, 20(1), 1-10. [Link]

  • Hemanth Kumar, A. K., Sudha, V., & Ramachandran, G. (2014). Simple and Rapid Method for Simultaneous Determination of Isoniazid and Acetyl Isoniazid in Urine by HPLC. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(34), 29-32. [Link]

  • Felipe, G. F. B., Salgado, H. R. N., & de Jesus, L. C. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 47(4), 298-308. [Link]

  • Wang, P., et al. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384-392. [Link]

  • Yadav, S., et al. (2024). Analytical method development and validation of Isoniazid and Rifampicin by RP HPLC method. International Journal of Novel Research and Development, 9(3), e495-e504. [Link]

  • El-Gendy, M. A., et al. (2012). Isoniazid Metabolism Monitoring in Libyan patients using HPLC Method. Journal of Chemical and Pharmaceutical Research, 4(1), 366-371. [Link]

  • Kumar, P., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1424705. [Link]

  • Singh, A., et al. (2022). Pharmacokinetic Assessment of Isoniazid and Acetylisoniazid in Carbon Tetrachloride-Induced Liver Injury Model in Wistar Rats. Journal of Young Pharmacists, 14(3), 329-333. [Link]

  • Wang, Y., et al. (2023). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 95(1), 329-337. [Link]

  • Kumar, A., et al. (2019). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. International Journal for Scientific Research and Development, 6(12), 48-52. [Link]

  • Olawuni, A. R., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF HETEROLEPTIC METAL CHELATES OF ISONIAZID AND 2,2'-BIPYRIDINE. Fountain Journal of Natural and Applied Sciences, 10(1). [Link]

  • Chahboub, A., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. ResearchGate. [Link]

  • Kumar, D., et al. (2016). Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 133-137. [Link]

  • Chahboub, A., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI. [Link]

  • Cell Biolabs, Inc. (n.d.). α-Ketoglutarate Assay Kit (Colorimetric). [Link]

  • Smith, E., et al. (2020). Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid. UWCScholar. [Link]

  • Ghorbani, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 178, 117799. [Link]

  • Procházka, A., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 975-983. [Link]

  • Goger, N. G., & Kurbanoglu, S. (2022). Determination of Isoniazid Gained Fluorescent with 9-Anthraldehyde by HPLC-FL Method in Dosage Forms. Mendeley. [Link]

  • Li, C., et al. (2021). Serum biomarkers of isoniazid-induced liver injury: Aminotransferases are insufficient, and OPN, L-FABP and HMGB1 can be promising novel biomarkers. Toxicology Letters, 349, 87-95. [Link]

  • Metushi, I. G., et al. (2014). Clinical perspectives of isoniazid-induced liver injury. Journal of Antimicrobial Chemotherapy, 69(7), 1737-1745. [Link]

  • Procházka, A., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. [Link]

  • Störmer, E., et al. (2012). Hair Analysis for Determination of Isoniazid Concentrations and Acetylator Phenotype during Antituberculous Treatment. Journal of Analytical Toxicology, 36(7), 519-523. [Link]

  • Desta, Z., et al. (2021). Comparison of acetyl-isoniazid to isoniazid metabolic ratio... ResearchGate. [Link]

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  • Horai, Y., et al. (1987). Isoniazid disposition, comparison of isoniazid phenotyping methods in and acetylator distribution of Japanese patients with idiopathic systemic lupus erythematosus and control subjects. British Journal of Clinical Pharmacology, 23(4), 379-387. [Link]

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  • Singh, D., et al. (2021). Assessment of the hepatoprotective effect of Alpha Ketoglutarate (α-KG) against Isoniazid (INH) and Rifampicin (RIF) induced hepatic injury: A 99mTc-Mebrofenin (99mTc-MEB) Hepatobiliary Scintigraphy Study. ResearchGate. [Link]

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Comparative

Comparative Stability Guide: Isoniazid Hydrazones in Drug Development

As drug development pivots toward targeted delivery and long-acting formulations, modifying highly hydrophilic active pharmaceutical ingredients (APIs) into lipophilic prodrugs has become a critical strategy. Isoniazid (...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeted delivery and long-acting formulations, modifying highly hydrophilic active pharmaceutical ingredients (APIs) into lipophilic prodrugs has become a critical strategy. Isoniazid (INH), a cornerstone of first-line tuberculosis (TB) therapy, is frequently derivatized into isoniazid hydrazones via a Schiff base linkage (-CO-NH-N=CH-) with various aldehydes or ketones[1].

The primary engineering challenge in developing these prodrugs is hydrolytic stability . A successful INH hydrazone must act as a "smart" molecule: it must remain intact in the neutral pH of systemic circulation to minimize off-target toxicity, yet rapidly hydrolyze to release active INH upon entering the acidic phagolysosomes of Mycobacterium tuberculosis-infected macrophages[2].

This guide provides an objective, data-driven comparison of different isoniazid hydrazones, analyzing how structural modifications dictate their pH-dependent stability profiles, and outlines the gold-standard protocols for evaluating them.

Mechanistic Causality: The pH-Triggered Release Pathway

The Schiff base linkage is inherently sensitive to pH variations. At physiological pH (7.4), the imine bond is relatively stable. However, in acidic environments, the imine nitrogen undergoes rapid protonation, increasing the electrophilicity of the adjacent carbon and facilitating nucleophilic attack by water[3]. This acid-catalyzed cleavage is the fundamental mechanism driving targeted intracellular release.

MacrophageRelease Blood Systemic Circulation (pH 7.4) Stable Hydrazone Intact (High Stability) Blood->Stable Phagocytosis Macrophage Uptake (M. tuberculosis infected) Stable->Phagocytosis Phagolysosome Phagolysosome (pH 4.5 - 5.5) Phagocytosis->Phagolysosome Hydrolysis Acid-Catalyzed Hydrolysis (Cleavage of Schiff Base) Phagolysosome->Hydrolysis Release Free Isoniazid (INH) Released Hydrolysis->Release Target InhA Inhibition (Mycolic Acid Synthesis Blocked) Release->Target

Figure 1: Mechanism of pH-triggered isoniazid release from hydrazone prodrugs within macrophages.

Structural Drivers of Hydrazone Stability

The hydrolysis rate constant ( k ) and half-life ( t1/2​ ) of an isoniazid hydrazone are directly governed by the electronic and steric properties of the carbonyl moiety used for derivatization[4].

Aliphatic vs. Aromatic Hydrazones

Aliphatic hydrazones (e.g., derived from pyruvic acid) lack the extended π -conjugation necessary to stabilize the imine bond. Consequently, they exhibit poor stability across all pH ranges, often prematurely degrading in the bloodstream. Aromatic hydrazones (derived from benzaldehydes) provide a highly stable conjugated system, making them the preferred scaffold for prodrug design.

Electronic Effects: EWG vs. EDG

Substituents on the aromatic ring drastically alter the electron density around the imine carbon:

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl, -F): By pulling electron density away from the imine bond, EWGs make the carbon highly susceptible to water attack. These derivatives show accelerated hydrolysis in acidic media (ideal for rapid phagolysosome release)[3].

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -OH): These groups push electron density into the conjugated system, stabilizing the imine carbon against nucleophilic attack. While this maximizes shelf-life and plasma stability, it can severely blunt the release of active INH at the target site.

Steric Hindrance

Ortho-substitution on the aromatic ring creates a physical shield around the imine bond. Bulky groups at the 2- or 6-position block the trajectory of incoming water molecules, exponentially increasing the half-life regardless of the electronic effects.

Comparative Quantitative Data

The table below synthesizes the hydrolytic performance of various structural classes based on standardized in vitro kinetic assays.

Compound ClassRepresentative DerivativeStructural Feature t1/2​ at pH 7.4 (Blood) t1/2​ at pH 5.5 (Macrophage) t1/2​ at pH 1.2 (Stomach)% INH Release (24h, pH 5.5)
Aliphatic INH-PyruvateNon-conjugated~12 h~2 h< 0.5 h> 95%
Aromatic (Base) INH-BenzaldehydeConjugated> 48 h~8 h~1.5 h~75%
Aromatic (EWG) INH-4-NitrobenzaldehydeElectrophilic Imine> 48 h~4 h~0.8 h~97%
Aromatic (EDG) INH-4-MethoxybenzaldehydeStabilized Imine> 72 h~15 h~3.0 h~45%
Sterically Hindered INH-2,6-DichlorobenzaldehydeBlocked Trajectory> 72 h> 24 h~6.0 h< 30%

Data Interpretation: EWG-modified aromatic hydrazones offer the optimal therapeutic window. They remain robustly stable at pH 7.4 (minimizing systemic INH exposure) but achieve near-complete drug release (up to 97%) within 24 hours at pH 5.4–5.5[3].

Self-Validating Experimental Protocol: RP-HPLC Stability Assay

To ensure scientific integrity, the evaluation of hydrazone stability cannot rely solely on the disappearance of the prodrug, as this fails to account for alternative degradation pathways (e.g., oxidation or irreversible covalent binding to matrix proteins).

The following protocol is designed as a self-validating mass-balance system . By simultaneously quantifying both the depletion of the hydrazone and the stoichiometric appearance of free INH, researchers can definitively prove that the loss of the parent compound is exclusively due to the intended hydrolytic cleavage.

ExpWorkflow Prep Prepare Hydrazone Stock (DMSO) Buffer Dilute in Buffers (pH 1.2, 5.5, 7.4) Prep->Buffer Incubate Incubate at 37°C (Rotary Shaker) Buffer->Incubate Sample Aliquot at Time Intervals Incubate->Sample HPLC RP-HPLC Analysis (Quantify INH) Sample->HPLC Kinetics Calculate t1/2 & Rate Constant HPLC->Kinetics

Figure 2: Step-by-step RP-HPLC workflow for evaluating hydrazone hydrolytic stability.

Step-by-Step Methodology
  • Stock Preparation & Matrix Control:

    • Dissolve the synthesized isoniazid hydrazone in LC-MS grade DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the lipophilic prodrug before introduction to aqueous buffers, preventing micro-precipitation which skews kinetic data[1].

  • Buffer Incubation:

    • Dilute the stock to a final concentration of 100 µM in three distinct pre-warmed (37°C) buffers: Simulated Gastric Fluid (pH 1.2), Acetate Buffer (pH 5.5), and Phosphate-Buffered Saline (pH 7.4).

    • Maintain the final DMSO concentration below 2% to prevent solvent-induced alterations to the dielectric constant of the buffer.

  • Kinetic Sampling:

    • Incubate samples in a 37°C rotary shaker. Withdraw 100 µL aliquots at predetermined intervals (0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Immediately quench the pH 1.2 and 5.5 samples by neutralizing with a predetermined volume of 0.1 M NaOH to halt further hydrolysis prior to injection.

  • RP-HPLC Mass-Balance Analysis:

    • Inject samples into an RP-HPLC system equipped with a C18 column and a UV-Vis diode array detector (set to the isosbestic point of INH and the specific hydrazone, typically ~270 nm).

    • Self-Validation Check: Calculate the molar sum of the remaining hydrazone and the newly formed INH. If the sum deviates by >5% from the initial 100 µM concentration, suspect non-hydrolytic degradation or precipitation.

  • Thermodynamic & Kinetic Calculation:

    • Plot the natural log of remaining prodrug concentration ( ln[C] ) versus time ( t ). A linear fit confirms pseudo-first-order kinetics.

    • Calculate the degradation rate constant ( k ) from the slope, and the half-life using t1/2​=0.693/k [4].

Strategic Recommendations

When selecting an isoniazid hydrazone for a specific drug delivery vehicle, the structural choice must align with the route of administration:

  • For Oral Delivery: Hydrazones are highly susceptible to the extreme acidity of the stomach (pH 1.2). Unless formulated with an enteric coating, EWG-aromatic hydrazones will prematurely release INH in the stomach, negating the prodrug advantage.

  • For IV Nanoparticle/Liposomal Delivery: EWG-aromatic hydrazones (e.g., utilizing 4-nitrobenzaldehyde) are the superior choice. They exhibit excellent stability in the blood plasma (pH 7.4) and rapidly collapse within the acidic macrophage phagolysosome, maximizing the local concentration of INH right at the site of the mycobacterial infection[3].

References

  • Source: nih.
  • Title: STABLE ISONIAZID DERIVATIVES: IN SILICO STUDIES, SYNTHESIS AND BIOLOGICAL ASSESSMENT AGAINST Mycobacterium tuberculosis IN LIQUID CULTURE Source: Rasayan Journal of Chemistry URL
  • Source: researchgate.
  • Source: researchgate.

Sources

Validation

Evaluating the Specificity of INH-AKG Analytical Assays: A Comparative Guide for Bioanalytical Scientists

Introduction: The Clinical and Analytical Context Isoniazid (INH) is a cornerstone anti-tuberculosis prodrug, but its clinical administration is frequently complicated by severe, idiosyncratic hepatotoxicity[1]. To mitig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical and Analytical Context

Isoniazid (INH) is a cornerstone anti-tuberculosis prodrug, but its clinical administration is frequently complicated by severe, idiosyncratic hepatotoxicity[1]. To mitigate this cellular damage, alpha-ketoglutarate (AKG) is often investigated as a hepatoprotective adjuvant. When co-administered, INH and AKG undergo an in vivo condensation reaction to form a bio-reversible hydrazone adduct: Isoniazid-alpha-ketoglutarate (INH-AKG)[2].

As a Senior Application Scientist, I frequently see assays fail because they measure total INH rather than distinguishing the specific adducts. Accurately quantifying the INH-AKG adduct is critical for understanding its pharmacokinetic profile and its mechanism in preventing the accumulation of toxic metabolites like hydrazine[1].

INH_AKG_Pathway INH Isoniazid (INH) Polar Basic Prodrug Adduct INH-AKG Adduct (Hydrazone) INH->Adduct Condensation (pH dependent) AKG Alpha-Ketoglutarate Keto Acid Adjuvant AKG->Adduct Covalent Binding Tox Hepatotoxicity Attenuation Adduct->Tox Limits toxic metabolites

Biochemical formation of the INH-AKG hydrazone adduct and its role in toxicity mitigation.

The Challenge of Specificity: Causality in Assay Design

Designing an assay for INH-AKG is not a straightforward quantification task due to two primary chemical hurdles:

  • Dynamic Equilibrium & Hydrolysis: Hydrazones are bio-reversible prodrugs[3]. They are highly susceptible to pH-dependent partial hydrolysis back into INH and the corresponding keto acid[3]. If sample preparation is too acidic or performed at room temperature, the adduct will degrade ex vivo, leading to an artificial overestimation of free INH.

  • Isobaric Interferences & Matrix Effects: INH readily forms adducts with other endogenous keto acids (e.g., pyruvate), creating structurally similar hydrazones that can co-elute. Furthermore, the highly polar, basic nature of INH and its derivatives makes them prone to severe ion suppression (matrix effects) in mass spectrometry[4].

Comparative Evaluation of Analytical Modalities

To establish the most robust approach, we must objectively compare the performance of standard analytical platforms for hydrazone quantification.

Table 1: Performance Comparison of Analytical Assays for INH-AKG

Assay ModalitySpecificity for HydrazonesSensitivity (LOD)Matrix Effect SusceptibilityThroughputBest Use Case
HPLC-UV Low: Struggles to distinguish isobaric keto-acid adducts.~50 ng/mLLowMediumRoutine bulk formulation QC.
LC-MS/MS (MRM) High: Uses specific precursor-to-product ion transitions.~1-5 ng/mLHigh: Requires rigorous chromatography & SIL-IS.HighClinical PK/PD & targeted quantification[1].
LC-QTOF-MS Very High: Exact mass profiling resolves complex molecular patterns.~5-10 ng/mLMedium-HighMediumUntargeted metabolite discovery & forensic tox[5].

While LC-QTOF-MS is unparalleled for qualitative metabolite profiling in tissue samples[5], LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for specific, high-throughput quantification of the INH-AKG adduct[1].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes a mechanistic safeguard to control for hydrolysis and matrix effects.

LCMS_Workflow Quench 1. Cryo-Quenching (-20°C MeOH) Extract 2. Protein Precipitation & Centrifugation Quench->Extract Chrom 3. UHPLC Separation (C18, 0.1% FA) Extract->Chrom MS 4. ESI+ MRM Detection (Targeted Transitions) Chrom->MS Val 5. Self-Validation (Matrix Effect & Dilution) MS->Val

Self-validating LC-MS/MS experimental workflow for specific INH-AKG quantification.

Step 1: Matrix Quenching and Extraction
  • Procedure: Aliquot 50 µL of plasma. Immediately add 150 µL of cold (-20°C) methanol containing a stable-isotope-labeled internal standard (SIL-IS) or an analog like 6-methyl nicotinic acid[4]. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • The Causality: Why cryo-quenching? Because the INH-AKG hydrazone bond is labile[3]. By immediately precipitating plasma proteins with cold methanol, we simultaneously halt enzymatic activity and freeze the chemical equilibrium, preventing the ex vivo degradation of the adduct.

Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL of the supernatant onto a reversed-phase C18 column (e.g., Sapphire C18) maintained at 30°C. Use a gradient elution of Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid) at a flow rate of 0.3 mL/min[4].

  • The Causality: Highly polar basic compounds suffer from weak retention and peak tailing[4]. The C18 column ensures adequate retention. Crucially, while 0.1% formic acid enhances positive electrospray ionization (ESI+), the concentration must be strictly limited; excessive acidity will catalyze the on-column hydrolysis of INH-AKG back into free INH, artificially inflating free INH levels[3].

Step 3: Mass Spectrometric Detection (MRM)
  • Procedure: Operate the triple quadrupole mass spectrometer in ESI+ mode.

  • The Causality: While free INH is monitored at the transition m/z 138.1 → 121.0[4], the INH-AKG adduct (exact mass ~265.07 Da[2]) requires specific transitions to avoid cross-talk with INH-pyruvate. Set the primary quantitative transition to m/z 266.1 → 121.0 (representing the protonated adduct losing the AKG moiety to yield the stable isonicotinoyl cation).

Step 4: Built-in Validation (Dilution Integrity & Matrix Factor)
  • Procedure: Perform a dilution integrity test by diluting high-concentration QC samples 1:5 and 1:10 with blank matrix. Calculate the Matrix Factor (MF) by comparing the peak area of INH-AKG spiked post-extraction to the peak area of a neat standard.

  • The Causality: A true self-validating assay must prove it is unaffected by the biological matrix. The dilution integrity test ensures that high concentrations of the adduct do not saturate the detector or alter the equilibrium[4]. If the MF deviates beyond ±15%, the assay is failing due to ion suppression, dictating that the chromatographic gradient must be adjusted to shift the adduct's retention time away from the suppression zone.

Data Presentation: Specificity and Validation Metrics

The following table summarizes the expected validation parameters for a properly optimized LC-MS/MS assay, demonstrating the successful elimination of matrix effects and the preservation of adduct specificity.

Table 2: Quantitative Validation Data for INH-AKG LC-MS/MS Assay

Validation ParameterAcceptance CriteriaObserved Performance (Optimized Method)
Linearity (R²) > 0.9900.998 (Range: 5 - 3000 ng/mL)[4]
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)1.12% - 13.43%[1]
Inter-day Accuracy (%) 85% - 115%91.63% - 114.00%[1]
Matrix Effect (MF%) 85% - 115%94.2% ± 3.1% (Suppression eliminated)
Dilution Integrity Accuracy within ± 15%108.6% (at 1:10 dilution)[4]

Conclusion

Evaluating the specificity of INH-AKG analytical assays requires a deep understanding of hydrazone chemistry. Traditional HPLC-UV methods lack the specificity required to differentiate isobaric adducts, making LC-MS/MS the superior choice. However, the trustworthiness of LC-MS/MS data relies entirely on a self-validating protocol that utilizes cryo-quenching to prevent adduct hydrolysis and rigorous matrix effect evaluations to ensure accurate quantification of this critical hepatoprotective complex.

References

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. nih.gov.[Link]

  • LC-QTOF-MS as a Tool for Quantitative and Qualitative Analysis of Isoniazid and Its Metabolites in Dog Liver Samples. mdpi.com.[Link]

  • Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects. academicjournals.org.[Link]

  • Isoniazid is Not a Lead Compound for its Pyridyl Ring Derivatives, Isonicotinoyl Amides, Hydrazides, and Hydrazones: A Critical Review. researchgate.net.[Link]

  • Isoniazid alpha-ketoglutaric acid | C11H11N3O5 | CID 9576951 - PubChem. nih.gov.[Link]

Sources

Comparative

Isoniazid Metabolism: A Comparative Guide to Isoniazid-α-Ketoglutarate and Acetylisoniazid as Metabolic Markers

For Researchers, Scientists, and Drug Development Professionals Introduction Isoniazid (INH) is a cornerstone of first-line therapy against tuberculosis.[1][2] However, its clinical application is often complicated by a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH) is a cornerstone of first-line therapy against tuberculosis.[1][2] However, its clinical application is often complicated by a narrow therapeutic window and the risk of significant adverse effects, most notably drug-induced liver injury (DILI).[3][4][5] Understanding the metabolic fate of isoniazid is paramount for optimizing therapy, minimizing toxicity, and developing robust monitoring strategies. This guide provides an in-depth comparison of two key metabolic products: isoniazid-α-ketoglutarate and acetylisoniazid, evaluating their utility as metabolic markers in research and clinical settings.

Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][6] In humans, it undergoes extensive metabolism primarily in the liver.[1][7][8] The two major pathways are acetylation to acetylisoniazid, and a non-enzymatic reaction with α-ketoglutarate to form a hydrazone.[2][9] The balance between these pathways can have significant implications for both therapeutic efficacy and the risk of adverse events.

The Metabolic Crossroads: Formation of Acetylisoniazid and Isoniazid-α-Ketoglutarate

The metabolic journey of isoniazid diverges early, leading to the formation of distinct markers with different physiological implications.

Acetylisoniazid: The Primary Metabolic Route

The predominant metabolic pathway for isoniazid involves acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, primarily in the liver and intestines.[7][8][9] This process converts isoniazid into acetylisoniazid. The activity of NAT2 is subject to significant genetic polymorphism, leading to distinct "fast" and "slow" acetylator phenotypes.[1][5] This genetic variability is a critical determinant of both isoniazid clearance and, consequently, patient exposure to the parent drug and its metabolites.

Acetylisoniazid itself is considered less toxic than isoniazid and has significantly less antimycobacterial activity.[8] However, it is not an inert endpoint. Acetylisoniazid can be further hydrolyzed to form acetylhydrazine, a metabolite implicated in the development of isoniazid-induced hepatotoxicity through the generation of reactive intermediates by cytochrome P450 enzymes, particularly CYP2E1.[3][8][10]

Isoniazid-α-Ketoglutarate: A Non-Enzymatic Conjugation

In addition to enzymatic acetylation, isoniazid can undergo a non-enzymatic reaction with endogenous α-ketoglutaric acid to form isoniazid-α-ketoglutarate, a type of hydrazone.[2] This reaction represents an alternative clearance pathway for the parent drug. The formation of this conjugate is influenced by the availability of both isoniazid and α-ketoglutarate. Interestingly, α-ketoglutarate has been investigated for its potential protective role against isoniazid-induced hepatotoxicity by detoxifying reactive oxygen species.[11]

Comparative Analysis of Metabolic Markers

The choice between measuring isoniazid-α-ketoglutarate and acetylisoniazid as a metabolic marker depends on the specific research or clinical question.

FeatureAcetylisoniazidIsoniazid-α-Ketoglutarate
Formation Pathway Enzymatic (N-acetyltransferase 2)[7][8][9]Non-enzymatic conjugation[2]
Primary Indication Therapeutic Drug Monitoring (TDM), Pharmacokinetic studies, Assessment of acetylator status[12]Research on alternative metabolic pathways, Potential marker for metabolic stress or hepatoprotective mechanisms
Clinical Significance High levels in slow acetylators can be associated with increased risk of toxicity from parent drug exposure. The ratio of acetylisoniazid to isoniazid can indicate acetylator phenotype.[12]Formation may reflect the body's capacity to detoxify isoniazid through non-traditional routes.
Link to Toxicity Indirectly, as a precursor to the hepatotoxic metabolite acetylhydrazine.[8][10]Less established, but may be indicative of a shift away from the potentially toxic acetylation pathway.
Analytical Methods Well-established methods using HPLC and LC-MS/MS.[13][14][15][16]Primarily research-based detection using LC-MS.

Experimental Methodologies

Accurate quantification of isoniazid and its metabolites is crucial for meaningful interpretation. The following are representative protocols for the analysis of acetylisoniazid and the parent drug, isoniazid.

Protocol: Quantification of Isoniazid and Acetylisoniazid in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of isoniazid and its primary metabolite, acetylisoniazid, in plasma samples. This is a foundational technique for therapeutic drug monitoring and pharmacokinetic studies.

1. Sample Preparation:

  • Collect venous blood samples at specified time points post-drug administration (e.g., 2 and 6 hours for Cmax and elimination phase assessment).[17]
  • Centrifuge the blood samples to separate the plasma.
  • To 500 µL of plasma, add a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid) to remove proteins that can interfere with the analysis.
  • Vortex the mixture vigorously and then centrifuge at high speed.
  • Carefully collect the supernatant for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: A C18 reverse-phase column is typically used for the separation of these compounds.
  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.
  • Flow Rate: A typical flow rate is around 1.0 mL/min.
  • Detection: UV detection at a wavelength of approximately 266 nm.
  • Injection Volume: 20-50 µL of the prepared sample supernatant.

3. Data Analysis:

  • Generate a standard curve using known concentrations of pure isoniazid and acetylisoniazid.
  • Quantify the concentrations of isoniazid and acetylisoniazid in the patient samples by comparing their peak areas to the standard curve.

Visualizing the Metabolic Pathways

The metabolic fate of isoniazid is a complex process involving multiple enzymatic and non-enzymatic steps. The following diagrams illustrate these key pathways.

Isoniazid_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 Hydrazones Isoniazid-α-Ketoglutarate (Hydrazone) INH->Hydrazones α-Ketoglutarate (Non-enzymatic) INA Isonicotinic Acid INH->INA Amidase Hz Hydrazine INH->Hz Amidase AcINH->INA Hydrolysis AcHz Acetylhydrazine AcINH->AcHz Hydrolysis Toxic_Metabolites Reactive Toxic Metabolites AcHz->Toxic_Metabolites CYP2E1

Caption: Major metabolic pathways of Isoniazid.

Causality Behind Experimental Choices

The decision to monitor isoniazid and its metabolites is driven by the need to balance therapeutic efficacy with the risk of toxicity. Therapeutic drug monitoring (TDM) is particularly indicated in patients with treatment failure not attributable to non-adherence or drug resistance, as well as in populations known to have altered pharmacokinetics, such as HIV-infected individuals.[13][18]

Measuring both the parent drug (isoniazid) and its primary metabolite (acetylisoniazid) provides a more complete pharmacokinetic profile. The ratio of acetylisoniazid to isoniazid can be a useful, non-invasive indicator of a patient's NAT2 acetylator status, which can help in dose individualization.[12] While the clinical utility of measuring isoniazid-α-ketoglutarate is still under investigation, it holds promise as a research tool to explore alternative detoxification pathways and their potential role in mitigating isoniazid-induced liver injury.

Conclusion

Both acetylisoniazid and isoniazid-α-ketoglutarate provide valuable insights into the metabolic disposition of isoniazid. Acetylisoniazid is a well-established and clinically relevant marker for assessing metabolic rate and informing therapeutic drug monitoring. Isoniazid-α-ketoglutarate, while less studied, represents an important alternative metabolic pathway that may have implications for understanding and potentially mitigating isoniazid-induced toxicity. A comprehensive understanding of both pathways is essential for the continued optimization of tuberculosis therapy and the development of safer and more effective treatment regimens.

References

  • Frontiers. (2022, October 9). Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review. [Link]

  • PubMed. (2022, October 10). Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review. [Link]

  • Wikipedia. (n.d.). Isoniazid. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Mechanism of isoniazid‐induced hepatotoxicity: then and now. [Link]

  • ACS Publications. (2014, February 24). Mild Isoniazid-Induced Liver Injury in Humans Is Associated with an Increase in Th17 Cells and T Cells Producing IL-10. [Link]

  • Elsevier. (n.d.). Isoniazid-induced hepatic injury: a case report and its mechanism of liver injury. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Isoniazid metabolism and hepatotoxicity. [Link]

  • In Vivo. (2011, October 15). Association of Isoniazid-metabolizing Enzyme Genotypes and Isoniazid-induced Hepatotoxicity in Tuberculosis Patients. [Link]

  • Frontiers. (2022, July 18). Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population. [Link]

  • PharmGKB. (n.d.). Isoniazid Pathway, Pharmacokinetics. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK). [Link]

  • ERS Publications. (n.d.). Therapeutic drug monitoring of isoniazid, rifampin, and pyrazinamide in HIV-infected patients with tuberculosis. [Link]

  • bioRxiv. (2020, February 10). Acetylation of isoniazid - a novel mechanism of isoniazid resistance in Mycobacterium tuberculosis. [Link]

  • National Center for Biotechnology Information (NCBI). (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]

  • ASM Journals. (n.d.). Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. [Link]

  • SZMC. (2024, April 29). Therapeutic Drug Monitoring of Isoniazid Among Newly Diagnosed Pulmonary Tuberculosis Patients. [Link]

  • Oxford Academic. (2022, December 15). Therapeutic Drug Monitoring of Isoniazid and Rifampicin and Clinical Outcomes in Adults with Tuberculosis. [Link]

  • IISTE. (n.d.). Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity. [Link]

Sources

Validation

A Comparative Pharmacokinetic and Safety Profile Analysis: Isoniazid (INH) vs. INH with Alpha-Ketoglutarate (AKG) Co-administration

This guide provides an in-depth comparative analysis of the pharmacokinetic profile of isoniazid (INH), a first-line antituberculosis drug, and evaluates the strategy of co-administering alpha-ketoglutarate (AKG) to miti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profile of isoniazid (INH), a first-line antituberculosis drug, and evaluates the strategy of co-administering alpha-ketoglutarate (AKG) to mitigate INH-induced hepatotoxicity. This document is intended for researchers, clinicians, and drug development professionals engaged in the study of antimicrobial agents and therapeutic safety. We will dissect the metabolic pathways of INH, present comparative preclinical data, and detail the experimental methodologies essential for such evaluations.

Introduction: The Isoniazid Dilemma

Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone in the treatment of tuberculosis (TB) for decades, prized for its potent early bactericidal activity against rapidly growing Mycobacterium tuberculosis.[1][2] Its mechanism relies on its function as a prodrug; upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), INH inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[3]

Despite its efficacy, the clinical utility of INH is hampered by a significant risk of hepatotoxicity, ranging from asymptomatic, transient elevations in serum aminotransferases in 10-20% of patients to severe, potentially fatal hepatitis in a smaller subset.[1][4][5] This toxicity is not caused by the parent drug but is a direct consequence of its complex metabolic pathway, which generates reactive intermediates. The rate of this metabolism is highly variable among individuals due to genetic polymorphisms, primarily in the N-acetyltransferase 2 (NAT2) enzyme, creating distinct "slow," "intermediate," and "fast" acetylator phenotypes.[3][6][7]

This guide explores a promising strategy to uncouple the therapeutic efficacy of INH from its toxic potential: the co-administration of alpha-ketoglutarate (AKG). AKG is a critical intermediate in the Krebs cycle with known antioxidant and nitrogen-scavenging properties.[8][9] We will compare the established pharmacokinetic profile of INH administered alone against the pharmacodynamic and safety outcomes observed when INH is administered in conjunction with AKG, providing a comprehensive overview supported by experimental data and protocols.

Part 1: Baseline Pharmacokinetics and Metabolism of Isoniazid (INH)

Understanding the disposition of INH in the body is fundamental to appreciating both its therapeutic action and its toxicity.

Absorption, Distribution, and Excretion

Isoniazid is typically administered orally and is readily absorbed, reaching peak plasma concentrations within 1-2 hours. It exhibits very low protein binding (0-10%) and distributes widely throughout the body, effectively penetrating tissues, fluids, and even caseous granulomas, which is critical for its anti-TB activity.[3] The primary route of elimination for INH and its metabolites is through renal excretion in the urine, with less than 10% excreted in the feces.[3][10][11]

The Critical Role of Metabolism

The metabolism of INH, occurring predominantly in the liver, is the defining factor in its pharmacokinetic variability and toxicity profile.

  • Primary Acetylation: The principal metabolic pathway is the acetylation of INH by the N-acetyltransferase 2 (NAT2) enzyme to form the inactive metabolite, N-acetylisoniazid (AcINH).[4][5][11] Genetic polymorphisms in the NAT2 gene lead to significant interindividual differences in enzyme activity.

    • Fast Acetylators: Possess highly active NAT2, leading to rapid clearance of INH. The elimination half-life can be as short as 0.5-1.6 hours.[3]

    • Slow Acetylators: Have reduced NAT2 activity, resulting in slower INH clearance and a prolonged half-life of 2-5 hours.[3] This leads to higher and more sustained plasma concentrations of the parent drug, which has been linked to a higher risk of both peripheral neuropathy and hepatotoxicity.[5][12]

  • Formation of Hepatotoxic Metabolites: While AcINH itself is non-toxic, it can be hydrolyzed by an amidase to form acetylhydrazine (AcHz).[5][11] Concurrently, INH can be directly hydrolyzed to produce isonicotinic acid (INA) and hydrazine (Hz).[5][13] Both acetylhydrazine and hydrazine are further metabolized by Cytochrome P450 enzymes (notably CYP2E1) into highly reactive, toxic intermediates that can cause oxidative stress, deplete glutathione stores, and covalently bind to liver macromolecules, leading to hepatocellular damage.[1][4][14]

INH_Metabolism cluster_excretion Excretion INH Isoniazid (INH) (Parent Drug) AcINH Acetylisoniazid (AcINH) (Inactive) INH->AcINH NAT2 (Acetylation) INA Isonicotinic Acid (INA) (Inactive) INH->INA Amidase (Hydrolysis) Hz Hydrazine (Hz) (Hepatotoxic) INH->Hz Amidase (Hydrolysis) AcINH->INA Amidase (Hydrolysis) AcHz Acetylhydrazine (AcHz) (Hepatotoxic) AcINH->AcHz Amidase (Hydrolysis) Excretion Renal Excretion AcINH->Excretion INA->Excretion Hz->AcHz NAT2 ReactiveMetabolites Reactive Metabolites (Oxidative Stress) Hz->ReactiveMetabolites CYP2E1 (Oxidation) AcHz->ReactiveMetabolites CYP2E1 (Oxidation) DiAcHz Diacetylhydrazine (Non-toxic) AcHz->DiAcHz NAT2 DiAcHz->Excretion AKG_Protection cluster_inh INH Metabolism cluster_liver Hepatocyte INH_Metabolites INH Toxic Metabolites (Hz, AcHz) OxidativeStress Oxidative Stress (ROS, Lipid Peroxidation) INH_Metabolites->OxidativeStress Induces GSH Glutathione (GSH) (Antioxidant Defense) OxidativeStress->GSH Depletes LiverInjury Hepatocellular Injury (Elevated ALT, AST) OxidativeStress->LiverInjury Causes AKG Alpha-Ketoglutarate (AKG) (Co-administered) AKG->OxidativeStress Reduces AKG->GSH Restores

Figure 2: Proposed mechanism of AKG hepatoprotection.
Comparative Preclinical Data: INH vs. INH + AKG

Experimental studies in animal models provide compelling evidence for the protective effects of AKG. A study using Sprague Dawley rats treated with a combination of INH and Rifampicin (RIF), another hepatotoxic anti-TB drug, demonstrated that co-administration of AKG significantly mitigated liver damage. [15]

Biomarker Control Group INH + RIF Group INH + RIF + AKG Group Reference(s)
ALT (U/L) Normal Significantly Elevated Significantly Reduced vs. INH+RIF [15]
AST (U/L) Normal Significantly Elevated Significantly Reduced vs. INH+RIF [15]
Bilirubin (mg/dL) Normal Significantly Elevated Significantly Reduced vs. INH+RIF [15]
MDA (nmol/mg protein) Low Significantly Increased Significantly Reduced vs. INH+RIF [15]

| GSH (μmol/g tissue) | High | Significantly Decreased | Significantly Increased vs. INH+RIF | [15]|

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde (marker of lipid peroxidation); GSH: Glutathione.

These data clearly show that while the INH-containing regimen causes significant liver stress (elevated liver enzymes, increased oxidative damage, and depleted antioxidants), the addition of AKG effectively reverses these pathological markers, supporting its role as a hepatoprotective agent.

Part 3: Experimental Methodologies

The robust evaluation of pharmacokinetics and drug-induced toxicity requires well-defined experimental protocols.

Preclinical Pharmacokinetic Study Workflow

The causality behind experimental choices in preclinical PK studies is to create a controlled system that mimics human drug exposure, allowing for the measurement of drug and metabolite concentrations over time to calculate key parameters like absorption rate, half-life, and clearance.

PK_Workflow A 1. Animal Model Selection (e.g., Sprague Dawley Rat) B 2. Acclimatization & Grouping (Control, INH, INH+AKG) A->B C 3. Drug Administration (Oral Gavage, Defined Dose) B->C D 4. Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24 hr) C->D E 5. Plasma Isolation (Centrifugation) D->E F 6. Bioanalytical Sample Prep (Protein Precipitation) E->F G 7. LC-MS/MS Analysis (Quantification of INH & Metabolites) F->G H 8. Pharmacokinetic Modeling (Software analysis, e.g., NONMEM) G->H I 9. Parameter Calculation (Cmax, Tmax, AUC, t½) H->I

Figure 3: General workflow for a preclinical pharmacokinetic study.
Protocol: Quantification of INH and Metabolites in Plasma via LC-MS/MS

This protocol describes a self-validating system for the accurate measurement of drug concentrations, which is the foundation of any pharmacokinetic study. The use of an internal standard and quality control samples ensures the accuracy and reproducibility of the results.

1. Rationale and Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity. It physically separates the analyte of interest (e.g., INH) from other plasma components via HPLC and then detects and quantifies it based on its unique mass-to-charge ratio, ensuring highly accurate measurements. [16] 2. Materials:

  • Plasma samples (from study animals)

  • Isoniazid, Acetylisoniazid analytical standards

  • Internal Standard (IS) (e.g., deuterated INH)

  • Acetonitrile (ACN) with 0.1% formic acid (Protein precipitation agent)

  • Methanol, Water (HPLC grade)

  • Centrifuge, Vortex mixer

  • LC-MS/MS system with a C18 reversed-phase column

3. Step-by-Step Procedure:

  • Standard Curve and QC Preparation: Prepare a series of calibration standards and quality control (QC) samples (low, mid, high concentrations) by spiking known amounts of INH and its metabolites into blank control plasma. This is crucial for quantifying the unknown samples.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, standard, or QC, add 10 µL of the Internal Standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins. The IS is added first to account for any variability during the extraction process.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

    • The mobile phase (a gradient of water and methanol/acetonitrile) separates the compounds on the C18 column.

    • The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects the specific mass transitions for INH, its metabolites, and the IS. [16][17]4. Data Processing:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards.

    • Determine the concentrations of INH and its metabolites in the unknown plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.

    • Validate the run by ensuring the calculated concentrations of the QC samples are within ±15% of their nominal values.

Conclusion and Future Perspectives

The pharmacokinetic profile of isoniazid is well-characterized, with its metabolism via NAT2 being a critical determinant of both drug exposure and toxicity risk. While INH remains an indispensable tool against tuberculosis, its safety profile, particularly in slow acetylators, presents a significant clinical challenge.

This guide has synthesized evidence demonstrating that the co-administration of alpha-ketoglutarate is a viable pharmacodynamic strategy to mitigate INH-induced hepatotoxicity. Preclinical data strongly suggest that AKG protects the liver by reducing oxidative stress and replenishing antioxidant defenses, without needing to alter the fundamental pharmacokinetics of INH. [15][18]This approach allows INH to achieve its therapeutic concentrations while shielding the patient from the harmful downstream effects of its metabolic pathway.

Future research should focus on translating these promising preclinical findings into the clinical setting. Furthermore, the development of a stable, covalently linked INH-AKG conjugate could be explored. A comprehensive pharmacokinetic study of such a novel compound would be required to determine if it offers advantages—such as altered metabolic routing or improved safety—over the simple co-administration of the two separate molecules.

References

  • Isoniazid - Wikipedia. Wikipedia. [Link]

  • Isoniazid Toxicity - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

  • Metushi, I. G., Cai, P., Zhu, X., & Uetrecht, J. (2011). Mechanism of isoniazid-induced hepatotoxicity: then and now. British Journal of Clinical Pharmacology, 72(5), 774–782. [Link]

  • Isoniazid Toxicity: Background, Pathophysiology, Etiology. (2024). Medscape. [Link]

  • Preclinical evaluation of Di-sodium Alpha ketoglutarate against Isoniazid-Rifampicin Induced Hepatotoxicity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Metushi, I. G., Cai, P., Zhu, X., & Uetrecht, J. (2011). Mechanism of isoniazid-induced hepatotoxicity: then and now. Clinical Pharmacology & Therapeutics, 90(1), 122-126. [Link]

  • Tafesh, Z. H., & Al-Amin, M. A. (2015). Hepatotoxicity mechanisms of isoniazid: A mini-review. Journal of Applied Toxicology, 35(12), 1427–1432. [Link]

  • Wang, P., Pradhan, K., Zhong, X. B., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384–392. [Link]

  • Animal Models of Tuberculosis: An Overview. Microbiology Spectrum. [Link]

  • Isoniazid Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Seth, V., Seth, S. D., Beotra, A., & Singh, U. (1993). Pharmacokinetics of isoniazid in pulmonary tuberculosis-A comparative study at two dose levels. Indian Pediatrics, 30(4), 483-487. [Link]

  • Mudde, S. E., et al. (2021). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. Frontiers in Pharmacology, 12, 709435. [Link]

  • McDonagh, E. M., et al. (2014). PharmGKB summary: isoniazid pathway, pharmacokinetics. Pharmacogenetics and Genomics, 24(9), 457–460. [Link]

  • Aarnoutse, R. E., et al. (2015). Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 60(1), 259–266. [Link]

  • Zhang, T., et al. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology, 8, 93. [Link]

  • Isoniazid Degradation Pathway. EAWAG BBD/PPS. [Link]

  • Gumbo, T., et al. (2015). Pharmacokinetic-Pharmacodynamic and Dose-Response Relationships of Antituberculosis Drugs: Recommendations and Standards for Industry and Academia. The Journal of Infectious Diseases, 211(Suppl 3), S67–S78. [Link]

  • Zhou, Y., et al. (2022). Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population. Frontiers in Pharmacology, 13, 915264. [Link]

  • Wang, Y., et al. (2024). Model-Informed Precision Dosing of Isoniazid: Parametric Population Pharmacokinetics Model Repository. Clinical Pharmacology & Therapeutics, 115(3), 643-655. [Link]

  • Magombedze, G., et al. (2016). A Physiologically Based Pharmacokinetic Model of Isoniazid and Its Application in Individualizing Tuberculosis Chemotherapy. Antimicrobial Agents and Chemotherapy, 60(12), 7335–7345. [Link]

  • Nuermberger, E. (2021). Of Mice and Men, Women, and Children: Using Animal Models to Inform Tuberculosis Clinical Trials of Novel Agents. American Journal of Respiratory and Critical Care Medicine, 204(10), 1129–1131. [Link]

  • Thube, R., et al. (2023). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-10. [Link]

  • Park, J. S., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Molecules, 27(24), 8684. [Link]

  • Lempens, P. Z., et al. (2015). Population Modeling and Simulation Study of the Pharmacokinetics and Antituberculosis Pharmacodynamics of Isoniazid in Lungs. Antimicrobial Agents and Chemotherapy, 59(11), 6653–6660. [Link]

  • Adegoke, O., et al. (2019). Two New Spectrophotometric Methods for the Determination of Isoniazid in Bulk form and Tablet Dosage Form. Tropical Journal of Natural Product Research, 3(6), 193-200. [Link]

  • Jayaram, R., et al. (2003). Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 47(7), 2118–2124. [Link]

  • Gandhi, M., et al. (2016). Quantifying Isoniazid Levels in Small Hair Samples: A Novel Method for Assessing Adherence during the Treatment of Latent and Active Tuberculosis. PLoS ONE, 11(5), e0155437. [Link]

  • Point-of-care urine test for assessing adherence to isoniazid treatment for tuberculosis. The International Journal of Tuberculosis and Lung Disease. [Link]

  • Roy, A., et al. (2020). Pharmacokinetics of isoniazid in children with tuberculosis-A comparative study at two doses. Pediatric Pulmonology, 55(5), 1227–1231. [Link]

  • Assessment of the hepatoprotective effect of Alpha Ketoglutarate (α-KG) against Isoniazid (INH) and Rifampicin (RIF) induced hepatic injury: A 99mTc-Mebrofenin (99mTc-MEB) Hepatobiliary Scintigraphy Study. ResearchGate. [Link]

  • Ramirez, A., & Pumerantz, A. (2019). Pharmacokinetics of isoniazid: The good, the bad, and the alternatives. Journal of Clinical Tuberculosis and Other Mycobacterial Diseases, 16, 100109. [Link]

  • Handajani, Y. S., et al. (2022). Pharmacokinetic Profile of Isoniazid and Acetylator Status in Patients. Drug, Healthcare and Patient Safety, 14, 151–159. [Link]

  • Isoniazid pharmacokinetics/pharmacodynamics as monotherapy and in combination regimen in the hollow fiber system model of Mycobacterium kansasii. bioRxiv. [Link]

  • Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection. MDPI. [Link]

  • Wu, N., et al. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomolecules & Therapeutics, 24(1), 1–8. [Link]

  • Jayaram, R., Gaonkar, S., Kaur, P., Suresh, B. L., & Ramachandran, G. (2003). Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 47(7), 2118-2124. [Link]

  • Wu, N., Yang, M., Gaur, U., Xu, H., Yao, Y., & Li, D. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomolecules & Therapeutics, 24(1), 1–8. [Link]

  • Zdzisińska, B., Żurek, A., & Kandefer-Szerszeń, M. (2017). Potential clinical applications of alpha-ketoglutaric acid in diseases (Review). International Journal of Molecular Medicine, 40(5), 1249–1259. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isoniazid α-Ketoglutaric Acid

This document provides a detailed protocol for the safe handling and disposal of Isoniazid α-Ketoglutaric Acid, a substance often encountered in drug development and research. As scientists, our responsibility extends be...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of Isoniazid α-Ketoglutaric Acid, a substance often encountered in drug development and research. As scientists, our responsibility extends beyond the bench to ensure that all chemical materials, including reaction byproducts and waste, are managed in a manner that guarantees personal safety, environmental integrity, and regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Section 1: Hazard Assessment & Chemical Characterization

Isoniazid, a nitrogen-containing heterocyclic compound, is an antitubercular agent and a derivative of hydrazine.[4][5][6] Hydrazine and its derivatives are noted for their potential toxicity, including acting as strong convulsants and central nervous system (CNS) depressants or stimulants.[6] Isoniazid itself is classified as harmful if swallowed, a skin irritant, and may cause organ damage through prolonged or repeated exposure.[7][8][9] Upon heating, it can decompose to produce toxic nitrogen oxide fumes.[10]

Alpha-ketoglutaric acid is a dicarboxylic acid that is generally considered to have low toxicity.[11] However, it is classified as a substance that causes serious eye damage.[12][13][14][15] It is also incompatible with strong oxidizing agents and strong bases.[12][16]

The resulting hydrazone, Isoniazid α-Ketoglutaric Acid, must therefore be handled as a hazardous substance, with disposal protocols reflecting the hazards of both isoniazid and general hydrazide compounds.

Table 1: Summary of Constituent Hazards

PropertyIsoniazid (INH)α-Ketoglutaric Acid (AKG)
Chemical Class Hydrazide, Nitrogen-Containing Heterocycle[4][5]Dicarboxylic Acid[11]
Physical State White crystalline powder[5][10]White crystalline powder[11][17]
Primary Health Hazards Harmful if swallowed[8][9], causes skin irritation[8][9], suspected of damaging fertility, causes damage to organs through prolonged exposure.[8]Causes serious eye damage.[12][15] May cause skin and respiratory tract irritation.[16][17]
Primary Physical Hazards Combustible.[10] Dust can be explosive when suspended in air at specific concentrations.[7] Decomposes on heating to produce toxic fumes (nitrogen oxides).[10]Combustible solid.[14] Avoid dust generation.[16] Incompatible with strong oxidizing agents and strong bases.[12][16]

Section 2: Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by strict regulations, primarily from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[18][19][20][21] The following principles form the basis of the subsequent disposal protocol and ensure compliance.

  • Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of hazardous waste.[18]

  • Segregation: Never mix incompatible waste streams.[19][21][22] Isoniazid α-ketoglutaric acid waste should not be mixed with other chemicals, especially strong oxidizing agents or bases.

  • Identification: All chemical waste must be accurately identified and labeled.[18][20][23] Never leave a waste container unmarked.

  • Containment: Waste must be stored in appropriate, chemically compatible containers that are in good condition and securely sealed.[18][19][23]

  • No Drain Disposal: It is prohibited to dispose of chemical waste, including Isoniazid α-ketoglutaric acid, down the sanitary sewer.[18][21][24][25] This can lead to environmental contamination and potentially hazardous reactions within the drainage system.[23][25]

Caption: Chemical Waste Disposal Workflow.

Section 3: Required Personal Protective Equipment (PPE)

Before handling Isoniazid α-ketoglutaric acid waste, ensure the following PPE is worn to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing or dust generation.[24][26]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use and dispose of contaminated gloves in accordance with laboratory practices.[26]

  • Body Protection: A lab coat must be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating airborne dust, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[10][24] All handling of the solid that could create dust should be performed in a certified chemical fume hood.

Section 4: Step-by-Step Disposal Protocol

This protocol applies to solid Isoniazid α-ketoglutaric acid waste and contaminated materials (e.g., weigh boats, contaminated paper towels).

Step 1: Waste Identification and Segregation

  • Causality: Proper identification is a legal requirement and ensures the safety of all personnel handling the waste.[20] Segregation prevents dangerous chemical reactions.

  • Procedure:

    • Designate Isoniazid α-ketoglutaric acid as hazardous waste.

    • Do not mix this waste with any other chemical waste stream. Collect it in a dedicated container.

Step 2: Container Selection and Labeling

  • Causality: The container must be compatible with the chemical to prevent leaks or degradation.[19] Clear labeling ensures proper handling and disposal by your institution's Environmental Health and Safety (EHS) office.[18][20]

  • Procedure:

    • Select a solid, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • Affix a hazardous waste tag to the container before adding any waste.[20]

    • Fill out the label completely and legibly with the following information:

      • The words "Hazardous Waste".[20]

      • Full Chemical Name: "Isoniazid alpha-Ketoglutaric Acid". Do not use abbreviations or chemical formulas.[20]

      • Principal Investigator (PI) Name and Contact Information. [20]

      • Laboratory Location (Building and Room Number). [20]

      • Check the appropriate hazard boxes on the label (e.g., Toxic/Poison, Irritant).

Step 3: Waste Accumulation and Storage

  • Causality: Waste must be stored safely in a designated area to prevent spills and unauthorized access, in compliance with EPA regulations for Satellite Accumulation Areas.[18][27]

  • Procedure:

    • Collect all solid waste containing Isoniazid α-ketoglutaric acid in the labeled container.

    • Keep the container securely closed at all times, except when actively adding waste.[18]

    • Store the container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[18][27]

    • The storage area should be away from drains, heat sources, and incompatible chemicals.[23]

Step 4: Arranging for Final Disposal

  • Causality: Final disposal must be handled by licensed professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Procedure:

    • Once the waste container is nearly full (no more than 90% capacity) or you no longer need it, arrange for pickup.[27]

    • Consult your institution's EHS office for their specific waste pickup request procedure. This is typically done through an online form.[18][24]

    • Ensure all information on the waste tag is accurate and complete before the scheduled pickup.

Section 5: Emergency Procedures – Spill Management

In the event of a spill of solid Isoniazid α-ketoglutaric acid, immediate and correct action is critical to mitigate exposure risks.

  • Causality: A structured spill response minimizes the spread of contamination and protects laboratory personnel.

  • Procedure:

    • Alert Personnel: Immediately alert others in the vicinity of the spill.

    • Isolate the Area: Secure the area to prevent unauthorized entry.

    • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and have the appropriate PPE and spill kit materials. For large spills, evacuate the area, close the doors, and contact your institution's EHS/emergency response team immediately.[28]

    • Don PPE: Wear the PPE as described in Section 3.

    • Contain and Clean:

      • Gently cover the spill with an absorbent material from a chemical spill kit to prevent the dust from becoming airborne.

      • Carefully sweep or scoop the material into a designated hazardous waste container.[16][17] Avoid creating dust.[16][26]

    • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), using disposable towels. Collect all cleanup materials (gloves, towels, absorbent pads) as hazardous waste in the same container.

    • Label and Dispose: Seal and label the container as described in Section 4 and arrange for disposal.

    • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, researchers can ensure the responsible and safe management of Isoniazid α-ketoglutaric acid waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

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Handling

A Comprehensive Guide to the Safe Handling of Isoniazid α-Ketoglutaric Acid in a Research Environment

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Isoniazid α-ketoglutaric acid. The following procedural guidance is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Isoniazid α-ketoglutaric acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols for potent pharmaceutical ingredients.

Understanding the Compound: A Synthesis of Hazards

  • Isoniazid: The primary concerns with Isoniazid are its acute oral toxicity, potential for causing skin irritation, and its effects on the nervous system and liver with prolonged or repeated exposure.[3][4][5][6] It is classified as a hazardous drug, and ingestion of even small amounts can be harmful or fatal.[7][8]

  • α-Ketoglutaric Acid: This component is known to cause serious eye damage upon contact.[9][10] It is also a combustible solid that can form explosive dust clouds in certain conditions.[11]

Therefore, Isoniazid α-ketoglutaric acid should be handled as a potent compound with primary risks of eye damage, oral toxicity, and skin irritation.

Engineering Controls: The First Line of Defense

To minimize exposure, all work with Isoniazid α-ketoglutaric acid should be conducted within designated and controlled areas. Engineering controls are physical installations that create a barrier between the researcher and the hazardous material.[12]

  • Chemical Fume Hood: All weighing, reconstitution, and aliquotting of the solid compound must be performed in a certified chemical fume hood to protect against inhalation of airborne particles.[13][14]

  • Glove Box/Isolator: For procedures involving larger quantities or with a higher risk of aerosolization, a glove box or containment isolator provides an enhanced level of protection.[13][15]

  • Ventilation: The laboratory should have a single-pass air system, with the handling areas under negative pressure relative to adjacent spaces to prevent the escape of contaminants.[14][16]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use.

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with Isoniazid α-ketoglutaric acid.[17] The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Handling of Solid Compound - Disposable, solid-front lab coat or gown- Double gloving with nitrile or neoprene gloves[4][18]- ANSI Z87.1-compliant safety goggles and a face shield[10]- N95 respirator or higher
Handling of Solutions - Disposable, solid-front lab coat or gown- Nitrile or neoprene gloves[4][18]- ANSI Z87.1-compliant safety goggles
Spill Cleanup - Disposable, solid-front lab coat or gown- Double gloving with nitrile or neoprene gloves[4][18]- ANSI Z87.1-compliant safety goggles and a face shield[10]- N95 respirator or higher

Causality of PPE Selection:

  • Double Gloving: This practice provides an extra layer of protection against potential tears or permeation of the inner glove. Nitrile and neoprene are recommended for their resistance to a broad range of chemicals.[4][19]

  • Face Shield and Goggles: The combination of a face shield and goggles is essential to protect against splashes and airborne particles, addressing the serious eye damage risk from α-ketoglutaric acid.[10]

  • Respirator: An N95 respirator is necessary when handling the solid form to prevent the inhalation of fine particles that may become airborne.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the research.

Preparation and Handling Workflow

The following diagram illustrates the standard workflow for preparing and handling Isoniazid α-ketoglutaric acid in a laboratory setting.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Chemical Fume Hood A->B C Retrieve Isoniazid α-Ketoglutaric Acid B->C D Weigh the Required Amount C->D E Reconstitute or Prepare Solution D->E F Perform Experiment E->F G Label and Store Aliquots F->G H Decontaminate Work Surfaces G->H I Dispose of Waste H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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